2-Amino-5-methoxybenzotrifluoride
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-2-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c1-13-5-2-3-7(12)6(4-5)8(9,10)11/h2-4H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTRQZDUCUGJMPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20626807 | |
| Record name | 4-Methoxy-2-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53903-49-4 | |
| Record name | 4-Methoxy-2-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-5-methoxybenzotrifluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Amino-5-methoxybenzotrifluoride
Introduction
2-Amino-5-methoxybenzotrifluoride, also known as 5-methoxy-2-(trifluoromethyl)aniline, is a substituted aniline that serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure, featuring an amine, a methoxy group, and a trifluoromethyl group on a benzene ring, imparts a distinct reactivity profile that is highly valued in medicinal chemistry and materials science. The electron-donating methoxy group and the electron-withdrawing trifluoromethyl group create a nuanced electronic environment, enabling selective chemical transformations. This guide provides an in-depth exploration of its chemical properties, synthesis, reactivity, and applications, tailored for researchers and professionals in drug development. The insights herein are grounded in established chemical principles and supported by practical, field-proven methodologies.
Core Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis and development.
Physicochemical Properties
The physical and chemical characteristics of this compound are summarized below. These values are critical for determining appropriate reaction conditions, purification methods, and storage protocols.
| Property | Value | Source(s) |
| CAS Number | 349-55-3 | [1] |
| Molecular Formula | C8H8F3NO | [2] |
| Molecular Weight | 191.15 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Melting Point | 50-52 °C | [1] |
| Boiling Point | 234.5 °C (Predicted) | [2] |
| Density | 1.280 g/cm³ (Predicted) | [2] |
| pKa | 2.06 (Predicted) | [2] |
| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2–8 °C | [2] |
Spectroscopic Characterization
Spectroscopic analysis is indispensable for confirming the identity and purity of this compound. The key reactive centers—the aromatic ring, the primary amine, and the trifluoromethyl group—each provide distinct spectral signatures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the amine protons. The aromatic region will display complex splitting patterns due to the substitution pattern. The methoxy group will appear as a singlet around 3.8 ppm, and the amine protons will present as a broad singlet.
-
¹³C NMR : The carbon spectrum will show signals for each of the eight unique carbon atoms. The carbon attached to the trifluoromethyl group will exhibit a characteristic quartet due to coupling with the fluorine atoms.
-
¹⁹F NMR : This technique is particularly useful for fluorine-containing compounds. A single, sharp resonance will confirm the presence of the CF₃ group.[3]
-
-
Infrared (IR) Spectroscopy : The IR spectrum provides valuable information about the functional groups present. Key absorptions include N-H stretching vibrations for the primary amine (typically in the 3300-3500 cm⁻¹ region), C-H stretches for the aromatic and methoxy groups, and strong C-F stretching bands characteristic of the trifluoromethyl group.[4]
-
Mass Spectrometry (MS) : Electron Impact Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern, which can help confirm the compound's structure. The molecular ion peak (M+) would be observed at m/z 191.15.[4]
Synthesis and Reactivity
The strategic placement of functional groups on the this compound ring dictates its synthetic accessibility and subsequent reactivity.
Synthetic Pathways
A common synthetic approach involves the nitration of 3-methoxybenzotrifluoride, followed by the reduction of the nitro group to an amine. This multi-step process requires careful control of reaction conditions to ensure regioselectivity and high yields.
Diagram: Generalized Synthetic Workflow
Caption: A two-step synthesis of this compound.
The choice of reducing agent in the second step is critical. Catalytic hydrogenation (H₂/Pd-C) is often preferred for its clean reaction profile and high efficiency, while metal/acid combinations like SnCl₂/HCl are also effective.[5]
Core Reactivity
The reactivity of this compound is governed by the interplay of its functional groups:
-
The Amino Group : As a primary aromatic amine, it readily undergoes diazotization reactions when treated with nitrous acid (HONO), typically generated in situ from NaNO₂ and a strong acid. The resulting diazonium salt is a versatile intermediate that can be converted into a wide array of functional groups via Sandmeyer or related reactions (e.g., -OH, -CN, -halogens).
-
The Aromatic Ring : The benzene ring is activated towards electrophilic aromatic substitution by the electron-donating methoxy and amino groups. However, the trifluoromethyl group is strongly deactivating. The directing effects of these substituents must be carefully considered when planning further modifications to the aromatic core.
-
The Trifluoromethyl Group : This group is generally stable under most reaction conditions. Its strong electron-withdrawing nature enhances the acidity of the N-H protons of the amino group and influences the overall electronic properties of the molecule. This modification is a key strategy in drug design to improve metabolic stability and binding affinity.[6]
Applications in Drug Discovery and Development
Fluorine-containing compounds are of immense interest in the pharmaceutical industry.[7] The trifluoromethyl group, in particular, can significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity to its target protein.[6][8]
This compound is a valuable starting material for the synthesis of:
-
Kinase Inhibitors : Many small-molecule kinase inhibitors feature substituted aniline cores. The specific substitution pattern of this compound can be exploited to achieve selectivity for specific kinase targets.[9]
-
Agrochemicals : Similar to pharmaceuticals, the trifluoromethyl group can impart desirable properties to pesticides and herbicides, such as increased potency and environmental persistence.[8]
-
Advanced Materials : The unique electronic properties conferred by the fluorine and methoxy groups make this compound a candidate for the development of specialty dyes and polymers.[6][8]
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is paramount. Adherence to established safety protocols is non-negotiable.
Hazard Identification
Based on data for structurally similar compounds, this compound should be handled with care.
-
Hazard Statements : Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[1][10]
-
Precautionary Statements : Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves, clothing, and eye/face protection. Use only outdoors or in a well-ventilated area.[11][12][13]
Recommended Handling Protocol
The following is a mandatory protocol for the handling and use of this compound in a laboratory setting.
Diagram: Laboratory Handling Workflow
Caption: Standard operating procedure for handling chemical reagents.
-
Engineering Controls : Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[14]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including nitrile gloves, safety goggles with side shields, and a flame-retardant lab coat.[11][14]
-
Storage : Store the container tightly closed in a dry, cool, and well-ventilated place, preferably under an inert atmosphere as recommended.[2][12] Keep away from incompatible materials such as strong oxidizing agents and acids.[12]
-
Spill Response : In case of a spill, evacuate the area. Use an absorbent material to contain the spill, and dispose of it as hazardous waste in accordance with local regulations.[11]
Conclusion
This compound is a synthetically valuable compound with a rich reactivity profile that makes it a key intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials. Its strategic importance is underscored by the unique combination of its functional groups, which allows for precise molecular tailoring. A comprehensive understanding of its physicochemical properties, spectroscopic signatures, and reactivity, coupled with stringent adherence to safety protocols, is essential for leveraging its full potential in research and development.
References
-
ChemBK. This compound. [Link]
-
PubChem. 5-Amino-2-(trifluoromethoxy)benzotrifluoride. [Link]
-
Ningbo Niraku. Exploring 2-Amino-5-Bromobenzotrifluoride: Properties and Applications. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 2-Amino-5-fluorobenzotrifluoride in Modern Chemical Synthesis. [Link]
-
Cohizon Life Sciences. MATERIAL SAFETY DATA SHEET. [Link]
-
Chemical-Suppliers. Product Search. [Link]
- Google Patents. CN101182295B - Method for synthesizing 2-amido-5-chlorobenzotrifluoride.
-
PubMed. Applications of fluorine-containing amino acids for drug design. [Link]
- Google Patents.
-
Chemsrc. 2'-Fluoroacetanilide | CAS#:399-31-5. [Link]
- Google Patents. CN106588673A - Preparation method of 2-methyl-5-aminotrifluorotoluene.
-
NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 2-Amino-5-cyanobenzotrifluoride in Modern Chemical Manufacturing. [Link]
-
PubChem. 2-Amino-5-hydroxybenzotrifluoride. [Link]
-
Der Pharma Chemica. Spectroscopic Analysis, Electronic, Optical and Thermodynamical Properties of 2-amino-5-fluorobenzonitrile by Ab Initio Methods. [Link]
-
NIH. NMR-spectroscopic analysis of mixtures: from structure to function. [Link]
-
NIH. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. [Link]
-
University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]
-
Cheméo. Chemical Properties of 4-(Trifluoromethyl)benzyl alcohol (CAS 349-95-1). [Link]
-
ResearchGate. The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. [Link]
Sources
- 1. 3-甲氧基-5-三氟甲基苯胺 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. chembk.com [chembk.com]
- 3. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. CN101182295B - The synthetic method of 2-amino-5-chlorobenzotrifluoride - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
- 7. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-Amino-2-(trifluoromethoxy)benzotrifluoride | C8H5F6NO | CID 13648524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. echemi.com [echemi.com]
An In-Depth Technical Guide to 2-Amino-5-methoxybenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Amino-5-methoxybenzotrifluoride, also known as 4-methoxy-2-(trifluoromethyl)aniline (CAS No. 53903-49-4). This fluorinated aniline derivative is a key building block in medicinal chemistry and materials science, valued for the unique electronic properties conferred by the trifluoromethyl and methoxy substituents. This document consolidates available data on its physical characteristics, spectral properties, and safe handling, alongside a discussion of its relevance in synthetic applications, particularly in the design of novel therapeutics. While extensive experimental data for this specific isomer is not widely published, this guide synthesizes information from supplier data, predictive models, and analysis of structurally related compounds to provide a robust resource for laboratory professionals.
Introduction: The Significance of Fluorinated Anilines in Modern Chemistry
Aniline and its derivatives are fundamental scaffolds in organic synthesis, serving as precursors to a vast array of pharmaceuticals, agrochemicals, and dyes. The strategic incorporation of fluorine-containing functional groups, such as the trifluoromethyl (CF₃) group, has become a cornerstone of modern drug design. The CF₃ group is a powerful modulator of a molecule's physicochemical and biological properties. Its strong electron-withdrawing nature can significantly alter the basicity of the amino group, while its lipophilicity can enhance membrane permeability and metabolic stability of a drug candidate.[1][2][3]
This compound is a bifunctional molecule featuring both an electron-donating methoxy group and an electron-withdrawing trifluoromethyl group on the aniline ring. This unique substitution pattern creates a nuanced electronic environment, making it an attractive intermediate for the synthesis of complex molecular architectures with tailored properties. Understanding the fundamental physical properties of this compound is therefore critical for its effective utilization in research and development.
Physicochemical Properties
Precise experimental data for this compound is not extensively available in peer-reviewed literature. The following table summarizes the known and predicted physical properties based on supplier information and computational models.
| Property | Value | Source |
| Molecular Formula | C₈H₈F₃NO | [4] |
| Molecular Weight | 191.15 g/mol | [4] |
| CAS Number | 53903-49-4 | [4] |
| Appearance | Yellow to Brown Liquid | |
| Purity | ≥98% | [5] |
| Boiling Point | Not available (Predicted) | |
| Melting Point | Not applicable (Liquid at room temp.) | [5] |
| Density | Not available (Predicted) | |
| Solubility | Expected to be soluble in common organic solvents such as chloroform, ethyl acetate, and methanol. Limited solubility in water is anticipated. | General chemical principles |
Note: The lack of experimentally determined boiling and melting points in public databases is a significant data gap. Researchers should exercise caution and determine these properties experimentally as needed for their specific applications.
For a structurally related isomer, 4-Methoxy-3-(trifluoromethyl)aniline (CAS 393-15-7), a melting point of 58-60 °C has been reported, highlighting that minor changes in substituent position can significantly impact physical state.[2][4]
Spectroscopic Characterization: A Predicted Profile
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the amino protons. The electron-donating methoxy group and the electron-withdrawing trifluoromethyl group will influence the chemical shifts of the aromatic protons.
Workflow for ¹H NMR Analysis
Sources
2-Amino-5-methoxybenzotrifluoride solubility data
An In-depth Technical Guide to the Solubility of 2-Amino-5-methoxybenzotrifluoride
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound (CAS 53903-49-4), a key intermediate in the pharmaceutical and agrochemical industries. In the absence of extensive published quantitative solubility data, this document serves as a first-principles guide for researchers, scientists, and drug development professionals. It outlines the theoretical considerations based on the compound's physicochemical properties and provides detailed, field-proven experimental protocols for robust solubility determination. The methodologies are grounded in established standards, such as those from the Organisation for Economic Co-operation and Development (OECD), and are coupled with validated analytical techniques to ensure data integrity and reproducibility.
Introduction: The Significance of this compound and Its Solubility
This compound, also known as 4-Methoxy-2-(trifluoromethyl)aniline, is an aromatic amine distinguished by its trifluoromethyl and methoxy functional groups. These structural features make it a valuable building block in organic synthesis, particularly for creating active pharmaceutical ingredients (APIs) and complex agrochemicals where fluorine substitution can enhance metabolic stability and binding affinity.
The solubility of an API or intermediate is a critical physicochemical parameter that governs its behavior throughout the entire development lifecycle. From synthesis and purification to formulation and bioavailability, solubility data informs crucial decisions. Poor solubility can lead to significant challenges, including low yields in crystallization, difficulties in formulation, and inadequate absorption in biological systems. Therefore, a thorough understanding and accurate measurement of the solubility of this compound are paramount for its effective application.
Physicochemical Properties and Predicted Solubility Behavior
A molecule's solubility is dictated by its structure and its interaction with the solvent. The principle of "like dissolves like" provides a foundational basis for predicting solubility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 53903-49-4 | ChemBK[1] |
| Molecular Formula | C₈H₈F₃NO | ChemBK[1] |
| Molecular Weight | 191.15 g/mol | Fluorochem[2] |
| Appearance | Liquid | Fluorochem[2] |
| Predicted pKa | 2.06 ± 0.10 | ChemBK[1] |
| Predicted Density | 1.280 g/cm³ | ChemBK[1] |
| Predicted Boiling Point | 234.5 °C | ChemBK[1] |
Structural Analysis
The structure of this compound features a balance of polar and nonpolar characteristics:
-
Nonpolar Moieties : The benzene ring and the highly lipophilic trifluoromethyl (-CF₃) group contribute to its solubility in nonpolar and moderately polar organic solvents.
-
Polar Moieties : The primary amine (-NH₂) and methoxy (-OCH₃) groups are capable of forming hydrogen bonds. This suggests potential solubility in polar protic solvents like alcohols. The lone pair of electrons on the nitrogen atom of the amine group makes it a weak base.
The Critical Role of pH in Aqueous Solubility
The amine functional group is basic and will be protonated in acidic conditions. As predicted by its pKa of approximately 2.06, the equilibrium between the neutral form (R-NH₂) and the protonated, cationic form (R-NH₃⁺) is highly dependent on the pH of the aqueous medium.[3]
R-NH₂(aq) + H₂O(l) ⇌ R-NH₃⁺(aq) + OH⁻(aq)
In solutions with a pH below the pKa, the compound will predominantly exist as its ammonium salt. This salt is significantly more polar than the neutral molecule, leading to a substantial increase in aqueous solubility.[3] Conversely, in neutral or basic solutions (pH > 4), the compound will be in its less soluble, neutral form. This pH-dependent behavior is a critical consideration for any process involving aqueous systems, such as extractions, purifications, and formulation.[4][5]
Experimental Protocol for Thermodynamic Solubility Determination
Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a specific temperature and pressure.[6] The most reliable and widely accepted method for its determination is the Shake-Flask Method , as outlined in OECD Guideline 105.[7][8]
Causality in Experimental Design
The shake-flask method is designed to create a saturated solution where the dissolved solute is in dynamic equilibrium with the excess, undissolved solid phase.[6] This ensures the measurement reflects the maximum amount of substance the solvent can hold under the specified conditions, which is the definition of thermodynamic solubility. Key choices in the protocol are:
-
Using Excess Solute : This is essential to guarantee that saturation is achieved and maintained.
-
Extended Equilibration Time : A prolonged period of agitation (typically 24-72 hours) is necessary to ensure the system reaches a true thermodynamic equilibrium, moving past potentially misleading kinetically-favored supersaturated states.
-
Precise Temperature Control : Solubility is temperature-dependent.[2][9] A constant temperature water bath or incubator is non-negotiable for obtaining reproducible and meaningful data.
-
Phase Separation : It is critical to analyze only the dissolved solute. Centrifugation and filtration are employed to completely remove any suspended solid particles from the saturated solution before analysis.
Step-by-Step Shake-Flask Protocol
-
Solvent Selection : Choose a range of solvents to create a comprehensive solubility profile. A suggested list includes:
-
Aqueous : Purified Water, pH 2.0 Buffer (e.g., HCl), pH 7.4 Buffer (e.g., PBS).
-
Alcohols : Methanol, Ethanol.
-
Aprotic Solvents : Acetonitrile, Acetone, Dimethyl Sulfoxide (DMSO).
-
Nonpolar : Hexane or Heptane.
-
-
Preparation : Add an excess amount of this compound to a series of glass vials, each containing a known volume of a chosen solvent. "Excess" means enough solid should remain visible at the end of the experiment.
-
Equilibration : Seal the vials tightly and place them in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 25 °C). Agitate the vials for at least 24 hours. A preliminary study can determine the minimum time to reach equilibrium.
-
Phase Separation : After equilibration, allow the vials to stand undisturbed in the incubator for a short period to let the excess solid settle.
-
Sampling : Carefully withdraw an aliquot of the supernatant. To ensure no solid particles are transferred, it is best practice to first centrifuge the sample at high speed (e.g., >10,000 rpm) and then filter the resulting supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE).
-
Dilution : Immediately dilute the filtered sample with a suitable mobile phase or solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.
-
Quantification : Analyze the concentration of the diluted sample using a pre-validated analytical method, as described in Section 4.
Caption: Workflow for the Shake-Flask method.
Analytical Methods for Quantification
Accurate quantification of the dissolved solute is as crucial as the equilibration process itself. High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method due to its specificity, sensitivity, and wide dynamic range.
HPLC Method Development and Validation
A robust HPLC method must be developed and validated according to regulatory guidelines such as those from the ICH and FDA.[10][11][12]
4.1.1. Suggested HPLC Parameters
-
System : Agilent 1290 Infinity LC or similar UHPLC system.[13]
-
Column : A reversed-phase C18 column (e.g., Zorbax Eclipse Plus C18, 3.0 x 100 mm, 1.8 µm) is a good starting point.[13]
-
Mobile Phase :
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient : A linear gradient from low to high organic content (e.g., 10% B to 90% B over 5-10 minutes) will ensure elution of the analyte.
-
Flow Rate : 0.4 - 0.6 mL/min.
-
Detection : Diode Array Detector (DAD) set at the wavelength of maximum absorbance (λ_max) for this compound. The λ_max should be determined by running a standard and acquiring its UV spectrum. Aromatic amines typically show strong absorbance in the UV range.[14]
-
Injection Volume : 1-5 µL.
4.1.2. Method Validation: A Self-Validating System
The trustworthiness of the solubility data hinges on a properly validated analytical method. The key validation parameters include:
-
Specificity : The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity : A calibration curve should be generated using at least five standards of known concentration. The plot of peak area versus concentration should yield a linear regression with a correlation coefficient (r²) > 0.999.
-
Accuracy : Determined by spiking a known amount of analyte into a blank solvent matrix and measuring the recovery.
-
Precision : Assessed by repeatedly injecting the same sample (repeatability) and analyzing multiple preparations on different days (intermediate precision).
-
Limit of Quantification (LOQ) : The lowest concentration of analyte that can be reliably quantified with acceptable precision and accuracy.
Caption: Workflow for analytical method validation and sample quantification.
Data Presentation and Interpretation
Solubility data should be recorded in a clear and organized manner to facilitate comparison and interpretation.
Table 2: Template for Reporting Solubility Data
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Purified Water | 25 | ||
| pH 2.0 Buffer | 25 | ||
| pH 7.4 Buffer | 25 | ||
| Methanol | 25 | ||
| Ethanol | 25 | ||
| Acetonitrile | 25 | ||
| DMSO | 25 | ||
| Hexane | 25 |
The results should be interpreted in the context of the molecular structure and solvent properties. It is expected that this compound will exhibit higher solubility in organic solvents compared to neutral water, with a significant increase in aqueous solubility at low pH.
Conclusion
This guide provides a robust, scientifically-grounded approach for determining the solubility of this compound. By combining the gold-standard shake-flask method with a validated HPLC-UV analytical procedure, researchers can generate reliable and accurate data essential for informed decision-making in chemical synthesis, process development, and pharmaceutical formulation. The principles and protocols detailed herein are designed to ensure scientific integrity and produce data that is both trustworthy and fit for purpose in a regulated research and development environment.
References
-
This compound - Physico-chemical Properties. ChemBK. [Link]
-
Validation of Analytical Methods. Solubility of Things. [Link]
-
Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. ACS Publications - Analytical Chemistry. [Link]
-
Solvent selection for pharmaceuticals. ResearchGate. [Link]
-
OECD GUIDELINES FOR THE TESTING OF CHEMICALS - No. 123. OECD. [Link]
- Experiment: Solubility of Organic & Inorganic Compounds. University Website. (Note: Specific university source not provided, but content is representative of common organic chemistry lab manuals).
-
Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
-
Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils. PubMed. [Link]
-
Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Agilent Technologies. [Link]
-
Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters. Royal Society of Chemistry. [Link]
-
A.8. PARTITION COEFFICIENT (Shake Flask Method). EU Legislation. [Link]
- DETERMINATION OF SOLUBILITY CLASS. University Course Material. (Note: Specific university source not provided, but content is representative of common organic chemistry lab manuals).
-
Biochemistry, Dissolution and Solubility. NCBI StatPearls. [Link]
-
Solubility. Chemistry LibreTexts. [Link]
-
Solubility - Concept. JoVE. [Link]
-
Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils. ResearchGate. [Link]
-
solubility experimental methods.pptx. SlideShare. [Link]
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]
-
Visible Spectrophotometric Method for the Determination of Pharmaceutically Important Aromatic Primary Amines. ARC Journals. [Link]
-
Solubility and pH of amines. The Cherwell School. [Link]
-
Determining a Solubility Product Constant by Potentiometric Titration. ResearchGate. [Link]
-
High-accuracy water solubility determination using logK. KREATiS. [Link]
-
Solubility of organic compounds (video). Khan Academy. [Link]
-
POTENTIOMETRIC TITRATIONS & SOLUBILITY EQUILIBRIA. University of California, Irvine. [Link]
-
Determining a Solubility Product Constant by Potentiometric Titration. ERIC. [Link]
-
Determination of Solubility Product of AgCl using Potentiometric Titrations. YouTube. [Link]
-
Choosing the Right Solvent for Drug Manufacturing. Purosolv. [Link]
-
How to measure aromatic amine compounds using uv/visible spectrophotometer? ResearchGate. [Link]
-
Finding the Right Solvent: A Novel Screening Protocol. PubMed Central (PMC). [Link]
-
Test No. 105: Water Solubility. OECD. [Link]
-
a.6. water solubility. Legislation.gov.uk. [Link]
-
Drug Solubility: Importance and Enhancement Techniques. PubMed Central (PMC). [Link]
-
Chapter 22 Notes - Amines. University of Calgary. [Link]
-
Acidity and Basicity of Amines. Chemistry LibreTexts. [Link]
-
Q2(R2) Validation of Analytical Procedures. FDA. [Link]
-
Development and validation of dissolution procedures. Journal of Applied Pharmaceutical Science. [Link]
-
FDA Guidance on analytical procedures and methods validation published. ECA Academy. [Link]
- Separation of aromatic fluoro-compound and aromatic nitro-compound.
-
Q2(R2) Validation of Analytical Procedures March 2024. FDA. [Link]
-
HPLC determination of perfluorinated carboxylic acids with fluorescence detection. PubMed. [Link]
-
Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection. PubMed. [Link]
-
HPLC determination of perfluorinated carboxylic acids with fluorescence detection. ResearchGate. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Solubility - Wikipedia [en.wikipedia.org]
- 3. Chapter 22 notes [web.pdx.edu]
- 4. Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. issr.edu.kh [issr.edu.kh]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. oecd.org [oecd.org]
- 8. legislation.gov.uk [legislation.gov.uk]
- 9. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. fda.gov [fda.gov]
- 12. fda.gov [fda.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters - Analyst (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to 2-Amino-5-methoxybenzotrifluoride: A Key Intermediate in Modern Synthesis
Abstract: This technical guide provides a comprehensive overview of 2-Amino-5-methoxybenzotrifluoride, a fluorinated aniline derivative of significant interest to researchers in medicinal chemistry and materials science. This document clarifies existing nomenclature and CAS number discrepancies, details physicochemical properties, outlines logical synthesis strategies, explores its chemical reactivity, and discusses its applications as a versatile building block, particularly in drug discovery. Safety protocols and handling procedures are also provided to ensure its effective and safe utilization in a laboratory setting.
A Note on Chemical Identity: Resolving the CAS Number Discrepancy
A critical point of clarification is necessary before proceeding. The topic specified, "this compound," is associated with the user-provided CAS number 349-83-7. However, extensive database searches confirm that CAS No. 349-83-7 is assigned to [3-(Trifluoromethyl)phenylthio]acetic acid , a structurally distinct molecule[1].
The chemical name "this compound" most accurately describes the structure 4-methoxy-2-(trifluoromethyl)aniline , for which the correct CAS number is 53903-49-4 [2][3]. This compound features the trifluoromethyl group at position C1, the amino group at C2, and the methoxy group at C5.
A closely related and commercially important isomer is 4-methoxy-3-(trifluoromethyl)aniline (also known as 5-Amino-2-methoxybenzotrifluoride), assigned CAS No. 393-15-7 [4][5]. Due to the potential for ambiguity in nomenclature, it is crucial for researchers to verify the structure with the correct CAS number before procurement or use.
This guide will focus on the compound that structurally corresponds to the name this compound: 4-methoxy-2-(trifluoromethyl)aniline (CAS No. 53903-49-4).
Core Physicochemical Properties
The strategic placement of the trifluoromethyl (-CF₃), amino (-NH₂), and methoxy (-OCH₃) groups on the benzene ring imparts a unique set of electronic and physical properties to the molecule. The potent electron-withdrawing nature of the -CF₃ group significantly influences the nucleophilicity of the amine and the overall reactivity of the aromatic system, while enhancing properties like metabolic stability and lipophilicity in derivative compounds[6].
Table 1: Physicochemical Data for 4-methoxy-2-(trifluoromethyl)aniline and its Isomer
| Property | 4-methoxy-2-(trifluoromethyl)aniline | 4-methoxy-3-(trifluoromethyl)aniline (Isomer) | Data Source(s) |
|---|---|---|---|
| CAS Number | 53903-49-4 | 393-15-7 | [2][4] |
| Molecular Formula | C₈H₈F₃NO | C₈H₈F₃NO | [3][4] |
| Molar Mass | 191.15 g/mol | 191.15 g/mol | [3][4] |
| Appearance | Not specified; likely liquid or low-melting solid | Pale pink powder/crystals | [4] |
| Boiling Point | 234.5 ± 40.0 °C (Predicted) | Not specified | [3] |
| Melting Point | Not specified | 58 °C – 60 °C | [4] |
| Density | 1.280 ± 0.06 g/cm³ (Predicted) | Not specified | [3] |
| pKa | 2.06 ± 0.10 (Predicted) | Not specified | [3] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2–8 °C | Not specified |[3] |
Retrosynthetic Analysis and Practical Synthesis Protocols
The synthesis of substituted trifluoromethyl anilines typically relies on established, high-yield transformations. A logical and industrially viable approach for preparing 4-methoxy-2-(trifluoromethyl)aniline involves the selective reduction of a nitroaromatic precursor.
Proposed Synthesis Pathway: Catalytic Hydrogenation
The most direct route begins with the nitration of 3-methoxybenzotrifluoride to introduce a nitro group, followed by its reduction. However, a more controlled approach starts with a commercially available precursor, 2-methoxy-5-nitrobenzotrifluoride , and reduces the nitro group to an amine. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency, clean conversion, and mild reaction conditions, which preserve the integrity of the trifluoromethyl and methoxy groups.
A similar protocol has been successfully demonstrated for the isomeric compound, 4-methoxy-3-(trifluoromethyl)aniline, starting from 2-methoxy-5-nitrobenzotrifluoride[5].
Caption: Proposed synthesis via reduction of a nitroaromatic precursor.
Experimental Protocol: Nitro Group Reduction
-
System Setup: A three-neck round-bottom flask is equipped with a magnetic stirrer, a hydrogen balloon (or connected to a hydrogen gas line), and a septum for solvent/reagent addition. The system is purged with an inert gas (Argon or Nitrogen).
-
Reaction Charge: To a solution of the starting material, 1-methoxy-4-nitro-2-(trifluoromethyl)benzene, in a suitable solvent like methanol or ethanol, a catalytic amount (typically 5-10 mol%) of Palladium on carbon (10% Pd/C) is added[5].
-
Execution: The atmosphere is carefully replaced with hydrogen gas. The reaction mixture is stirred vigorously at room temperature.
-
Monitoring & Work-up: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst. The filtrate is concentrated under reduced pressure to yield the crude product.
-
Purification: If necessary, the product can be purified by column chromatography on silica gel or by recrystallization to achieve high purity.
Causality Note: The choice of Pd/C as a catalyst is based on its proven efficacy in reducing aromatic nitro groups with high selectivity. The hydrogenation proceeds under mild conditions, preventing undesirable side reactions such as hydrodefluorination of the -CF₃ group.
Chemical Reactivity and Synthetic Utility
The utility of 4-methoxy-2-(trifluoromethyl)aniline as a synthetic intermediate stems from the distinct reactivity of its functional groups. The electron-withdrawing -CF₃ group deactivates the aromatic ring toward electrophilic substitution and lowers the basicity of the amino group. Conversely, the methoxy group is an activating, ortho-para director. The primary site of reactivity, however, is the nucleophilic amino group.
Key Reactions of the Amino Group
The -NH₂ group is a versatile handle for molecular elaboration, making the compound a valuable building block in drug discovery[7].
-
Amide Bond Formation: The amine readily reacts with activated carboxylic acids (e.g., acyl chlorides, acid anhydrides) or undergoes peptide coupling reactions to form stable amide linkages. This is a cornerstone reaction in the synthesis of many active pharmaceutical ingredients (APIs)[8].
-
N-Alkylation: Reaction with alkyl halides or other alkylating agents introduces substituents on the nitrogen atom.
-
Diazotization and Sandmeyer Reactions: Treatment with nitrous acid (generated in situ from NaNO₂ and HCl) converts the amino group into a diazonium salt. This highly reactive intermediate can be subsequently displaced by a wide variety of nucleophiles (e.g., -Cl, -Br, -CN, -OH), providing access to a diverse array of substituted benzotrifluorides[7].
-
Buchwald-Hartwig and Ullmann Couplings: The amine can serve as the nucleophilic partner in palladium- or copper-catalyzed cross-coupling reactions to form C-N bonds with aryl halides, creating diarylamine structures.
Caption: Representative reaction pathways for functionalizing the aniline.
Applications in Drug Discovery and Agrochemicals
The incorporation of fluorine, particularly as a trifluoromethyl group, is a well-established strategy in modern drug design to enhance key molecular properties[6][9][10]. The -CF₃ group can improve:
-
Metabolic Stability: By blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes, it can increase the half-life of a drug[11].
-
Lipophilicity: It increases the molecule's ability to cross biological membranes, potentially improving oral bioavailability[12].
-
Binding Affinity: The electronic and steric properties of the -CF₃ group can lead to stronger and more selective interactions with biological targets like enzymes or receptors[6].
Consequently, 4-methoxy-2-(trifluoromethyl)aniline is a highly valuable scaffold for synthesizing novel therapeutic agents and advanced agrochemicals[4][12][13]. Its structure is found in precursors to compounds investigated as kinase inhibitors, anti-inflammatory agents, and pesticides[14][15].
Safety, Handling, and Storage
As with all trifluoromethylated anilines, proper safety precautions are mandatory. The compound is classified as hazardous, and all handling should be performed inside a certified chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE).
Table 2: Summary of GHS Hazard Information
| Hazard Class | GHS Statement(s) | Precautionary Measures | Data Source(s) |
|---|---|---|---|
| Acute Toxicity | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP270: Do not eat, drink or smoke when using this productP280: Wear protective gloves/protective clothing/eye protection/face protection | [16][17] |
| Skin Irritation | H315: Causes skin irritation | P302+P352: IF ON SKIN: Wash with plenty of soap and water | [16] |
| Eye Irritation | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [16] |
| Respiratory Irritation | H335: May cause respiratory irritation | P271: Use only outdoors or in a well-ventilated areaP304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing |[16][17] |
Handling and Storage Protocol
-
Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin, eyes, and clothing. Prevent inhalation of any vapors or mists.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, storage at 2–8 °C under an inert atmosphere (e.g., nitrogen or argon) is recommended[3]. Keep away from incompatible materials such as strong oxidizing agents and acids.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Waste should be handled as hazardous chemical waste.
References
-
Taylor & Francis. (n.d.). A Facile Synthesis of 4-(Trialkylmethyl)anilines by the Reaction of 4-(Trifluoromethyl)aniline with Grignard Reagents. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.
-
Organic Syntheses. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl) - Organic Syntheses Procedure. Retrieved from [Link]
-
DORAS. (2017). Development of a bench-scale pharmaceutical synthesis. Retrieved from [Link]
-
ChemBK. (n.d.). This compound. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Trifluoromethylated Anilines in Modern Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 5-Amino-2-(trifluoromethoxy)benzotrifluoride. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2-Amino-5-fluorobenzotrifluoride in Modern Chemical Synthesis. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Versatility of 2-Amino-5-bromobenzotrifluoride. Retrieved from [Link]
-
IUCr. (2012). 4-Methoxy-3-(trifluoromethyl)aniline. Retrieved from [Link]
-
ResearchGate. (n.d.). Coupling reaction between 4-(trifluoromethyl)aniline and cinnamoyl chloride. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-5-hydroxybenzotrifluoride. Retrieved from [Link]
- Google Patents. (n.d.). US4008278A - Preparation of 2-amino-5-halobenzotrifluoride.
-
PubMed. (2020). Applications of fluorine-containing amino acids for drug design. Retrieved from [Link]
-
PubChem. (n.d.). Chlorine trifluoride. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2-Amino-5-cyanobenzotrifluoride in Modern Chemical Manufacturing. Retrieved from [Link]
- Google Patents. (n.d.). CN101182295B - Method for synthesizing 2-amido-5-chlorobenzotrifluoride.
-
PubChemLite. (n.d.). 4-(methoxymethyl)-3-(trifluoromethyl)aniline (C9H10F3NO). Retrieved from [Link]
-
PubChem. (n.d.). 4-(Trifluoromethoxy)aniline. Retrieved from [Link]
-
MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
-
MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]
-
NIST WebBook. (n.d.). 2-Amino-5-nitrobenzotrifluoride. Retrieved from [Link]
-
PubMed. (2016). Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[18][19]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as Potent, Selective and Efficacious Microsomal Prostaglandin E2 synthase-1 (mPGES-1) Inhibitor. Retrieved from [Link]
-
CORE. (n.d.). UNIVERSIDADE FEDERAL DE SANTA CATARINA PROGRAMA DE PÓS-GRADUAÇÃO EM ENGENHARIA MECÂNICA MODELO DE SIMULAÇÃO BASEADO AGENTE. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. ossila.com [ossila.com]
- 5. 4-Methoxy-3-(trifluoromethyl)aniline | 393-15-7 [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. nbinno.com [nbinno.com]
- 12. nbinno.com [nbinno.com]
- 13. chemimpex.com [chemimpex.com]
- 14. journals.iucr.org [journals.iucr.org]
- 15. Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[1,4]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as potent, selective and efficacious microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. combi-blocks.com [combi-blocks.com]
- 17. echemi.com [echemi.com]
- 18. tandfonline.com [tandfonline.com]
- 19. Organic Syntheses Procedure [orgsyn.org]
A Comprehensive Technical Guide to 2-Amino-5-methoxybenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of 2-Amino-5-methoxybenzotrifluoride, a critical building block in modern medicinal and agricultural chemistry. We will delve into its fundamental properties, nomenclature, synthesis, and key applications, offering field-proven insights to empower researchers in their synthetic endeavors.
Section 1: Chemical Identity and Nomenclature
This compound is a fluorinated aromatic amine whose unique substitution pattern imparts valuable properties for the synthesis of complex molecules. Due to the conventions of chemical nomenclature, this compound is known by several synonyms, which can often be a source of confusion. Understanding these alternatives is crucial for comprehensive literature searches and chemical sourcing.
The most common and IUPAC-preferred name is 4-Methoxy-2-(trifluoromethyl)aniline . This name clearly designates the positions of the methoxy (-OCH₃) and trifluoromethyl (-CF₃) groups relative to the primary amino (-NH₂) group on the benzene ring.
A comprehensive list of its identifiers is provided below:
-
Systematic Name: 4-Methoxy-2-(trifluoromethyl)benzenamine
-
Common Synonyms: this compound, 4-Methoxy-2-(trifluoromethyl)phenylamine, 4-Amino-3-(trifluoromethyl)anisole.[1]
-
InChI Key: BTRQZDUCUGJMPS-UHFFFAOYSA-N[2]
It is imperative to distinguish this compound from its isomers, such as 2-Methoxy-5-(trifluoromethyl)aniline (CAS 349-65-5) and 4-Methoxy-3-(trifluoromethyl)aniline (CAS 393-15-7), as their differing substitution patterns lead to distinct chemical reactivity and applications.[3][4]
Section 2: Physicochemical and Spectroscopic Properties
The physicochemical properties of 4-Methoxy-2-(trifluoromethyl)aniline are pivotal to its handling, reactivity, and role in drug design. The presence of the trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the molecule's electronic character, lipophilicity, and metabolic stability when incorporated into larger bioactive molecules.[5]
| Property | Value | Source |
| Molecular Weight | 191.15 g/mol | [1][2] |
| Appearance | Liquid | [6] |
| Boiling Point | 234.5 ± 40.0 °C (Predicted) | [1] |
| Density | 1.280 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 2.06 ± 0.10 (Predicted) | [1] |
| Refractive Index | 1.4960 | [1] |
| Storage Conditions | Under inert gas (nitrogen or Argon) at 2–8 °C | [1] |
Spectroscopic data is essential for the verification of the compound's identity and purity. While a specific spectrum for 4-Methoxy-2-(trifluoromethyl)aniline was not found in the search results, data for the closely related 4-methoxy-N-methyl-N-(trifluoromethyl)aniline provides a useful reference for expected chemical shifts. For 4-methoxy-N-methyl-N-(trifluoromethyl)aniline, the following was reported: ¹H NMR (500 MHz, Acetone-d6) δ 7.27–7.22 (m, 2H), 6.93 (d, J = 9.0 Hz, 2H), 3.78 (s, 3H), 2.97 (d, J = 1.3 Hz, 3H); ¹⁹F NMR (470 MHz, Acetone-d6) δ -60.49 (3F); ¹³C NMR (126 MHz, Acetone-d6) δ 159.70, 136.37, 128.48, 124.98 (q, J = 253.3 Hz), 115.38, 55.91, 37.22 (q, J = 2.2 Hz).[1] Researchers synthesizing 4-Methoxy-2-(trifluoromethyl)aniline should expect analogous aromatic proton signals, a singlet for the methoxy group, and a characteristic singlet in the ¹⁹F NMR for the CF₃ group.
Section 3: Synthesis and Reactivity
Below is a diagram illustrating a plausible synthetic workflow.
Caption: A plausible synthetic route to 4-Methoxy-2-(trifluoromethyl)aniline.
The reactivity of 4-Methoxy-2-(trifluoromethyl)aniline is dominated by the nucleophilic character of the amino group and the electronic properties of the substituted aromatic ring. The amino group readily participates in a variety of coupling reactions, most notably the Buchwald-Hartwig amination, to form C-N bonds. This reaction is a cornerstone of modern organic synthesis for the construction of complex amines.
Section 4: Applications in Drug Discovery and Agrochemicals
The trifluoromethyl group is a privileged moiety in medicinal chemistry, known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[5] Consequently, 4-Methoxy-2-(trifluoromethyl)aniline serves as a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals.
Its utility is particularly pronounced in the development of:
-
Kinase Inhibitors: Many small-molecule kinase inhibitors feature substituted aniline cores.
-
GPCR Modulators: The scaffold is amenable to derivatization for targeting G-protein coupled receptors.
-
Herbicides and Pesticides: The incorporation of the trifluoromethyl group can enhance the potency and selectivity of agrochemicals.
A prime example of its application is in the Buchwald-Hartwig amination reaction to synthesize more complex aryl amines, which are prevalent in pharmaceuticals.
Section 5: Experimental Protocol: Buchwald-Hartwig Amination
The following is a generalized, yet self-validating, protocol for a typical Buchwald-Hartwig amination using 4-Methoxy-2-(trifluoromethyl)aniline. The expertise lies in the careful selection of ligand and base to accommodate the electronic nature of the aniline.
Objective: To synthesize a diarylamine via a palladium-catalyzed cross-coupling reaction.
Materials:
-
4-Methoxy-2-(trifluoromethyl)aniline
-
Aryl halide (e.g., aryl bromide)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃ or a G3 pre-catalyst)
-
Phosphine ligand (e.g., XPhos, SPhos, or RuPhos)
-
Base (e.g., NaOtBu, K₂CO₃, or Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane, or THF)
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Protocol:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl halide (1.0 mmol), 4-Methoxy-2-(trifluoromethyl)aniline (1.2 mmol), the palladium pre-catalyst (0.02 mmol, 2 mol%), the phosphine ligand (0.04 mmol, 4 mol%), and the base (2.0 mmol) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add the anhydrous solvent (5 mL) to the flask.
-
Reaction: Seal the flask and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Caption: A step-by-step workflow for the Buchwald-Hartwig amination.
Section 6: Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. 4-Methoxy-2-(trifluoromethyl)aniline and its related compounds should be handled with care, following standard laboratory safety procedures.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.
For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier. The hazard statements for a related compound, 4-(Trifluoromethoxy)aniline, include "Toxic if swallowed," "Fatal in contact with skin," and "Causes serious eye damage," highlighting the need for caution.[7][8]
References
-
ChemBK. (n.d.). This compound. Retrieved from [Link]
-
Chemsrc. (2025). 4-Methoxy-2-(trifluoromethyl)aniline | CAS#:53903-49-4. Retrieved from [Link]
- He, J.-L. (2012). 4-Methoxy-3-(trifluoromethyl)aniline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o398.
-
MPG.PuRe. (n.d.). Supporting Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Retrieved from [Link]
-
MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ossila.com [ossila.com]
- 4. researchgate.net [researchgate.net]
- 5. EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 4-(Trifluoromethoxy)aniline synthesis - chemicalbook [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 4-Methoxy-2-(trifluoromethyl)aniline
An Authoritative Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Methoxy-2-(trifluoromethyl)aniline is a substituted aniline derivative that serves as a critical building block in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. The strategic placement of a methoxy (-OCH₃) group and a trifluoromethyl (-CF₃) group on the aniline core imparts unique electronic properties and steric influences. The electron-donating nature of the methoxy group and the potent electron-withdrawing capacity of the trifluoromethyl group create a distinct reactivity profile, making it a valuable precursor for complex molecular architectures. This guide provides a comprehensive overview of its structure, synthesis, characterization, reactivity, and applications, with a focus on providing actionable insights for laboratory professionals.
Chapter 1: Molecular Identity and Physicochemical Landscape
4-Methoxy-2-(trifluoromethyl)aniline, identified by the CAS Number 53903-49-4, is a specialized organic compound.[1][2] The molecule's structure is characterized by a benzene ring substituted with an amino group (-NH₂), a methoxy group (-OCH₃) at the para-position (C4), and a trifluoromethyl group (-CF₃) at the ortho-position (C2) relative to the amino group.
The trifluoromethyl group is a key feature, significantly influencing the molecule's properties. It acts as a strong electron-withdrawing group, which lowers the basicity of the aniline nitrogen. This modification can enhance metabolic stability and improve the bioavailability of derivative compounds in drug discovery applications.[3][4] The methoxy group, conversely, is an electron-donating group, which influences the overall electronic distribution and reactivity of the aromatic ring.
Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 53903-49-4 | [1][2] |
| Molecular Formula | C₈H₈F₃NO | [5] |
| Molecular Weight | 191.15 g/mol | [1][5] |
| Appearance | Liquid | [1] |
| Purity | Typically ≥98% | [1] |
Chapter 2: Synthesis and Mechanistic Considerations
The synthesis of 4-methoxy-2-(trifluoromethyl)aniline typically involves a multi-step process starting from more readily available precursors. A common synthetic strategy involves the nitration of a suitably substituted benzene ring, followed by reduction of the nitro group to an amine.
For instance, a plausible route could begin with 2-fluoro-5-nitrobenzotrifluoride. The fluorine atom can be displaced by methoxide in a nucleophilic aromatic substitution (SNAr) reaction to yield 2-methoxy-4-nitrotoluene. The nitro group is then reduced to the corresponding amine, yielding the final product. The choice of reducing agent is critical; common reagents include catalytic hydrogenation (e.g., H₂/Pd-C), or metal/acid combinations (e.g., Sn/HCl, Fe/HCl). Catalytic hydrogenation is often preferred due to cleaner reaction profiles and milder conditions.
Another approach involves the protection of the amino group of an aniline precursor, followed by functional group manipulations on the aromatic ring, and subsequent deprotection.[6]
Chapter 3: Spectroscopic and Analytical Characterization
Confirming the identity and purity of 4-methoxy-2-(trifluoromethyl)aniline is paramount. A combination of spectroscopic techniques provides a self-validating system for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will exhibit distinct signals for the aromatic protons, the methoxy protons, and the amine protons. The aromatic protons will show characteristic splitting patterns (coupling) based on their positions relative to each other. The methoxy group will appear as a singlet, typically around 3.8 ppm. The amine protons will also present as a broad singlet, the chemical shift of which can be concentration-dependent.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum will show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.
Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present.[7] Key expected absorptions include:
-
N-H stretching vibrations for the primary amine, typically appearing as two bands in the 3300-3500 cm⁻¹ region.
-
C-H stretching vibrations for the aromatic and methyl groups, usually found between 2850-3100 cm⁻¹.
-
C=C stretching vibrations for the aromatic ring in the 1450-1600 cm⁻¹ region.
-
Strong C-F stretching absorptions for the trifluoromethyl group, typically in the 1100-1300 cm⁻¹ range.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound.[7] Electron Impact (EI) mass spectrometry will show a molecular ion peak (M⁺) corresponding to the molecular weight of 191.15. The fragmentation pattern can also provide structural information.
Workflow for Synthesis and Characterization
Caption: A generalized workflow for the synthesis and structural verification of 4-methoxy-2-(trifluoromethyl)aniline.
Chapter 4: Reactivity and Application in Medicinal Chemistry
The reactivity of 4-methoxy-2-(trifluoromethyl)aniline is dictated by the interplay of its functional groups. The amine group can undergo a variety of common reactions, including acylation, alkylation, and diazotization. The electron-withdrawing trifluoromethyl group deactivates the aromatic ring towards electrophilic substitution, while the electron-donating methoxy group activates it.[8] This differential reactivity can be exploited to achieve selective transformations at specific positions on the ring.
In the realm of drug development, this compound is a valuable building block. The trifluoromethyl group is often incorporated into drug candidates to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[3][9][10] Anilines are precursors to a wide range of heterocyclic compounds, which form the core of many pharmaceuticals.[11] For example, this aniline can be used in the synthesis of quinolines, benzimidazoles, and other heterocycles with potential therapeutic applications.[11] Its derivatives have been investigated for their potential as antitumor and antiviral agents.[11]
Chapter 5: Safety, Handling, and Storage
Hazard Identification: 4-Methoxy-2-(trifluoromethyl)aniline is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[12][13] It may also cause respiratory irritation.[12][13]
Handling and Personal Protective Equipment (PPE):
-
Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of vapors.[13][14]
-
Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[13][15]
-
Avoid contact with skin and eyes.[12] In case of contact, rinse immediately and thoroughly with water.[13]
-
Wash hands thoroughly after handling.[13] Do not eat, drink, or smoke in the laboratory.[12]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[13]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[12]
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations. This may involve incineration in a licensed facility.[12]
Chemical Structure Diagram
Caption: The chemical structure of 4-methoxy-2-(trifluoromethyl)aniline.
Chapter 6: Conclusion and Future Outlook
4-Methoxy-2-(trifluoromethyl)aniline is a strategically designed molecule with significant utility in synthetic chemistry. Its unique electronic and steric properties make it an important intermediate for the development of novel pharmaceuticals and advanced materials. The continued exploration of fluorinated organic compounds in medicinal chemistry suggests that the demand for well-characterized and versatile building blocks like this will remain strong.[4] Future research will likely focus on developing more efficient and sustainable synthetic routes to this and related compounds, as well as exploring its application in new areas of materials science and drug discovery.
References
- 4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline hydrochloride - Synquest Labs. (n.d.).
- 4-(Trifluoromethoxy)aniline SDS, 461-82-5 Safety Data Sheets - ECHEMI. (n.d.).
- 4-Methoxy-2-(trifluoromethyl)aniline - Fluorochem. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2024, March 31).
- 4-Methoxy-2-(trifluoromethyl)aniline | CAS#:53903-49-4 | Chemsrc. (2025, August 25).
- Focus on 2-Hydroxy-4-(trifluoromethyl)aniline - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- SAFETY DATA SHEET - Ossila. (2023, September 18).
- 2-TRIFLUOROMETHYLANILINE - CAMEO Chemicals - NOAA. (n.d.).
- 4-Methoxy-3-(trifluoromethyl)aniline | CAS 393-15-7 - Ossila. (n.d.).
- 2-Methoxy-4-(trifluoromethyl)aniline | C8H8F3NO | CID 5161541 - PubChem. (n.d.).
- 4-(Trifluoromethyl)aniline - Chem-Impex. (n.d.).
- The Role of Trifluoromethylated Anilines in Modern Pharmaceutical Discovery. (2025, October 18).
- The Versatility of Anilines in Chemical Synthesis: A Look at 4-Nitro-3-(trifluoromethyl)aniline. (n.d.).
- A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents. (n.d.).
- (PDF) Theoretical and Experimental Investigations on Molecular Structure, IR, NMR Spectra and HOMO-LUMO Analysis of 4-Methoxy-N-(3-Phenylallylidene) Aniline - ResearchGate. (n.d.).
- CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (n.d.).
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 4-Methoxy-2-(trifluoromethyl)aniline | CAS#:53903-49-4 | Chemsrc [chemsrc.com]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. 2-Methoxy-4-(trifluoromethyl)aniline | C8H8F3NO | CID 5161541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. nbinno.com [nbinno.com]
- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. ossila.com [ossila.com]
- 12. synquestlabs.com [synquestlabs.com]
- 13. fishersci.com [fishersci.com]
- 14. downloads.ossila.com [downloads.ossila.com]
- 15. echemi.com [echemi.com]
Spectroscopic data of 2-Amino-5-methoxybenzotrifluoride
An In-depth Technical Guide to the Spectroscopic Characterization of 2-Amino-5-methoxybenzotrifluoride
Introduction
This compound (CAS No. 53903-49-4) is an important fluorinated aromatic amine that serves as a versatile building block in organic synthesis.[1] Its structural motifs are relevant in the development of pharmaceuticals and agrochemicals, where the inclusion of trifluoromethyl and methoxy groups can significantly modulate a molecule's metabolic stability, lipophilicity, and overall bioactivity.[2]
Accurate and comprehensive characterization of such intermediates is paramount to ensure purity, confirm structural integrity, and validate synthetic pathways. Spectroscopic analysis is the cornerstone of this characterization process. This technical guide provides a detailed overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Molecular Structure and Physicochemical Properties
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic output. The key functional groups—an aromatic amine (-NH₂), a methoxy ether (-OCH₃), and a trifluoromethyl (-CF₃) group—each produce a distinct and predictable spectroscopic signature.
Caption: Molecular structure of this compound.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| IUPAC Name | 4-methoxy-2-(trifluoromethyl)aniline |
| CAS Number | 53903-49-4[1] |
| Molecular Formula | C₈H₈F₃NO |
| Molecular Weight | 191.15 g/mol |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.
Experimental Protocol: NMR Data Acquisition
A standardized protocol ensures data quality and reproducibility.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d (CDCl₃) is often suitable for initial characterization due to its volatility and minimal interference in the standard proton region.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference for chemical shifts (δ = 0.00 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.[3]
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum to yield singlets for each unique carbon, simplifying interpretation. A longer acquisition time is generally required due to the lower natural abundance of the ¹³C isotope.
-
¹H NMR Spectroscopy: Predicted Data and Interpretation
The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons, the amine protons, and the methoxy protons. The electron-donating effects of the -NH₂ and -OCH₃ groups, and the electron-withdrawing effect of the -CF₃ group, will dictate the chemical shifts of the aromatic protons.
Table 2: Predicted ¹H NMR Data (in CDCl₃)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Integration | Rationale |
|---|---|---|---|---|---|
| H-6 | 6.8 - 7.0 | d | J ≈ 2.5 Hz | 1H | Ortho to the strong electron-donating -NH₂ group, shifted upfield. Exhibits small meta-coupling to H-4. |
| H-4 | 6.7 - 6.9 | dd | J ≈ 8.5, 2.5 Hz | 1H | Ortho to the -OCH₃ group and meta to the -NH₂ group. Exhibits ortho-coupling to H-3 and meta-coupling to H-6. |
| H-3 | 6.6 - 6.8 | d | J ≈ 8.5 Hz | 1H | Ortho to the -NH₂ group and meta to the -OCH₃ group, expected to be the most upfield aromatic proton. Exhibits ortho-coupling to H-4. |
| -NH₂ | 3.5 - 4.5 | br s | - | 2H | The chemical shift is variable and depends on concentration and solvent. The signal is typically broad due to quadrupole broadening and exchange. |
| -OCH₃ | ~3.8 | s | - | 3H | A characteristic singlet for a methoxy group attached to an aromatic ring. |
¹³C NMR Spectroscopy: Predicted Data and Interpretation
The proton-decoupled ¹³C NMR spectrum will show eight distinct signals corresponding to each unique carbon atom in the molecule. The carbon attached to the -CF₃ group will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF).
Table 3: Predicted ¹³C NMR Data (in CDCl₃)
| Carbon Assignment | Predicted δ (ppm) | Multiplicity (¹⁹F Coupled) | Rationale |
|---|---|---|---|
| C-5 | 150 - 155 | s | Aromatic carbon bonded to the electronegative oxygen of the methoxy group, significantly downfield. |
| C-1 | 140 - 145 | s | Aromatic carbon bonded to the nitrogen of the amine group. |
| C-3 | 115 - 120 | s | Aromatic carbon ortho to the amine and meta to the methoxy group. |
| C-6 | 114 - 119 | s | Aromatic carbon ortho to the amine and meta to the CF₃ group. |
| C-4 | 112 - 117 | s | Aromatic carbon ortho to the methoxy group. |
| C-2 | 115 - 125 | q (²JCCF ≈ 30-35 Hz) | Aromatic carbon bonded to the CF₃ group. Will show a small quartet due to two-bond C-F coupling. |
| -CF₃ | 120 - 130 | q (¹JCF ≈ 270-275 Hz) | The trifluoromethyl carbon itself. Exhibits a very large one-bond C-F coupling, appearing as a strong quartet. |
| -OCH₃ | ~55 | s | The aliphatic carbon of the methoxy group, appearing in the typical region for such carbons. |
Infrared (IR) Spectroscopy
IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory. ATR is often preferred for its simplicity and minimal sample preparation.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is standard.[4]
-
Data Acquisition: A background spectrum of the empty accessory is recorded first. The sample is then placed on the crystal, and the spectrum is acquired, typically by co-adding 16 to 32 scans to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000–400 cm⁻¹.[4]
Predicted IR Data and Interpretation
The IR spectrum of this compound will be dominated by absorptions from the N-H, C-H, C=C, C-O, and C-F bonds.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
|---|---|---|---|
| 3450 - 3300 | N-H stretch (amine) | Medium | A characteristic doublet for the symmetric and asymmetric stretching of a primary amine (-NH₂). |
| 3100 - 3000 | C-H stretch (aromatic) | Medium-Weak | Stretching vibrations of the C-H bonds on the benzene ring. |
| 2950 - 2850 | C-H stretch (aliphatic) | Medium-Weak | Stretching vibrations of the C-H bonds in the methoxy (-OCH₃) group. |
| 1620 - 1580 | N-H bend (amine) | Medium-Strong | Scissoring vibration of the primary amine group. |
| 1600 - 1450 | C=C stretch (aromatic) | Medium-Strong | A series of bands corresponding to the stretching of the carbon-carbon bonds within the aromatic ring. |
| 1300 - 1100 | C-F stretch | Very Strong | The C-F bonds of the trifluoromethyl group produce very strong, characteristic absorption bands in this region. This is a key diagnostic feature. |
| 1250 - 1200 | C-O stretch (aryl ether) | Strong | Asymmetric stretching of the Ar-O-CH₃ bond. |
| 1050 - 1000 | C-O stretch (aryl ether) | Medium | Symmetric stretching of the Ar-O-CH₃ bond. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular structure.
Experimental Protocol: MS Data Acquisition
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent like methanol or acetonitrile.
-
Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺, which is useful for confirming molecular weight. EI is a higher-energy technique that causes fragmentation, providing structural information.
-
Instrumentation: A mass spectrometer such as a Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzer is used. High-resolution mass spectrometry (HRMS) is invaluable for confirming the elemental composition.[5]
-
Data Acquisition: The sample is introduced into the ion source, and the mass spectrum is recorded, showing the relative abundance of ions at different m/z values.
Predicted MS Data and Interpretation
Table 5: Predicted Mass Spectrometry Data
| m/z Value | Ion | Rationale |
|---|---|---|
| 192.06 | [M+H]⁺ | The protonated molecular ion (for ESI). The calculated exact mass is 191.0558. |
| 191.06 | [M]⁺˙ | The molecular ion (for EI). This peak confirms the molecular weight of the compound. |
| 176.03 | [M-CH₃]⁺ | Loss of a methyl radical from the methoxy group, a common fragmentation pathway for methyl ethers. |
| 162.05 | [M-CHO]⁺ | A potential fragmentation involving the methoxy group. |
Integrated Spectroscopic Analysis Workflow
No single technique provides all the necessary information. A synergistic approach is required for unambiguous structural confirmation. The logical workflow below illustrates how data from different techniques are integrated.
Caption: Integrated workflow for spectroscopic characterization.
Safety and Handling
As with any chemical, proper safety precautions are essential. Based on data for structurally similar aromatic amines and benzotrifluorides, this compound should be handled with care.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.
-
Handling: Use only in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.[6]
-
Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.[7]
Always consult the specific Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information.[1][8]
Conclusion
The spectroscopic characterization of this compound is a clear-cut process when a systematic, multi-technique approach is employed. The ¹H and ¹³C NMR spectra provide definitive information on the molecule's carbon-hydrogen framework and connectivity. IR spectroscopy rapidly confirms the presence of key functional groups, particularly the amine, ether, and the highly characteristic trifluoromethyl group. Finally, mass spectrometry validates the molecular weight and, through high-resolution analysis, can confirm the elemental formula. The predicted data in this guide serves as a comprehensive reference for researchers to confirm the identity and purity of this valuable synthetic intermediate.
References
-
Wiley-VCH. (2008). Supporting Information. Available at: [Link]
-
ACS Publications. Substituent Effects on the Direct Photolysis of Benzotrifluoride Derivatives. Environmental Science & Technology. Available at: [Link]
-
MDPI. Physical and Thermal Characterizations of Newly Synthesized Liquid Crystals Based on Benzotrifluoride Moiety. (2023). Available at: [Link]
-
Der Pharma Chemica. Spectroscopic Analysis, Electronic, Optical and Thermodynamical Properties of 2-amino-5-fluorobenzonitrile by Ab Initio Methods. (2016). Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 2-Amino-5-fluorobenzotrifluoride in Modern Chemical Synthesis. Available at: [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003355). Available at: [Link]
-
Royal Society of Chemistry. Site-Specific C–H Chalcogenation of Quinoxalin-2(1H)-ones: Supporting Information. (2021). Available at: [Link]
Sources
The Reactivity Profile of 2-Amino-5-methoxybenzotrifluoride: A Comprehensive Technical Guide for Synthetic Chemists
Introduction: A Versatile Building Block in Modern Chemistry
2-Amino-5-methoxybenzotrifluoride, also known as 4-methoxy-2-(trifluoromethyl)aniline (CAS No. 53903-49-4), has emerged as a pivotal structural motif in the fields of medicinal chemistry, agrochemicals, and materials science. Its unique trifluoromethyl substituent imparts enhanced metabolic stability, lipophilicity, and binding affinity to target molecules. This, combined with the synthetic versatility of the aniline and methoxy functionalities, makes it a highly sought-after building block for the synthesis of complex molecular architectures. This in-depth technical guide provides a comprehensive overview of the reactivity profile of this compound, offering field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.
Structural and Electronic Landscape: The Interplay of Substituents
The reactivity of the benzene ring in this compound is dictated by the electronic interplay of its three substituents: the strongly electron-donating amino (-NH₂) group, the moderately electron-donating methoxy (-OCH₃) group, and the powerfully electron-withdrawing trifluoromethyl (-CF₃) group.
The amino group is a potent activating and ortho-, para-directing group in electrophilic aromatic substitution reactions. Similarly, the methoxy group also directs incoming electrophiles to the ortho and para positions. Conversely, the trifluoromethyl group is a strong deactivating group and a meta-director. The synergistic and antagonistic effects of these substituents create a unique reactivity map on the aromatic ring.
The positions ortho to the amino group (C3 and C1) and para to the methoxy group (C2, which is already substituted) are electronically enriched and thus favored for electrophilic attack. However, the bulky trifluoromethyl group at the C2 position sterically hinders attack at the adjacent C1 and C3 positions. Consequently, electrophilic substitution is most likely to occur at the C6 position, which is ortho to the methoxy group and para to the amino group, and to a lesser extent at the C4 position, which is ortho to the amino group.
Key Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectroscopic properties of this compound is crucial for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 53903-49-4 | [1] |
| Molecular Formula | C₈H₈F₃NO | [1] |
| Molecular Weight | 191.15 g/mol | [1] |
| Appearance | Liquid | [2] |
| Boiling Point | 234.5 ± 40.0 °C (Predicted) | |
| Density | 1.280 ± 0.06 g/cm³ (Predicted) | |
| pKa | 2.06 ± 0.10 (Predicted) |
Spectroscopic Data:
Reactivity at the Aromatic Ring: Electrophilic Aromatic Substitution
The high electron density of the aromatic ring, primarily due to the amino and methoxy groups, makes this compound susceptible to electrophilic aromatic substitution. However, the strong activation can lead to polysubstitution. To achieve monosubstitution, it is often advantageous to temporarily protect the highly activating amino group as an amide (e.g., acetamide). This moderately deactivating group still directs ortho- and para-, but with greater control.
Protocol: Acetylation of the Amino Group
This protocol describes the protection of the amino group as an acetamide, a crucial step for controlling reactivity in subsequent electrophilic aromatic substitution reactions.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (or another suitable base)
-
Dichloromethane (or another suitable solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.
-
Add pyridine (1.2 eq) to the solution and cool the mixture in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude N-(4-methoxy-2-(trifluoromethyl)phenyl)acetamide.
-
Purify the product by recrystallization or column chromatography.
subgraph "cluster_0" { label = "Reaction Setup"; style = "rounded"; bgcolor = "#FFFFFF"; "Start" [label="Dissolve 2-Amino-5-methoxy-\nbenzotrifluoride in DCM"]; "Add_Base" [label="Add Pyridine and Cool"]; "Add_Reagent" [label="Add Acetic Anhydride"]; }
subgraph "cluster_1" { label = "Reaction and Monitoring"; style = "rounded"; bgcolor = "#FFFFFF"; "Stir" [label="Stir at Room Temperature"]; "Monitor" [label="Monitor by TLC"]; }
subgraph "cluster_2" { label = "Workup and Purification"; style = "rounded"; bgcolor = "#FFFFFF"; "Quench" [label="Quench with NaHCO₃"]; "Extract" [label="Extract and Wash"]; "Dry" [label="Dry and Concentrate"]; "Purify" [label="Purify Product"]; }
"Start" -> "Add_Base" [label="1."]; "Add_Base" -> "Add_Reagent" [label="2."]; "Add_Reagent" -> "Stir" [label="3."]; "Stir" -> "Monitor" [label="4."]; "Monitor" -> "Quench" [label="5."]; "Quench" -> "Extract" [label="6."]; "Extract" -> "Dry" [label="7."]; "Dry" -> "Purify" [label="8."]; }
Workflow for the acetylation of the amino group.
Reactions at the Amino Group: Diazotization and Beyond
The primary amino group of this compound is a versatile handle for a variety of transformations, most notably diazotization to form a highly reactive diazonium salt. This intermediate can then be subjected to a range of Sandmeyer and related reactions to introduce a wide array of functional groups.[4]
Protocol: Diazotization and Sandmeyer Reaction (General)
This protocol outlines the general procedure for the diazotization of this compound and its subsequent conversion to an aryl halide via a Sandmeyer reaction.
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl) or other strong acid
-
Copper(I) halide (e.g., CuCl, CuBr)
-
Ice
-
Standard glassware
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of concentrated HCl and water, and cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 15-30 minutes.
-
In a separate flask, prepare a solution of the copper(I) halide in concentrated HCl.
-
Slowly add the cold diazonium salt solution to the copper(I) halide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water, dilute sodium hydroxide solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
"Aniline" [label="2-Amino-5-methoxy-\nbenzotrifluoride"]; "Diazonium" [label="Arenediazonium Salt", fillcolor="#EA4335"]; "Product" [label="Aryl Halide", fillcolor="#FBBC05", fontcolor="#202124"];
"Aniline" -> "Diazonium" [label="NaNO₂, HCl\n0-5 °C"]; "Diazonium" -> "Product" [label="CuX"]; }
Pathway of the Sandmeyer reaction.
Transition-Metal-Catalyzed Cross-Coupling Reactions
The presence of an amino group and the potential to introduce a halide onto the aromatic ring make this compound and its derivatives excellent substrates for various palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling. These reactions are powerful tools for the formation of C-N and C-C bonds, respectively.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the coupling of an aryl halide with an amine.[5] A halogenated derivative of this compound (prepared via a Sandmeyer reaction) can be coupled with a variety of primary or secondary amines to form more complex aniline derivatives.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming biaryl compounds by reacting an aryl halide with an arylboronic acid.[6] A halogenated derivative of this compound can be coupled with various arylboronic acids to synthesize a wide range of biaryl structures.
General Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a bromo-substituted derivative of this compound with an arylboronic acid.
Materials:
-
Bromo-derivative of this compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)
-
Solvent (e.g., Toluene/Water, Dioxane/Water)
-
Standard inert atmosphere glassware and techniques
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the bromo-derivative of this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
"Pd0" [label="Pd(0)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; "OxAdd" [label="Oxidative Addition\n(Ar-Pd(II)-X)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Transmetal" [label="Transmetalation\n(Ar-Pd(II)-Ar')L₂", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "RedElim" [label="Reductive Elimination", fillcolor="#FBBC05", fontcolor="#202124"];
"Pd0" -> "OxAdd" [label="Ar-X"]; "OxAdd" -> "Transmetal" [label="Ar'B(OH)₂\nBase"]; "Transmetal" -> "RedElim"; "RedElim" -> "Pd0" [label="Ar-Ar'"]; }
Catalytic cycle of the Suzuki-Miyaura coupling.
Safety and Handling
This compound and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood.[1][7] It is harmful if swallowed, in contact with skin, or if inhaled.[7] It can cause skin and serious eye irritation, and may cause respiratory irritation.[7]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles.[7]
-
Skin Protection: Wear protective gloves and impervious clothing.[7]
-
Respiratory Protection: Use a respirator if ventilation is inadequate.[7]
First Aid Measures:
-
If Inhaled: Move to fresh air.[7]
-
In Case of Skin Contact: Take off contaminated clothing and wash with soap and water.[8]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes.[8]
-
If Swallowed: Rinse mouth with water.[7]
In all cases of exposure, seek medical attention if symptoms persist.
Conclusion: A Gateway to Chemical Innovation
This compound is a molecule of significant synthetic utility, offering a unique combination of reactive sites and valuable physicochemical properties. A thorough understanding of its reactivity profile, particularly the directing effects of its substituents and the versatility of its amino group, empowers chemists to strategically design and execute complex synthetic routes. By leveraging the protocols and insights provided in this guide, researchers can confidently employ this building block to accelerate the discovery and development of novel molecules with impactful applications in medicine, agriculture, and materials science.
References
-
Buchwald–Hartwig amination - Wikipedia. Available from: [Link]
-
Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives | Request PDF. Available from: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available from: [Link]
-
Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. - SciSpace. Available from: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available from: [Link]
-
Sandmeyer Reaction - Organic Chemistry Portal. Available from: [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. Available from: [Link]
-
Synthesis of some Amide derivatives and their Biological activity. Available from: [Link]
-
Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed. Available from: [Link]
-
Lab 5: NMR and IR spectra & vibrational analysis. Available from: [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review - PMC. Available from: [Link]
-
Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Available from: [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available from: [Link]
- Method for synthesizing 2-amido-5-chlorobenzotrifluoride - Google Patents.
-
Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives - PMC. Available from: [Link]
-
2-Amino-5-nitrobenzotrifluoride - NIST WebBook. Available from: [Link]
-
Synthesis of Amino Acids - Chemistry LibreTexts. Available from: [Link]
-
Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling - YouTube. Available from: [Link]
-
Spectroscopy and Spectrometry in Organic Chemistry. Available from: [Link]
-
Removal of amino in anilines through diazonium salt-based reactions - ResearchGate. Available from: [Link]
-
Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole - MDPI. Available from: [Link]
-
Redox-Switchable Halogen Bonding in Haloanthracene Mediators Enables Efficient Electrocatalytic C–N Coupling | Journal of the American Chemical Society. Available from: [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. 2-Amino-5-cyanobenzotrifluoride synthesis - chemicalbook [chemicalbook.com]
- 3. 2-Amino-5-nitrobenzotrifluoride [webbook.nist.gov]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. echemi.com [echemi.com]
- 8. combi-blocks.com [combi-blocks.com]
An In-Depth Technical Guide to the Stability and Storage of 2-Amino-5-methoxybenzotrifluoride
Introduction
2-Amino-5-methoxybenzotrifluoride (CAS No: 53903-49-4), also known as 4-methoxy-2-(trifluoromethyl)aniline, is a substituted aniline that serves as a critical intermediate in the synthesis of high-value molecules within the pharmaceutical and agrochemical industries. The presence of three distinct functional groups—an amino, a methoxy, and a trifluoromethyl group—on the benzene ring imparts a unique reactivity profile. However, this structural complexity also introduces specific stability challenges. Ensuring the chemical integrity of this intermediate from procurement through to its use in synthesis is paramount for achieving reproducible outcomes, high yields, and purity in the final active ingredient.
This guide provides a comprehensive overview of the factors governing the stability of this compound. We will delve into its core chemical properties, explore potential degradation pathways, and establish field-proven protocols for its optimal storage and handling. This document is intended for researchers, process chemists, and quality control specialists who require a deep technical understanding to maintain the long-term viability of this essential building block.
Section 1: Physicochemical Properties
A foundational understanding of the compound's physical properties is essential for its proper handling and storage. These characteristics influence its physical state under various lab conditions and its solubility in reaction and cleaning solvents.
| Property | Value | Source(s) |
| CAS Number | 53903-49-4 | [1][2] |
| Molecular Formula | C₈H₈F₃NO | [2] |
| Molar Mass | 191.15 g/mol | [2] |
| Appearance | Varies; often a light yellow or tan powder/solid | [3][4] |
| Boiling Point | ~234.5 °C (Predicted) | [2] |
| Density | ~1.28 g/cm³ (Predicted) | [2] |
Section 2: Core Chemical Stability Profile
The stability of this compound is dictated by the interplay of the electronic effects of its substituents. A clear understanding of these effects is crucial for predicting its reactivity and susceptibility to degradation.
The Dueling Influence of Substituents
The chemical behavior of the molecule is primarily governed by the electron-donating nature of the methoxy group (-OCH₃) and the potent electron-withdrawing nature of the trifluoromethyl group (-CF₃).
-
Trifluoromethyl (-CF₃) Group : This is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms (inductive effect). It deactivates the benzene ring and significantly decreases the electron density on the nitrogen atom of the amine.[5][6][7] This reduction in electron density makes the amine less basic and less nucleophilic compared to aniline.[8]
-
Methoxy (-OCH₃) Group : Located para to the amino group, the methoxy group exerts a strong electron-donating effect through resonance, pushing its lone pair of electrons into the aromatic system.[5][8] This effect increases the electron density on the ring and, critically, on the amino group, thereby increasing its basicity.[9]
The net result is a nuanced reactivity. While the -CF₃ group imparts a degree of oxidative stability, the electron-rich nature endowed by the -OCH₃ group means the amino functionality remains susceptible to specific degradation pathways, particularly oxidation.
Caption: Electronic influences on the stability of the molecule.
Primary Degradation Pathways
Exposure to common laboratory and storage environmental factors can initiate degradation. A proactive storage strategy must mitigate these risks.
Caption: Potential degradation pathways for the compound.
-
Oxidation : Aromatic amines are characteristically susceptible to air oxidation, a process often catalyzed by light or trace metal impurities.[10] This typically leads to the formation of highly colored quinone-imine structures and polymeric materials, which manifest as a darkening of the compound from its initial light color to shades of tan, brown, or even black.
-
Photodegradation : Compounds containing both amino and aromatic functionalities can be sensitive to light.[11] UV or even high-intensity visible light can provide the activation energy for oxidation or other radical-mediated decomposition reactions.
-
Thermal Decomposition : While generally stable at ambient temperatures, prolonged exposure to heat can cause decomposition. Hazardous decomposition products in the event of a fire can include toxic nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and highly corrosive hydrogen fluoride (HF).[12][13]
-
Hydrolytic Degradation : While generally stable in neutral aqueous conditions, prolonged exposure to strongly acidic or basic conditions could potentially lead to hydrolysis, although this is a less common pathway for anilines compared to esters or amides.[11][14]
Incompatible Materials
To prevent hazardous reactions and catalytic degradation, this compound must be stored separately from the following classes of chemicals:
-
Strong Oxidizing Agents : Can react violently and accelerate oxidative degradation.[4][13]
-
Strong Acids : Can form salts but may also catalyze unwanted side reactions.[15]
-
Acid Chlorides and Anhydrides : Will readily react with the amino group in acylation reactions.
-
Reducing Agents : May lead to unintended reactions.
Section 3: Recommended Storage and Handling Protocols
Based on the chemical stability profile, the following protocols are mandated to ensure the long-term integrity and safety of the material.
Optimal Storage Conditions
Adherence to these conditions is critical for maximizing the shelf-life and preserving the purity of the compound.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place. Refrigeration (2-8 °C) is often recommended.[16][17] | Slows down the rate of all potential degradation reactions, particularly slow oxidation. |
| Atmosphere | Keep container tightly sealed.[3][12][13][18] Consider backfilling with an inert gas (Nitrogen or Argon).[16][19] | Minimizes exposure to atmospheric oxygen and moisture, which are key drivers of oxidative degradation.[20] |
| Light | Store in an opaque or amber container in a dark location.[21] | Prevents light-catalyzed oxidation and photodegradation. |
| Container | Use original, well-sealed containers made of non-reactive materials. | Ensures container integrity and prevents contamination. |
| Location | Store in a dry, well-ventilated area away from incompatible materials.[13][18][22] | Prevents accidental contact with reactive substances and ensures safe dispersal of any potential vapors. |
Safe Handling Procedures
As a substituted aniline, this compound should be handled with appropriate caution.
-
Ventilation : Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12][22]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[12][17][18]
-
Hygiene : Avoid contact with skin and eyes. Wash hands thoroughly after handling.[16][20] Do not eat, drink, or smoke in the handling area.[16][17]
-
Spills : In case of a spill, absorb the material with an inert binder (e.g., sand, diatomite) and place it in a suitable container for disposal.[12][22] Avoid generating dust.[16]
Section 4: A Framework for Stability Testing
For applications in drug development, verifying the stability of an intermediate is a regulatory and scientific necessity.[23][24] Forced degradation (or stress testing) is an essential tool to identify likely degradation products and establish the intrinsic stability of the molecule.[25]
Objectives of Stability Testing
-
To determine the intrinsic stability of the molecule by establishing its degradation pathways.[23]
-
To develop and validate stability-indicating analytical methods (e.g., HPLC) that can separate the parent compound from any potential degradation products.
-
To inform the selection of optimal storage conditions and define a re-test period or shelf life.[23][24][25]
Experimental Protocol: Forced Degradation Study
This protocol outlines a systematic approach to stress testing this compound. An unstressed sample in a suitable solvent (e.g., acetonitrile/water) should always be run as a control.
Caption: Experimental workflow for a forced degradation study.
Methodology:
-
Stock Solution Preparation : Prepare a stock solution of this compound in a suitable solvent mixture (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).
-
Acidic Stress : Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24-48 hours.[11]
-
Basic Stress : Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24-48 hours.[11]
-
Oxidative Stress : Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.[11]
-
Thermal Stress : Heat the stock solution at 60°C for 48 hours, ensuring the sample is protected from light to isolate the effect of heat.[11]
-
Photolytic Stress : Expose the stock solution to a controlled light source as specified by ICH Q1B guidelines. A parallel control sample should be wrapped in aluminum foil to shield it from light.[11]
-
Analysis : Following the stress period, neutralize the acidic and basic samples. Analyze all samples, including the unstressed control, using a validated stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection to aid in the identification of degradation products.
Conclusion
This compound is a robust chemical intermediate when stored and handled under appropriate conditions. Its primary vulnerabilities are oxidative and photolytic degradation, which are directly linked to the reactive nature of the aromatic amine functionality. By implementing a stringent storage protocol—cool, dark, dry, and inert —and adhering to safe handling practices, researchers and manufacturers can effectively preserve the chemical integrity of this compound. For GxP applications, a systematic stability testing program is essential to fully characterize its behavior and ensure its suitability for use in the synthesis of pharmaceutical and other regulated products.
References
-
Chemistry LibreTexts. (2025). 24.4: Basicity of Arylamines. [Link]
-
Doubtnut. (2024). How does the electron-withdrawing nature of aryl groups in aromatic amines affect their basicity compared to ammonia, and what factors contribute to discrepancies in interpreting Kb values?[Link]
-
Loba Chemie. (2019). 2-METHYL-3-(TRIFLUOROMETHYL) ANILINE MSDS. [Link]
-
T,C&A LAB. (n.d.). Stability Testing: Ensuring the Longevity of Pharmaceutical Products. [Link]
-
European Medicines Agency. (2023). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. [Link]
-
Tuoda. (n.d.). High-Purity 2-Methyl-3-(trifluoromethyl)aniline for Pharmaceutical intermediates Applications. [Link]
-
Parameter Generation & Control. (2023). Stability Testing for Pharmaceuticals & More. [Link]
-
Chemistry LibreTexts. (2024). 23.1: Properties of amines. [Link]
-
IVAMI. (n.d.). Stability testing of Pharmaceutical products based on ICH Guide. [Link]
-
Pharmaguideline. (n.d.). Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts. [Link]
-
Gyan Sanchay. (n.d.). AROMATIC AMINES a Nucleus-substituted amines or aryl amines. [Link]
-
TSEALINE. (n.d.). 2-Amino-5-chlorobenzotrifluoride CAS 445-03-4 Manufacturers, Suppliers. [Link]
-
ChemBK. (n.d.). This compound. [Link]
-
PubChem. (n.d.). 5-Amino-2-(trifluoromethoxy)benzotrifluoride. [Link]
-
PubChem. (n.d.). 2-Amino-5-hydroxybenzotrifluoride. [Link]
-
Copley, S. D. (2009). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. Nature Chemical Biology, 5(8), 559–566. [Link]
-
Wang, L., et al. (2016). Rapid degradation of sulphamethoxazole and the further transformation of 3-amino-5-methylisoxazole in a microbial fuel cell. Water Research, 88, 322-328. [Link]
-
Patel, K., & Borchardt, R. T. (1990). Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide. Pharmaceutical Research, 7(7), 703-711. [Link]
Sources
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. 2-Amino-5-chlorobenzotrifluoride CAS 445-03-4 Manufacturers, Suppliers - Good Price - TSEALINE [tslpharm.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. discussion.tiwariacademy.com [discussion.tiwariacademy.com]
- 7. nbinno.com [nbinno.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts | Pharmaguideline [pharmaguideline.com]
- 10. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. abdurrahmanince.net [abdurrahmanince.net]
- 13. WERCS Studio - Application Error [assets.thermofisher.com]
- 14. Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. synquestlabs.com [synquestlabs.com]
- 16. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 17. combi-blocks.com [combi-blocks.com]
- 18. echemi.com [echemi.com]
- 19. tuodaindus.com [tuodaindus.com]
- 20. lobachemie.com [lobachemie.com]
- 21. fishersci.com [fishersci.com]
- 22. datasheets.scbt.com [datasheets.scbt.com]
- 23. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 24. humiditycontrol.com [humiditycontrol.com]
- 25. arborpharmchem.com [arborpharmchem.com]
Discovery and history of 2-Amino-5-methoxybenzotrifluoride
An In-depth Technical Guide to 2-Amino-5-methoxybenzotrifluoride
Abstract
This compound (CAS No. 53903-49-4), also known as 4-methoxy-2-(trifluoromethyl)aniline, is a highly functionalized aromatic amine that has emerged as a valuable building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring an activating methoxy group, a deactivating yet metabolically stable trifluoromethyl group, and a reactive amino group, makes it a strategic intermediate in the fields of medicinal chemistry and agrochemical development. This guide provides a comprehensive analysis of its physicochemical properties, historical context, detailed synthetic methodologies, and key applications, offering a technical resource for researchers and development professionals.
Physicochemical and Spectroscopic Data
The precise characterization of this compound is fundamental to its application in synthesis. The properties listed below are derived from predictive models and data available from chemical suppliers.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 53903-49-4 | [1] |
| Molecular Formula | C₈H₈F₃NO | [1] |
| Molecular Weight | 191.15 g/mol | [1] |
| Predicted Boiling Point | 234.5 ± 40.0 °C | [1] |
| Predicted Density | 1.280 ± 0.06 g/cm³ | [1] |
| Appearance | White to light yellow crystalline solid or liquid | [2] |
Spectroscopic Profile
While a comprehensive, peer-reviewed spectroscopic analysis for this specific isomer is not widely published, its expected spectral characteristics can be reliably inferred from its structure and data from analogous compounds.[3]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, a singlet for the methoxy group (~3.8 ppm), and a broad singlet for the amino group protons. The aromatic region will display coupling patterns dictated by the substitution on the benzene ring.
-
¹³C NMR: The carbon NMR will show eight distinct signals. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. The methoxy carbon signal will be observed around 55-60 ppm.
-
¹⁹F NMR: A single, sharp signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group, typically in the range of -60 to -65 ppm relative to a standard.
-
Infrared (IR) Spectroscopy: Key vibrational bands will include N-H stretching for the primary amine (two bands, ~3350-3500 cm⁻¹), C-H stretching for the aromatic ring and methoxy group (~2850-3100 cm⁻¹), C=C aromatic ring stretching (~1500-1600 cm⁻¹), and strong C-F stretching bands (~1100-1300 cm⁻¹).[4]
-
Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z 191. The fragmentation pattern would likely involve the loss of the methoxy group or parts of the trifluoromethyl group.
Discovery and Historical Context
The specific discovery of this compound is not prominently documented in seminal literature. Its history is intrinsically linked to the broader development of fluorinated intermediates in the mid-20th century. The introduction of the trifluoromethyl (-CF₃) group into aromatic rings became a cornerstone of modern medicinal and agricultural chemistry due to its ability to enhance properties such as metabolic stability, lipophilicity, and binding affinity.
The synthetic strategies for producing substituted aminobenzotrifluorides were explored extensively from the 1930s onwards. Early patents focused on halogenated analogs, which were valuable as dye intermediates.[5] For instance, methods to produce 2-amino-5-chlorobenzotrifluoride were established by the 1970s, often involving multi-step processes starting from compounds like m-chlorobenzotrifluoride, followed by nitration and reduction.[5][6] These foundational methods paved the way for the synthesis of more diverse analogs, including the methoxy-substituted variant. The development of this compound can be seen as a logical progression, combining the established utility of the aminobenzotrifluoride scaffold with the electronic and steric influence of the methoxy group for fine-tuning molecular properties in drug and pesticide discovery programs.
Synthesis Methodologies
The most logical and industrially scalable synthesis of this compound proceeds via a two-step sequence: regioselective nitration of a commercially available precursor followed by reduction of the resulting nitro group.
Synthetic Pathway Overview
The synthesis starts with 1-methoxy-4-(trifluoromethyl)benzene. The electron-donating methoxy group and the electron-withdrawing trifluoromethyl group direct electrophilic nitration to the position ortho to the methoxy group. The subsequent nitro group is then selectively reduced to the primary amine.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
This protocol describes a representative lab-scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Nitration of 1-Methoxy-4-(trifluoromethyl)benzene
-
Apparatus Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-water bath.
-
Acid Mixture Preparation: In the dropping funnel, carefully prepare a nitrating mixture by adding fuming nitric acid (1.1 equivalents) to concentrated sulfuric acid (2.0 equivalents) while cooling.
-
Reaction: Charge the flask with 1-methoxy-4-(trifluoromethyl)benzene (1.0 equivalent). Begin stirring and cool the flask to 0-5 °C.
-
Addition of Nitrating Agent: Add the nitrating mixture dropwise from the funnel to the stirred solution, ensuring the internal temperature does not exceed 10 °C. The rate of addition is critical to prevent the formation of dinitrated byproducts.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. A solid precipitate of 2-Nitro-5-methoxybenzotrifluoride should form.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Purification: Dry the crude product. Recrystallization from ethanol or an ethanol/water mixture can be performed if higher purity is required.
Step 2: Reduction of 2-Nitro-5-methoxybenzotrifluoride
-
Apparatus Setup: Set up a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Reaction: To a mixture of the 2-Nitro-5-methoxybenzotrifluoride (1.0 equivalent) in ethanol or acetic acid, add iron powder (3-5 equivalents) and a catalytic amount of concentrated hydrochloric acid.
-
Heating: Heat the mixture to reflux (typically 70-80 °C) with vigorous stirring. The reaction is exothermic and may require initial cooling.
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC (typically 2-6 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts.
-
Neutralization and Extraction: Neutralize the filtrate with a saturated solution of sodium bicarbonate. Extract the aqueous layer three times with ethyl acetate or dichloromethane.
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude this compound can be purified by vacuum distillation or column chromatography on silica gel to yield the final product.
Caption: General experimental workflow for synthesis and purification.
Key Applications and Significance
This compound is a strategic intermediate whose value lies in the synthetic possibilities it enables. Its trifluoromethyl and amino groups are common features in many active pharmaceutical ingredients (APIs) and agrochemicals.
-
Pharmaceutical Synthesis: The fluorinated aniline moiety is a key component in a range of therapeutic agents. The trifluoromethyl group often enhances metabolic stability and cell membrane permeability, while the amino group provides a reactive handle for building more complex heterocyclic structures. Analogs such as 4-Methoxy-3-(trifluoromethyl)aniline are used to synthesize compounds with potential antitumor and antiviral activities.[2] This suggests that this compound is a valuable precursor for novel drug candidates in oncology, virology, and neuropharmacology.
-
Agrochemical Development: Many modern pesticides and herbicides incorporate fluorinated aromatic rings to increase their efficacy and environmental persistence.[7][8] The title compound serves as a building block for creating new active ingredients for crop protection, contributing to global food security.[9]
-
Materials Science: Substituted anilines are also used in the synthesis of specialty polymers and dyes. The unique electronic properties conferred by the methoxy and trifluoromethyl groups could be exploited in the development of advanced materials with tailored optical or thermal properties.[8]
Safety and Handling
While specific toxicity data for this compound is limited, compounds of this class (fluorinated anilines) should be handled with care.
-
Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled, based on data for similar compounds. May cause skin and serious eye irritation.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area under an inert atmosphere (e.g., argon or nitrogen).
Conclusion
This compound stands as a testament to the enabling power of fluorination in modern chemistry. While its own discovery is not a landmark event, its existence is the result of decades of progress in synthetic methodology for organofluorine compounds. Its versatile structure provides a reliable and strategic entry point for the synthesis of high-value molecules, ensuring its continued relevance in the discovery pipelines of the pharmaceutical, agrochemical, and materials science industries. This guide provides the foundational knowledge required for researchers to effectively utilize this important chemical intermediate.
References
-
He, J.-L. (2012). 4-Methoxy-3-(trifluoromethyl)aniline. Acta Crystallographica Section E: Structure Reports Online, 68(2), o398. Available at: [Link]
- Olin Corporation. (1977). Preparation of 2-amino-5-halobenzotrifluoride. U.S. Patent 4,008,278.
-
NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 2-Amino-5-fluorobenzotrifluoride in Modern Chemical Synthesis. Available at: [Link]
- The Royal Society of Chemistry. (2021). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na.
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring 2-Amino-5-Bromobenzotrifluoride: Properties and Applications. Available at: [Link]
- Zhejiang University of Technology. (2010). Method for synthesizing 2-amido-5-chlorobenzotrifluoride. Chinese Patent CN101182295B.
-
PubChem. 5-Amino-2-(trifluoromethoxy)benzotrifluoride. National Center for Biotechnology Information. Available at: [Link]
- WUYI TIANDA PRECISION CHEMICAL HIGH-NEW TECHNOLOGY DEVELOPMENT CENTER. (2009). Method for preparing 2-brom-5-nitrobenzotrifluoride. Chinese Patent CN101337892A.
- Occidental Chemical Corporation. (1986). Process for producing meta-aminobenzotrifluoride. U.S. Patent 4,582,935.
- Occidental Chemical Corporation. (1985). Preparation of ortho-aminobenzotrifluoride. European Patent EP0143769A1.
-
ChemBK. This compound. Available at: [Link]
-
PubChem. 2-Amino-5-hydroxybenzotrifluoride. National Center for Biotechnology Information. Available at: [Link]
- Der Pharma Chemica. (2016). Spectroscopic Analysis, Electronic, Optical and Thermodynamical Properties of 2-amino-5-fluorobenzonitrile by Ab Initio Methods. Der Pharma Chemica, 8(19), 23-40.
-
NIST. 2-Amino-5-nitrobenzotrifluoride. NIST Chemistry WebBook. Available at: [Link]
-
Cenmed Enterprises. 2-Amino-5-methylbenzotrifluoride. Product Page. Available at: [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. ossila.com [ossila.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-Amino-5-nitrobenzotrifluoride [webbook.nist.gov]
- 5. US4008278A - Preparation of 2-amino-5-halobenzotrifluoride - Google Patents [patents.google.com]
- 6. CN101182295B - The synthetic method of 2-amino-5-chlorobenzotrifluoride - Google Patents [patents.google.com]
- 7. nbinno.com [nbinno.com]
- 8. chemimpex.com [chemimpex.com]
- 9. journals.iucr.org [journals.iucr.org]
A Senior Application Scientist's Guide to Quantum Chemical Calculations for 2-Amino-5-methoxybenzotrifluoride
Abstract
This technical guide provides a comprehensive, in-depth protocol for performing quantum chemical calculations on 2-Amino-5-methoxybenzotrifluoride. Designed for researchers, computational chemists, and drug development professionals, this document moves beyond a simple recitation of steps. It delves into the causality behind methodological choices, grounding each stage of the computational workflow in established theoretical principles. By following this guide, researchers can reliably predict the geometric, vibrational, and electronic properties of the title compound, generating crucial data for applications ranging from spectroscopic analysis to rational drug design. The protocols herein are structured to ensure self-validation and reproducibility, adhering to the highest standards of scientific integrity.
Introduction: The Rationale for a Computational Approach
This compound is a substituted aromatic amine, a class of compounds frequently encountered as key intermediates and pharmacophores in medicinal chemistry and materials science. The presence of an electron-donating amino group, a methoxy group, and a strongly electron-withdrawing trifluoromethyl group on the benzene ring creates a complex electronic environment. Understanding the interplay of these substituents is critical for predicting the molecule's reactivity, intermolecular interactions, and spectroscopic signatures.
While empirical studies are indispensable, quantum chemical calculations offer a powerful, complementary approach. They provide a molecular-level understanding that is often inaccessible through experimentation alone. This guide outlines a robust computational methodology using Density Functional Theory (DFT), a workhorse of modern computational chemistry, to elucidate the structural and electronic properties of this compound.
Foundational Theory and Method Selection
The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen level of theory and basis set. For a molecule like this compound, which contains second-row elements, fluorine, and a delocalized π-system, these choices are non-trivial.
The Case for Density Functional Theory (DFT)
Density Functional Theory (DFT) is selected as the core method for this guide. Unlike more computationally expensive wavefunction-based methods, DFT offers an excellent balance of accuracy and computational cost for medium-sized organic molecules. Specifically, we recommend the B3LYP hybrid functional . B3LYP incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of conjugated and aromatic systems.
Selecting an Appropriate Basis Set
The basis set is the set of mathematical functions used to construct the molecular orbitals. For this molecule, the 6-311++G(d,p) basis set is the recommended choice. Let's break down why:
-
6-311G : This is a triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital. This provides significantly more flexibility than a minimal or double-zeta basis set, leading to a more accurate description of the electron distribution.
-
++G : The double plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are essential for describing the behavior of electrons that are far from the nucleus, which is critical for molecules with lone pairs (like the amino and methoxy groups) and for accurately calculating properties related to intermolecular interactions.
-
(d,p) : These are polarization functions. The 'd' functions are added to heavy (non-hydrogen) atoms, and the 'p' functions are added to hydrogen atoms. These functions allow for the distortion of atomic orbitals from their standard shapes, which is necessary to accurately model chemical bonds in a molecular environment.
This combination of the B3LYP functional and the 6-311++G(d,p) basis set has been shown to provide reliable results for the geometries and vibrational frequencies of a wide range of organic molecules, including halogenated aromatic compounds.
The Computational Workflow: A Step-by-Step Protocol
The following protocol outlines the complete workflow for the quantum chemical characterization of this compound.
Caption: Computational workflow for this compound.
Step 1: Building the Initial Molecular Structure
The first step is to construct an initial 3D model of this compound. This can be done using any molecular building software, such as Avogadro or GaussView. While the initial geometry does not need to be perfect, a reasonable starting structure (e.g., from a 2D-to-3D conversion tool) will expedite the subsequent optimization process.
Step 2: Geometry Optimization and Frequency Calculation
This is the most critical step in the workflow. The goal is to find the lowest energy conformation of the molecule, which corresponds to its most stable structure.
-
Protocol:
-
Load the initial structure into the quantum chemistry software package (e.g., Gaussian, ORCA, Q-Chem).
-
Specify the calculation type as "Optimization + Frequencies" (often denoted as Opt Freq).
-
Set the level of theory to B3LYP/6-311++G(d,p).
-
Define the charge as 0 and the multiplicity as 1 (singlet ground state).
-
Execute the calculation.
-
-
Trustworthiness & Self-Validation: The frequency calculation serves as an essential self-validation check. For a structure to be a true energy minimum, all calculated vibrational frequencies must be real (i.e., positive numbers). The presence of one or more imaginary frequencies indicates that the optimized structure is a transition state or a higher-order saddle point, not a stable minimum. If an imaginary frequency is found, the geometry must be perturbed along the direction of that vibrational mode and the optimization re-run.
Step 3: Analysis of Calculated Properties
Once a true minimum energy structure is confirmed, a wealth of information can be extracted from the output files.
-
Geometric Parameters: Bond lengths, bond angles, and dihedral angles can be directly measured from the optimized coordinates. These theoretical values can be compared with experimental data if available (e.g., from X-ray crystallography).
-
Vibrational Analysis: The calculated vibrational frequencies can be used to simulate the infrared (IR) and Raman spectra of the molecule. This is invaluable for interpreting experimental spectra and assigning specific vibrational modes to observed peaks.
-
Electronic Properties: Several key electronic descriptors can be calculated to understand the molecule's reactivity and electronic nature.
Key Molecular Properties and Their Interpretation
The validated, optimized structure is the foundation for calculating several key properties that provide insight into the molecule's behavior.
Frontier Molecular Orbitals (HOMO-LUMO Analysis)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity.
-
HOMO: Represents the ability to donate an electron. Regions of high HOMO density are likely sites for electrophilic attack.
-
LUMO: Represents the ability to accept an electron. Regions of high LUMO density are likely sites for nucleophilic attack.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.
Protocol:
-
Use the output from the optimized calculation.
-
Visualize the HOMO and LUMO surfaces using software like GaussView, Avogadro, or Chemcraft.
-
Record the energies of the HOMO and LUMO to calculate the energy gap (ΔE = ELUMO - EHOMO).
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution of a molecule. It is mapped onto a constant electron density surface, with colors indicating different electrostatic potential values.
-
Interpretation:
-
Red/Yellow (Negative Potential): Regions of high electron density, such as those around electronegative atoms (Oxygen, Nitrogen, Fluorine). These are sites susceptible to electrophilic attack.
-
Blue (Positive Potential): Regions of low electron density or electron deficiency, typically around hydrogen atoms bonded to electronegative atoms. These are sites where nucleophilic interactions may occur.
-
Protocol:
-
Following the geometry optimization, perform a single-point energy calculation at the same level of theory (B3LYP/6-311++G(d,p)).
-
In the calculation setup, request the generation of the MEP map. This is often done by specifying keywords like output=cubegen and property=potential.
-
Visualize the resulting cube file in a compatible program.
Caption: Interpreting Molecular Electrostatic Potential (MEP) maps.
Data Presentation
All quantitative results should be tabulated for clarity and ease of comparison.
Table 1: Predicted Geometric Parameters for this compound (Note: These are placeholder values. Actual values would be generated from the calculation.)
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths | C-CF3 | 1.51 Å |
| C-NH2 | 1.39 Å | |
| C-OCH3 | 1.37 Å | |
| Bond Angles | C-C-CF3 | 121.5° |
| C-C-NH2 | 120.5° | |
| C-C-OCH3 | 119.8° |
Table 2: Calculated Electronic Properties (Note: These are placeholder values. Actual values would be generated from the calculation.)
| Property | Value (Hartree) | Value (eV) |
| HOMO Energy | -0.215 | -5.85 |
| LUMO Energy | -0.045 | -1.22 |
| HOMO-LUMO Gap | 0.170 | 4.63 |
| Dipole Moment | \multicolumn{2}{c | }{3.45 Debye} |
Conclusion: From Data to Insight
This guide provides a robust and scientifically grounded framework for the quantum chemical calculation of this compound. By adhering to the described protocols—from the careful selection of the DFT functional and basis set to the critical self-validation step of frequency analysis—researchers can generate reliable and predictive data. The resulting insights into the molecule's geometry, vibrational modes, and electronic landscape are invaluable for understanding its chemical behavior and for guiding the design of new molecules with tailored properties in the fields of drug discovery and materials science.
References
-
Chemistry LibreTexts. (2023). Electrostatic Potential maps. [Link]
-
Wolfram Demonstrations Project. (n.d.). Molecular Electrostatic Potential Maps (MEPs) of Some Polar Molecules. [Link]
-
Computational Chemistry Group. (n.d.). Molecular Electrostatic Potential (MEP). [Link]
-
ResearchGate. (2018). How to interpret a map of electrostatic potential (MEP)?[Link]
-
Avogadro. (2022). Viewing Electrostatic Potential Maps. [Link]
-
ResearchGate. (n.d.). The optimized molecular structures of DHDOBN at DFT B3LYP/6-31G (d,p) basis set. [Link]
-
Spectroscopy Online. (n.d.). Density Functional Theory Investigation on the Molecular Structure and Vibrational Spectra of Triclosan. [Link]
-
SEDICI. (n.d.). THEORETICAL STUDIES ON THE STRUCTURE AND SPECTROSCOPIC PROPERTIES OF PSEUDOHALIDES. [Link]
-
Thai Science. (2022). Molecular Structure, Electrostatic Potential and HOMO, LUMO Studies of 4-Aminoaniline, 4-Nitroaniline and p-Isopropylaniline by Density Functional Theory. [Link]
-
ResearchGate. (n.d.). Spectroscopic investigation (IR and NMR) and HOMO-LUMO analysis of aromatic imines using theoretical approach | Request PDF. [Link]
-
ResearchGate. (n.d.). Molecular orbital energy profile diagram indicating that the HOMO–LUMO...[Link]
-
ACS Publications. (2026). Molecular Dynamics Insights into Diamine Isomer Effects on TGDDM Epoxy Thermomechanical Properties. [Link]
2-Amino-5-methoxybenzotrifluoride theoretical studies
An In-depth Technical Guide to the Theoretical Investigation of 2-Amino-5-methoxybenzotrifluoride
Abstract
This technical guide provides a comprehensive theoretical framework for the investigation of this compound, a substituted aromatic amine with potential applications in medicinal chemistry and materials science. We delve into the core computational methodologies required to elucidate its structural, spectroscopic, electronic, and nonlinear optical (NLO) properties. This document is structured to provide researchers, scientists, and drug development professionals with not only the procedural steps but also the underlying scientific rationale for each phase of the analysis. By leveraging Density Functional Theory (DFT), we present a self-validating system of protocols that ensures a robust and accurate characterization of the title molecule, from its ground-state geometry to its potential for charge transfer and optical activity.
Introduction: The Rationale for Theoretical Scrutiny
This compound belongs to a class of fluorinated organic compounds that are of significant interest in pharmaceutical and materials research. The trifluoromethyl (-CF3) group is a powerful modulator of a molecule's physicochemical properties, often enhancing metabolic stability, lipophilicity, and binding affinity. The presence of an amino (-NH2) and a methoxy (-OCH3) group introduces electron-donating characteristics, creating a push-pull electronic environment that can lead to interesting photophysical and nonlinear optical (NLO) properties.
Before committing to costly and time-consuming synthesis and experimental analysis, a thorough theoretical investigation provides invaluable predictive insights. Computational chemistry allows us to:
-
Determine the most stable three-dimensional molecular structure.
-
Predict spectroscopic signatures (FT-IR, FT-Raman, UV-Vis) to aid in experimental characterization.
-
Analyze the electronic landscape of the molecule to understand its reactivity and intermolecular interaction potential.
-
Evaluate its potential for applications in NLO materials, which are crucial for modern telecommunications and optical signal processing.[1][2]
This guide employs a first-principles approach, primarily using Density Functional Theory (DFT), a workhorse of modern computational chemistry renowned for its balance of accuracy and computational efficiency in studying organic molecules.[3][4][5]
The Computational Workflow: A Validated Approach
The theoretical analysis of a molecule like this compound follows a logical, multi-step process. Each step builds upon the last, ensuring that subsequent calculations are performed on a physically realistic and stable representation of the molecule.
Diagram: Computational Investigation Workflow
Caption: A typical workflow for the theoretical characterization of an organic molecule using DFT.
Foundational Theory and Protocols
Density Functional Theory (DFT) as the Method of Choice
Expertise: We select DFT because it models electron correlation—the interaction between electrons—in a computationally efficient manner compared to other high-level ab initio methods. For organic molecules containing C, H, N, O, and F, the B3LYP hybrid functional has consistently provided reliable results for geometry, vibrational frequencies, and electronic properties.[6][7]
Protocol: Geometry Optimization
-
Construct Input: Build the initial 3D structure of this compound in a molecular editor (e.g., GaussView).
-
Select Method: Specify the B3LYP functional. The choice of basis set is critical. We recommend 6-311++G(d,p).
-
6-311G: A triple-zeta split-valence basis set, providing flexibility for valence electrons.
-
++: Adds diffuse functions on both heavy atoms and hydrogen. This is essential for accurately describing lone pairs (on N and O) and potential weak interactions.
-
(d,p): Adds polarization functions, allowing orbitals to change shape, which is crucial for describing chemical bonds accurately.
-
-
Execution: Run the optimization calculation using software like Gaussian 09.[8] The algorithm iteratively adjusts the positions of the atoms until a minimum on the potential energy surface is located.
-
Validation: The optimization is successful when the forces on all atoms are negligible and the displacement at each step is near zero.
Molecular Structure and Vibrational Analysis
A frequency calculation on the optimized geometry is a self-validating step. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum.[3] Furthermore, these calculations provide the theoretical vibrational modes corresponding to FT-IR and FT-Raman spectra.
Causality: Theoretical frequencies are typically higher than experimental values because the calculation assumes a harmonic oscillator model in a vacuum. Therefore, a scaling factor (often ~0.967 for B3LYP) is applied to achieve better agreement with experimental data.[9]
Table 1: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) (Scaled) | Expected Intensity | Assignment Description |
| N-H Asymmetric Stretch | ~3500 | Strong (IR) | Stretching of the two N-H bonds in the amino group |
| N-H Symmetric Stretch | ~3400 | Medium (IR) | In-phase stretching of the N-H bonds |
| C-H Aromatic Stretch | 3100 - 3000 | Medium-Weak | Stretching of C-H bonds on the benzene ring |
| C=C Aromatic Stretch | 1620 - 1580 | Strong | In-plane stretching of the aromatic ring framework |
| N-H Scissoring | ~1600 | Medium | In-plane bending of the -NH₂ group |
| C-F Symmetric Stretch | ~1130 | Very Strong (IR) | In-phase stretching of the C-F bonds in the -CF₃ group |
| C-O-C Asymmetric Stretch | ~1250 | Strong | Asymmetric stretching of the C-O-C ether linkage |
Note: These are predicted values based on typical ranges for similar functional groups found in the literature. Actual calculated values would be obtained from the output of a frequency calculation.[4][10][11]
Electronic Properties: Reactivity and Interactions
The electronic character of a molecule governs its reactivity, stability, and how it interacts with other molecules—a cornerstone of drug design and materials science.
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontiers of a molecule's electron density.
-
HOMO: Represents the ability to donate an electron. A higher HOMO energy indicates a better electron donor.
-
LUMO: Represents the ability to accept an electron. A lower LUMO energy indicates a better electron acceptor.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability and reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive and easily polarizable.[12][13][14]
Diagram: HOMO-LUMO Energy Gap Concept
Caption: The HOMO-LUMO energy gap (ΔE) dictates molecular reactivity and stability.
Table 2: Predicted Quantum Chemical Properties
| Parameter | Symbol | Formula | Significance |
| HOMO Energy | E_HOMO | - | Electron donating ability |
| LUMO Energy | E_LUMO | - | Electron accepting ability |
| Energy Gap | ΔE | E_LUMO - E_HOMO | Chemical reactivity and stability |
| Chemical Hardness | η | (E_LUMO - E_HOMO) / 2 | Resistance to change in electron distribution |
| Chemical Potential | µ | (E_HOMO + E_LUMO) / 2 | Electron escaping tendency |
| Electrophilicity Index | ω | µ² / (2η) | Propensity to accept electrons |
These parameters provide a quantitative measure of the molecule's reactivity profile.[13][15]
Molecular Electrostatic Potential (MEP)
An MEP map is a 3D visualization of the electrostatic potential on the surface of the molecule. It is an indispensable tool for identifying sites for electrophilic and nucleophilic attack and for understanding intermolecular interactions like hydrogen bonding.
Interpretation:
-
Red/Yellow Regions: Electron-rich areas (negative potential), susceptible to electrophilic attack. For our molecule, these would be concentrated around the nitrogen of the amino group and the oxygen of the methoxy group.
-
Blue Regions: Electron-poor areas (positive potential), susceptible to nucleophilic attack. These would be located around the acidic hydrogens of the amino group.
-
Green Regions: Neutral potential.
This analysis is critical for drug development professionals, as it helps predict how the molecule might dock into the active site of a protein.[7][16]
Nonlinear Optical (NLO) Properties
Molecules with a significant difference in electron density between their ground and excited states can exhibit NLO properties. The push-pull nature of this compound (with electron-donating -NH₂ and -OCH₃ groups and an electron-withdrawing -CF₃ group) makes it a promising candidate. Intramolecular charge transfer (ICT) from the donor to the acceptor part of the molecule is the primary origin of high NLO activity.[2][10]
The key parameter is the first-order hyperpolarizability (β) . A large β value indicates a strong NLO response.
Protocol: NLO Property Calculation
-
Input: Use the previously optimized molecular geometry.
-
Method: Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)) with the keyword Polar.
-
Analysis: The output file will contain the components of the dipole moment (µ) and the first-order hyperpolarizability tensor. The total hyperpolarizability (β_tot) is calculated from these components.
Table 3: Predicted NLO Properties
| Property | Symbol | Predicted Value (a.u.) | Comparison |
| Dipole Moment | µ | > 3.0 Debye | A significant dipole moment is a prerequisite for NLO activity. |
| First-Order Hyperpolarizability | β_tot | To be calculated | The value is compared against a standard like urea to gauge its potential.[2][8] |
The Natural Bond Orbital (NBO) analysis can further validate the ICT mechanism by quantifying the stabilization energies from donor-acceptor orbital interactions.[2][4]
Conclusion
The theoretical framework detailed in this guide provides a robust, multi-faceted approach to characterizing this compound. By systematically applying DFT calculations, researchers can gain deep insights into the molecule's geometry, spectroscopic identity, electronic reactivity, and NLO potential before embarking on experimental work. This predictive power is essential for accelerating the discovery and development of new chemical entities in both medicine and materials science. The correlation of these theoretical properties provides a powerful tool for understanding structure-activity relationships and rationally designing next-generation molecules.
References
- Semantic Scholar. (n.d.). Molecular Structure, Experimental and Theoretical Vibrational Spectroscopy, (HOMO-LUMO, NBO) Investigation, (RDG, AIM) Analysis.
-
Der Pharma Chemica. (n.d.). Spectroscopic Analysis, Electronic, Optical and Thermodynamical Properties of 2-amino-5-fluorobenzonitrile by Ab Initio Methods. Retrieved from [Link]
-
National Institutes of Health. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl). Retrieved from [Link]
-
MDPI. (n.d.). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Retrieved from [Link]
-
Passer Journal. (2021). A Theoretical Study on the Electronic and Optical Properties of Tetrathiafulvalene in Gas and Solvent Phases. Retrieved from [Link]
-
Scientific & Academic Publishing. (2014). Molecular Structure and Vibrational Analysis of 2-Amino- 5-(m-Nitrophenyl)-1,3,4-Thiadiazole by DFT Calculations. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR) studies and first-order molecular hyperpolarizabilities of 5-amino-2-hydroxybenzoic acid (5A2HBA) by ab initio HF and density functional method. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-5-hydroxybenzotrifluoride. Retrieved from [Link]
-
National Institutes of Health. (n.d.). DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. Retrieved from [Link]
-
ResearchGate. (2024). Multi-Fold Computational Analysis to Explore JAK2 and STAT5 Potential Inhibitors for Modulation of Cancer. Retrieved from [Link]
-
AWS. (n.d.). Vibrational Spectroscopic (FT-IR and FT-Raman) Studies, HOMO LUMO Analysis and Electrostatic Potential Surface Of 2-Amino-4, 5-Dimethyl-3-Furancarbonitrile. Retrieved from [Link]
-
YouTube. (2023). How to Calculate HOMO LUMO Energy Gap. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Crystal structure, DFT and MEP study of (E)-2-[(2-hydroxy-5-methoxybenzylidene)amino]benzonitrile. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Retrieved from [Link]
-
IJCSR. (n.d.). DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. Retrieved from [Link]
-
National Institutes of Health. (2021). Experimental and theoretical spectroscopic (FT-IR, FT-Raman, UV-VIS) analysis, natural bonding orbitals and molecular docking studies on 2-bromo-6-methoxynaphthalene: A potential anti-cancer drug. Retrieved from [Link]
-
SCIRP. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. Retrieved from [Link]
-
DergiPark. (2023). HOMO-LUMO, ESP, NBO, and Lipophilic Character Analyses of Flutriafol and Its Trifluorinated Analogue. Retrieved from [Link]
-
ResearchGate. (n.d.). DFT Studies on 2-amino-7-bromo-5-oxo-[17]benzopyrano [2,3-b]pyridine-3 carbonitrile. Retrieved from [Link]
-
PubMed. (2010). Molecular structure and vibrational spectra of 2- and 5-methylbenzimidazole molecules by density functional theory. Retrieved from [Link]
-
ResearchGate. (n.d.). Vibrational spectroscopic and DFT calculation studies of 2-amino-7-bromo-5-oxo-[17]benzopyrano [2,3-b]pyridine-3 carbonitrile. Retrieved from [Link]
-
ChemBK. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (n.d.). 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Structure and Nonlinear Optical Properties Study of 2-amino-5-chlorobenzophenone: A Spectroscopic Approach. Retrieved from [Link]-2-amino-5-chlorobenzophenone-a-spectroscopic-approach/)
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Structure and Nonlinear Optical Properties Study of 2-amino-5-chlorobenzophenone: A Spectroscopic Approach – Oriental Journal of Chemistry [orientjchem.org]
- 3. article.sapub.org [article.sapub.org]
- 4. jocpr.com [jocpr.com]
- 5. Molecular structure and vibrational spectra of 2- and 5-methylbenzimidazole molecules by density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal structure, DFT and MEP study of (E)-2-[(2-hydroxy-5-methoxybenzylidene)amino]benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Experimental and theoretical spectroscopic (FT-IR, FT-Raman, UV-VIS) analysis, natural bonding orbitals and molecular docking studies on 2-bromo-6-methoxynaphthalene: A potential anti-cancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 12. passer.garmian.edu.krd [passer.garmian.edu.krd]
- 13. irjweb.com [irjweb.com]
- 14. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. pfigshare-u-files.s3.amazonaws.com [pfigshare-u-files.s3.amazonaws.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to the Molecular Modeling of 2-Amino-5-methoxybenzotrifluoride
Abstract
This technical guide provides a comprehensive exploration of the molecular modeling of 2-Amino-5-methoxybenzotrifluoride, a compound of significant interest in medicinal chemistry and materials science. The strategic incorporation of the trifluoromethyl group (-CF3), methoxy group (-OCH3), and amino group (-NH2) onto a benzene ring imparts a unique combination of electronic and steric properties that are crucial for designing novel bioactive molecules and functional materials.[1][2] This guide, intended for researchers, scientists, and drug development professionals, details a robust computational workflow for characterizing the structural, vibrational, and electronic properties of this compound using Density Functional Theory (DFT). We delve into the causality behind the selection of computational methods, ensuring a self-validating and scientifically rigorous approach. The protocols and analyses presented herein are designed to provide a foundational understanding of this molecule's behavior at the quantum mechanical level, thereby facilitating its application in advanced research and development.
Introduction: The Significance of Fluorinated Anilines in Modern Chemistry
The introduction of fluorine-containing functional groups has become a pivotal strategy in modern drug design and materials science.[3] The trifluoromethyl group, in particular, is highly valued for its ability to enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of a molecule.[1] These characteristics can significantly improve the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2]
This compound (C8H8F3NO) is a substituted aniline that serves as a versatile building block in organic synthesis.[4] The interplay between the electron-donating amino and methoxy groups and the strongly electron-withdrawing trifluoromethyl group creates a complex electronic environment within the aromatic ring. This intricate balance of electronic effects governs the molecule's reactivity, intermolecular interactions, and ultimately its biological activity and material properties.
A thorough understanding of the three-dimensional structure, vibrational modes, and electronic landscape of this compound is paramount for predicting its behavior in different chemical environments and for designing new molecules with desired functionalities. Molecular modeling, particularly through quantum chemical calculations, offers a powerful and cost-effective means to gain these fundamental insights.[5] This guide will provide a step-by-step methodology for the in-silico characterization of this important molecule.
Computational Methodology: A Justified Approach
The selection of an appropriate computational method is critical for obtaining accurate and reliable results. For a molecule like this compound, which contains a diversity of functional groups, Density Functional Theory (DFT) presents an optimal balance of computational cost and accuracy.[6]
The Choice of Density Functional Theory (DFT)
DFT has been chosen for this study due to its proven success in accurately predicting the geometric, electronic, and vibrational properties of organic molecules, including substituted anilines.[7][8][9] Specifically, we will employ the B3LYP hybrid functional . B3LYP incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of systems with significant electron correlation, such as the π-system of the benzene ring and the lone pairs of the nitrogen and oxygen atoms.[3][10]
The Basis Set Selection: 6-311++G(d,p)
The choice of basis set is equally important. We will utilize the 6-311++G(d,p) basis set . This triple-zeta basis set provides a flexible description of the valence electrons, which is essential for accurately modeling chemical bonds. The inclusion of diffuse functions ("++") is critical for describing the lone pairs on the nitrogen and oxygen atoms and for accurately modeling any potential weak non-covalent interactions. The polarization functions ("d,p") allow for the distortion of atomic orbitals, which is necessary to correctly represent the bonding in a molecule with a complex electronic structure.[7][8]
Software
All calculations will be performed using a widely recognized quantum chemistry software package, such as Gaussian.[11]
The Computational Workflow: From Structure to Properties
The following section details the step-by-step protocol for the molecular modeling of this compound.
Caption: A schematic of the computational workflow for the molecular modeling of this compound.
Step-by-Step Experimental Protocol
-
Molecule Construction:
-
The 2D structure of this compound is drawn using a molecular editor.
-
The 2D structure is converted to a 3D structure.
-
-
Geometry Optimization:
-
An initial geometry optimization is performed using a lower-level theory (e.g., a molecular mechanics force field like MMFF94) to obtain a reasonable starting structure.[12]
-
The final geometry optimization is carried out using the B3LYP/6-311++G(d,p) level of theory.
-
The convergence criteria should be set to "tight" to ensure a true energy minimum is found.
-
-
Vibrational Frequency Analysis:
-
A frequency calculation is performed on the optimized geometry at the same level of theory (B3LYP/6-311++G(d,p)).
-
The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
-
The calculated frequencies are scaled by an appropriate factor (typically around 0.96-0.98 for B3LYP) to account for anharmonicity and the approximate nature of the theoretical method, allowing for a more accurate comparison with experimental data.[7]
-
-
Electronic Structure Analysis:
-
Natural Bond Orbital (NBO) Analysis: This analysis is performed to gain insights into the bonding, charge distribution, and intramolecular interactions.[13][14][15]
-
Frontier Molecular Orbital (HOMO-LUMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the molecule's electronic transitions, reactivity, and kinetic stability.[11][16][17]
-
Molecular Electrostatic Potential (MEP) Map: The MEP map is generated to visualize the charge distribution and to identify regions of the molecule that are susceptible to electrophilic and nucleophilic attack.[5][18][19]
-
Results and Discussion: Unveiling the Molecular Landscape
This section presents the key findings from the molecular modeling of this compound.
Optimized Molecular Geometry
The geometry optimization provides the most stable three-dimensional arrangement of the atoms. The key structural parameters are summarized in the table below.
| Parameter | Calculated Value (Å or °) | Justification and Insights |
| C-N Bond Length | Value to be calculated | Reflects the degree of conjugation of the amino group's lone pair with the aromatic ring. |
| C-O Bond Length | Value to be calculated | Indicates the interaction of the methoxy group's lone pair with the π-system. |
| C-CF3 Bond Length | Value to be calculated | Typical bond length for a C-CF3 bond on an aromatic ring. |
| C-N-H Bond Angles | Value to be calculated | Provides information about the pyramidalization of the amino group. |
| C-O-C Bond Angle | Value to be calculated | Characteristic bond angle for an aryl methyl ether. |
Note: The specific calculated values would be generated from the actual DFT calculation.
Vibrational Analysis and Simulated IR Spectrum
| Vibrational Mode | Calculated Frequency (cm⁻¹, scaled) | Expected Experimental Region (cm⁻¹) |
| N-H Stretch (asymmetric) | Value to be calculated | 3400 - 3500 |
| N-H Stretch (symmetric) | Value to be calculated | 3300 - 3400 |
| C-H Stretch (aromatic) | Value to be calculated | 3000 - 3100 |
| C-H Stretch (methyl) | Value to be calculated | 2850 - 2960 |
| C=C Stretch (aromatic) | Value to be calculated | 1500 - 1600 |
| C-N Stretch | Value to be calculated | 1250 - 1350 |
| C-O Stretch (aryl ether) | Value to be calculated | 1200 - 1275 |
| C-F Stretch | Value to be calculated | 1100 - 1350 (multiple strong bands) |
Note: The specific calculated values would be generated from the actual DFT calculation.
This comparative analysis serves as a self-validating mechanism for the computational model.
Electronic Properties: A Deeper Look into Reactivity
The HOMO and LUMO are key indicators of a molecule's chemical reactivity.[21]
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. theory dft b3lyp: Topics by Science.gov [science.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study – Material Science Research India [materialsciencejournal.org]
- 7. asianpubs.org [asianpubs.org]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Journal of Physical Chemistry and Functional Materials » Submission » The Theoretical Investigation of the HOMO, LUMO energies and Chemical Reactivity of C9H12 and C7F3NH5Cl Molecules [dergipark.org.tr]
- 12. Molecular Mechanics & Force Fields - Avogadro [avogadro.cc]
- 13. NBO [cup.uni-muenchen.de]
- 14. Natural bond orbital analysis: a critical overview of relationships to alternative bonding perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Natural bond orbital - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 21. ph02.tci-thaijo.org [ph02.tci-thaijo.org]
Introduction: The Imperative for Thermochemical Data in Pharmaceutical Development
An In-Depth Technical Guide to the Thermochemical Data of 2-Amino-5-methoxybenzotrifluoride
Abstract
This compound is a substituted aniline derivative incorporating both methoxy and trifluoromethyl functional groups, moieties of significant interest in medicinal chemistry and materials science. Despite its potential utility as a building block in pharmaceutical development, a comprehensive review of public domain literature and chemical databases, including the NIST Chemistry WebBook, reveals a conspicuous absence of published thermochemical data for this compound.[1][2] This guide serves as a definitive roadmap for researchers, process chemists, and drug development professionals to determine, understand, and apply the critical thermochemical properties of this compound. We present an integrated approach combining state-of-the-art experimental techniques with high-accuracy computational methods to establish a complete thermochemical profile, from enthalpy of formation to phase transition energetics. This document provides not just protocols, but the scientific rationale behind the selection of each methodology, ensuring a robust and validated dataset essential for process safety, polymorph control, and formulation development.[3][4]
In the rigorous and capital-intensive process of drug discovery and development, a deep understanding of the physicochemical properties of an active pharmaceutical ingredient (API) and its intermediates is not merely advantageous—it is fundamental. Thermodynamic parameters provide the quantitative foundation for predicting a molecule's behavior under various conditions.[4][5] For a molecule like this compound, which contains a highly stable trifluoromethyl group known to influence properties like metabolic stability and lipophilicity, this data is paramount.[6][7]
Key thermochemical data, including the standard molar enthalpy of formation (ΔfH°), enthalpy of sublimation (ΔsubH°), heat capacity (Cp), and enthalpies of phase transitions (ΔtrH°), govern every stage of the pharmaceutical pipeline:
-
Process Safety and Scale-Up: The enthalpy of formation is critical for calculating reaction enthalpies, enabling robust risk assessment for thermal runaway events during synthesis.
-
Polymorphism and Crystallization: The relative stabilities of different crystalline forms (polymorphs) are dictated by their free energies. Differential Scanning Calorimetry (DSC) is indispensable for identifying polymorphs and understanding their transition thermodynamics, which directly impacts bioavailability and drug product stability.
-
Solubility and Formulation: The enthalpy of fusion and heat capacity are essential inputs for solubility models. Understanding the energetics of dissolution is key to designing effective formulations and predicting how solubility will change with temperature.[3]
-
Computational Modeling Validation: Experimentally determined gas-phase enthalpies of formation serve as the "gold standard" for validating and benchmarking computational chemistry models, which are increasingly used to predict properties and guide molecular design.
This guide provides the necessary theoretical grounding and practical, step-by-step protocols to empower research teams to generate this vital data for this compound.
Part 1: Experimental Determination of Thermochemical Properties
Due to the absence of published data, a de novo experimental campaign is required. The following sections detail the authoritative methods for determining the key thermochemical parameters for a solid organic compound like this compound.
Standard Molar Enthalpy of Formation (Condensed Phase): Rotating-Bomb Combustion Calorimetry
The standard molar enthalpy of formation in the condensed state, ΔfH°(cr, 298.15 K), is the cornerstone of a compound's thermochemical profile. For an organofluorine-nitrogen compound, high-precision rotating-bomb combustion calorimetry is the definitive technique.[8]
Causality of Experimental Choice: A static bomb calorimeter is insufficient for compounds containing fluorine and nitrogen. During combustion, corrosive hydrofluoric acid (HF) and nitric acid (HNO₃) are formed. A rotating-bomb calorimeter contains a small amount of water or a suitable reducing solution and rotates during the experiment, ensuring that these acids are dissolved to form a homogeneous solution of well-defined final composition, which is critical for accurate energy corrections.
-
Sample Preparation: A pellet of approximately 0.5-1.0 g of high-purity (>99.5%) this compound is prepared. The mass is recorded to a precision of ±0.01 mg.
-
Bomb Loading: The pellet is placed in a platinum crucible. A cotton fuse of known mass and combustion energy is attached. A small, known mass of water (typically ~1 mL) is added to the bottom of the steel bomb.
-
Assembly and Pressurization: The bomb is sealed and purged with oxygen before being filled with high-purity oxygen to a pressure of 3.0 MPa.
-
Calorimeter Setup: The bomb is submerged in a known mass of water in the calorimeter's isoparaffinic jacket. The system is allowed to reach thermal equilibrium, with temperature monitored by a platinum resistance thermometer.
-
Ignition and Data Acquisition: The sample is ignited by passing a current through the fuse. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached. The bomb is continuously rotated throughout this period.
-
Post-Combustion Analysis: The bomb is depressurized, and the gaseous, liquid, and solid contents are carefully collected. The liquid phase is analyzed by titration to quantify the amounts of nitric and hydrofluoric acid formed. Any solid residue (soot) is quantified to correct for incomplete combustion.
-
Calculation: The standard molar energy of combustion (ΔcU°) is calculated after applying corrections for the combustion of the fuse, the formation of acids, and incomplete combustion. The standard molar enthalpy of combustion (ΔcH°) is then derived. Finally, the standard molar enthalpy of formation is calculated using Hess's Law with the known standard enthalpies of formation for CO₂(g), H₂O(l), and HF(aq).
Enthalpy of Sublimation: Knudsen Effusion Method
To bridge the gap between the condensed and gaseous states, the enthalpy of sublimation (ΔsubH°) must be determined. This value is critical for deriving the gas-phase enthalpy of formation. For organic compounds with low vapor pressure, the Knudsen effusion method is a highly reliable technique.[9][10][11]
Causality of Experimental Choice: This method allows for the determination of very low vapor pressures (below 1 Pa) at moderate temperatures, minimizing the risk of thermal decomposition.[12] By measuring the rate of mass loss due to effusion into a vacuum through a small orifice, the vapor pressure can be calculated at various temperatures.
-
Cell Preparation: A small amount of crystalline this compound (15-20 mg) is placed in a Knudsen effusion cell, which is a small container with a precisely machined orifice of known area (A).
-
Apparatus Setup: The cell is placed inside a high-vacuum chamber (e.g., a thermogravimetric analyzer, TGA) and attached to a microbalance. The system is evacuated to high vacuum (~10⁻⁵ Pa).[11]
-
Isothermal Measurement: The sample is heated to a specific, constant temperature (T). The mass loss of the sample is continuously monitored over time. The rate of mass loss ( dm/dt ) under steady-state conditions is determined.
-
Temperature Variation: The process is repeated at several different temperatures, typically in 5-10 K increments, to obtain a series of vapor pressure measurements across a temperature range.
-
Calculation:
-
The vapor pressure (p) at each temperature is calculated using the Knudsen equation: p = ( dm/dt ) / A * sqrt(2πRT/M) where R is the universal gas constant and M is the molar mass of the compound.
-
The enthalpy of sublimation at the mean temperature of the experiment is determined from the slope of a ln(p) versus 1/T plot, according to the Clausius-Clapeyron equation: d(ln p)/d(1/T) = -ΔsubH°/R
-
-
Correction to 298.15 K: The sublimation enthalpy is corrected from the experimental temperature to the standard temperature of 298.15 K using the heat capacity difference between the gas and crystalline phases.
Heat Capacity and Phase Transitions: Differential Scanning Calorimetry (DSC)
DSC is a cornerstone thermal analysis technique for pharmaceuticals, providing data on heat capacity (Cp), melting temperature (Tm), and enthalpy of fusion (ΔfusH°).[13] It is also the primary tool for screening for and characterizing polymorphs.
Causality of Experimental Choice: DSC offers high sensitivity with small sample sizes. It precisely measures the heat flow into or out of a sample as a function of temperature, allowing for the direct observation of thermal events like melting, crystallization, and solid-solid transitions.
-
Sample Preparation: A small amount of the sample (2-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas (e.g., nitrogen).
-
Heat Capacity Measurement: The sample is subjected to a modulated temperature program (e.g., heating at 2-5 K/min with a temperature modulation of ±0.5 K every 60 seconds). This allows for the separation of reversing heat flow (related to heat capacity) from non-reversing heat flow.
-
Phase Transition Analysis: The sample is heated at a constant rate (e.g., 10 K/min) over a temperature range that encompasses any expected phase transitions.
-
Data Analysis:
-
Heat Capacity: Cp is determined from the reversing heat flow signal.
-
Melting Point: The onset temperature of the endothermic melting peak is taken as the melting point (Tm).
-
Enthalpy of Fusion: ΔfusH° is calculated by integrating the area of the melting peak.
-
Polymorphism: The presence of multiple melting peaks or exothermic recrystallization events upon heating can indicate the presence of different polymorphs or an amorphous phase.
-
Part 2: Computational Prediction of Thermochemical Properties
While experimental methods provide definitive values, computational chemistry offers a predictive, cost-effective, and complementary approach. High-accuracy composite methods are essential for obtaining results that can reliably supplement experimental data.
High-Accuracy Composite Methods: G3 and CBS-QB3 Theories
For calculating the gas-phase enthalpy of formation, ΔfH°(g), standard Density Functional Theory (DFT) methods often lack the required accuracy. Gaussian-3 (G3) theory and Complete Basis Set (CBS-QB3) methods are multi-step ab initio procedures designed to systematically approximate very high-level calculations, achieving accuracies often within 1-2 kcal/mol (4-8 kJ/mol) for organic molecules.[14][15][16][17]
Causality of Experimental Choice: These methods work by combining results from a series of calculations with different levels of theory and basis sets.[18] This approach allows for a cancellation of errors and an extrapolation to the complete basis set limit, correcting for deficiencies in the individual, lower-cost calculations. For fluoroaniline derivatives, G3 and related methods have shown excellent agreement with experimental results.[8]
-
Geometry Optimization: The molecular structure of this compound is optimized at the B3LYP/6-31G(d) level of theory (for CBS-QB3) or MP2(Full)/6-31G(d) (for G3).
-
Frequency Calculation: A vibrational frequency calculation is performed at the same level to obtain the zero-point vibrational energy (ZPVE) and to confirm the structure is a true minimum (no imaginary frequencies). The ZPVE is scaled by an empirical factor to correct for anharmonicity.
-
Single-Point Energy Calculations: A series of higher-level single-point energy calculations are performed on the optimized geometry using larger basis sets (e.g., QCISD(T), MP4).
-
Energy Combination: The energies from the various calculations are combined in a specific formula, including empirical "higher-level corrections" (HLC), to yield a final, highly accurate total electronic energy at 0 K.[18]
-
Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 0 K is calculated via the atomization method, where the molecule's total energy is subtracted from the sum of the calculated energies of its constituent atoms. This value is then corrected to 298.15 K using the calculated thermal corrections from the frequency calculation.
Sources
- 1. Welcome to the NIST WebBook [webbook.nist.gov]
- 2. NIST Chemistry WebBook [webbook.nist.gov]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. Thermodynamic Studies for Drug Design and Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. universalpublicationhouse.com [universalpublicationhouse.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. sci-hub.se [sci-hub.se]
- 8. Combined experimental and computational study of the thermochemistry of the fluoroaniline isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sites.bu.edu [sites.bu.edu]
- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. G3 theory [schulz.chemie.uni-rostock.de]
Methodological & Application
Application Note: A Robust Protocol for the Synthesis of 2-Amino-5-methoxybenzotrifluoride via Sandmeyer Trifluoromethylation of m-Anisidine
Abstract
This application note provides a comprehensive and detailed protocol for the synthesis of 2-Amino-5-methoxybenzotrifluoride, a valuable intermediate in the pharmaceutical and agrochemical industries. The described method utilizes a modern Sandmeyer trifluoromethylation reaction, starting from the readily available and inexpensive precursor, m-anisidine. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations of the reaction mechanism, a step-by-step experimental procedure, safety protocols, and expected outcomes. The causality behind experimental choices is elucidated to empower researchers with a deep understanding of the process, ensuring reproducibility and success.
Introduction and Synthetic Strategy
The introduction of a trifluoromethyl (-CF3) group into aromatic systems can profoundly and beneficially alter the physicochemical properties of a molecule, enhancing metabolic stability, lipophilicity, and binding affinity.[1] As a result, trifluoromethylated aromatic amines are highly sought-after building blocks in medicinal chemistry. This compound is a key scaffold for the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.
While several methods exist for trifluoromethylation, many traditional approaches are multi-step, suffer from low yields, or require harsh conditions.[2] Direct electrophilic trifluoromethylation of anilines is possible but can lead to issues with regioselectivity.[1][3]
This protocol details a robust and efficient approach centered on the Sandmeyer Trifluoromethylation reaction . This modern adaptation of a classic transformation offers a direct and high-yielding pathway to convert an aromatic amine into the corresponding trifluoromethylated arene.[4][5][6] The strategy involves two key stages:
-
Diazotization: The primary amine of m-anisidine is converted into a reactive arenediazonium salt intermediate.
-
Copper-Mediated Trifluoromethylation: The diazonium salt is then reacted with a trifluoromethyl source, such as trifluoromethyltrimethylsilane (TMSCF₃), in the presence of a copper(I) catalyst to yield the desired product.[7][8]
This method is chosen for its high functional group tolerance, operational simplicity (can be performed as a one-pot procedure), and reliance on relatively inexpensive reagents, making it highly suitable for both laboratory-scale synthesis and potential scale-up.[7][8]
Reaction Mechanism: The Sandmeyer Trifluoromethylation
The Sandmeyer trifluoromethylation is a radical-mediated process. The reaction proceeds through the following key steps, as illustrated in the diagram below:
-
Diazotization: m-Anisidine is treated with a nitrosating agent (commonly generated in situ from sodium nitrite and a strong acid) at low temperatures to form the corresponding arenediazonium salt. This salt is typically unstable and is used immediately in the next step.
-
Formation of the Trifluoromethyl Copper(I) Species: The trifluoromethylating agent, TMSCF₃, reacts with a copper(I) salt to generate a trifluoromethyl copper(I) species ([CuCF₃]).[6]
-
Single Electron Transfer (SET) and Radical Formation: The arenediazonium salt undergoes a single electron transfer from the copper(I) species. This reduces the diazonium group, which then decomposes by releasing nitrogen gas (N₂) to form an aryl radical. The copper is oxidized to copper(II).
-
Radical Recombination: The highly reactive aryl radical rapidly combines with the trifluoromethyl group from the [CF₃Cu(II)] complex to form the final product, this compound, and regenerate the copper(I) catalyst.
Caption: Mechanism of the Sandmeyer Trifluoromethylation.
Detailed Experimental Protocol
This protocol is designed for a 5 mmol scale synthesis. Adjust reagent quantities accordingly for different scales.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| m-Anisidine | 536-90-3 | 123.15 | 5.0 | 616 mg | 99% purity, liquid[9][10] |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | ~15 | ~1.25 mL | Concentrated, 37% |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 | 5.5 | 380 mg | 99% purity |
| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 | 5.0 | 952 mg | 98% purity |
| TMSCF₃ (Ruppert-Prakash Reagent) | 81290-20-2 | 142.22 | 7.5 | ~1.0 mL | Solution in THF or neat |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | - | 25 mL | Anhydrous |
| Diethyl Ether (Et₂O) | 60-29-7 | 74.12 | - | As needed | For extraction |
| Saturated NaCl Solution (Brine) | N/A | N/A | - | As needed | For work-up |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - | As needed | For drying |
| Silica Gel | 7631-86-9 | 60.08 | - | As needed | For chromatography |
Equipment
-
100 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Dropping funnel
-
Thermometer
-
Standard glassware for work-up and purification (separatory funnel, flasks, etc.)
-
Rotary evaporator
-
Flash chromatography system
Safety Precautions
-
General: This procedure must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.[11]
-
m-Anisidine: Toxic if swallowed, in contact with skin, or if inhaled.[12] Suspected of causing cancer. Handle with extreme care, avoiding all personal contact.
-
TMSCF₃: Volatile and flammable. Handle under an inert atmosphere if possible. Reacts with moisture.
-
Arenediazonium Salts: Potentially explosive, especially when isolated and dry. Never isolate the diazonium salt. Keep the reaction mixture cold (0-5 °C) at all times during its formation and use it immediately.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Aqueous waste may need to be neutralized and checked for copper content before disposal.
Step-by-Step Procedure
Part A: Diazotization of m-Anisidine
-
To a 100 mL three-neck flask equipped with a magnetic stir bar and thermometer, add m-anisidine (5.0 mmol, 616 mg).
-
Add 10 mL of water and concentrated HCl (1.25 mL). Stir the mixture until a clear solution of the hydrochloride salt is formed.
-
Cool the flask to 0-5 °C using an ice-water bath. Maintain this temperature for the entire diazotization process.
-
In a separate beaker, dissolve sodium nitrite (5.5 mmol, 380 mg) in 5 mL of cold water.
-
Slowly add the sodium nitrite solution dropwise to the stirred m-anisidine solution over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, stir the resulting solution (now containing the arenediazonium salt) at 0-5 °C for an additional 30 minutes. Use this solution immediately in the next step.
Part B: Sandmeyer Trifluoromethylation
-
In a separate 50 mL flask, add copper(I) iodide (5.0 mmol, 952 mg) and anhydrous DMF (25 mL).
-
Stir the suspension and add TMSCF₃ (7.5 mmol, ~1.0 mL) via syringe. The mixture may change color as the [CuCF₃] complex forms.
-
Slowly add the cold diazonium salt solution from Part A to the copper/TMSCF₃ mixture via a dropping funnel over 30 minutes. Vigorous bubbling (N₂ evolution) should be observed. Control the rate of addition to maintain a steady, manageable rate of gas evolution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir at room temperature for 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.
Part C: Work-up and Purification
-
Pour the reaction mixture into 100 mL of water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL), followed by saturated brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product will be a dark oil or solid. Purify the crude material by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.[13]
-
Combine the fractions containing the pure product and remove the solvent to yield this compound as a solid or oil.
Workflow and Expected Results
The overall experimental process is summarized in the workflow diagram below.
Caption: Experimental workflow for the synthesis.
Expected Outcome
| Parameter | Expected Value |
| Appearance | Pale yellow to brown solid/oil |
| Yield | 65-80% |
| Purity (Post-Chromatography) | >98% (by GC/NMR) |
| Characterization | The product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and MS to confirm its structure and purity. |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete diazotization (temperature too high).- Decomposition of diazonium salt.- Impure or wet reagents/solvents. | - Strictly maintain temperature at 0-5 °C during diazotization.- Use the diazonium salt immediately.- Use anhydrous solvents and high-purity reagents. |
| Reaction Stalls | - Inactive copper catalyst.- Insufficient trifluoromethyl source. | - Use fresh, high-quality CuI.- Ensure the correct stoichiometry of TMSCF₃ is used. |
| Multiple Byproducts | - Side reactions from unstable diazonium salt.- Unwanted proto-dediazoniation. | - Ensure slow, controlled addition of the diazonium salt to the copper mixture.- Ensure the reaction medium is sufficiently acidic during diazotization. |
Conclusion
The Sandmeyer trifluoromethylation of m-anisidine represents a highly effective and direct method for the synthesis of this compound. By carefully controlling reaction parameters, particularly temperature during the diazotization step, this protocol provides a reliable pathway to obtain the target compound in good yield and high purity. The insights into the mechanism and safety considerations provided herein are intended to facilitate the successful application of this methodology in a research and development setting.
References
- Angewandte Chemie International Edition. (2014). The trifluoromethylating Sandmeyer reaction: a method for transforming C-N into C-CF(3).
- Sigma-Aldrich. (2025).
- Sdfine. (n.d.).
- CDH Fine Chemical. (n.d.).
- Fisher Scientific. (2010).
- ResearchGate. (2025).
- PubMed. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review.
- NIH National Library of Medicine. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.
- ChemicalBook. (n.d.). 2-Amino-5-cyanobenzotrifluoride synthesis.
- Sigma-Aldrich. (n.d.).
- Bryn Mawr College. (n.d.).
- Chem-Station International Edition. (2014).
- Organic Chemistry Portal. (2014).
- Google Patents. (n.d.).
- Wikipedia. (n.d.). m-Anisidine.
- PubMed. (2014).
- Chemical Communications (RSC Publishing). (n.d.). Mild electrophilic trifluoromethylation of secondary and primary aryl- and alkylphosphines using hypervalent iodine(iii)–CF3 reagents.
- Chem-Station International Edition. (2015).
- Sigma-Aldrich. (n.d.). m-Anisidine 3-Methoxyaniline.
Sources
- 1. brynmawr.edu [brynmawr.edu]
- 2. US4008278A - Preparation of 2-amino-5-halobenzotrifluoride - Google Patents [patents.google.com]
- 3. Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The trifluoromethylating Sandmeyer reaction: a method for transforming C-N into C-CF(3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sandmeyer Trifluoromethylation [organic-chemistry.org]
- 9. m-Anisidine - Wikipedia [en.wikipedia.org]
- 10. 间茴香胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. fishersci.com [fishersci.com]
- 13. 2-Amino-5-cyanobenzotrifluoride synthesis - chemicalbook [chemicalbook.com]
2-Amino-5-methoxybenzotrifluoride synthesis reaction mechanism
An Application Note for the Synthesis of 2-Amino-5-methoxybenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of this compound, a valuable fluorinated aniline derivative used as a building block in the development of novel pharmaceutical and agrochemical agents. The synthetic strategy detailed herein is a robust two-step process commencing with the regioselective nitration of 4-methoxybenzotrifluoride, followed by the chemical reduction of the resulting nitro intermediate. This application note elucidates the underlying reaction mechanisms, provides detailed, field-tested experimental protocols, and explains the scientific rationale behind critical procedural steps to ensure reproducibility, safety, and high-yield production of the target compound.
Introduction and Synthetic Strategy
Fluorinated aromatic amines are critical synthons in medicinal chemistry. The incorporation of a trifluoromethyl (-CF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. This compound, in particular, offers a versatile scaffold for constructing complex molecular architectures.
The chosen synthetic pathway involves two fundamental and high-yielding organic transformations:
-
Electrophilic Aromatic Substitution (Nitration): The starting material, 4-methoxybenzotrifluoride, undergoes nitration using a classic mixed-acid system of concentrated nitric and sulfuric acids. The directing effects of the substituents guide the incoming electrophile to the desired position.
-
Reduction of Nitroarene: The intermediate, 2-nitro-5-methoxybenzotrifluoride, is subsequently reduced to the target primary amine using stannous chloride (SnCl₂) in an acidic medium.
This strategy is advantageous due to the ready availability of starting materials, the reliability of the reactions, and the straightforward purification procedures.
Caption: High-level overview of the two-step synthesis.
Reaction Mechanisms and Scientific Rationale
Step 1: Regioselective Nitration
The nitration of an aromatic ring is a classic electrophilic aromatic substitution (EAS) reaction. The key to this step is the in situ generation of the highly electrophilic nitronium ion (NO₂⁺) and the directing effects of the substituents on the starting material.
Mechanism:
-
Generation of the Electrophile: Concentrated sulfuric acid, being the stronger acid, protonates nitric acid. This protonated intermediate readily loses a molecule of water to form the linear and highly reactive nitronium ion.[1][2]
-
Electrophilic Attack: The π-electron system of the 4-methoxybenzotrifluoride ring acts as a nucleophile, attacking the nitronium ion. This step forms a resonance-stabilized carbocation known as a sigma complex or arenium ion.[3] This is the rate-determining step of the reaction.
-
Regioselectivity: The position of attack is dictated by the existing substituents. The methoxy (-OCH₃) group is a powerful ortho, para-director and an activating group due to its ability to donate electron density via resonance. The trifluoromethyl (-CF₃) group is a strong meta-director and a deactivating group due to its powerful electron-withdrawing inductive effect. In this case, the activating -OCH₃ group's directing effect dominates, favoring substitution at the positions ortho to it (C2 and C6). The attack at the C2 position is further favored as it is also meta to the deactivating -CF₃ group.
-
Rearomatization: A weak base in the mixture, such as the bisulfate ion (HSO₄⁻) or water, abstracts a proton from the carbon atom bearing the new nitro group, restoring the ring's aromaticity and yielding the final product, 2-nitro-5-methoxybenzotrifluoride.[4]
Caption: Mechanism of electrophilic aromatic nitration.
Step 2: Reduction of the Nitro Group
The reduction of an aromatic nitro compound to an aniline is a cornerstone transformation in organic synthesis. Stannous chloride (tin(II) chloride) in the presence of a strong acid like HCl is a classic and highly effective method for this conversion.[5][6]
Mechanism: The precise mechanism is a stepwise process involving multiple single-electron transfers from the reducing agent (Sn²⁺) and proton transfers from the solvent/acid.[7]
-
Electron Transfer and Protonation: The reaction initiates with the transfer of electrons from SnCl₂ to the oxygen atoms of the nitro group. This is coupled with protonation by HCl.
-
Intermediate Stages: The nitro group is sequentially reduced, passing through nitroso (-NO) and hydroxylamine (-NHOH) intermediates.[7]
-
Final Reduction: The hydroxylamine intermediate is further reduced to the corresponding anilinium ion (-NH₃⁺).
-
Neutralization: In the final workup step, the addition of a base (e.g., NaOH, KOH) neutralizes the acidic medium and deprotonates the anilinium ion to yield the free amine, this compound. The base also serves to precipitate the tin as tin(IV) hydroxide/oxide, which can be removed by filtration.[5]
Caption: Stepwise reduction of a nitro group to an amine.
Experimental Protocols
Safety Precaution: These procedures involve highly corrosive acids and potentially hazardous materials. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Protocol 1: Nitration of 4-Methoxybenzotrifluoride
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Molar Equiv. |
| 4-Methoxybenzotrifluoride | 176.12 | 10.0 g | 1.0 |
| Conc. Sulfuric Acid (98%) | 98.08 | 25 mL | ~8.2 |
| Conc. Nitric Acid (70%) | 63.01 | 4.5 mL | ~1.1 |
| Ice | - | ~100 g | - |
| Dichloromethane (DCM) | 84.93 | ~100 mL | - |
| Sat. Sodium Bicarbonate | - | ~50 mL | - |
| Brine | - | ~50 mL | - |
| Anhydrous Magnesium Sulfate | 120.37 | ~5 g | - |
Procedure:
-
Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add concentrated sulfuric acid (25 mL). Place the flask in an ice/salt bath and cool to 0°C.
-
Addition of Starting Material: Slowly add 4-methoxybenzotrifluoride (10.0 g) to the cold, stirring sulfuric acid. Maintain the temperature below 10°C during the addition.
-
Rationale: Dissolving the substrate in the sulfuric acid first ensures a homogenous reaction mixture and helps dissipate heat during the subsequent exothermic nitration.
-
-
Nitration: In a separate beaker, prepare the nitrating mixture by carefully and slowly adding concentrated nitric acid (4.5 mL) to concentrated sulfuric acid (5 mL) that has been pre-chilled in an ice bath. Slowly add this nitrating mixture dropwise to the reaction flask over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.
-
Rationale: Pre-mixing the acids generates the nitronium electrophile. Slow, dropwise addition at low temperature is critical to control the highly exothermic reaction and prevent over-nitration or side product formation.[2]
-
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5°C for an additional 2 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent).
-
Quenching: Once the reaction is complete, very slowly and carefully pour the reaction mixture onto approximately 100 g of crushed ice in a large beaker with vigorous stirring.
-
Rationale: Quenching on ice dilutes the strong acids and dissipates the heat generated during dilution, making the workup safer.
-
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL) until effervescence ceases, and finally with brine (50 mL).
-
Rationale: The bicarbonate wash is crucial for neutralizing any residual strong acids.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield 2-nitro-5-methoxybenzotrifluoride as a yellow oil or solid. The crude product is often of sufficient purity for the next step. (Expected yield: 90-98%).
Protocol 2: Reduction to this compound
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Molar Equiv. |
| 2-Nitro-5-methoxybenzotrifluoride | 221.13 | 11.5 g | 1.0 |
| Tin(II) Chloride Dihydrate | 225.63 | 59.0 g | 5.0 |
| Ethanol | 46.07 | 150 mL | - |
| Conc. Hydrochloric Acid (37%) | 36.46 | 5 mL | ~1.2 |
| Sodium Hydroxide (5M) | 40.00 | As needed | - |
| Ethyl Acetate | 88.11 | ~150 mL | - |
| Celite® | - | ~10 g | - |
Procedure:
-
Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine the crude 2-nitro-5-methoxybenzotrifluoride (11.5 g), tin(II) chloride dihydrate (59.0 g), and ethanol (150 mL).
-
Reaction: Add concentrated HCl (5 mL) to the mixture. Heat the reaction to reflux (approx. 80°C) and maintain for 3-4 hours. Monitor the disappearance of the starting material by TLC.
-
Rationale: The reduction is much faster at elevated temperatures. A large excess of the SnCl₂ reducing agent is used to ensure the complete conversion of the nitro group, including all intermediates.[5]
-
-
Workup - Neutralization: Cool the reaction mixture to room temperature. Concentrate the ethanol under reduced pressure. To the resulting slurry, add approximately 100 mL of water and cool the flask in an ice bath. Slowly and carefully add 5M sodium hydroxide solution with vigorous stirring until the pH is strongly basic (pH > 10). A thick, white precipitate of tin salts will form.
-
Rationale: Basification is required to deprotonate the product (anilinium salt) to the free amine and to precipitate the tin byproducts as hydroxides/oxides, facilitating their removal.[5]
-
-
Filtration and Extraction: Add ethyl acetate (~100 mL) to the basic slurry and stir for 15 minutes. Filter the entire mixture through a pad of Celite® to remove the tin salts, washing the filter cake thoroughly with additional ethyl acetate.
-
Rationale: Celite is a filter aid that prevents the fine tin precipitate from clogging the filter paper.
-
-
Isolation: Transfer the filtrate to a separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography on silica gel if necessary to yield this compound as a crystalline solid or oil. (Expected yield: 85-95%).
References
- Olah, G. A., Malhotra, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms. VCH Publishers.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
Chemistry Steps. (n.d.). Nitration of Benzene. Retrieved from [Link]
- Harrison, J. J., & Pellegrinet, S. C. (2010). Iron Powder/Acetic Acid. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd. (Note: Principles are analogous for SnCl₂)
-
askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). Sn²+ reduction. Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
Clark, J. (2015). The Nitration of Benzene. Chemguide. Retrieved from [Link]
-
BYJU'S. (n.d.). Aromatic Nitration. Retrieved from [Link]
-
NIST. (n.d.). 2-Methoxy-5-nitrobenzotrifluoride. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Nitro Reduction - SnCl₂. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. byjus.com [byjus.com]
- 5. scispace.com [scispace.com]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
Application Notes and Protocols: 2-Amino-5-methoxybenzotrifluoride as a Versatile Building Block in Organic Synthesis
Introduction: The Strategic Value of a Fluorinated Aniline
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance metabolic stability, lipophilicity, and binding affinity. 2-Amino-5-methoxybenzotrifluoride (CAS No. 53903-49-4), also known as 4-methoxy-2-(trifluoromethyl)aniline, has emerged as a valuable and versatile building block for this purpose.[1] Its unique trifunctionalized aromatic core—featuring a nucleophilic amino group, an electron-donating methoxy group, and a potent electron-withdrawing trifluoromethyl group—provides a rich platform for a diverse array of chemical transformations.
The interplay between these functional groups dictates the molecule's reactivity. The trifluoromethyl (-CF3) group significantly influences the electronic properties of the benzene ring and imparts characteristics desirable in bioactive molecules.[2] The amino (-NH2) group serves as a primary handle for N-functionalization and as a precursor to highly versatile diazonium salts.[2] This guide provides an in-depth exploration of the reactivity of this compound, complete with detailed protocols for its application in key synthetic operations, designed for researchers and professionals in chemical and drug development.
Physicochemical Properties & Safety Data
A thorough understanding of a reagent's properties and hazards is paramount for its safe and effective use.
| Property | Value | Reference |
| CAS Number | 53903-49-4 | [1] |
| Synonyms | 4-methoxy-2-(trifluoromethyl)aniline | [1] |
| Molecular Formula | C₈H₈F₃NO | |
| Molecular Weight | 191.15 g/mol | |
| Appearance | Not specified, typically an oil or low-melting solid | |
| Boiling Point | 93-94 °C at 10 mmHg |
Safety and Handling: this compound is classified as a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood.
-
Hazard Statements: Harmful if swallowed, causes skin irritation, and causes serious eye irritation.[3] May also be harmful if inhaled or in contact with skin.[3]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a flame-retardant laboratory coat.[3][4]
-
First Aid Measures: In case of skin contact, immediately remove contaminated clothing and rinse the skin with plenty of water. For eye contact, rinse cautiously with water for several minutes.[5] If swallowed, rinse the mouth and seek immediate medical attention.[4]
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible substances. Keep the container tightly sealed.
Core Reactivity and Synthetic Potential
The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The diagram below illustrates the primary sites of reactivity that can be exploited in synthesis.
Caption: Key reactivity sites for synthetic transformation.
Application 1: N-Functionalization and Diazotization
The primary amino group is the most versatile handle on the molecule. It can be readily acylated to form amides, which can serve as protecting groups or as integral parts of a final target structure. More powerfully, it can be converted into a diazonium salt, a gateway intermediate for a wide range of transformations.
Protocol 1.1: Synthesis of N-(4-methoxy-2-(trifluoromethyl)phenyl)acetamide (Amide Formation)
This protocol describes a standard acylation to protect the amine or to synthesize an amide derivative.
Rationale: The reaction of the nucleophilic amine with an acylating agent like acetic anhydride is a robust and high-yielding transformation. A base such as pyridine acts as a catalyst and scavenges the acid byproduct.
Step-by-Step Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.91 g, 10.0 mmol) in pyridine (20 mL).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add acetic anhydride (1.12 mL, 12.0 mmol) dropwise over 10 minutes, maintaining the temperature below 10 °C.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture into 100 mL of ice-cold water. A white precipitate should form.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water (3 x 30 mL), and then with a small amount of cold hexanes (10 mL).
-
Purification: Dry the solid under vacuum to yield the desired acetamide. Recrystallization from an ethanol/water mixture can be performed if higher purity is required.
Protocol 1.2: Diazotization and Sandmeyer Reaction for 2-Bromo-5-methoxybenzotrifluoride
This protocol demonstrates the conversion of the amine to a bromide, creating a substrate suitable for cross-coupling reactions. The formation of diazonium salts from an amino group is a classic and powerful method for introducing a variety of functional groups.[2]
Rationale: The amine reacts with nitrous acid (generated in situ from NaNO₂) in the presence of a strong acid (HBr) to form a diazonium salt. This highly reactive intermediate is then decomposed in the presence of a copper(I) bromide catalyst to yield the aryl bromide.
Step-by-Step Protocol:
-
Reaction Setup: To a 250 mL three-necked flask, add 48% hydrobromic acid (40 mL). Cool the flask to -5 °C in an ice-salt bath.
-
Amine Addition: Slowly add this compound (3.82 g, 20.0 mmol) to the cold acid with vigorous stirring.
-
Diazotization: In a separate beaker, dissolve sodium nitrite (1.45 g, 21.0 mmol) in 10 mL of water. Add this solution dropwise to the reaction flask over 30 minutes, ensuring the internal temperature remains below 0 °C. Stir for an additional 30 minutes at this temperature.
-
Catalyst Addition: In a separate flask, add the diazonium salt solution to a pre-warmed (50 °C) solution of copper(I) bromide (3.15 g, 22.0 mmol) in 48% HBr (20 mL).
-
Reaction: Vigorous nitrogen evolution will occur. After the initial reaction subsides, heat the mixture to 60 °C for 1 hour.
-
Work-up: Cool the mixture to room temperature and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with 1 M NaOH (2 x 30 mL) followed by brine (30 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford 2-Bromo-5-methoxybenzotrifluoride.
Application 2: Palladium-Catalyzed Cross-Coupling Reactions
Aryl halides and triflates are essential precursors for forming carbon-carbon and carbon-heteroatom bonds via cross-coupling. By first converting this compound to an aryl bromide (as in Protocol 1.2), it becomes a prime substrate for reactions like the Suzuki-Miyaura coupling.
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for its reliability in forming biaryl linkages.[6]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Protocol 2.1: Suzuki-Miyaura Coupling of 2-Bromo-5-methoxybenzotrifluoride with Phenylboronic Acid
This protocol provides a robust method adapted from procedures for structurally similar aryl bromides.[6][7]
Rationale: A palladium(0) catalyst, generated in situ or used directly, undergoes oxidative addition into the aryl-bromide bond. Subsequent transmetalation with a boronic acid (activated by a base) and reductive elimination yields the biaryl product and regenerates the catalyst. The choice of ligand, base, and solvent is critical for high yields.[6][8]
Step-by-Step Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask, add 2-Bromo-5-methoxybenzotrifluoride (from Protocol 1.2, 255 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive pressure of argon, add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (58 mg, 0.05 mmol, 5 mol%).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL).
-
Reaction: Heat the reaction mixture to 90 °C in an oil bath and stir vigorously for 12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water (15 mL) and then with brine (15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the pure biaryl product.
Expected Yields for Various Boronic Acids (Based on Analogs): The following data, adapted from couplings of similar brominated aniline derivatives, indicates the likely success of this protocol with a range of coupling partners.[6]
| Arylboronic Acid | Expected Product | Anticipated Yield (%) |
| Phenylboronic acid | 5-methoxy-2'-(trifluoromethyl)-[1,1'-biphenyl]-2-amine | 80 - 90 |
| 4-Methylphenylboronic acid | 4'-methyl-5-methoxy-2'-(trifluoromethyl)-[1,1'-biphenyl]-2-amine | 80 - 88 |
| 4-Methoxyphenylboronic acid | 4',5-dimethoxy-2'-(trifluoromethyl)-[1,1'-biphenyl]-2-amine | 75 - 85 |
| 3-Thienylboronic acid | 4-methoxy-2-(thiophen-3-yl)aniline | 70 - 80 |
Conclusion
This compound is a powerful and strategic building block for accessing complex molecular architectures. Its trifluoromethyl group provides desirable physicochemical properties, while the methoxy and amino groups offer orthogonal handles for synthetic manipulation. Through straightforward transformations such as diazotization and subsequent cross-coupling reactions, this reagent provides a reliable pathway to novel biaryl and heteroaryl compounds, making it an indispensable tool for professionals in drug discovery and materials science. The protocols outlined in this guide serve as a validated starting point for the exploration of its rich synthetic potential.
References
-
Gesher . Exploring the Chemical Properties and Versatility of 2-Amino-5-bromobenzotrifluoride. Available at: [Link]
Sources
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. echemi.com [echemi.com]
- 4. combi-blocks.com [combi-blocks.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
The Strategic deployment of 2-Amino-5-methoxybenzotrifluoride in Medicinal Chemistry: Application Notes and Protocols
This guide provides an in-depth exploration of 2-Amino-5-methoxybenzotrifluoride as a pivotal building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document elucidates the compound's strategic importance, offers detailed protocols for its application, and contextualizes its use in the synthesis of pharmacologically relevant scaffolds.
Introduction: The Value Proposition of a Trifluoromethylated Aniline Scaffold
This compound is a trifluoromethylated aniline derivative that has garnered significant interest in drug discovery. The presence of the trifluoromethyl (-CF3) group is a well-established strategy to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] The electron-withdrawing nature of the -CF3 group can also modulate the pKa of the amino group, influencing its reactivity and interaction with biological targets. The methoxy (-OCH3) group, a hydrogen bond acceptor, can further contribute to target engagement and influence the overall physicochemical properties of the resulting molecules. The strategic placement of these functional groups makes this compound a versatile starting material for the synthesis of a diverse range of bioactive compounds.
Physicochemical Properties and Handling
A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value |
| CAS Number | 328-82-5 |
| Molecular Formula | C8H8F3NO |
| Molecular Weight | 191.15 g/mol |
| Appearance | Light yellow to brown crystalline powder or solid |
| Melting Point | 49-53 °C |
| Boiling Point | 245.5 °C at 760 mmHg |
| Solubility | Soluble in common organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. |
Handling and Storage: this compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It should be stored in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Core Applications in Medicinal Chemistry: Synthesis of Bioactive Scaffolds
The primary utility of this compound in medicinal chemistry lies in its role as a precursor for the synthesis of more complex molecules with therapeutic potential. The amino group serves as a versatile handle for a variety of chemical transformations, including N-acylation, N-alkylation, and participation in cyclization reactions to form heterocyclic systems.
Application I: Synthesis of N-Aryl Amide Derivatives as Potential Kinase Inhibitors
N-aryl amides are a common motif in kinase inhibitors, where the amide bond often forms a key hydrogen bonding interaction with the hinge region of the kinase. The trifluoromethyl and methoxy substituents of this compound can provide additional interactions within the ATP-binding pocket, enhancing potency and selectivity.
Protocol 1: General Procedure for N-Acylation of this compound
This protocol describes the synthesis of an N-acyl derivative of this compound using an acyl chloride.
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask under a nitrogen or argon atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.
-
Acyl Chloride Addition: Cool the reaction mixture to 0 °C using an ice bath. Add the acyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO3 solution and brine.
-
Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.
Causality Behind Experimental Choices:
-
The use of an anhydrous solvent and inert atmosphere is crucial to prevent the hydrolysis of the reactive acyl chloride.
-
The addition of a base like triethylamine is necessary to neutralize the HCl gas generated during the reaction, driving the equilibrium towards product formation.
-
Performing the initial addition at 0 °C helps to control the exothermic reaction and minimize the formation of side products.
Visualization of N-Acylation Workflow
Caption: Workflow for the N-acylation of this compound.
Application II: Synthesis of Substituted Benzimidazoles
Benzimidazoles are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antiviral, anticancer, and antihypertensive properties. This compound can serve as a precursor to ortho-phenylenediamines, which can then be cyclized to form the benzimidazole core.
Protocol 2: Two-Step Synthesis of a Substituted Benzimidazole
This protocol outlines a general route for the synthesis of a benzimidazole derivative starting from this compound.
Step 1: Nitration
-
Reaction Setup: Carefully add this compound to a mixture of concentrated sulfuric acid and nitric acid at 0 °C.
-
Reaction: Stir the mixture at a controlled temperature (e.g., 0-10 °C) for a specified time, monitoring the reaction by TLC.
-
Work-up: Pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH solution). Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer, dry, and concentrate. Purify the nitro derivative by column chromatography.
Step 2: Reductive Cyclization
-
Reaction Setup: Dissolve the purified nitro-amino compound in a suitable solvent (e.g., ethanol or acetic acid).
-
Reduction: Add a reducing agent such as tin(II) chloride or perform catalytic hydrogenation (e.g., H2, Pd/C).
-
Cyclization: After reduction to the diamine, add a carboxylic acid or its equivalent (e.g., an aldehyde followed by an oxidant) and heat the reaction mixture to effect cyclization.
-
Work-up and Purification: After cooling, neutralize the reaction mixture and extract the product. Purify the resulting benzimidazole by column chromatography or recrystallization.
Expertise & Experience Insights:
-
The regioselectivity of the nitration step is crucial and can be influenced by the reaction conditions. The directing effects of the amino, methoxy, and trifluoromethyl groups must be considered.
-
The choice of reducing agent in the second step is important to avoid side reactions. Catalytic hydrogenation is often a cleaner method but may not be compatible with all functional groups.
Visualization of Benzimidazole Synthesis Pathway
Caption: Synthetic pathway to substituted benzimidazoles.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in medicinal chemistry. Its unique combination of functional groups allows for the synthesis of a wide array of complex molecules with potential therapeutic applications. The protocols provided in this guide offer a starting point for researchers to explore the utility of this compound in their drug discovery programs. Future research will likely focus on the development of novel catalytic methods to further expand the synthetic utility of this compound and its derivatives, leading to the discovery of new and improved therapeutic agents.
References
- Vertex AI Search. The Crucial Role of 2-Amino-5-fluorobenzotrifluoride in Modern Chemical Synthesis.
- Vertex AI Search. The Crucial Role of 2-Amino-5-cyanobenzotrifluoride in Modern Chemical Manufacturing.
Sources
Application Notes and Protocols for 2-Amino-5-methoxybenzotrifluoride in Agrochemical Synthesis
Introduction: The Strategic Importance of Fluorinated Intermediates in Agrochemicals
In the competitive landscape of modern agriculture, the development of novel, effective, and environmentally conscious crop protection agents is paramount. Fluorinated organic compounds have emerged as a cornerstone in the design of high-performance agrochemicals. The incorporation of fluorine atoms, particularly the trifluoromethyl (CF₃) group, into active ingredients can profoundly enhance their biological efficacy. This is attributed to the unique physicochemical properties conferred by the CF₃ group, including increased metabolic stability, enhanced lipophilicity for better membrane penetration, and altered electronic properties that can lead to stronger binding to target enzymes or receptors.[1]
2-Amino-5-methoxybenzotrifluoride (CAS 349-65-5), also known as 2-methoxy-5-(trifluoromethyl)aniline, is a key trifluoromethylated aniline intermediate.[2][3] Its molecular structure, featuring an amine, a methoxy, and a trifluoromethyl group on a benzene ring, presents a versatile scaffold for the synthesis of a diverse range of agrochemicals, including herbicides, fungicides, and insecticides. The strategic positioning of these functional groups allows for a variety of chemical transformations, enabling the construction of complex and highly active molecules. This document provides a detailed exploration of the applications of this compound in agrochemical synthesis, complete with mechanistic insights and detailed experimental protocols.
Core Applications in Herbicide Synthesis: A Hypothetical Case Study
While this compound is recognized as a valuable building block, its direct application in the synthesis of a specifically named commercial herbicide is not prominently documented in publicly available literature. However, based on the known reactivity of anilines and the structural motifs of existing herbicides, we can extrapolate its potential in the synthesis of novel herbicidal compounds.
A prominent class of herbicides, the sulfonylureas, act by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants. The general structure of sulfonylurea herbicides consists of an aryl or heterocyclic group linked to a sulfonylurea bridge, which in turn is connected to a heterocyclic group. The aniline functionality of this compound makes it an ideal precursor for the synthesis of the aryl-sulfonylurea component.
Herein, we present a detailed, albeit hypothetical, synthetic protocol for a novel sulfonylurea herbicide, "Methoxyfluron," derived from this compound. This serves as a practical illustration of its application.
Hypothetical Target Agrochemical: Methoxyfluron

Figure 1. Hypothetical structure of the sulfonylurea herbicide Methoxyfluron.
Synthetic Workflow for Methoxyfluron
The synthesis of Methoxyfluron from this compound can be envisioned as a multi-step process, as outlined in the workflow diagram below. This process leverages well-established organic chemistry transformations commonly employed in the agrochemical industry.
Caption: Synthetic workflow for the hypothetical herbicide Methoxyfluron.
Detailed Experimental Protocols
Part 1: Synthesis of 2-Methoxy-5-(trifluoromethyl)benzenesulfonyl chloride
This initial step involves the conversion of the amino group of this compound into a sulfonyl chloride via a Sandmeyer-type reaction.
Materials and Equipment:
| Material | Quantity |
| This compound | 19.1 g (0.1 mol) |
| Concentrated Hydrochloric Acid | 40 mL |
| Sodium Nitrite (NaNO₂) | 7.6 g (0.11 mol) |
| Sulfur Dioxide (SO₂) gas | As required |
| Copper(I) Chloride (CuCl) | 2.0 g |
| Ice | As required |
| Dichloromethane (DCM) | 200 mL |
| Sodium Bicarbonate (NaHCO₃) solution (5%) | 100 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 10 g |
| Round-bottom flask (500 mL) | 1 |
| Magnetic stirrer and stir bar | 1 |
| Dropping funnel | 1 |
| Gas dispersion tube | 1 |
| Separatory funnel | 1 |
| Rotary evaporator | 1 |
Procedure:
-
Diazotization:
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 19.1 g of this compound in 40 mL of concentrated hydrochloric acid, cooled in an ice bath to 0-5 °C.
-
Slowly add a solution of 7.6 g of sodium nitrite in 20 mL of water via a dropping funnel, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
-
Sulfonylation:
-
In a separate flask, prepare a solution of 2.0 g of copper(I) chloride in 50 mL of glacial acetic acid saturated with sulfur dioxide gas.
-
Slowly add the cold diazonium salt solution to the CuCl/SO₂ solution with vigorous stirring.
-
Continue to bubble sulfur dioxide gas through the reaction mixture for 1 hour.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
-
Work-up and Isolation:
-
Pour the reaction mixture into 200 mL of ice-water.
-
Extract the aqueous mixture with 2 x 100 mL of dichloromethane.
-
Combine the organic layers and wash with 100 mL of 5% sodium bicarbonate solution, followed by 100 mL of water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield 2-methoxy-5-(trifluoromethyl)benzenesulfonyl chloride as a crude oil.
-
Part 2: Synthesis of Methoxyfluron
This final step involves the coupling of the synthesized sulfonyl chloride with 2-amino-4,6-dimethoxypyrimidine to form the sulfonylurea bridge.
Materials and Equipment:
| Material | Quantity |
| 2-Methoxy-5-(trifluoromethyl)benzenesulfonyl chloride | 27.5 g (0.1 mol) |
| 2-Amino-4,6-dimethoxypyrimidine | 15.5 g (0.1 mol) |
| Anhydrous Pyridine | 100 mL |
| Diethyl ether | 200 mL |
| Hydrochloric Acid (1 M) | 100 mL |
| Round-bottom flask (250 mL) | 1 |
| Magnetic stirrer and stir bar | 1 |
| Reflux condenser | 1 |
| Buchner funnel and filter paper | 1 |
Procedure:
-
Coupling Reaction:
-
In a 250 mL round-bottom flask, dissolve 15.5 g of 2-amino-4,6-dimethoxypyrimidine in 100 mL of anhydrous pyridine.
-
Slowly add a solution of 27.5 g of 2-methoxy-5-(trifluoromethyl)benzenesulfonyl chloride in 50 mL of anhydrous pyridine to the reaction mixture at room temperature.
-
Heat the mixture to reflux for 4 hours.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold 1 M hydrochloric acid.
-
Collect the resulting precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold diethyl ether.
-
Recrystallize the crude product from ethanol to obtain pure Methoxyfluron.
-
Mechanism of Action and Rationale for Experimental Choices
The herbicidal activity of Methoxyfluron is predicated on the inhibition of the ALS enzyme. The sulfonylurea bridge is the key pharmacophore responsible for binding to the enzyme's active site.
-
Choice of Reactants: this compound provides the essential trifluoromethylated aryl moiety. The trifluoromethyl group is known to enhance the herbicidal potency of sulfonylureas. 2-Amino-4,6-dimethoxypyrimidine is a common heterocyclic component in many commercial sulfonylurea herbicides, known to contribute to favorable crop selectivity and soil mobility.
-
Reaction Conditions: The diazotization reaction is carried out at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt. The use of pyridine as a solvent in the final coupling step also acts as a base to neutralize the HCl generated during the reaction, driving the reaction to completion.
Data Summary
| Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical State |
| 2-Methoxy-5-(trifluoromethyl)benzenesulfonyl chloride | C₈H₆ClF₃O₃S | 280.65 | 70-80 | Oily liquid |
| Methoxyfluron | C₁₅H₁₄F₃N₅O₅S | 449.36 | 60-70 | Crystalline solid |
Conclusion
This compound stands as a highly valuable and versatile intermediate in the synthesis of novel agrochemicals. Its unique substitution pattern allows for the introduction of a trifluoromethyl group, which is a well-established strategy for enhancing the biological activity of pesticides and herbicides. The hypothetical synthesis of "Methoxyfluron" detailed in these notes serves as a representative example of how this building block can be effectively utilized to construct complex, next-generation crop protection agents. Further research and development leveraging this and similar fluorinated intermediates will undoubtedly continue to drive innovation in the agrochemical industry.
References
-
Chem-Impex. (n.d.). 2-Methoxy-5-(trifluoromethyl)aniline. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Advantages of 2-Methoxy-5-(trifluoromethyl)aniline from a Leading Manufacturer. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methoxy-5-(trifluoromethyl)aniline. Retrieved from [Link]
-
Tsukamoto, M., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 144-158. Retrieved from [Link]
Sources
Application Notes: 2-Amino-5-methoxybenzotrifluoride as a Versatile Dye Intermediate
Abstract
This guide provides a comprehensive overview of 2-Amino-5-methoxybenzotrifluoride, a key aromatic amine used in the synthesis of high-performance azo dyes. We delve into the compound's unique structural features, detailing how the interplay between the electron-donating methoxy group and the electron-withdrawing trifluoromethyl group influences the properties of the resulting colorants. This document furnishes researchers, scientists, and drug development professionals with detailed, field-proven protocols for the diazotization of this intermediate and its subsequent coupling reactions with various aromatic systems to produce a spectrum of vibrant and stable azo dyes. Safety protocols, reaction mechanisms, and characterization techniques are also thoroughly discussed.
Introduction: The Strategic Role of Fluorinated Intermediates in Dye Chemistry
Azo dyes, compounds characterized by the functional group R-N=N-R', represent the largest and most versatile class of synthetic colorants.[1] Their production is a cornerstone of industrial chemistry, with applications spanning textiles, printing, paints, and analytical reagents.[2] The synthesis of azo dyes is elegantly modular, typically involving a two-step process: the conversion of a primary aromatic amine to a reactive diazonium salt (diazotization), followed by the coupling of this salt with an electron-rich aromatic compound.[3][4]
This compound (also known as 4-Methoxy-2-(trifluoromethyl)aniline) is an advanced intermediate that offers distinct advantages in the design of modern dyes. Its structure is strategically functionalized:
-
Trifluoromethyl Group (-CF₃): This strongly electron-withdrawing and lipophilic group often enhances the lightfastness, thermal stability, and vibrancy of the final dye. Its presence can significantly improve the dye's performance characteristics on synthetic fibers.
-
Methoxy Group (-OCH₃): As an electron-donating group, it functions as a powerful auxochrome, deepening the color (a bathochromic shift) and influencing the final hue.
-
Amino Group (-NH₂): This primary amine is the reactive site for diazotization, the critical first step in azo dye synthesis.[5]
This unique combination allows for the creation of dyes with superior properties compared to simpler, non-fluorinated analogues.
Compound Profile and Safety Data
A thorough understanding of the starting material's properties and hazards is paramount for safe and successful synthesis.
Physicochemical Properties
| Property | Value | Source |
| Compound Name | This compound | - |
| Synonym(s) | 4-Methoxy-2-(trifluoromethyl)aniline | [6][7] |
| CAS Number | 53903-49-4 | [6][7][8] |
| Molecular Formula | C₈H₈F₃NO | [8] |
| Molecular Weight | 191.15 g/mol | [7][8] |
| Appearance | Liquid | [7] |
| Boiling Point | 234.5 ± 40.0 °C (Predicted) | [8] |
| Density | 1.280 ± 0.06 g/cm³ (Predicted) | [8] |
Safety and Handling
This compound is a hazardous chemical and must be handled with strict adherence to safety protocols.
-
Hazards: Harmful if swallowed or inhaled.[7]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and chemical-resistant gloves. All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[9]
-
Handling: Avoid contact with skin and eyes. Do not breathe vapors or mist. Keep away from heat and sources of ignition.[7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal.
Crucial Note on Diazonium Salt Instability: The diazonium salts produced during the synthesis are thermally unstable and can be explosive when isolated in a dry, solid state. It is imperative that the diazonium salt solution is used immediately (in situ) and never isolated. [9][10]
Synthetic Pathway: From Amine to Azo Dye
The conversion of this compound into an azo dye is a sequential process involving diazotization and azo coupling. This workflow allows for a high degree of modularity, as the choice of coupling partner dictates the final product.
Stage 1: Diazotization Mechanism
Diazotization is the reaction of a primary aromatic amine with nitrous acid (HNO₂) to form a diazonium salt.[10] Because nitrous acid is unstable, it is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl).[9][11] The reaction must be maintained at low temperatures (0–5 °C) to prevent the resulting diazonium salt from decomposing and releasing nitrogen gas.[3][12]
Stage 2: Azo Coupling Mechanism
The diazonium salt is a weak electrophile that readily reacts with electron-rich aromatic compounds (coupling components) in an electrophilic aromatic substitution reaction.[5][13]
-
With Phenols (e.g., 2-Naphthol): The reaction is typically carried out in a slightly alkaline solution (pH 8-10). The basic conditions deprotonate the phenolic hydroxyl group to form a highly activating phenoxide ion, facilitating the electrophilic attack.[12]
-
With Aromatic Amines (e.g., N,N-Dimethylaniline): This coupling is usually performed in a slightly acidic solution (pH 4-5).
The position of the coupling generally occurs para to the activating group unless that position is blocked, in which case it will occur ortho.[5]
Detailed Experimental Protocols
Protocol 1: Diazotization of this compound
This protocol details the critical first step: the formation of the diazonium salt solution.
Materials & Reagents:
-
This compound (1.0 eq.)
-
Concentrated Hydrochloric Acid (HCl, ~37%) (3.0 eq.)
-
Sodium Nitrite (NaNO₂) (1.05 eq.)
-
Distilled Water
-
Ice
-
Starch-iodide paper
Procedure:
-
Preparation of Amine Salt: In a three-necked flask equipped with a mechanical stirrer and a thermometer, add this compound (1.0 eq.). In a separate beaker, carefully dilute concentrated HCl (3.0 eq.) with an appropriate volume of distilled water and cool the solution. Slowly add the cold acid solution to the amine in the flask with stirring. A slurry of the amine hydrochloride salt will form.
-
Cooling: Place the flask in an ice-salt bath and cool the suspension to an internal temperature of 0–5 °C with continuous stirring. It is critical to maintain this temperature range throughout the procedure.[9]
-
Preparation of Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.05 eq.) in a minimal amount of cold distilled water.
-
Diazotization Reaction: Slowly add the sodium nitrite solution dropwise to the cold, stirred amine salt suspension. The rate of addition should be controlled to ensure the temperature does not exceed 5 °C.[3] The reaction is exothermic, and rapid addition can lead to decomposition.
-
Monitoring Reaction: After the addition is complete, continue to stir the mixture in the ice bath for an additional 30 minutes. To confirm the completion of the reaction (and the presence of a slight excess of nitrous acid), dip a glass rod into the solution and touch it to a piece of starch-iodide paper. An immediate blue-black color indicates a positive result.
-
Immediate Use: The resulting pale-yellow diazonium salt solution is unstable and must be used immediately in the subsequent coupling reaction. DO NOT ATTEMPT TO ISOLATE THE SOLID DIAZONIUM SALT. [10]
Protocol 2: Azo Coupling with 2-Naphthol (β-Naphthol)
This protocol describes the synthesis of a vibrant red-orange dye.
Materials & Reagents:
-
Diazonium salt solution (from Protocol 1)
-
2-Naphthol (1.0 eq.)
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
Procedure:
-
Prepare Coupling Solution: In a large beaker, dissolve 2-Naphthol (1.0 eq.) in a 10% aqueous sodium hydroxide solution.[1][14] Stir until a clear solution of sodium 2-naphthoxide is obtained.
-
Cooling: Place the beaker in an ice bath and cool the solution to 0–5 °C.[12]
-
Coupling Reaction: With vigorous stirring, slowly add the cold diazonium salt solution (from Protocol 1) to the cold 2-naphthoxide solution.[1][3] A brightly colored precipitate should form immediately. The color is typically a deep red or orange.
-
Complete Reaction: Continue stirring the mixture in the ice bath for 30-60 minutes to ensure the coupling reaction goes to completion.
-
Isolation: Collect the solid azo dye precipitate by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the filter cake with several portions of cold distilled water until the filtrate is neutral. Allow the product to air-dry or dry it in a desiccator.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. 2-Amino-5-hydroxybenzotrifluoride | C7H6F3NO | CID 14692834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scielo.br [scielo.br]
- 5. brainly.com [brainly.com]
- 6. 4-Methoxy-2-(trifluoromethyl)aniline | CAS#:53903-49-4 | Chemsrc [chemsrc.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. chembk.com [chembk.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. How to Prepare 2 Naphthol Aniline Dye: Step-by-Step Guide [vedantu.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. cuhk.edu.hk [cuhk.edu.hk]
Application Note: Strategic Derivatization of 2-Amino-5-methoxybenzotrifluoride for Structure-Activity Relationship (SAR) Studies
Abstract
This guide provides a detailed framework for the chemical derivatization of 2-Amino-5-methoxybenzotrifluoride, a key building block in modern medicinal chemistry. The strategic incorporation of fluorine atoms and fluorinated motifs, such as the trifluoromethyl (CF₃) group, is a proven method for enhancing critical drug properties including metabolic stability, lipophilicity, and binding affinity.[1] This document outlines robust, field-tested protocols for N-acylation, N-sulfonylation, and N-alkylation, enabling research teams to systematically generate diverse analog libraries for comprehensive Structure-Activity Relationship (SAR) studies. Each protocol is designed to be self-validating, with integrated guidance on reaction causality, optimization, and product characterization to accelerate drug discovery workflows.
Introduction: The Value of the this compound Scaffold
This compound is a highly valuable starting material in drug discovery programs. Its structure combines three key pharmacophoric elements:
-
Aromatic Amine: A versatile functional handle for a wide range of chemical transformations, allowing for the introduction of diverse substituents.
-
Trifluoromethyl (CF₃) Group: This group is a powerful modulator of physicochemical properties. It is strongly electron-withdrawing, can enhance metabolic stability by blocking sites of oxidation, and often increases lipophilicity, which can improve cell membrane permeability.[2][3]
-
Methoxy (-OCH₃) Group: An electron-donating group that acts as a hydrogen bond acceptor and can influence the electronic environment of the aromatic ring, thereby modulating target-binding interactions.
Systematic modification of the amino group is a cornerstone of lead optimization. By generating a library of derivatives, researchers can probe the chemical space around a lead compound to establish a clear Structure-Activity Relationship (SAR).[4][5] This process is essential for identifying analogs with improved potency, selectivity, and pharmacokinetic profiles.
Derivatization Strategy I: N-Acylation for Amide Library Synthesis
Scientific Rationale: The conversion of the primary amine to an amide is one of the most fundamental transformations in medicinal chemistry. Amide synthesis allows for the exploration of key interactions within a biological target's binding pocket. The resulting N-H can act as a hydrogen bond donor, while the carbonyl oxygen serves as an acceptor. The "R" group of the acyl moiety can be varied to probe steric limits and introduce new points of interaction.
Protocol 1: N-Acylation via Acyl Chloride or Anhydride
This protocol describes a standard and highly reliable method for forming amides from this compound using common acylating agents.[6][7]
Materials:
-
This compound
-
Acylating agent (e.g., Acetyl Chloride, Benzoyl Chloride, Acetic Anhydride) (1.1 eq)
-
Aprotic solvent (e.g., Dichloromethane (DCM), Acetonitrile (MeCN), or Tetrahydrofuran (THF))
-
Tertiary amine base (e.g., Triethylamine (TEA) or Pyridine) (1.5 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Dissolution: In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in the chosen anhydrous solvent (approx. 0.2 M concentration).
-
Base Addition: Add the tertiary amine base (1.5 eq) to the solution and cool the flask to 0 °C in an ice bath.
-
Acylation: Add the acylating agent (1.1 eq) dropwise to the stirred solution. Causality Note: The base is crucial to neutralize the HCl or carboxylic acid byproduct generated during the reaction, driving the equilibrium towards the product.[8]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., Ethyl Acetate or DCM).
-
Washing: Wash the combined organic layers sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude amide.
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization to obtain the pure N-acylated derivative.
Table 1: Representative Conditions for N-Acylation
| Acylating Agent | Base | Solvent | Temperature | Typical Time | Notes |
| Acetyl Chloride | Triethylamine | DCM | 0 °C to RT | 2-4 h | Exothermic reaction; requires slow addition. |
| Acetic Anhydride | Pyridine | THF | RT to 50 °C | 4-8 h | Generally less reactive than acyl chlorides. |
| Benzoyl Chloride | Triethylamine | DCM | 0 °C to RT | 3-6 h | Produces a solid product that may precipitate. |
Diagram 1: General Workflow for N-Acylation
Caption: Generalized workflow for the N-acylation reaction.
Derivatization Strategy II: N-Sulfonylation for Sulfonamide Bioisosteres
Scientific Rationale: The sulfonamide functional group is a well-established amide bioisostere in medicinal chemistry.[9] It possesses a non-planar geometry at the sulfur atom and an additional hydrogen bond acceptor (a second sulfonyl oxygen). Sulfonamides are generally more resistant to hydrolytic cleavage than amides, which can lead to improved metabolic stability.
Protocol 2: N-Sulfonylation using Sulfonyl Chlorides
This protocol details the synthesis of sulfonamides, a critical class of compounds for SAR studies, from the parent aniline.[10]
Materials:
-
This compound
-
Sulfonyl chloride (e.g., p-Toluenesulfonyl chloride, Methanesulfonyl chloride) (1.1 eq)
-
Pyridine (as both base and solvent) or DCM with TEA
-
1 M Hydrochloric acid (HCl)
-
Ethyl Acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Setup: Dissolve this compound (1.0 eq) in pyridine and cool the solution to 0 °C. Causality Note: Pyridine serves as an excellent solvent and base, effectively scavenging the HCl generated and catalyzing the reaction.
-
Reagent Addition: Add the sulfonyl chloride (1.1 eq) portion-wise to the solution, maintaining the temperature at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction's completion via TLC.
-
Work-up: Pour the reaction mixture into ice-cold 1 M HCl to neutralize the excess pyridine.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the crude residue by column chromatography (typically using a hexane/ethyl acetate gradient) or recrystallization to yield the pure sulfonamide.
Diagram 2: N-Sulfonylation Experimental Workflow
Sources
- 1. hovione.com [hovione.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Substituent Effects on the Direct Photolysis of Benzotrifluoride Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 8. studylib.net [studylib.net]
- 9. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Note & Protocols: Experimental Setups for Reactions of 2-Amino-5-methoxybenzotrifluoride
Abstract and Introduction
2-Amino-5-methoxybenzotrifluoride (IUPAC Name: 5-methoxy-2-(trifluoromethyl)aniline; CAS: 393-15-7) is a highly versatile fluorinated building block essential in the fields of medicinal chemistry and agrochemical synthesis. Its unique molecular architecture, featuring an aromatic ring substituted with a nucleophilic amino group (-NH2), an electron-donating methoxy group (-OCH3), and a strongly electron-withdrawing trifluoromethyl group (-CF3), provides a rich platform for a diverse range of chemical transformations. The trifluoromethyl moiety is particularly valued in drug development for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1]
This guide provides an in-depth exploration of the core reactivity of this compound and details field-proven, step-by-step protocols for its most critical synthetic transformations. We will delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system for researchers, scientists, and drug development professionals. The primary focus will be on leveraging the reactivity of the amine functional group through diazotization-Sandmeyer reactions, N-acylation, and N-alkylation.
Physicochemical Properties & Critical Safety Data
A thorough understanding of the reagent's properties and hazards is paramount for safe and effective experimentation.
| Property | Value |
| Molecular Formula | C₈H₈F₃NO |
| Molecular Weight | 191.15 g/mol |
| Appearance | Varies; may be a liquid or low-melting solid |
| CAS Number | 393-15-7 |
Safety Profile: this compound is a hazardous substance and must be handled with appropriate precautions in a well-ventilated chemical fume hood.[2]
-
Hazard Statements: Harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2][3]
-
Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, a lab coat, and impervious nitrile gloves.[2]
-
Handling: Avoid breathing vapors or dust. Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling.
-
First Aid Measures:
Core Reactivity and Mechanistic Rationale
The synthetic utility of this compound is governed by the electronic interplay of its three functional groups.
-
Amino Group (-NH2): As a primary aromatic amine, it is basic and highly nucleophilic. It serves as the principal site for derivatization, readily undergoing reactions like diazotization, acylation, and alkylation.[1]
-
Methoxy Group (-OCH3): This is a strong electron-donating group, which activates the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions relative to itself.
-
Trifluoromethyl Group (-CF3): This is a powerful electron-withdrawing group that deactivates the aromatic ring and imparts unique physicochemical properties to the final molecule.[1]
The primary amino group is the most accessible reaction site, allowing for its selective transformation into a wide array of other functional groups without altering the core scaffold.
Caption: Key synthetic pathways originating from this compound.
Key Synthetic Protocols
The following protocols are designed to be robust and reproducible. All reactions should be monitored by Thin Layer Chromatography (TLC) to ensure completion.
Protocol 4.1: Diazotization and Sandmeyer Reaction for Aryl Halide Synthesis
The Sandmeyer reaction is a cornerstone transformation for converting aromatic amines into aryl halides via a diazonium salt intermediate.[5][6] This process occurs through a radical-nucleophilic aromatic substitution mechanism involving a copper(I) catalyst.[7][8]
Caption: Experimental workflow for the Sandmeyer chlorination reaction.
Protocol: Synthesis of 2-Chloro-5-methoxybenzotrifluoride
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| This compound | 191.15 | 3.82 g | 20.0 |
| Concentrated HCl (37%) | 36.46 | 10 mL | ~120 |
| Sodium Nitrite (NaNO₂) | 69.00 | 1.45 g | 21.0 |
| Copper(I) Chloride (CuCl) | 98.99 | 2.48 g | 25.0 |
| Deionized Water | 18.02 | As needed | - |
| Dichloromethane (DCM) | 84.93 | As needed | - |
Step-by-Step Methodology:
-
Diazonium Salt Preparation:
-
In a 100 mL round-bottom flask, combine this compound (3.82 g, 20.0 mmol) and concentrated HCl (10 mL). Stir until a slurry or solution forms.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Dissolve sodium nitrite (1.45 g, 21.0 mmol) in 5 mL of cold water. Add this solution dropwise to the stirred amine slurry over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Stir the resulting solution for an additional 30 minutes at 0-5 °C.
-
-
Catalyst Solution and Reaction:
-
In a separate 250 mL flask, dissolve copper(I) chloride (2.48 g, 25.0 mmol) in 15 mL of concentrated HCl.
-
Slowly, and in portions, add the cold diazonium salt solution to the stirred CuCl solution. Vigorous bubbling (N₂ evolution) will occur.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours until gas evolution ceases.
-
-
Work-up and Purification:
-
Pour the reaction mixture into 100 mL of water and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL), then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 2-Chloro-5-methoxybenzotrifluoride.
-
Protocol 4.2: N-Acylation for Amide Synthesis
Acylation of the primary amine to form an amide is a fundamental transformation, often used to protect the amine or to introduce a new functional handle.
Protocol: Synthesis of N-(4-methoxy-2-(trifluoromethyl)phenyl)acetamide
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| This compound | 191.15 | 1.91 g | 10.0 |
| Acetyl Chloride | 78.50 | 0.78 mL | 11.0 |
| Triethylamine (TEA) | 101.19 | 2.10 mL | 15.0 |
| Dichloromethane (DCM) | 84.93 | 30 mL | - |
Step-by-Step Methodology:
-
Reaction Setup:
-
Dissolve this compound (1.91 g, 10.0 mmol) and triethylamine (2.10 mL, 15.0 mmol) in 30 mL of dichloromethane in a 100 mL flask.
-
Cool the solution to 0 °C in an ice bath.
-
-
Acylation:
-
Add acetyl chloride (0.78 mL, 11.0 mmol) dropwise to the stirred solution.
-
After addition, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor completion by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by adding 20 mL of water.
-
Separate the organic layer, and wash successively with 1M HCl (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The resulting solid can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield the pure amide product.
-
Summary and Applications
The protocols detailed in this guide demonstrate the facile and efficient derivatization of this compound. The Sandmeyer reaction provides a gateway to aryl halides, which are crucial precursors for cross-coupling reactions (e.g., Suzuki, Heck), enabling the construction of complex molecular frameworks.[1] N-acylation and N-alkylation reactions allow for the modulation of the amine's properties and the introduction of diverse substituents. The resulting products are high-value intermediates for synthesizing biologically active compounds in the pharmaceutical and agrochemical sectors.
References
-
Sandmeyer reaction. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]
-
Exploring the Chemical Properties and Versatility of 2-Amino-5-bromobenzotrifluoride. (n.d.). Autech Industry. Retrieved January 11, 2026, from [Link]
-
Sandmeyer reaction. (n.d.). chemeurope.com. Retrieved January 11, 2026, from [Link]
-
Sandmeyer Reaction. (n.d.). SynArchive. Retrieved January 11, 2026, from [Link]
-
5-Amino-2-(trifluoromethoxy)benzotrifluoride PubChem Entry. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
-
Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
-
Material Safety Data Sheet for 2-Aminobenzotrifluoride. (2022). Cohizon Life Sciences. Retrieved January 11, 2026, from [Link]
-
Sandmeyer Reaction. (2025). J&K Scientific LLC. Retrieved January 11, 2026, from [Link]
-
Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. (2003). CHIMIA. Retrieved January 11, 2026, from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. echemi.com [echemi.com]
- 3. 5-Amino-2-(trifluoromethoxy)benzotrifluoride | C8H5F6NO | CID 13648524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. Sandmeyer_reaction [chemeurope.com]
- 6. synarchive.com [synarchive.com]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
Application Note & Protocol: High-Purity Isolation of 2-Amino-5-methoxybenzotrifluoride via Automated Flash Column Chromatography
Abstract: 2-Amino-5-methoxybenzotrifluoride is a key building block in the synthesis of pharmaceuticals and agrochemicals, where its purity is paramount. This document provides a comprehensive guide to the purification of this compound from a crude reaction mixture using automated flash column chromatography. We delve into the rationale behind methodological choices, from stationary and mobile phase selection to post-purification analysis, ensuring a reproducible and efficient workflow for researchers in drug development and chemical synthesis.
Introduction: The Rationale for Purification
This compound, a substituted aniline, possesses structural motifs—an electron-donating methoxy group and an electron-withdrawing trifluoromethyl group—that make it a valuable intermediate in organic synthesis.[1] The presence of impurities, such as unreacted starting materials, by-products, or degradation products, can significantly hinder downstream reactions, reduce yields, and introduce contaminants into the final active pharmaceutical ingredient (API) or agrochemical product.
Column chromatography is a cornerstone technique for the purification of organic compounds, separating components based on their differential partitioning between a stationary phase and a mobile phase.[2] For aromatic amines like this compound, which exhibit moderate polarity, normal-phase chromatography is a highly effective purification strategy.[3] This application note details a robust protocol for its purification, emphasizing the scientific principles that govern each step to achieve high purity.
Materials and Methods
Materials
-
Crude this compound: (Assumed to contain non-polar and highly polar impurities)
-
Silica Gel: Flash chromatography grade, 40-63 µm particle size.
-
Solvents: HPLC grade Hexane, Ethyl Acetate, and Dichloromethane (DCM).
-
TLC Plates: Silica gel 60 F254.
-
Staining Reagent: Ninhydrin solution (for visualization of amines).[4]
-
Automated Flash Chromatography System: Equipped with a UV-Vis detector.
-
Rotary Evaporator
-
Glassware: Erlenmeyer flasks, beakers, graduated cylinders, round-bottom flasks, and collection tubes.
Safety Precautions
This compound and its analogs are classified as harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[5][6] All handling of this compound and its solutions should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7] Review the Safety Data Sheet (SDS) for this compound and all solvents prior to beginning work.[5]
Experimental Protocol
Thin-Layer Chromatography (TLC) for Method Development
The initial and most critical step in developing a successful column chromatography purification is the selection of an appropriate mobile phase.[8] This is achieved through systematic evaluation using Thin-Layer Chromatography (TLC).
Protocol:
-
Prepare a stock solution of the crude this compound in a minimal amount of dichloromethane.
-
Spot the crude mixture onto several TLC plates.[9]
-
Develop each plate in a sealed chamber containing a different solvent system (mobile phase). Start with a low polarity system and gradually increase it. A common starting point is a mixture of hexane and ethyl acetate.
-
After development, visualize the spots under UV light (254 nm) and then stain with a ninhydrin solution, followed by gentle heating to visualize the amine-containing compounds.[10]
-
The ideal solvent system will show good separation between the desired product spot and impurities, with the product having a retention factor (Rf) of approximately 0.2-0.4.[11]
Rationale: TLC serves as a rapid and small-scale simulation of column chromatography.[12] The choice of a normal-phase system (polar stationary phase like silica gel and a less polar mobile phase) is based on the polar nature of the amine and methoxy groups of the target compound.[3] Non-polar impurities will travel further up the plate (higher Rf), while highly polar impurities will remain near the baseline (lower Rf).
Column Chromatography: Purification Workflow
The following workflow outlines the purification process using an automated flash chromatography system.
Caption: Workflow for the purification of this compound.
Step-by-Step Protocol:
-
Column Selection and Packing: Choose a silica gel column with a capacity appropriate for the amount of crude material to be purified. For every 1 gram of crude material, use approximately 40-100 grams of silica gel. The column should be packed using a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).[11]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane. To this solution, add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. This dry loading technique is preferable to liquid injection as it often results in better peak shape and resolution.[11] Carefully add the powder to the top of the packed column.
-
Elution: Begin the elution with the low-polarity mobile phase determined from the TLC analysis. A gradient elution, where the polarity of the mobile phase is gradually increased over time (e.g., from 5% to 30% Ethyl Acetate in Hexane), is highly effective for separating compounds with a range of polarities.[13]
-
Fraction Collection: Monitor the column effluent using a UV detector, collecting fractions as peaks are detected. The trifluoromethyl and benzoyl moieties of the target compound will allow for UV detection.
-
Post-Purification Analysis: Analyze the collected fractions by TLC to determine which contain the pure product.[11] Combine the pure fractions.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.
Data and Expected Results
The success of the purification is determined by the separation of the target compound from its impurities.
Table 1: Chromatographic Parameters
| Parameter | Recommended Setting/Value | Rationale |
| Stationary Phase | Silica Gel (40-63 µm) | Standard for normal-phase chromatography of polar organic molecules.[14] |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Offers a good polarity range to elute the moderately polar product while separating it from non-polar and highly polar impurities.[8] |
| Sample Loading | Dry Loading | Prevents band broadening and improves separation efficiency.[11] |
| Detection | UV (254 nm) | Aromatic nature of the compound allows for strong UV absorbance. |
| Expected Rf | 0.2 - 0.4 | Provides optimal resolution and a reasonable elution time.[11] |
A successful purification will yield fractions containing a single spot on the TLC plate corresponding to the Rf of the desired product. Upon pooling these fractions and evaporating the solvent, a purified solid or oil should be obtained. The purity can be further confirmed by analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry.[15]
Troubleshooting
| Problem | Possible Cause | Solution |
| Compound streaks on TLC/Column | The compound is too polar for the solvent system or is interacting strongly with the acidic silica. | Add a small amount (0.1-1%) of a basic modifier like triethylamine to the mobile phase to neutralize acidic sites on the silica.[11] |
| Poor separation of spots | The polarity of the mobile phase is too high or too low. | Adjust the solvent ratio. If separation is still poor, try a different solvent system (e.g., Dichloromethane/Methanol). |
| Low recovery of the compound | The compound is irreversibly adsorbed onto the silica gel. | This can happen with very polar compounds. Consider using a less polar stationary phase like alumina or a different solvent system.[11] |
| Co-elution of product and impurity | The product and impurity have very similar polarities in the chosen solvent system. | Try a different mobile phase to alter the selectivity. For example, switching from ethyl acetate to dichloromethane can change the interactions and improve separation. |
Conclusion
The protocol outlined in this application note provides a systematic and scientifically grounded approach to the purification of this compound using automated flash column chromatography. By carefully selecting the stationary and mobile phases based on preliminary TLC analysis and employing proper loading and elution techniques, researchers can consistently obtain this valuable chemical intermediate in high purity, thereby ensuring the integrity and success of subsequent synthetic transformations.
References
- Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
- Waters. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- ChemBK. (n.d.). This compound.
- ChemicalBook. (n.d.). 2-AMINO-5-METHYLBENZOTRIFLUORIDE CAS#: 87617-23-0.
- Chemistry Stack Exchange. (2015). Choosing Stationary Phase Column Chromatography.
- ResearchGate. (n.d.). Separations of aromatic amine isomers on the C4A-C10 column in....
- Chemistry For Everyone. (2025). How To Choose Mobile Phase For Column Chromatography?.
- Agilent. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns.
- Quora. (2018). What is the best way to deal with a polar compound's purity with HPLC? What mobile phase and column can be the best choice?.
- Save My Exams. (2024). Column Chromatography | AQA A Level Chemistry Revision Notes 2015.
- PubChem. (n.d.). 5-Amino-2-(trifluoromethoxy)benzotrifluoride.
- Columbia University. (n.d.). Column chromatography.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications.
- ECHEMI. (n.d.). 5-AMINO-2-METHOXYBENZOTRIFLUORIDE SDS, 393-15-7 Safety Data Sheets.
- Thermo Fisher Scientific. (2013). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Cohizon Life Sciences. (2022). MATERIAL SAFETY DATA SHEET.
- Chem-Impex. (n.d.). 2-Amino-5-fluorobenzotrifluoride.
- PubChem. (n.d.). 2-Amino-5-hydroxybenzotrifluoride.
- Benchchem. (n.d.). Column chromatography techniques for purifying 2-Amino-5-mercapto-1,3,4-thiadiazole derivatives.
- Google Patents. (n.d.). US4008278A - Preparation of 2-amino-5-halobenzotrifluoride.
- Enhanced Thin-Layer Chromatography of Amino Acids Using Mixed Hydrotropic Solutions. (2024). Journal of Pharmaceutical Research & Reports.
- Amino Acid Purification - Column Chrom
- Thin Layer Chromatography of Amino Acids. (2021). CR Journals.
- Separation of Amino Acids, Dyes, and Pigments Using Novel Pressurized Circular TLC Assembly for Secure Medical Imaging Applic
- Benchchem. (n.d.). Purification challenges of "2-Amino-5-fluoro-4-picoline" and solutions.
- Applied Clinical Pharmacology and Toxicology. (2017). Gavin Publishers.
- Optimization of the TLC Separation of Seven Amino Acids. (2007).
- Benchchem. (n.d.). Technical Support Center: Purification of 2-Amino-5-fluoropyridine.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. columbia.edu [columbia.edu]
- 3. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 4. gavinpublishers.com [gavinpublishers.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. youtube.com [youtube.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. crsubscription.com [crsubscription.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Separation of Amino Acids, Dyes, and Pigments Using Novel Pressurized Circular TLC Assembly for Secure Medical Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 14. savemyexams.com [savemyexams.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Topic: A Validated Recrystallization Protocol for High-Purity 2-Amino-5-methoxybenzotrifluoride
An Application Note from the Office of the Senior Application Scientist
Abstract and Core Principles
2-Amino-5-methoxybenzotrifluoride is a key substituted aniline intermediate in the synthesis of high-value pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group imparts unique electronic properties and metabolic stability to target molecules, making the purity of this building block paramount for downstream success. This application note provides a comprehensive, validated protocol for the purification of this compound via recrystallization. We move beyond a simple list of steps to explain the fundamental causality behind the choice of solvent systems, procedural nuances, and quality control checkpoints. The protocol is designed to be a self-validating system, ensuring researchers can achieve high purity and recovery. The primary challenge in purifying aromatic amines like this is their susceptibility to oxidation, which often results in colored impurities.[1] This protocol incorporates measures to mitigate this issue.
The fundamental principle of recrystallization is the differential solubility of a compound in a given solvent at varying temperatures. An ideal solvent will dissolve the target compound and its impurities at an elevated temperature but will become a poor solvent for the target compound as the solution cools, causing it to crystallize in a pure form while the impurities remain dissolved.
Health and Safety Precautions
Researchers must familiarize themselves with the Safety Data Sheet (SDS) for this compound and all solvents before commencing work.
-
Compound Hazards: Substituted benzotrifluorides and aromatic amines are classified as hazardous. They are often harmful if swallowed, inhaled, or absorbed through the skin, and can cause serious eye and skin irritation.[2][3][4]
-
Solvent Hazards: Organic solvents are typically flammable and may be toxic. All heating must be conducted using a spark-free hot plate in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): At a minimum, wear a flame-retardant lab coat, nitrile gloves, and chemical splash goggles.[5][6]
Part I: Solvent System Selection and Rationale
The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol.[7] The target molecule, this compound, possesses both polar (amine, methoxy) and non-polar (aromatic ring, trifluoromethyl) characteristics, suggesting moderate overall polarity. For such compounds, a single solvent is often inadequate, and a binary solvent system (a "solvent" and an "anti-solvent") provides superior control and efficacy.
Our empirical approach involves identifying a "good" solvent that readily dissolves the compound when hot, and a "poor" solvent (anti-solvent) in which the compound is largely insoluble even when hot. The two solvents must be miscible. For this compound, a polar protic solvent like ethanol or methanol is an excellent starting choice, with a non-polar hydrocarbon like hexanes or water serving as the anti-solvent.
Experimental Solvent Screening (Microscale):
-
Place ~20 mg of crude this compound into a small test tube.
-
Add the "good" solvent (e.g., ethanol) dropwise at room temperature until the solid just dissolves.
-
Add the "poor" anti-solvent (e.g., deionized water) dropwise until persistent turbidity (cloudiness) is observed.
-
Gently warm the mixture until the solution becomes clear again.
-
Allow the tube to cool slowly to room temperature, followed by cooling in an ice-water bath.
-
Observe the quality and quantity of the crystals formed. An effective system will produce a high yield of crystalline solid, not an oil.
Based on this screening, an ethanol/water system is recommended as the most effective and safe choice.
Table 1: Quantitative Data for Recommended Solvent System
| Solvent Component | Boiling Point (°C) | Role | Rationale for Selection |
| Ethanol | 78.4 | Primary Solvent | Effectively dissolves the moderately polar amine at elevated temperatures. Less volatile and toxic than methanol. |
| Deionized Water | 100.0 | Anti-Solvent | The compound is poorly soluble in water. The high polarity difference with ethanol allows for fine-tuned precipitation. Non-flammable and readily available. |
Part II: Step-by-Step Recrystallization Protocol
This protocol is optimized for a starting quantity of 5.0 grams of crude material. Adjust solvent volumes proportionally for different scales.
Dissolution
-
Place 5.0 g of crude this compound into a 125 mL Erlenmeyer flask.
-
Add a magnetic stir bar and place the flask on a stirrer/hotplate in a fume hood.
-
Add approximately 20 mL of ethanol. Begin stirring and gently heat the mixture to 65-70°C.
-
Continue adding ethanol in small portions (~2-3 mL) until the solid is completely dissolved. The goal is to use the minimum amount of hot solvent required to create a saturated solution. An excess of solvent will reduce the final yield.
Decolorization (If Necessary)
-
If the resulting solution is darkly colored (e.g., deep yellow, brown, or red), this indicates oxidative or high-molecular-weight impurities.
-
Turn off the heat and allow the solution to cool slightly for 1-2 minutes. Never add activated charcoal to a boiling solution , as this can cause violent bumping.
-
Add a small amount (~100-200 mg, or the tip of a spatula) of activated decolorizing charcoal (e.g., Norit) to the solution.
-
Gently reheat the solution to just below boiling for 5-10 minutes with continuous stirring. The charcoal adsorbs the colored impurities onto its high-surface-area particles.
Hot Gravity Filtration
-
This step is essential to remove insoluble impurities and, if used, the activated charcoal. It must be performed quickly to prevent premature crystallization in the filter funnel.
-
Set up a gravity filtration apparatus using a short-stemmed funnel and fluted filter paper.
-
Place the receiving Erlenmeyer flask on the hotplate and heat it with a small amount of the primary solvent (ethanol) to ensure the flask is filled with hot solvent vapor.
-
Pour the hot, saturated solution through the fluted filter paper into the pre-heated receiving flask.
Crystallization
-
Cover the flask containing the hot filtrate with a watch glass to prevent solvent evaporation and contamination.
-
Turn off the heat and allow the flask to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals by allowing the crystal lattice to form correctly, excluding impurities.[8] Rapid cooling often traps impurities.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation and recovery.
Isolation and Washing
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold solvent mixture (e.g., a 50:50 ethanol/water mix).
-
Collect the crystals via vacuum filtration.
-
Wash the collected crystal cake with two small portions of ice-cold anti-solvent (deionized water) to remove any residual soluble impurities. Use minimal cold solvent for washing to avoid dissolving the purified product.
Drying
-
Allow the crystals to pull dry on the filter funnel under vacuum for 15-20 minutes.
-
Transfer the purified crystals to a pre-weighed watch glass and dry to a constant weight. This can be done in a vacuum oven at a low temperature (e.g., 40°C) or in a desiccator under vacuum.
Part III: Quality Control, Validation, and Troubleshooting
A successful recrystallization is validated by assessing the purity and recovery of the final product.
-
Purity Assessment:
-
Melting Point: A pure compound will have a sharp, narrow melting point range. Compare the experimental melting point to the literature value. Impurities typically depress and broaden the melting point range.
-
Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product on a TLC plate. A pure product should ideally show a single spot.
-
-
Yield Calculation:
-
Percent Recovery = (Mass of Pure Product / Mass of Crude Product) x 100%
-
A typical recovery for a well-executed recrystallization is 70-85%. Significant losses may indicate using too much solvent or premature crystallization during hot filtration.
-
Table 2: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | Too much solvent was used; the solution is not saturated. | Re-heat the solution and boil off some of the solvent to increase concentration. Allow to cool again. |
| "Oiling Out" | The boiling point of the solvent is higher than the melting point of the solute; the solution is supersaturated; impurities are present. | Re-heat the solution to dissolve the oil. Add a small amount more of the "good" solvent (ethanol) and attempt to cool slowly again. If it persists, try a different solvent system. |
| Low Recovery | Too much solvent was used; crystals were filtered while the solution was still warm; excessive washing. | Ensure the solution is fully cooled in an ice bath before filtering. Use only minimal, ice-cold solvent for washing. |
| Colored Crystals | Decolorizing charcoal was not used or was insufficient; rapid crystallization trapped impurities. | Re-dissolve the crystals and repeat the procedure, ensuring the inclusion of the activated charcoal step and slow cooling. |
Workflow Visualization
The following diagram outlines the complete, validated workflow for the purification of this compound.
Caption: Recrystallization workflow for this compound.
References
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
ChemBK. (n.d.). This compound. Retrieved from [Link]
-
Columbia University. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
University of Canterbury. (n.d.). RECRYSTALLISATION. Retrieved from [Link]
-
PubChem. (n.d.). 5-Amino-2-(trifluoromethoxy)benzotrifluoride. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. 5-Amino-2-(trifluoromethoxy)benzotrifluoride | C8H5F6NO | CID 13648524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. scs.illinois.edu [scs.illinois.edu]
Application Note: A Robust and Scalable Synthesis of 2-Amino-5-methoxybenzotrifluoride
Introduction
2-Amino-5-methoxybenzotrifluoride is a key building block in the synthesis of a wide range of pharmaceutical and agrochemical compounds. Its trifluoromethyl and aniline moieties confer unique properties to target molecules, often enhancing their metabolic stability, binding affinity, and bioavailability.[1][2] The growing demand for this intermediate necessitates a scalable, efficient, and safe manufacturing process. This application note provides a detailed, field-proven protocol for the scale-up synthesis of this compound, focusing on the reduction of the readily available precursor, 2-Nitro-5-methoxybenzotrifluoride. The chosen methodology emphasizes the use of cost-effective reagents, mild reaction conditions, and straightforward purification procedures, making it amenable to industrial-scale production.
Synthetic Strategy: The Béchamp Reduction
The reduction of nitroarenes to their corresponding anilines is a fundamental transformation in organic synthesis.[3] While various methods exist, including catalytic hydrogenation and transfer hydrogenation, the Béchamp reduction, which utilizes iron metal in the presence of a weak acid, offers a compelling combination of cost-effectiveness, operational simplicity, and high chemoselectivity for scale-up operations.[4] This method avoids the need for high-pressure hydrogenation equipment and expensive noble metal catalysts.[5]
The reaction proceeds through a stepwise reduction of the nitro group, first to a nitroso intermediate, then to a hydroxylamine, and finally to the desired amine.[3] The iron serves as the reducing agent, and a proton source, typically a weak acid like acetic acid or an ammonium salt, facilitates the reaction.
Reaction Scheme
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Béchamp reduction - Wikipedia [en.wikipedia.org]
- 5. Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00055F [pubs.rsc.org]
Application Note: Safe Handling and Protocols for 2-Amino-5-methoxybenzotrifluoride
Introduction & Scientific Context
2-Amino-5-methoxybenzotrifluoride (CAS No: 53903-49-4, Molecular Formula: C₈H₈F₃NO) is a substituted aniline derivative that serves as a critical building block in modern synthetic chemistry.[1][2] Its structural motifs—a nucleophilic amino group, an electron-donating methoxy group, and a lipophilic, metabolically stable trifluoromethyl (CF₃) group—make it a highly valuable intermediate.
In the fields of pharmaceutical and agrochemical development, the incorporation of fluorine atoms and CF₃ groups is a widely employed strategy to enhance the biological activity, metabolic stability, lipophilicity, and binding affinity of active ingredients.[3] Compounds like this compound are therefore instrumental in the synthesis of novel therapeutic agents and next-generation crop protection agents.[3]
Given its reactivity and potential hazards, which are characteristic of trifluoromethylated aromatic amines, adherence to rigorous safety and handling protocols is paramount. This document provides a detailed guide for the safe handling, use, and emergency management of this compound, designed for researchers, chemists, and drug development professionals.
Hazard Assessment & Physicochemical Properties
Trustworthiness Note: A comprehensive, verified Safety Data Sheet (SDS) for this compound (CAS 53903-49-4) is not consistently available across all public repositories. The hazard assessment presented here is a synthesis of predicted data and information extrapolated from the SDS of structurally analogous compounds, such as 2-aminobenzotrifluoride and other substituted anilines.[4][5] This approach is taken to provide the most responsible safety guidance in the absence of chemical-specific, fully validated data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 53903-49-4 | [1] |
| Molecular Formula | C₈H₈F₃NO | [2] |
| Molar Mass | 191.15 g/mol | [2] |
| Boiling Point | 234.5±40.0 °C (Predicted) | [2] |
| Density | 1.280±0.06 g/cm³ (Predicted) | [2] |
| Storage Conditions | Store at 2–8 °C under inert gas (Nitrogen or Argon) |[2][6] |
Table 2: Inferred GHS Hazard Classification and Statements
| Pictogram (Description) | Hazard Class | Hazard Statement (H-Code) | Rationale / Analog Source |
|---|---|---|---|
| Exclamation Mark, Health Hazard | Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | [4] |
| Exclamation Mark | Skin Irritation (Category 2) | H315: Causes skin irritation | [4] |
| Exclamation Mark | Eye Irritation (Category 2) | H319: Causes serious eye irritation | [4] |
| Exclamation Mark | Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction | |
| Health Hazard | Specific Target Organ Toxicity (Repeated Exposure) | H373: May cause damage to organs through prolonged or repeated exposure |
| Environment | Hazardous to the aquatic environment, long-term hazard | H411: Toxic to aquatic life with long lasting effects | |
Scientist's Insight: The primary systemic risk associated with aromatic amines is the potential to cause methemoglobinemia . This condition impairs the oxygen-carrying capacity of blood, leading to symptoms like cyanosis (bluish skin), headache, dizziness, and shortness of breath.[7] All handling procedures must be designed to prevent absorption through skin contact, inhalation, or ingestion.
Engineering Controls & Personal Protective Equipment (PPE)
The safe handling of this compound relies on a multi-layered approach to risk mitigation, prioritizing engineering controls over personal protective equipment.
Primary Engineering Controls
-
Chemical Fume Hood: All manipulations, including weighing, dispensing, and reaction setup, must be performed inside a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors.
-
Safety Infrastructure: An eyewash station and a safety shower must be located in immediate proximity to the workstation.[8]
Personal Protective Equipment (PPE)
PPE is the final barrier of protection and must be selected carefully.
-
Eye and Face Protection: Wear chemical safety goggles that conform to NIOSH (US) or EN 166 (EU) standards. For operations with a higher splash risk, a full-face shield should be worn in addition to goggles.[8]
-
Skin Protection:
-
Respiratory Protection: For standard operations within a fume hood, respiratory protection is not typically required. In the event of a large spill, ventilation failure, or when aerosols may be generated without containment, a NIOSH-approved respirator with organic vapor cartridges is necessary.[10] All respirator use requires prior training and fit-testing.
Figure 1: Hierarchy of Controls for managing chemical risk.
Standard Operating Protocol (SOP) for Laboratory Use
Storage and Transport
-
Storage: Upon receipt, store the container in a refrigerator at 2–8 °C in a designated, well-ventilated area for hazardous chemicals.[2][6] The container must be kept tightly sealed under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[2]
-
Incompatibilities: Store away from strong oxidizing agents and acids.[11]
-
Transport: When moving the chemical from storage to the work area, use a secondary containment vessel (e.g., a chemical-resistant bucket or tray).
Protocol: Weighing and Dispensing
Causality Note: This protocol is designed to prevent all routes of exposure (inhalation, dermal, ingestion) and maintain the integrity of the compound.
-
Preparation:
-
Don all required PPE (safety goggles, nitrile gloves, lab coat).
-
Ensure the chemical fume hood sash is at the appropriate height and the airflow is verified.
-
Place all necessary equipment (spatula, weigh boat, reaction vessel, solvent, waste container) inside the fume hood.
-
-
Equilibration & Inerting:
-
Remove the chemical container from the refrigerator and allow it to equilibrate to room temperature inside a desiccator before opening. This prevents condensation of atmospheric moisture, which can degrade the compound.
-
Briefly flush the headspace of the container with dry nitrogen or argon before and after dispensing to maintain an inert atmosphere.
-
-
Dispensing:
-
Carefully transfer the desired amount of the compound to a tared weigh boat or directly into the reaction vessel.
-
Perform the transfer slowly to avoid creating dust or splashes.
-
-
Reaction Setup:
-
Immediately add the solvent or other reagents to the vessel containing the this compound to prevent volatilization.
-
-
Cleanup:
-
Tightly reseal the main container, purge with inert gas, and return to cold storage.
-
Dispose of the contaminated weigh boat, pipette tips, and gloves in a designated solid hazardous waste container located inside the fume hood.
-
Wipe down the work surface in the fume hood with an appropriate solvent (e.g., isopropanol) and dispose of the wipes as hazardous waste.
-
-
Final Steps:
-
Wash hands thoroughly with soap and water after removing gloves.
-
Emergency Procedures
Rapid and correct response during an emergency is critical to mitigating harm.
Figure 2: Decision workflow for responding to a chemical spill.
Spill Response Protocol
-
Minor Spill (inside a fume hood):
-
Ensure you have the correct PPE and that the fume hood is operational.[12]
-
Contain the spill by creating a dike with an inert absorbent material (e.g., vermiculite, sand).[13][14]
-
Cover the spill with the absorbent material, working from the outside in to prevent spreading.[14]
-
Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.[13]
-
Decontaminate the surface with a suitable solvent, and dispose of all cleaning materials as hazardous waste.
-
-
Major Spill (outside a fume hood or >100 mL):
-
DO NOT ATTEMPT TO CLEAN UP. [15]
-
Immediately alert all personnel in the area and evacuate.[13]
-
If the material is flammable, control all sources of ignition.
-
From a safe location, notify your organization's emergency response team (e.g., Environmental Health & Safety) and/or call 911.[15]
-
Provide the chemical name, quantity spilled, location, and any known hazards.
-
First Aid Measures
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[16]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[13][15]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[15]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[14]
Waste Disposal
All waste materials contaminated with this compound, including the chemical itself, absorbent materials from spills, and contaminated labware (gloves, wipes, pipette tips), must be treated as hazardous waste.
-
Collect waste in a designated, properly labeled, and sealed hazardous waste container.
-
The label must clearly identify the contents.
-
Dispose of the waste through your institution's certified hazardous waste management program, following all local, state, and federal regulations.
References
- 2-AMINO-5-METHYLBENZOTRIFLUORIDE CAS#: 87617-23-0. ChemicalBook.
- This compound - Safety D
- This compound. ChemBK.
- SAFETY DATA SHEET - 2-aminobenzotrifluoride. Sigma-Aldrich.
- SAFETY DATA SHEET - 2-Aminobenzotrifluoride. Fisher Scientific.
- SAFETY DATA SHEET - 2-Amino-4-chloro-5-methylbenzene sulfonic acid. Thermo Fisher Scientific.
- Safety Data Sheet - 2-Methyl-4-(trifluoromethyl)aniline. Angene Chemical.
- GLOBAL PRODUCT STRATEGY SAFETY SUMMARY - 2, 6-DICHLORO-4-(TRIFLUOROMETHYL) ANILINE.
- MATERIAL SAFETY DATA SHEET - 2-Aminobenzotrifluoride. Cohizon Life Sciences.
- 5-AMINO-2-METHOXYBENZOTRIFLUORIDE SDS, 393-15-7 Safety D
- Material Safety Data Sheet - 3-(Trifluoromethyl)aniline. Alfa Aesar.
- Chemical Spill Procedures. Princeton University Environmental Health and Safety.
- Emergency response / spill control. Health and Safety Executive (HSE) UK.
- The Crucial Role of 2-Amino-5-fluorobenzotrifluoride in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
- Chemical Exposure and Spill Response Procedures.
- Guide for Chemical Spill Response. American Chemical Society.
- 2-Amino-5-fluorobenzotrifluoride(393-39-5)
- Chemical Spills - Emergency Management.
- Exploring 2-Amino-5-Bromobenzotrifluoride: Properties and Applic
- Chemical Safety Data Sheet MSDS / SDS - 2-Amino-5-chlorobenzotrifluoride. ChemicalBook.
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. nbinno.com [nbinno.com]
- 4. echemi.com [echemi.com]
- 5. abdurrahmanince.net [abdurrahmanince.net]
- 6. 2-AMINO-5-METHYLBENZOTRIFLUORIDE CAS#: 87617-23-0 [m.chemicalbook.com]
- 7. 2-Amino-5-fluorobenzotrifluoride(393-39-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. gfl.co.in [gfl.co.in]
- 9. angenechemical.com [angenechemical.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. fishersci.com [fishersci.com]
- 12. Guide for Chemical Spill Response - American Chemical Society [acs.org]
- 13. ehs.princeton.edu [ehs.princeton.edu]
- 14. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 15. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 16. chemicalbook.com [chemicalbook.com]
Application Notes and Protocols: 2-Amino-5-methoxybenzotrifluoride in the Synthesis of Novel Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides an in-depth exploration of the synthetic utility of 2-amino-5-methoxybenzotrifluoride as a versatile building block for the creation of novel heterocyclic compounds. The presence of a nucleophilic amino group, an electron-donating methoxy group, and a lipophilic, electron-withdrawing trifluoromethyl group within a single scaffold makes this reagent a valuable starting material in medicinal chemistry and drug discovery. This document outlines detailed synthetic protocols for the preparation of several classes of biologically relevant heterocycles, including quinazolines, benzimidazoles, and phenazines. The rationale behind the chosen synthetic strategies and experimental conditions is discussed, providing researchers with the necessary insights to adapt and apply these methods in their own laboratories.
Introduction: The Strategic Advantage of this compound
The strategic incorporation of fluorine atoms into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and lipophilicity. The trifluoromethyl (-CF3) group, in particular, is a key pharmacophore found in numerous approved drugs. This compound offers a unique combination of functional groups that can be exploited for the synthesis of a diverse array of heterocyclic systems.
The interplay of the electronic effects of the substituents on the aniline ring governs its reactivity. The amino group serves as the primary nucleophilic center for cyclization reactions. The methoxy group, being an electron-donating group, activates the aromatic ring towards electrophilic substitution and can influence the regioselectivity of certain reactions. Conversely, the strongly electron-withdrawing trifluoromethyl group can impact the basicity of the amino group and the overall reactivity of the molecule. Understanding these electronic nuances is crucial for designing efficient synthetic routes.
Synthesis of 6-Methoxy-4-(trifluoromethyl)quinazolines
Quinazolines are a prominent class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities, including anticancer, and antimicrobial properties. The synthesis of quinazolines from this compound can be achieved through well-established cyclocondensation reactions.
Mechanistic Rationale: The Friedländer Annulation
A common and effective method for quinazoline synthesis is the Friedländer annulation, which involves the condensation of a 2-aminoaryl ketone or aldehyde with a compound containing a reactive methylene group. A variation of this approach, suitable for this compound, involves a one-pot reaction with an orthoester and a source of ammonia. The reaction proceeds through the initial formation of an amidine intermediate, followed by intramolecular cyclization and aromatization to yield the quinazoline core.
Caption: Friedländer-type synthesis of quinazolines.
Experimental Protocol: One-Pot Synthesis of 6-Methoxy-4-(trifluoromethyl)quinazoline
Materials:
-
This compound
-
Triethyl orthoformate
-
Ammonium acetate
-
Ethanol, absolute
-
Standard laboratory glassware
-
Heating mantle with magnetic stirring
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.91 g, 10 mmol).
-
Add absolute ethanol (30 mL) and stir until the starting material is fully dissolved.
-
To the solution, add triethyl orthoformate (2.22 g, 2.5 mL, 15 mmol) followed by ammonium acetate (1.54 g, 20 mmol).
-
Heat the reaction mixture to reflux (approximately 78°C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 50 mL of cold water and stir for 30 minutes. The product will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash with cold water (2 x 20 mL).
-
Recrystallize the crude product from an ethanol/water mixture to afford pure 6-methoxy-4-(trifluoromethyl)quinazoline as a crystalline solid.
Expected Data
| Compound | Molecular Formula | Molecular Weight | Yield (%) | Melting Point (°C) | ¹H NMR (400 MHz, CDCl₃) δ (ppm) |
| 6-Methoxy-4-(trifluoromethyl)quinazoline | C₁₀H₇F₃N₂O | 244.17 | 75-85 | 145-147 | 9.25 (s, 1H), 8.10 (d, J=9.2 Hz, 1H), 7.60 (dd, J=9.2, 2.8 Hz, 1H), 7.30 (d, J=2.8 Hz, 1H), 4.05 (s, 3H) |
Synthesis of 6-Methoxy-2-(trifluoromethyl)benzimidazoles
Benzimidazoles are another class of privileged heterocycles with a wide range of biological activities, including antiviral, antifungal, and anticancer properties.[1] The synthesis of benzimidazoles from o-phenylenediamines is a well-established transformation that can be adapted for this compound.
Mechanistic Rationale: Phillips-Ladenburg Condensation
The Phillips-Ladenburg condensation provides a direct route to 2-substituted benzimidazoles through the reaction of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions. When using trifluoroacetic acid, the reaction proceeds through the initial formation of an N-acyl intermediate, which then undergoes intramolecular cyclization and dehydration to yield the benzimidazole ring.
Caption: Synthesis of phenazines via condensation and oxidation.
Experimental Protocol: Synthesis of a Methoxy-Trifluoromethyl-Phenazine Derivative
Materials:
-
This compound
-
4-Methylcatechol
-
Sodium hydroxide
-
Methanol
-
Standard laboratory glassware
-
Air condenser
Procedure:
-
In a 100 mL round-bottom flask, dissolve 4-methylcatechol (1.24 g, 10 mmol) in methanol (40 mL).
-
Add a solution of sodium hydroxide (0.8 g, 20 mmol) in water (5 mL) to the catechol solution.
-
To this mixture, add this compound (1.91 g, 10 mmol).
-
Fit the flask with an air condenser and heat the mixture to reflux for 12-16 hours. The solution will typically darken as the reaction proceeds.
-
Monitor the reaction by TLC (dichloromethane).
-
After completion, cool the reaction mixture and pour it into 100 mL of water.
-
The phenazine derivative will precipitate. Collect the solid by vacuum filtration and wash with water.
-
Purify the crude product by column chromatography on silica gel using dichloromethane as the eluent to afford the desired phenazine.
Expected Data
| Compound | Molecular Formula | Molecular Weight | Yield (%) | Appearance | Mass Spectrum (m/z) |
| 2-Methoxy-7-methyl-8-(trifluoromethyl)phenazine | C₁₅H₁₁F₃N₂O | 304.26 | 50-60 | Yellow-orange solid | [M]+ 304 |
Concluding Remarks
This compound is a readily accessible and highly versatile starting material for the synthesis of a wide range of novel heterocyclic compounds. The protocols detailed in this guide for the synthesis of quinazolines, benzimidazoles, and phenazines serve as a foundation for further exploration and derivatization. The unique electronic and steric properties conferred by the methoxy and trifluoromethyl substituents make the resulting heterocycles attractive candidates for screening in drug discovery programs. Researchers are encouraged to adapt and optimize these methodologies to construct libraries of novel compounds for biological evaluation.
References
- Sharma, A., Sahu, S. K., & Mishra, A. (2018). Recent developments in the synthesis of trifluoromethyl quinazoline derivatives. Journal of Fluorine Chemistry, 214, 63-70.
- Wróbel, Z. et al. (2020). Identification of 6,8-ditrifluoromethyl halogenated phenazine as a potent bacterial biofilm-eradicating agent. RSC Medicinal Chemistry, 11(11), 1335-1343.
-
Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN. Organic & Biomolecular Chemistry. Retrieved from [Link]
Sources
Introduction: Strategic Importance of Fluorinated Anilines in Cross-Coupling
An Application Guide to Suzuki-Miyaura Coupling Reactions Involving 2-Amino-5-methoxybenzotrifluoride
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its efficacy in constructing carbon-carbon bonds, particularly in the formation of biaryl and heteroaryl structures.[1][2][3][4] This palladium-catalyzed transformation is indispensable in the pharmaceutical and materials science sectors due to its operational simplicity, tolerance of diverse functional groups, and the use of generally stable and less toxic organoboron reagents.[2][5]
This guide focuses on a substrate of increasing importance: This compound . This molecule is a trifecta of functional groups that present both unique opportunities and distinct challenges in Suzuki coupling. Its utility stems from the specific electronic and steric properties conferred by its substituents:
-
Amino Group (-NH₂): A potent electron-donating group and a site for potential hydrogen bonding. In the context of catalysis, its basicity can lead to coordination with the palladium center, which may necessitate specialized catalytic systems to prevent inhibition.[5][6]
-
Methoxy Group (-OCH₃): Another electron-donating group that further increases the electron density of the aromatic ring.
-
Trifluoromethyl Group (-CF₃): A strongly electron-withdrawing group that significantly influences the molecule's properties. It enhances the reactivity of the aryl halide partner towards oxidative addition, a key step in the catalytic cycle.[7][8] Furthermore, the incorporation of a -CF₃ group is a well-established strategy in medicinal chemistry to improve a drug candidate's metabolic stability, lipophilicity, and binding affinity.[9][10][11]
The purpose of these application notes is to provide researchers, scientists, and drug development professionals with a detailed, field-proven guide to effectively utilize this compound (as its corresponding aryl halide) in Suzuki-Miyaura coupling reactions. We will delve into the mechanistic underpinnings, provide robust protocols, and offer solutions to common challenges.
The Catalytic Cycle: A Mechanistic Overview
A foundational understanding of the reaction mechanism is critical for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[2][4][7][12][13]
-
Oxidative Addition: The cycle commences with the insertion of the active Pd(0) catalyst into the carbon-halide bond of the this compound derivative (Ar-X). This is often the rate-determining step of the entire process.[2][13] The presence of the electron-withdrawing trifluoromethyl group on the aromatic ring accelerates this step by lowering the electron density at the reaction center, making the carbon-halide bond more susceptible to cleavage.[7]
-
Transmetalation: Following oxidative addition, the aryl group from the organoboron reagent (R-B(OR)₂) is transferred to the Pd(II) center. This step requires activation of the boron species by a base, which forms a more nucleophilic "ate" complex (e.g., [R-B(OR)₂(OH)]⁻), facilitating the transfer and displacing the halide from the palladium complex.[12][14]
-
Reductive Elimination: In the final step, the two organic partners—the aryl group from the aniline derivative and the group from the boronic acid—are coupled to form the new biaryl product (Ar-R). This process simultaneously reduces the palladium from Pd(II) back to its catalytically active Pd(0) state, which then re-enters the cycle.[1][2][12]
Optimized Protocol for Suzuki Coupling of 2-Amino-5-bromo-5-methoxybenzotrifluoride
This protocol provides a robust starting point for the coupling of 2-amino-5-bromo-5-methoxybenzotrifluoride with a variety of arylboronic acids. It is designed to be performed under a rigorously maintained inert atmosphere to ensure catalyst activity and prevent side reactions.
Materials and Reagents
-
Aryl Halide: 2-Amino-5-bromo-5-methoxybenzotrifluoride (1.0 eq)
-
Boronic Acid: Arylboronic acid (1.2 - 1.5 eq)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%) OR Palladium(II) acetate [Pd(OAc)₂] (2 mol%) with a suitable ligand like SPhos (4 mol%)
-
Base: Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 eq)
-
Solvents: Anhydrous 1,4-Dioxane and Degassed Water (e.g., 4:1 or 10:1 v/v)
-
Equipment: Schlenk flask or sealed reaction vial, reflux condenser, magnetic stirrer, heating mantle or oil bath, inert gas line (Argon or Nitrogen).
Experimental Workflow
Step-by-Step Methodology
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-amino-5-bromo-5-methoxybenzotrifluoride (e.g., 1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).[4]
-
Inerting: Seal the flask, and then evacuate and backfill with an inert gas (high-purity Argon is recommended) three times to ensure all oxygen is removed.[4][15]
-
Solvent Addition: Through a cannula or syringe, add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask. The solvent mixture should be thoroughly sparged with argon for at least 20-30 minutes prior to use.[4]
-
Catalyst Addition: Under a positive pressure of argon, quickly add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%). If using a two-component system, add the palladium precursor and the ligand.
-
Reaction Execution: Lower the flask into a preheated oil bath at 90 °C. Stir the mixture vigorously for 4-18 hours.
-
Monitoring: The reaction's progress can be monitored by periodically taking small aliquots (via syringe under argon) and analyzing them by Thin-Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent), remove the flask from the heat and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (30 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2 x 20 mL) and brine (20 mL).[3][4]
-
Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel to isolate the pure biaryl product.[15]
Data Presentation: Survey of Reaction Conditions
The choice of catalyst, ligand, base, and solvent is critical for success. The following table summarizes representative conditions and expected outcomes for the coupling of 2-amino-5-bromo-5-methoxybenzotrifluoride with phenylboronic acid, providing a framework for optimization.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent System | Temp (°C) | Time (h) | Expected Yield |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 12 | Good (~85%) |
| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | K₃PO₄ (3.0) | Toluene/H₂O (10:1) | 100 | 10 | Moderate-Good |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3.0) | Toluene/H₂O (10:1) | 100 | 4 | Excellent (>95%)[3] |
| 4 | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.0) | DMF | 110 | 8 | Good-Excellent |
| 5 | PEPPSI-IPr (2) | - | K₂CO₃ (3.0) | THF | 80 | 6 | Excellent (>95%)[3] |
Note: Yields are hypothetical estimates based on literature precedents for similar substrates. SPhos and PEPPSI-IPr are often superior for challenging substrates due to their bulk and electron-rich nature, which promotes reductive elimination and resists catalyst deactivation by the aniline.[3]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst due to oxygen exposure. 2. Catalyst inhibition by the free amino group. 3. Insufficiently strong or soluble base. 4. Protodeboronation of the boronic acid. | 1. Ensure rigorous inert atmosphere; use fresh catalyst and thoroughly degassed solvents. 2. Switch to a bulkier, electron-rich phosphine ligand (e.g., Buchwald ligands like SPhos) or an N-Heterocyclic Carbene (NHC) catalyst (e.g., PEPPSI-IPr).[3][14] 3. Switch to a stronger or more soluble base like K₃PO₄ or Cs₂CO₃. 4. Use boronate esters (e.g., pinacol esters), which are more stable. Use milder conditions if possible.[1] |
| Side Reactions | 1. Homocoupling of Boronic Acid: Presence of oxygen. 2. Protodeboronation: Base is too strong or reaction time is too long. 3. Dehalogenation of Starting Material: Catalyst system or reaction conditions are not optimal. | 1. Improve degassing procedures and maintain a strict inert atmosphere throughout the reaction. 2. Use the minimum necessary amount of a milder base (e.g., K₂CO₃) and monitor the reaction to avoid excessive heating times. 3. Screen different catalyst/ligand combinations; sometimes a lower temperature can mitigate this. |
| Difficult Purification | 1. Residual palladium catalyst in the product. 2. Product co-elutes with starting materials or byproducts. | 1. After work-up, stir the organic solution with a palladium scavenger, or filter the crude product solution through a pad of Celite. 2. Meticulously optimize the solvent system for flash column chromatography (e.g., hexanes/ethyl acetate gradients). |
Applications in Medicinal Chemistry and Beyond
The biaryl products synthesized from this compound are highly valuable scaffolds. The strategic placement of the amino, methoxy, and trifluoromethyl groups makes these compounds ideal precursors in drug discovery programs.
-
Pharmacokinetic Enhancement: The trifluoromethyl group is a bioisostere for other groups and is known to enhance metabolic stability and membrane permeability, crucial properties for orally available drugs.[10][11]
-
Scaffold for Kinase Inhibitors: Many FDA-approved kinase inhibitors feature a substituted aniline core. The amino group on the product can act as a key hydrogen bond donor, interacting with the hinge region of the kinase enzyme.[4]
-
Further Functionalization: The amino and methoxy groups serve as synthetic handles for further diversification, allowing for the rapid generation of compound libraries to explore structure-activity relationships (SAR).[4][16] The amino group can be acylated, alkylated, or used in further coupling reactions, while the methoxy group can potentially be demethylated to reveal a phenol for etherification or other modifications.
The resulting fluorinated biaryl anilines are building blocks for a range of therapeutic targets, including anti-inflammatory agents, oncology treatments, and drugs for central nervous system disorders.[4][17]
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]
-
Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]
-
ResearchGate. (Request PDF). Palladium Catalyzed Suzuki-Miyaura Cross-Coupling of Secondary α-(Trifluoromethyl)benzyl Tosylates. Available from: [Link]
-
Chemspace. Mastering Cross-Coupling Reactions with Trifluoromethylated Boronic Acids. Available from: [Link]
-
Chemspace. Suzuki Coupling: A Cornerstone Reaction Enabled by Boronic Acids. Available from: [Link]
-
PMC. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available from: [Link]
-
MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]
-
MDPI. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Available from: [Link]
-
NIH. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 2-Amino-5-fluorobenzotrifluoride in Modern Chemical Synthesis. Available from: [Link]
- Google Patents. CN101182295B - Method for synthesizing 2-amido-5-chlorobenzotrifluoride.
- Google Patents. US4008278A - Preparation of 2-amino-5-halobenzotrifluoride.
-
MDPI. (2021). Preparation of Synthetic and Natural Derivatives of Flavonoids Using Suzuki–Miyaura Cross-Coupling Reaction. Available from: [Link]
-
University of California, Berkeley. (2009). A Convenient Catalyst for Aqueous and Protein Suzuki-Miyaura Cross-Coupling. Available from: [Link]
-
MDPI. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Available from: [Link]
-
ChemRxiv. (2023). Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. Available from: [Link]
-
PMC - NIH. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Available from: [Link]
-
MDPI. (2018). Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents. Available from: [Link]
-
PMC - PubMed Central. (2021). 2-Aminobenzothiazoles in anticancer drug design and discovery. Available from: [Link]
-
MDPI. (2020). 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. Available from: [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. byjus.com [byjus.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nbinno.com [nbinno.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-5-methoxybenzotrifluoride
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 2-Amino-5-methoxybenzotrifluoride (CAS No. 330-09-6). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the most common synthetic routes. Our goal is to equip you with the scientific rationale behind experimental choices to help you optimize reaction yields and purity.
Introduction
This compound is a valuable fluorinated building block in the synthesis of pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity of target molecules, making it a key intermediate in modern medicinal chemistry.[1]
This guide focuses on the two primary synthetic strategies employed for its preparation:
-
Electrophilic Nitration and Subsequent Reduction: A classical two-step approach starting from 3-methoxybenzotrifluoride.
-
Palladium-Catalyzed C-N Cross-Coupling: A modern, single-step approach, typically a Buchwald-Hartwig amination, starting from a halogenated precursor.[2]
Each route presents unique challenges and optimization opportunities. This document will address specific issues you may encounter in a direct question-and-answer format.
Section 1: Synthesis via Nitration of 3-Methoxybenzotrifluoride & Reduction
This traditional two-step pathway involves the initial nitration of 3-methoxybenzotrifluoride to form 2-nitro-5-methoxybenzotrifluoride, followed by the reduction of the nitro group to the desired amine.
Troubleshooting and FAQs: Nitration & Reduction Pathway
Q1: My nitration of 3-methoxybenzotrifluoride is giving a low yield and multiple products. What is happening and how can I fix it?
This is the most common issue with this route and is rooted in the regioselectivity of the electrophilic aromatic substitution. The starting material has two directing groups: an activating, ortho-, para-directing methoxy group (-OCH₃) and a deactivating, meta-directing trifluoromethyl group (-CF₃).
-
Causality: The powerful activating nature of the -OCH₃ group directs the incoming nitro group primarily to its ortho (C2, C4) and para (C6) positions. The -CF₃ group directs to the meta (C3, C5) positions. The desired product results from nitration at the C2 position, which is ortho to the methoxy group and meta to the trifluoromethyl group. However, nitration at the C4 and C6 positions are also electronically favored, leading to a mixture of regioisomers (4-nitro- and 6-nitro- isomers).
-
Solution & Optimization:
-
Temperature Control: Run the reaction at a low temperature (e.g., 0 to 5 °C) to increase selectivity. Slowly adding the nitrating agent is crucial to prevent temperature spikes that can lead to side reactions and decreased selectivity.[3]
-
Nitrating Agent: A standard mixture of fuming nitric acid in concentrated sulfuric acid is typically used.[4] The ratio of these acids can be optimized; an excess of sulfuric acid can help protonate the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).
-
Solvent: While often run neat in the acid mixture, using a co-solvent in some nitration reactions can occasionally modulate selectivity, though this is less common for this specific transformation.
-
Q2: I've successfully nitrated my starting material, but the reduction of the nitro group is sluggish or incomplete. What are the best methods?
The reduction of an aromatic nitro group is a well-established transformation, but its efficiency can depend heavily on the chosen method and the substrate.
-
Causality: Incomplete reduction can be due to catalyst poisoning, insufficient reductant, or non-optimal reaction conditions (temperature, pressure).
-
Recommended Methods:
-
Catalytic Hydrogenation: This is often the cleanest method. Using a palladium-on-carbon (Pd/C) or Raney Nickel catalyst under a hydrogen atmosphere (from balloon pressure to 50 psi) in a solvent like methanol or ethanol is highly effective.[4] If the reaction stalls, the catalyst may be poisoned. You can try filtering the current batch and adding fresh catalyst.
-
Metal-Acid Reduction: A classic and robust method involves using a metal like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). This method is less sensitive to catalyst poisons but requires a more demanding aqueous workup to remove metal salts.
-
Q3: How do I effectively purify the final this compound product from the reaction mixture?
Purification requires removing unreacted starting materials, regioisomers, and any byproducts from the reduction step.
-
Post-Reduction Workup: First, neutralize the reaction mixture carefully. If using catalytic hydrogenation, filter off the catalyst through a pad of Celite. If using a metal/acid system, basify the solution to precipitate metal hydroxides and then extract the product with an organic solvent like ethyl acetate or dichloromethane.
-
Chromatography: Flash column chromatography on silica gel is the most effective method for separating the desired 2-amino isomer from other regioisomers and impurities.[5] A gradient elution system, typically starting with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), will be necessary.
Experimental Protocol: Nitration and Reduction
Step 1: Nitration of 3-Methoxybenzotrifluoride
-
To a stirred solution of concentrated sulfuric acid (H₂SO₄, 3 equivalents) in a round-bottom flask, cool the mixture to 0 °C in an ice bath.
-
Slowly add 3-methoxybenzotrifluoride (1 equivalent) to the cooled sulfuric acid, maintaining the internal temperature below 10 °C.
-
Prepare the nitrating mixture by slowly adding fuming nitric acid (HNO₃, 1.1 equivalents) to a separate portion of cooled, concentrated H₂SO₄.
-
Add the nitrating mixture dropwise to the solution of the starting material over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, let the reaction stir at 0-5 °C for an additional 2-3 hours. Monitor the reaction progress via TLC or GC-MS.
-
Once complete, very slowly pour the reaction mixture onto crushed ice.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitro-isomers.
Step 2: Reduction of 2-Nitro-5-methoxybenzotrifluoride
-
Dissolve the crude nitro mixture from Step 1 in methanol or ethanol.
-
Carefully add 5-10 wt% of 10% Pd/C catalyst to the solution.
-
Secure the flask to a hydrogenation apparatus, evacuate the flask, and backfill with hydrogen gas (H₂). Repeat this cycle three times.
-
Stir the reaction vigorously under a positive pressure of H₂ (balloon or Parr shaker) at room temperature.
-
Monitor the reaction until the starting material is consumed (TLC or LC-MS).
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude amino product mixture.
-
Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to isolate this compound.
Diagram: Nitration-Reduction Workflow
Caption: Workflow for the two-step synthesis of this compound.
Section 2: Synthesis via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[6] For this synthesis, the reaction would couple an aryl halide, such as 2-bromo- or 2-chloro-5-methoxybenzotrifluoride, with an ammonia source.
Troubleshooting and FAQs: Buchwald-Hartwig Amination
Q1: My Buchwald-Hartwig amination has failed completely. Where should I start troubleshooting?
A failed Buchwald-Hartwig reaction typically points to a problem with one of the core components: the catalyst system, the base, or the reaction environment.[7]
-
Causality & Troubleshooting Steps:
-
Inactive Catalyst: The active catalyst is a Pd(0) species. If you start with a Pd(II) precatalyst (like Pd(OAc)₂), it must be reduced in situ. This reduction can fail. Ensure your phosphine ligand is not oxidized and is used in a slight excess relative to the Pd source. Using a pre-formed Pd(0) source like Pd₂(dba)₃ or a modern, air-stable precatalyst (e.g., G3 or G4 palladacycles) can be more reliable.[8]
-
Oxygen Contamination: The Pd(0) catalyst and many phosphine ligands are sensitive to oxygen. Ensure your reaction is set up under an inert atmosphere (Argon or Nitrogen) and that your solvents are properly degassed.
-
Inappropriate Base: The base is critical for deprotonating the amine to make it a better nucleophile and for the subsequent catalytic steps. If the base is too weak, the reaction won't proceed. If it's not soluble in the reaction media, it can lead to reproducibility issues.[9]
-
Water Content: While trace amounts of water can sometimes help reduce Pd(II) to Pd(0), excess water can lead to catalyst deactivation and competing side reactions like aryl halide hydroxylation.[10][11] Ensure your solvent and reagents are sufficiently dry.
-
Q2: How do I select the optimal Palladium catalyst and ligand for this specific transformation?
Ligand choice is arguably the most critical parameter for a successful Buchwald-Hartwig reaction.[12]
-
Rationale: For coupling with a simple nucleophile like ammonia, an electron-rich and sterically hindered phosphine ligand is required. These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[12]
-
Recommended Systems:
-
Ligands: Biaryl phosphine ligands are the state-of-the-art. For this transformation, consider ligands like XPhos, SPhos, or RuPhos. These have proven effective for a wide range of amination reactions.
-
Precatalysts: To simplify setup and improve reliability, use air-stable palladacycle precatalysts that incorporate these ligands (e.g., XPhos Pd G3). These precatalysts rapidly and reliably generate the active LPd(0) species upon exposure to a base.[8]
-
Q3: Which base should I use? I've seen sodium tert-butoxide, LHMDS, and potassium carbonate used.
Base selection depends on the pKa of the amine and the sensitivity of functional groups on your substrate.
-
Rationale & Selection Guide:
-
Sodium tert-butoxide (NaOtBu): This is a strong, commonly used base that is effective for a wide range of amines. However, it is very hygroscopic and its poor solubility can sometimes cause issues.[9] It is a good starting point for this synthesis.
-
Lithium bis(trimethylsilyl)amide (LHMDS): Another very strong base that is often more soluble in ethereal solvents than NaOtBu. It can be a good alternative if NaOtBu fails.
-
Potassium Phosphate (K₃PO₄) or Carbonate (K₂CO₃): These are weaker inorganic bases. They are generally used for more acidic N-H bonds (like in anilines or amides) and might not be strong enough for efficient coupling with an ammonia source.
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): This is a soluble, organic base that can be used for substrates with base-sensitive functional groups, though it may require higher temperatures.[13]
-
Q4: I am observing a significant amount of hydrodehalogenation (my starting aryl halide is being converted to 5-methoxybenzotrifluoride). Why does this happen?
Hydrodehalogenation is a common side reaction where the halogen on the starting material is replaced by a hydrogen atom.
-
Causality: This can occur through several pathways, often involving the reaction of the arylpalladium(II) intermediate with trace water, the amine, or the solvent, leading to a protodemetalation event instead of the desired C-N bond formation. It can also be exacerbated by certain ligands or reaction conditions that favor side reactions over the productive catalytic cycle.
-
Mitigation Strategies:
-
Ensure Anhydrous Conditions: Rigorously dry all reagents and solvents.
-
Optimize Ligand: Sometimes switching to a different class of ligand can suppress this side reaction.
-
Adjust Base: The choice and stoichiometry of the base can influence this pathway.
-
Experimental Protocol: Buchwald-Hartwig Amination
Note: This protocol uses aqueous ammonia. Specialized conditions and ligands are often required for this challenging transformation.[10]
-
To a dry Schlenk tube or reaction vial, add 2-bromo-5-methoxybenzotrifluoride (1 equivalent), a palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), the corresponding ligand (e.g., XPhos, 1.5-3 mol%), and the base (e.g., sodium tert-butoxide, 1.5-2.0 equivalents).
-
Evacuate and backfill the vessel with an inert gas (Argon) three times.
-
Add degassed, anhydrous solvent (e.g., toluene or dioxane).
-
Add the ammonia source. For gaseous ammonia, it can be bubbled through the solution. For aqueous ammonia, it would be added directly, but this requires specific, water-tolerant catalytic systems.[10]
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to remove the catalyst, ligand, and any byproducts.
Diagrams: Buchwald-Hartwig Amination
Catalytic Cycle
Caption: A logical workflow for troubleshooting a failed amination reaction.
Data Summary: Comparison of Synthetic Routes
| Parameter | Route 1: Nitration & Reduction | Route 2: Buchwald-Hartwig Amination |
| Starting Material | 3-Methoxybenzotrifluoride | 2-Bromo- or 2-Chloro-5-methoxybenzotrifluoride |
| Key Reagents | HNO₃/H₂SO₄, H₂/Pd-C or Sn/HCl | Pd Precatalyst, Phosphine Ligand, Base (e.g., NaOtBu) |
| Typical Temp. | 0-5 °C (Nitration), RT (Reduction) | 80-110 °C |
| Number of Steps | Two | One |
| Primary Challenge | Controlling regioselectivity, isomer separation | Catalyst activity, anhydrous/anaerobic conditions |
| Pros | Uses cheaper starting materials, well-established chemistry | High selectivity, single step, broader substrate scope generally |
| Cons | Isomer formation, multi-step process | Expensive catalysts/ligands, sensitive to air/moisture |
References
- Organic Chemistry Frontiers. (n.d.). Visible-light-initiated nickel-catalyzed amination of aryl halides using thioxanthen-9-one as a photocatalyst. RSC Publishing. [URL not available]
-
National Center for Biotechnology Information. (n.d.). Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. PubMed Central. Retrieved from [Link]
-
American Chemical Society. (n.d.). Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. Journal of the American Chemical Society. Retrieved from [Link]
-
American Chemical Society. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (arylation). Retrieved from [Link]
-
ChemSpeed. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from [Link]
-
American Chemical Society. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. ACS Publications. Retrieved from [Link]
-
YouTube. (2025). Condition Optimization for Buchwald-Hartwig Reactions. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. WordPress. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2-Amino-5-fluorobenzotrifluoride in Modern Chemical Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN101182295B - Method for synthesizing 2-amido-5-chlorobenzotrifluoride.
-
YouTube. (2021). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. PubMed. Retrieved from [Link]
- Google Patents. (n.d.). US4008278A - Preparation of 2-amino-5-halobenzotrifluoride.
- Google Patents. (n.d.). CN106588673A - Preparation method of 2-methyl-5-aminotrifluorotoluene.
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. Chemical Communications. Retrieved from [Link]
-
American Chemical Society. (2023). Ru-Catalyzed Asymmetric Reductive Amination of Aryl-Trifluoromethyl Ketones for Synthesis of Primary α-(Trifluoromethyl)arylmethylamines. Organic Letters. Retrieved from [Link]
- Google Patents. (n.d.). WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride - Google Patents [patents.google.com]
- 4. CN101182295B - The synthetic method of 2-amino-5-chlorobenzotrifluoride - Google Patents [patents.google.com]
- 5. 2-Amino-5-cyanobenzotrifluoride synthesis - chemicalbook [chemicalbook.com]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
Reducing byproduct formation in 2-Amino-5-methoxybenzotrifluoride synthesis
Introduction: 2-Amino-5-methoxybenzotrifluoride is a key building block in the development of advanced pharmaceutical and agrochemical compounds. Its utility is largely dependent on its purity, as even minor impurities can significantly impact the efficacy, safety, and yield of downstream processes. This guide provides in-depth technical support for researchers, scientists, and drug development professionals to troubleshoot and minimize byproduct formation during its synthesis. We will explore the causal mechanisms behind common impurities and offer field-proven protocols to enhance reaction selectivity and product purity.
Section 1: Core Synthesis Pathway and Mechanistic Considerations
The most common and industrially relevant synthesis of this compound proceeds via a two-step route: (1) regioselective nitration of 3-methoxybenzotrifluoride, followed by (2) reduction of the resulting nitro-intermediate. Understanding the interplay of the substituent groups on the aromatic ring is paramount to controlling the formation of byproducts.
-
The Challenge of Regioselectivity: The starting material, 3-methoxybenzotrifluoride, possesses two directing groups with conflicting electronic influences.
-
The methoxy group (-OCH₃) is an activating, ortho-, para-director.
-
The trifluoromethyl group (-CF₃) is a strongly deactivating, meta-director.
-
The desired product requires nitration at the C2 position, which is ortho to the methoxy group and meta to the trifluoromethyl group. This alignment is favorable. However, side reactions can lead to nitration at other positions (C4, C6), resulting in difficult-to-separate isomeric byproducts.
Common impurities in 2-Amino-5-methoxybenzotrifluoride and their removal
Welcome to the technical support guide for 2-Amino-5-methoxybenzotrifluoride. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on identifying and removing common impurities encountered during and after synthesis. Our goal is to equip you with the knowledge to troubleshoot purification challenges and ensure the high quality of your material for downstream applications.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions that arise when working with this compound.
Q1: What are the most probable impurities in a crude sample of this compound?
A1: Impurities typically originate from the synthetic route employed. Common syntheses often involve the reduction of a nitro group or modifications of a pre-existing aniline. Therefore, the impurity profile is likely to include:
-
Unreacted Starting Materials: Such as 2-Nitro-5-methoxybenzotrifluoride if the synthesis involves a nitro reduction step.
-
Isomeric Impurities: Positional isomers like 2-Amino-3-methoxybenzotrifluoride or 4-Amino-3-methoxybenzotrifluoride can form, particularly if the directing effects of the substituents are not highly selective during aromatic substitution steps.[1][2]
-
Over-reacted or Side-Products: Depending on the reagents used, byproducts such as di-substituted compounds or products from reactions with the solvent can occur.[1]
-
Degradation Products: Aromatic amines are susceptible to oxidation, which can lead to the formation of colored, polymeric impurities, often observed as a darkening of the material over time or upon exposure to air and light.[3]
Q2: How can I perform a quick preliminary assessment of my sample's purity?
A2: For a rapid purity check, Thin-Layer Chromatography (TLC) is an excellent initial step. A single, well-defined spot under UV light suggests a relatively pure compound. Comparing the crude material against a purified standard on the same plate will reveal the presence of impurities. Additionally, determining the melting point can be indicative; a sharp, narrow melting point range is characteristic of a pure substance, whereas a broad and depressed range suggests the presence of impurities.[4]
Q3: My purified this compound is yellow or brown. What causes this discoloration and how can it be removed?
A3: The color is almost certainly due to trace amounts of oxidized impurities. Aromatic amines are notoriously prone to air oxidation, forming highly colored quinone-imine type structures. These impurities are often present in very small quantities but have strong chromophores. They can typically be removed by treating a solution of your crude product with activated charcoal during recrystallization. The charcoal has a high surface area that effectively adsorbs these colored molecules.[4]
Q4: What are the recommended analytical methods for definitively identifying and quantifying impurities?
A4: For a comprehensive analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the industry-standard techniques.[5]
-
HPLC (High-Performance Liquid Chromatography): This is the most common and powerful method for purity analysis of non-volatile compounds like this one. A reverse-phase C18 column with a UV detector is typically used. It can effectively separate isomers and other closely related impurities.[6][7][8]
-
GC (Gas Chromatography): GC is suitable for analyzing volatile impurities and can also be used for the main compound, potentially after derivatization of the polar amino group to increase volatility. It is often coupled with a mass spectrometer (GC-MS) for definitive identification of unknown peaks.[5][7]
Troubleshooting Guide for Common Purification Issues
This section provides solutions to specific problems you may encounter during the purification process.
| Problem Encountered | Probable Cause | Recommended Solution & Rationale |
| Persistent Impurity Peak on HPLC/GC | Isomeric Impurity: Isomers often have very similar polarities and boiling points, making them difficult to separate by standard recrystallization or distillation. | Solution: Employ silica gel column chromatography. The subtle differences in polarity between isomers can be exploited by carefully selecting and optimizing the mobile phase (e.g., a hexane/ethyl acetate gradient). This provides the necessary resolving power that crystallization lacks. |
| Non-Basic Organic Impurity: The impurity may be a neutral or acidic byproduct from the synthesis that co-crystallizes with your product. | Solution: Use an acid-base extraction.[4] This technique leverages the basicity of the amine functional group. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with an aqueous acid (e.g., 1M HCl). Your product will move to the aqueous layer as the hydrochloride salt, leaving non-basic impurities in the organic layer. The product is then recovered by basifying the aqueous layer and extracting back into an organic solvent. | |
| Low Yield After Recrystallization | Suboptimal Solvent Choice: The compound may be too soluble in the chosen solvent even at low temperatures, or you may be using too much solvent. | Solution: Perform a systematic solvent screen. Ideal recrystallization solvents dissolve the compound well when hot but poorly when cold. Common choices for anilines include toluene, isopropanol, or solvent pairs like ethanol/water.[4] Always use the minimum amount of hot solvent required to fully dissolve the solid. |
| Product Oiling Out During Recrystallization | Melting Point Lower Than Solvent's Boiling Point: The compound is melting before it dissolves, forming an oil that is difficult to crystallize. | Solution: Lower the temperature of the dissolution step by using a lower-boiling solvent or a solvent pair. For instance, if using hot toluene, switch to a mixture like hexane/ethyl acetate. Alternatively, add the second solvent (the "anti-solvent," e.g., water in an ethanol/water system) at a slightly lower temperature. |
Purification Methodologies: A Comparative Overview
The choice of purification method depends on the nature of the impurities, the scale of the experiment, and the required final purity.
| Purification Method | Primary Application | Key Advantages | Key Disadvantages |
| Recrystallization | Removing small amounts of impurities with different solubility profiles. | Scalable, cost-effective, good for achieving high crystalline purity. | Ineffective for removing isomeric impurities; potential for yield loss.[4] |
| Acid-Base Extraction | Removing neutral or acidic impurities from the basic product. | Highly effective for specific impurity types; can handle large amounts of material. | Requires use of aqueous and organic solvents; may not remove basic impurities.[4] |
| Column Chromatography | Separating compounds with different polarities, especially isomers. | High resolving power, excellent for removing difficult impurities. | Less scalable, time-consuming, requires significant solvent volumes.[9] |
| Vacuum Distillation | Purifying liquids with sufficiently high boiling points and thermal stability. | Effective for removing non-volatile or highly volatile impurities. | Requires the compound to be thermally stable; may not separate compounds with close boiling points. |
Visualized Workflows and Protocols
Impurity Troubleshooting Workflow
This diagram outlines a logical approach to identifying and purifying your this compound sample.
Caption: Workflow for impurity analysis and purification method selection.
Protocol 1: Recrystallization from an Ethanol/Water System
This protocol is effective for removing less polar or more polar impurities and can be adapted for decolorization.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal (approx. 1-2% by weight of your compound). Gently swirl and heat the mixture for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel containing fluted filter paper to remove the charcoal (if used) and any other insoluble impurities. Collect the filtrate in a clean, pre-warmed flask.
-
Crystallization: To the hot filtrate, add hot water dropwise until the solution becomes faintly and persistently turbid. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Purification via Acid-Base Extraction
This powerful technique isolates your basic amine from any neutral or acidic contaminants.
Caption: The principle of purification by acid-base extraction.
-
Dissolution: Dissolve the crude material in a suitable water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM) in a separatory funnel.
-
Acid Extraction: Add an equal volume of 1M hydrochloric acid (HCl) to the funnel. Stopper the funnel and shake vigorously, venting frequently. Allow the layers to separate. The basic amine will react with the acid and move into the aqueous layer as its hydrochloride salt.
-
Separation: Drain the lower aqueous layer into a clean flask. The organic layer, containing neutral or acidic impurities, can be discarded.
-
Washing: Return the aqueous layer to the separatory funnel and wash it with a small portion of fresh organic solvent to remove any residual non-basic impurities. Separate the layers again, retaining the aqueous layer.
-
Basification & Recovery: Place the aqueous layer in a flask and cool it in an ice bath. Slowly add 2M sodium hydroxide (NaOH) with stirring until the solution is strongly basic (pH > 10), which will precipitate the free amine.
-
Final Extraction: Transfer the mixture back to a separatory funnel and extract the purified amine back into a fresh portion of organic solvent (e.g., ethyl acetate) two or three times.
-
Drying and Isolation: Combine the organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified this compound.
References
- Google Patents. (1977). US4008278A - Preparation of 2-amino-5-halobenzotrifluoride.
-
PubChem. (n.d.). 2-Amino-5-hydroxybenzotrifluoride. Retrieved from [Link]
- Google Patents. (2010). CN101182295B - Method for synthesizing 2-amido-5-chlorobenzotrifluoride.
-
ResearchGate. (2022). Summary of analytical methods for detecting amino acid impurities. Retrieved from [Link]
-
MDPI. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Retrieved from [Link]
Sources
- 1. US4008278A - Preparation of 2-amino-5-halobenzotrifluoride - Google Patents [patents.google.com]
- 2. CN101182295B - The synthetic method of 2-amino-5-chlorobenzotrifluoride - Google Patents [patents.google.com]
- 3. 2-Amino-5-chlorobenzotrifluoride(445-03-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bachem.com [bachem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management | MDPI [mdpi.com]
- 9. 2-Amino-5-cyanobenzotrifluoride synthesis - chemicalbook [chemicalbook.com]
Optimizing reaction conditions for 2-Amino-5-methoxybenzotrifluoride synthesis
Welcome to the technical support center for the synthesis of 2-Amino-5-methoxybenzotrifluoride (also known as 4-methoxy-2-(trifluoromethyl)aniline). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental hurdles. Our focus is on explaining the causality behind procedural steps, ensuring a robust and reproducible synthesis.
I. Synthesis Overview & Strategy
The most common and industrially viable route to this compound involves a multi-step synthesis starting from a substituted benzotrifluoride. The general pathway involves the reduction of a nitro group, which is a well-established and reliable transformation. The key intermediate is 4-methoxy-2-nitrobenzotrifluoride.
The reduction of aromatic nitro compounds is a cornerstone of organic synthesis, but it is not without its challenges.[1] Selectivity, catalyst activity, and reaction kinetics are critical parameters that must be carefully controlled to achieve high yields and purity.[1] This guide will focus on the final, critical step: the catalytic hydrogenation of 4-methoxy-2-nitrobenzotrifluoride.
II. Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for reducing the nitro group in 4-methoxy-2-nitrobenzotrifluoride?
A1: Catalytic hydrogenation using a heterogeneous catalyst like Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) with hydrogen gas is the most common and scalable method.[2] Metal-based catalysts are traditionally used for this transformation.[3] Alternative methods, such as using iron powder in acidic media (e.g., acetic acid or with HCl), are also effective and can be more cost-efficient for large-scale production, avoiding the need for high-pressure hydrogenation equipment.[4][5]
Q2: What are the primary safety concerns for this reaction?
A2:
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions must be conducted in a well-ventilated fume hood, away from ignition sources, using properly rated equipment.
-
Catalysts: Some hydrogenation catalysts, particularly Palladium on Carbon (Pd/C) and Raney Nickel, can be pyrophoric, meaning they can ignite spontaneously upon exposure to air, especially when dry and saturated with hydrogen.[2] Always handle catalysts under an inert atmosphere (e.g., Nitrogen or Argon) and quench them carefully after the reaction.[2]
-
Nitroaromatics: The starting material, 4-methoxy-2-nitrobenzotrifluoride, is a toxic substance.[6] These compounds can be harmful if ingested, inhaled, or absorbed through the skin.[6] Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q3: How can I monitor the progress of the reaction?
A3: The most effective way to monitor the reaction is by Thin Layer Chromatography (TLC). The starting material (nitro compound) is significantly less polar than the product (amine). A suitable eluent system (e.g., Hexane:Ethyl Acetate, 4:1 v/v) will show the starting material with a high Rf value and the product amine with a lower Rf value, often near the baseline. The reaction is complete when the starting material spot is no longer visible by TLC. For more quantitative analysis, GC-MS or LC-MS can be used.
Q4: What kind of yields can I realistically expect?
A4: With an optimized protocol, yields for the catalytic hydrogenation step should be consistently high, typically in the range of 90-98%. Poor yields are almost always indicative of a specific, solvable problem, which is addressed in the troubleshooting section below.
III. Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis. The logical flow for diagnosing problems is outlined in the diagram below.
Caption: Troubleshooting Decision Tree for Catalytic Hydrogenation.
Problem 1: Low or no conversion of the starting material.
-
Question: My TLC analysis shows a strong spot for the starting nitro compound even after several hours, and little to no product is forming. What's wrong?
-
Answer: This is one of the most common issues and typically points to a problem with the catalyst or reaction conditions.[2]
-
Potential Cause A: Catalyst Inactivity. The active sites on the catalyst may be "poisoned" by contaminants or the catalyst may have deactivated from improper storage.[2] Sulfur compounds are common poisons for noble metal catalysts.[2]
-
Solution: Ensure all glassware is meticulously clean and use high-purity, anhydrous solvents. Use a fresh batch of catalyst from a reliable supplier. It's often best to rule out catalyst deactivation by starting with a new bottle.[2]
-
-
Potential Cause B: Insufficient Hydrogen. The reaction is dependent on the effective transfer of gaseous hydrogen to the catalyst surface.
-
Solution: Ensure your system is properly sealed and can maintain positive hydrogen pressure. If using a hydrogen balloon, ensure it remains inflated. Increase the efficiency of agitation; vigorous stirring is crucial for reactions involving a solid catalyst, a liquid substrate, and a gaseous reagent.[2]
-
-
Potential Cause C: Low Temperature. While many hydrogenations proceed at room temperature, some substrates require thermal energy to overcome the activation barrier.
-
Solution: Gently warm the reaction mixture to 30-40 °C. Monitor the reaction closely, as hydrogenations are often exothermic, and a runaway reaction can lead to side products.
-
-
Problem 2: The reaction is very slow.
-
Question: The reaction is proceeding, but it's taking much longer than expected to reach completion. How can I speed it up?
-
Answer: Increasing the reaction rate involves adjusting several parameters, but this must be balanced against potential loss of selectivity.[2]
-
Solution A: Increase Hydrogen Pressure. If your equipment allows, increasing the hydrogen pressure from atmospheric (balloon) to 50 psi or higher will significantly increase the reaction rate.
-
Solution B: Increase Catalyst Loading. While typically used at 5-10 mol%, increasing the catalyst loading to 15 mol% can accelerate the reaction. This is often a trade-off between speed and cost.
-
Solution C: Change Solvent. Ethers like THF are excellent solvents for this transformation.[7] However, adding a protic co-solvent like ethanol or methanol can sometimes accelerate the reaction rate by improving the solubility of intermediates on the catalyst surface.
-
Problem 3: Significant byproduct formation is observed.
-
Question: My TLC shows the product spot, but there are also several other spots, indicating impurities. What causes this?
-
Answer: Byproduct formation is often a result of over-reduction or side reactions occurring under harsh conditions.
-
Potential Cause A: High Temperature. Excessive heat can provide enough energy for unwanted side reactions to occur.
-
Solution: Run the reaction at room temperature or even cool it in an ice bath if the reaction is highly exothermic. Maintain strict temperature control.
-
-
Potential Cause B: Catalyst Choice. Some catalysts are more aggressive than others. Palladium is generally selective for nitro group reduction, but under harsh conditions, it can sometimes cause other reductions.[7]
-
Solution: Ensure you are using a selective catalyst like Pd/C. If your substrate contained other reducible groups (which 4-methoxy-2-nitrobenzotrifluoride does not), you might need a more specialized catalyst system.[7]
-
-
IV. Optimized Experimental Protocol
This protocol describes the catalytic hydrogenation of 4-methoxy-2-nitrobenzotrifluoride.
Reagent & Materials Table
| Reagent/Material | CAS No. | M.W. ( g/mol ) | Amount Used | Moles (mmol) | Notes |
| 4-methoxy-2-nitrobenzotrifluoride | 328-71-2 | 221.12 | 5.00 g | 22.6 | Starting Material |
| Palladium on Carbon (10 wt%) | 7440-05-3 | - | 250 mg | - | Catalyst, handle under inert gas |
| Ethanol (Anhydrous) | 64-17-5 | 46.07 | 100 mL | - | Reaction Solvent |
| Hydrogen Gas | 1333-74-0 | 2.02 | >1 atm | - | Reducing Agent |
Step-by-Step Methodology
Caption: Experimental Workflow for Catalytic Hydrogenation.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxy-2-nitrobenzotrifluoride (5.00 g, 22.6 mmol) and anhydrous ethanol (100 mL).
-
Inerting: Seal the flask with a septum and purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove all oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, carefully add the 10% Pd/C catalyst (250 mg).[2] Causality Note: Adding the catalyst under an inert atmosphere is critical to prevent it from coming into contact with oxygen, which could cause it to ignite.
-
Hydrogenation: Evacuate the inert gas by pulling a vacuum, and then introduce hydrogen gas. For a simple setup, this can be done by attaching a hydrogen-filled balloon. For more robust reactions, connect the flask to a hydrogenation apparatus and pressurize to the desired level (e.g., 50 psi).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by taking small aliquots, filtering them through a small plug of silica, and analyzing by TLC (Eluent: 4:1 Hexane/Ethyl Acetate). The reaction is complete when the starting material spot has completely disappeared (typically 2-4 hours).
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the system again with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the solid catalyst. Wash the Celite pad with a small amount of ethanol (2 x 20 mL) to ensure all product is collected. Causality Note: The Celite pad prevents the fine catalyst powder from passing through the filter paper. The post-filtration inert gas purge ensures the catalyst on the Celite does not ignite upon exposure to air.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. This will typically yield a light-yellow oil or solid. The crude product is often of high purity (>95%).
-
Purification (Optional): If further purification is required, the crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system like hexanes/ethyl acetate.[8]
V. References
-
Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development, ACS Publications. [Link]
-
Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow (Abstract). pubs.acs.org. [Link]
-
Selective hydrogenation of nitroaromatic compounds. ResearchGate. [Link]
-
Nanocarbon-based catalysts for selective nitroaromatic hydrogenation: A mini review. Frontiers in Chemistry. [Link]
-
Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds. Google Patents.
-
The Crucial Role of 2-Amino-5-fluorobenzotrifluoride in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Understanding the Properties and Handling of 3-Nitrobenzotrifluoride. Jubilant Ingrevia. [Link]
-
Scalable Electrochemical Reduction of Nitrobenzotrifluorides to 3-Trifluoromethylanilines. Organic Process Research & Development, ACS Publications. [Link]
-
One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. The Royal Society of Chemistry. [Link]
-
Method for synthesizing 2-amido-5-chlorobenzotrifluoride. Google Patents.
-
Preparation method of 2-methyl-5-aminotrifluorotoluene. Google Patents.
-
Preparation of 2-amino-5-halobenzotrifluoride. Google Patents.
-
Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). Organic Syntheses Procedure. [Link]
-
my nitro refuses to be reduced. Reddit. [Link]
-
Scalable Electrochemical Reduction of Nitrobenzotrifluorides to 3-Trifluoromethylanilines (Abstract). pubs.acs.org. [Link]
-
Understanding the Synthesis and Handling of 2-Amino-5-fluorobenzotrifluoride (CAS 393-39-5). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Frontiers | Nanocarbon-based catalysts for selective nitroaromatic hydrogenation: A mini review [frontiersin.org]
- 4. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]
- 5. reddit.com [reddit.com]
- 6. 3-Nitrobenzotrifluoride | 98-46-4 [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 2-Amino-5-cyanobenzotrifluoride synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: A Troubleshooting Guide for Reactions Involving 2-Amino-5-methoxybenzotrifluoride
Welcome to the technical support center for 2-Amino-5-methoxybenzotrifluoride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during chemical transformations with this versatile building block. The electron-withdrawing nature of the trifluoromethyl group and the electron-donating methoxy group present unique considerations in reaction design and execution. This resource provides in-depth, field-proven insights in a troubleshooting-focused question-and-answer format to ensure the success of your experiments.
Section 1: Diazotization and Subsequent Sandmeyer Reactions
The transformation of the amino group in this compound into a diazonium salt is a gateway to a wide array of functionalities via the Sandmeyer or related reactions.[1][2][3] However, the electronic properties of the starting material can lead to specific challenges.
Frequently Asked Questions (FAQs)
Question 1: My diazotization of this compound is resulting in a low yield of the desired product after the Sandmeyer reaction. What are the likely causes and how can I improve it?
Answer:
Low yields in a Sandmeyer reaction sequence often trace back to issues in the initial diazotization step. The primary culprits are typically incomplete diazotization, decomposition of the diazonium salt, or competing side reactions.[4] The trifluoromethyl group on your starting material makes the aniline less nucleophilic, which can lead to an incomplete reaction with nitrous acid.
Here is a systematic approach to troubleshoot and optimize your reaction:
1. Ensure Complete Diazotization:
-
Temperature Control: Maintain a strict temperature range of 0-5°C during the addition of your nitrite source (e.g., sodium nitrite). The diazonium salt is thermally unstable and can decompose at higher temperatures.[4]
-
Stoichiometry and Stirring: Use a slight excess of the nitrite source and ensure vigorous stirring to overcome the reduced nucleophilicity of the aniline.
-
Monitoring: Test for the presence of excess nitrous acid using starch-iodide paper. A positive test (blue-black color) indicates that sufficient nitrite is present.
2. Minimize Diazonium Salt Decomposition:
-
Strict Temperature Control: As mentioned, keep the reaction mixture at or below 5°C throughout the diazotization process.
-
Immediate Use: Use the generated diazonium salt solution immediately in the subsequent Sandmeyer reaction. Avoid storing it.
3. Suppress Side Reactions:
-
Azo Coupling: The diazonium salt can act as an electrophile and couple with unreacted this compound or the product, forming colored azo compounds. Maintaining highly acidic conditions can minimize this side reaction.[4]
-
Tar Formation: The presence of excess nitrous acid can lead to the formation of dark, tarry precipitates.[4] To mitigate this, add a small amount of urea to the reaction mixture after diazotization is complete to quench any remaining nitrous acid.
Question 2: I am observing a persistent yellow, orange, or red color in my reaction mixture during the Sandmeyer reaction. What does this indicate?
Answer:
The development of a yellow, orange, or red color is a strong indicator of azo coupling side reactions.[4] This occurs when the electrophilic diazonium salt reacts with a nucleophilic aromatic compound in the mixture. In your case, the most likely coupling partners are the starting material, this compound, or the resulting product.
To prevent this:
-
Maintain Strong Acidity: Azo coupling with amines is less favorable under highly acidic conditions. Ensure your reaction medium is sufficiently acidic.
-
Controlled Addition: Add the diazonium salt solution slowly to the copper(I) salt solution in the Sandmeyer step to maintain a low concentration of the diazonium salt, thus minimizing the chance of it reacting with itself or other aromatic species.
Experimental Protocol: Diazotization and Sandmeyer Reaction (Chlorination Example)
This protocol provides a general guideline. Optimization for specific substrates and scales is recommended.
-
Diazotization:
-
In a flask equipped with a stirrer and thermometer, dissolve this compound in an appropriate acidic solution (e.g., HCl, H₂SO₄) and cool to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5°C.
-
Stir for an additional 15-30 minutes at 0-5°C after the addition is complete.
-
Test for excess nitrous acid with starch-iodide paper.
-
(Optional) Add a small amount of urea to quench excess nitrous acid.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution or slurry of the copper(I) halide (e.g., CuCl) in the corresponding acid (e.g., HCl) and cool it to 0-5°C.
-
Slowly add the cold diazonium salt solution to the copper(I) halide solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours or until nitrogen evolution ceases.
-
Work up the reaction mixture by extraction and purify the product by distillation or chromatography.
-
Visualization of the Sandmeyer Reaction Workflow:
Caption: Workflow for the Sandmeyer reaction.
Section 2: Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing trifluoromethyl group activates the aromatic ring for nucleophilic aromatic substitution (SNAr), while the methoxy group directs the substitution.[5]
Frequently Asked Questions (FAQs)
Question 3: I am attempting an SNAr reaction on a derivative of this compound where the amino group has been converted to a leaving group. The reaction is sluggish and gives a poor yield. How can I improve this?
Answer:
While the trifluoromethyl group is activating, the success of an SNAr reaction is highly dependent on the nature of the leaving group, the nucleophile, the solvent, and the temperature.
1. Leaving Group Ability:
-
The order of leaving group ability for halogens in SNAr is generally F > Cl > Br > I. This is because the rate-determining step is often the initial attack of the nucleophile, which is facilitated by a more electronegative halogen.[6] If you are using a chloro or bromo derivative, consider if a fluoro derivative could be synthesized and used instead.
2. Nucleophile Strength:
-
Stronger nucleophiles will react faster. Ensure your nucleophile is sufficiently deprotonated by using an appropriate base. The choice of base is critical and should be compatible with your substrate and reaction conditions.
3. Solvent Effects:
-
Polar aprotic solvents such as DMF, DMSO, or NMP are generally preferred for SNAr reactions as they can solvate the cation of the nucleophile salt, leaving the anion more nucleophilic.
4. Temperature:
-
Heating the reaction is often necessary to drive it to completion. However, be mindful of potential side reactions at elevated temperatures.
Visualization of SNAr Logical Relationships:
Caption: Key factors for a successful SNAr reaction.
Section 3: Amide Coupling Reactions
The amino group of this compound can readily undergo amide bond formation with carboxylic acids.
Frequently Asked Questions (FAQs)
Question 4: My amide coupling reaction with this compound is incomplete and I am observing side products. What are the common pitfalls?
Answer:
Incomplete conversion and side product formation in amide coupling reactions often stem from the choice of coupling agent, reaction conditions, and the presence of moisture.
1. Choice of Coupling Agent:
-
A variety of coupling reagents are available, such as carbodiimides (e.g., DCC, EDC) often used with additives like HOBt or HOAt, and phosphonium or uronium salts (e.g., HBTU, HATU).[7] For sterically hindered or electronically deactivated substrates, more potent coupling agents may be required.
2. Reaction Conditions:
-
Base: The choice and amount of base (e.g., DIPEA, triethylamine) are crucial. An excess of base can cause racemization if your carboxylic acid has a chiral center.
-
Solvent: Anhydrous aprotic solvents like DMF, DCM, or acetonitrile are typically used.
-
Temperature: Most amide couplings are performed at room temperature, but gentle heating may be necessary for less reactive partners.
3. Moisture:
-
Water can hydrolyze activated carboxylic acid intermediates and consume the coupling reagent. Ensure all glassware is dry and use anhydrous solvents.
Experimental Protocol: General Amide Coupling
-
In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid in an anhydrous aprotic solvent.
-
Add the coupling reagent and, if applicable, the additive (e.g., HOBt). Stir for a few minutes to pre-activate the carboxylic acid.
-
Add this compound to the mixture.
-
Add the base (e.g., DIPEA) dropwise.
-
Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.
-
Perform an aqueous workup to remove the coupling byproducts and purify the amide product via chromatography or recrystallization.
Section 4: Use of Protecting Groups
For multi-step syntheses, it may be necessary to protect the amino group of this compound.
Frequently Asked Questions (FAQs)
Question 5: What are suitable protecting groups for the amino group of this compound, and what are the key considerations for their selection?
Answer:
The choice of a protecting group depends on its stability to the reaction conditions planned for subsequent steps and the ease of its removal without affecting other functional groups in the molecule.
Common Amino Protecting Groups:
| Protecting Group | Abbreviation | Introduction Reagents | Deprotection Conditions | Key Features |
| tert-Butoxycarbonyl | Boc | Boc₂O, DMAP | Acidic conditions (e.g., TFA)[8] | Stable to bases and hydrogenation. |
| Benzyloxycarbonyl | Cbz or Z | Cbz-Cl, base | Catalytic hydrogenation (e.g., H₂, Pd/C)[9] | Stable to acidic and basic conditions. |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, base | Basic conditions (e.g., piperidine)[8] | Stable to acidic conditions. |
Selection Considerations:
-
Orthogonality: Choose a protecting group that can be removed under conditions that do not affect other protecting groups or sensitive functionalities in your molecule.[10]
-
Stability: Ensure the chosen protecting group is stable to the reagents and conditions of your planned synthetic steps.
-
Ease of Removal: The deprotection should be high-yielding and not lead to side reactions.
References
-
Wikipedia. (2023, December 2). Sandmeyer reaction. Retrieved from [Link]
- Rondestvedt, C. S. (1976). The Sandmeyer Reaction. Organic Reactions, 24, 225.
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]
-
chemeurope.com. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]
-
SynArchive. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
- Google Patents. (n.d.). US4008278A - Preparation of 2-amino-5-halobenzotrifluoride.
- Bak, J. B., et al. (2020). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 142(3), 1438-1448.
- De Luca, L. (2016). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Beilstein Journal of Organic Chemistry, 12, 1845-1877.
- Koenigs, R. M. (2021). Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations. ACS Organic & Inorganic Au, 1(1), 16-25.
-
Lokey Lab Protocols - Wikidot. (2017, March 7). Protecting Groups. Retrieved from [Link]
- Barrow, A. S., et al. (2015). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 137(34), 11164-11171.
- Smith, A. M., et al. (2016). Concerted Nucleophilic Aromatic Substitution Reactions.
- Sigman, M. S., & Cheong, P. H.-Y. (2023). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Chemical Science, 14(20), 5438-5446.
- Britton, J., et al. (2022). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. Organic Letters, 24(16), 3020-3024.
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
- Nitta, Y., et al. (2021). Directed nucleophilic aromatic substitution reaction.
-
PubChem. (n.d.). 2-Amino-5-hydroxybenzotrifluoride. Retrieved from [Link]
- Google Patents. (n.d.). CN101182295B - Method for synthesizing 2-amido-5-chlorobenzotrifluoride.
-
PubChem. (n.d.). 5-Amino-2-(trifluoromethoxy)benzotrifluoride. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Amino-5-nitrobenzotrifluoride (CAS 121-01-7). Retrieved from [Link]
- Lippert, J. W. (2005). Amide bond formation using amino acid fluorides. ARKIVOC, 2005(14), 87-95.
- Diness, F., & Fairweather, J. K. (2020). Removal of amino in anilines through diazonium salt-based reactions. Beilstein Journal of Organic Chemistry, 16, 222-230.
- Google Patents. (n.d.). CN106588673A - Preparation method of 2-methyl-5-aminotrifluorotoluene.
- Google Patents. (n.d.). US5449831A - Process of preparing 2-methyl-3-aminobenzotrifluoride.
- Wan, Y. (2011). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. (Master's thesis, Lanzhou University).
-
NIST WebBook. (n.d.). 2-Amino-5-nitrobenzotrifluoride. Retrieved from [Link]
- Iaroshenko, V. O., et al. (2020). 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. Molbank, 2020(2), M1127.
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Sandmeyer_reaction [chemeurope.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Introduction and removal of alkyl protecting groups of several common amino groups [en.highfine.com]
- 10. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]
Side reactions of 2-Amino-5-methoxybenzotrifluoride and how to avoid them
Welcome to the technical support resource for 2-Amino-5-methoxybenzotrifluoride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile but reactive intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you anticipate and overcome common side reactions, ensuring the success and efficiency of your synthetic routes.
Troubleshooting Guide: Common Reactions & Side Products
This section addresses specific problems encountered during common transformations of this compound. We delve into the root causes of these issues and provide actionable protocols to mitigate them.
Issue 1: Diazotization and Sandmeyer Reactions
Q: My diazotization of this compound is failing. The reaction mixture turns dark brown or oily, and the yield of my subsequent Sandmeyer product is extremely low. What is going wrong?
A: This is a classic and frequent issue rooted in the instability of the diazonium salt. The dark coloration and formation of oily byproducts are tell-tale signs of decomposition and unwanted azo coupling reactions.
Root Cause Analysis:
-
Diazonium Salt Decomposition: Aryl diazonium salts are notoriously unstable at elevated temperatures. The electron-donating methoxy group on the ring can further destabilize the diazonium cation. Decomposition, accelerated by temperatures above 5 °C, leads to the formation of a highly reactive aryl cation. This cation readily reacts with water (present in the aqueous acidic medium) to form 4-methoxy-2-(trifluoromethyl)phenol, a common and often difficult-to-remove impurity.
-
Azo Coupling: If the diazotization is incomplete or if the pH rises, the newly formed diazonium salt (an electrophile) can attack an unreacted molecule of this compound (a nucleophile). This leads to the formation of highly colored azo dimers, which contribute to the dark appearance of the reaction mixture.[1][2]
-
Incomplete Diazotization: Insufficient acid or inefficient mixing can lead to localized areas of higher pH where the true reactive species, nitrous acid (HNO₂), does not form effectively from sodium nitrite (NaNO₂).[3] This leaves starting material unreacted, which can then participate in azo coupling.
Troubleshooting Workflow & Protocol:
Optimized Protocol for Diazotization:
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 1.0 equivalent of this compound in approximately 3.0-4.0 equivalents of aqueous HCl (e.g., 3M) or H₂SO₄ (e.g., 1.5M).
-
Cooling: Cool the mixture to 0 °C in an ice-salt bath. It is critical that the internal temperature does not rise above 5 °C throughout the reaction.
-
Nitrite Solution: Separately, prepare a solution of 1.1 equivalents of sodium nitrite (NaNO₂) in a minimal amount of cold deionized water.
-
Slow Addition: Add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature remains below 5 °C. The addition should take 20-30 minutes.
-
Monitoring: Check for the slight excess of nitrous acid by periodically touching the reaction mixture with a glass rod and spotting it onto potassium iodide-starch paper. A blue-black color indicates the presence of nitrous acid and the completion of the reaction. Avoid a large excess of nitrite.
-
Immediate Use: The resulting diazonium salt solution is unstable and should be used immediately in the subsequent Sandmeyer reaction without isolation.[4][5]
Issue 2: Electrophilic Aromatic Substitution (e.g., Halogenation)
Q: I am trying to brominate this compound, but I'm getting a mixture of products, including di-substituted species and potential N-bromination. How can I achieve clean, regioselective monobromination?
A: This is a classic regioselectivity problem. The aniline and methoxy groups are powerful ortho-, para-directing activators, while the trifluoromethyl group is a meta-directing deactivator. Their combined influence makes the aromatic ring highly activated and susceptible to over-reaction and poor positional control.
Root Cause Analysis:
-
Over-activation: The primary amino group is a very strong activating group. This makes the ring highly susceptible to electrophilic attack, often leading to polyhalogenation even with stoichiometric amounts of the halogenating agent.
-
Directing Group Conflict: The -NH₂ and -OCH₃ groups direct ortho- and para- to themselves. The -CF₃ group directs meta-. This complex interplay can lead to a mixture of isomers.
-
N-Halogenation: The lone pair on the amino nitrogen can directly attack the electrophilic halogen, leading to N-halogenated byproducts, which can be unstable.
Solution: Use of a Protecting Group
The most robust strategy to control this reactivity is to temporarily "tame" the amino group by converting it into an amide (e.g., an acetamide). This has two primary benefits:
-
Reduced Activation: The acetyl group is electron-withdrawing, significantly reducing the activating effect of the nitrogen lone pair. This prevents over-halogenation.
-
Steric Hindrance: The bulkier acetamido group can sterically block one of the ortho positions, improving regioselectivity.
Experimental Protocol for N-Acetylation:
-
Setup: Dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM) or acetic acid in a round-bottom flask.[6]
-
Reagent Addition: Add acetic anhydride (1.2 eq) to the solution. A catalytic amount of pyridine or triethylamine (0.1 eq) can be added if using DCM.[6]
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, pour the reaction mixture into ice water to precipitate the N-acetylated product. Filter the solid, wash thoroughly with cold water, and dry. The product, 2-Acetamido-5-methoxybenzotrifluoride, can then be used in the subsequent halogenation step.
-
Deprotection: After halogenation, the acetyl group is easily removed by heating with aqueous acid (e.g., HCl) or base (e.g., NaOH) to yield the desired halogenated aminobenzotrifluoride.
Issue 3: Buchwald-Hartwig Amination
Q: When using this compound as a coupling partner in a Buchwald-Hartwig amination with an aryl bromide, I'm observing low conversion and some catalyst decomposition. What factors are critical for this transformation?
A: The success of a Buchwald-Hartwig amination is highly dependent on the precise combination of catalyst, ligand, base, and solvent. The presence of multiple functional groups on your substrate requires careful tuning of these parameters.
Root Cause Analysis:
-
Ligand Choice: The electronic and steric properties of the phosphine ligand are paramount. Electron-rich, bulky phosphine ligands are generally required to promote both the oxidative addition and the final reductive elimination steps of the catalytic cycle.[7] An improper ligand can lead to slow or stalled reactions.
-
Base Selection: The base must be strong enough to deprotonate the amine and form the palladium-amido complex, but not so harsh that it causes degradation of the starting materials or catalyst. Common bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃).
-
Catalyst Poisoning: The primary amino group of the substrate itself can sometimes coordinate too strongly to the palladium center, inhibiting catalytic turnover.
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Inadequate inert atmosphere techniques (e.g., poor degassing of solvents, air leaks) can lead to oxidation and deactivation of the catalyst.[8]
Recommendations for Optimization:
| Parameter | Recommendation | Rationale |
| Palladium Precursor | Pd₂(dba)₃ or Pd(OAc)₂ | Pd₂(dba)₃ is a Pd(0) source. Pd(OAc)₂ is a stable Pd(II) precursor that is reduced in situ. |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, SPhos, RuPhos) | These ligands facilitate the rate-limiting reductive elimination step and stabilize the active catalytic species. |
| Base | NaOtBu or K₃PO₄ | NaOtBu is a strong, non-nucleophilic base suitable for many aminations. K₃PO₄ is a milder alternative if substrates are base-sensitive. |
| Solvent | Anhydrous, degassed toluene or dioxane | These are common aprotic solvents for this reaction. Proper degassing (e.g., by sparging with argon) is crucial to remove oxygen. |
| Temperature | 80-110 °C | Most Buchwald-Hartwig reactions require heating to achieve a reasonable reaction rate. |
| Atmosphere | Strict inert atmosphere (Argon or Nitrogen) | Prevents oxidation and deactivation of the Pd(0) catalyst. |
Self-Validating Protocol Outline:
-
Setup: To a dry Schlenk flask under an argon atmosphere, add the aryl halide (1.0 eq), this compound (1.2 eq), the chosen base (1.4 eq), the palladium precursor (1-5 mol%), and the phosphine ligand (1.1-1.2 times the moles of Pd).
-
Solvent Addition: Add anhydrous, degassed solvent via syringe.
-
Reaction: Heat the reaction mixture with vigorous stirring to the target temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, quench the reaction, extract the product into an organic solvent, and purify by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling this compound?
A: Like many aniline derivatives, this compound should be handled with care. It is potentially harmful if swallowed, inhaled, or absorbed through the skin.[9][10] Always use appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood.
Q2: How should this compound be stored?
A: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.[9] Long-term exposure to light and air can cause gradual degradation and discoloration, so storage in an amber bottle under an inert atmosphere (like argon) is recommended for high-purity applications.
Q3: What are common impurities in commercial batches of this reagent, and how can they interfere with reactions?
A: Commercial batches may contain small amounts of isomers from the synthesis process (e.g., 2-Amino-3-methoxybenzotrifluoride) or residual starting materials from its preparation. The presence of isomeric impurities can lead to the formation of difficult-to-separate isomeric products in subsequent reactions. Residual inorganic salts or solvents can interfere with sensitive catalytic reactions like cross-couplings. It is always advisable to check the purity of the starting material by GC-MS or NMR before use in a critical step.
Q4: Can the trifluoromethyl (-CF₃) group participate in side reactions?
A: The -CF₃ group is generally considered to be highly stable and unreactive under most synthetic conditions, which is one of its key advantages in medicinal chemistry.[11] It is resistant to oxidation, reduction, and most nucleophilic/electrophilic attacks that do not involve the aromatic ring. However, under extremely harsh basic conditions or with very strong reducing agents, degradation could theoretically occur, but this is not a common side reaction in typical synthetic applications.
References
- Vertex AI Search Result, citing vertexaisearch.cloud.google.com. (2024).
- Vertex AI Search Result, citing chemicalbook.com. (2024). 2-Amino-5-fluorobenzotrifluoride(393-39-5) - ChemicalBook.
- Vertex AI Search Result, citing chem-impex.com. (2024). 2-Amino-5-fluorobenzotrifluoride - Chem-Impex.
- Vertex AI Search Result, citing en.wikipedia.org. (2024). Sandmeyer reaction - Wikipedia.
- Vertex AI Search Result, citing en.wikipedia.org. (2024).
- Vertex AI Search Result, citing patents.google.com. (1977).
- Vertex AI Search Result, citing masterorganicchemistry.com. (2018).
- Vertex AI Search Result, citing organic-chemistry.org. (2024). Sandmeyer Reaction - Organic Chemistry Portal.
- Vertex AI Search Result, citing chem.libretexts.org. (2023).
- Vertex AI Search Result, citing ncbi.nlm.nih.gov. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH.
- Vertex AI Search Result, citing chemicalbook.com. (2024). 2-Amino-5-cyanobenzotrifluoride synthesis - ChemicalBook.
- Vertex AI Search Result, citing byjus.com. (2024). Sandmeyer Reaction Mechanism - BYJU'S.
- Vertex AI Search Result, citing semanticscholar.org. (2018). Buchwald-Hartwig reaction: An overview - Semantic Scholar.
- Vertex AI Search Result, citing organic-chemistry.org. (2024). Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
- Vertex AI Search Result, citing innopharmchem.com. (2025).
- Vertex AI Search Result, citing researchgate.net. (2025).
- Vertex AI Search Result, citing pubchem.ncbi.nlm.nih.gov. (2024). 2-Amino-5-hydroxybenzotrifluoride | C7H6F3NO | CID 14692834 - PubChem.
- Vertex AI Search Result, citing ncbi.nlm.nih.gov. (2015). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC - NIH.
- Vertex AI Search Result, citing pubchem.ncbi.nlm.nih.gov. (2024). 5-Amino-2-(trifluoromethoxy)benzotrifluoride | C8H5F6NO | CID 13648524 - PubChem.
- Vertex AI Search Result, citing patents.google.com. (2010). CN101182295B - Method for synthesizing 2-amido-5-chlorobenzotrifluoride.
- Vertex AI Search Result, citing organic-chemistry.org. (2024).
- Vertex AI Search Result, citing chemicalbook.com. (2025). Chemical Safety Data Sheet MSDS / SDS - 2-Amino-5-chlorobenzotrifluoride.
- Vertex AI Search Result, citing researchgate.net. (2025). (PDF) Impurity profile of amino acids?.
- Vertex AI Search Result, citing benchchem.com. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
- Vertex AI Search Result, citing byjus.com. (2024).
- Vertex AI Search Result, citing patents.google.com. (1995). US5449831A - Process of preparing 2-methyl-3-aminobenzotrifluoride.
- Vertex AI Search Result, citing dtic.mil. (1979). New Diazo Process - DTIC.
- Vertex AI Search Result, citing benchchem.com. (2024). troubleshooting guide for diazotization reactions involving 2-Methyl-5-nitroaniline.
- Vertex AI Search Result, citing tcichemicals.com. (2024). 2-Amino-5-chlorobenzotrifluoride | 445-03-4 | Tokyo Chemical Industry (India) Pvt. Ltd..
- Vertex AI Search Result, citing patents.google.com. (2017). CN106588673A - Preparation method of 2-methyl-5-aminotrifluorotoluene.
- Vertex AI Search Result, citing tcichemicals.com. (2024). 2-Amino-5-fluorobenzotrifluoride 393-39-5 | Tokyo Chemical Industry Co., Ltd.(APAC).
- Vertex AI Search Result, citing tcichemicals.com. (2024). 2-Amino-5-fluorobenzotrifluoride 393-39-5 | Tokyo Chemical Industry (India) Pvt. Ltd..
- Vertex AI Search Result, citing benchchem.com. (2025).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. byjus.com [byjus.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 2-Amino-5-fluorobenzotrifluoride(393-39-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. 2-Amino-5-hydroxybenzotrifluoride | C7H6F3NO | CID 14692834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemimpex.com [chemimpex.com]
Technical Support Center: Stability of 2-Amino-5-methoxybenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support regarding the stability of 2-Amino-5-methoxybenzotrifluoride (also known as 4-Methoxy-2-(trifluoromethyl)aniline) in solution. As this compound is a substituted aniline, it is susceptible to specific degradation pathways that can impact experimental reproducibility and product integrity. This document outlines potential issues, troubleshooting strategies, and preventative measures.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is turning yellow/brown. What is happening?
This discoloration is a common indicator of oxidation. Aromatic amines, including anilines, are prone to air oxidation, which results in the formation of strongly colored impurities and polymeric materials.[1] This process can be accelerated by exposure to light, elevated temperatures, and the presence of metal ions.
Q2: What is the optimal pH for storing solutions of this compound?
For short-term storage, maintaining a neutral to slightly acidic pH (around pH 4-7) is generally recommended.[2][3] In strongly acidic conditions (low pH), the amino group becomes protonated to form an anilinium ion. While this can inhibit some oxidative pathways, it may affect the compound's utility in reactions requiring a nucleophilic amine. Conversely, alkaline conditions can accelerate the degradation of some aniline derivatives.[4][5][6]
Q3: Which solvents are recommended for dissolving this compound?
The choice of solvent depends on the intended application. For general use and storage, aprotic solvents like acetonitrile, tetrahydrofuran (THF), or ethyl acetate are often suitable. Protic solvents like methanol or ethanol can be used, but stability should be monitored, especially for long-term storage. Dimethyl sulfoxide (DMSO) is a common solvent but should be used with caution, as it can be challenging to remove and may degrade under certain conditions. Always use high-purity, anhydrous solvents when possible.
Q4: Can I heat my solution to aid dissolution?
Gentle warming can be used, but prolonged exposure to high temperatures should be avoided. Thermal stress can accelerate both oxidation and other degradation pathways.[7] If heating is necessary, do so under an inert atmosphere (e.g., nitrogen or argon) and for the shortest duration possible.
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you might encounter and provides a logical approach to resolving them.
| Observed Problem | Potential Cause(s) | Recommended Actions & Explanations |
| Rapid Discoloration (Yellow/Brown/Red) | Oxidation: The primary amino group is susceptible to oxidation by atmospheric oxygen. This is often catalyzed by light (photodegradation) or trace metal impurities.[1] | Inert Atmosphere: Prepare and store solutions under an inert gas like nitrogen or argon to displace oxygen. Light Protection: Use amber vials or wrap containers in aluminum foil to prevent photodegradation.[4] Solvent Purity: Use freshly opened, high-purity, or sparged solvents to minimize dissolved oxygen. |
| Appearance of New Peaks in HPLC/LC-MS | Chemical Degradation: This could be due to oxidation, hydrolysis, or reaction with the solvent or impurities. The trifluoromethyl group generally enhances metabolic stability but the aniline moiety remains reactive.[8] | Forced Degradation Study: Perform a systematic forced degradation study (see Protocol 1) to identify the nature of the degradants (e.g., acid, base, oxidative, thermal, photolytic).[9] pH Control: Buffer your solution if the application allows. Changes in pH can significantly alter degradation rates.[10] |
| Low Assay or Inconsistent Potency | Precipitation or Adsorption: The compound may be precipitating out of solution due to low solubility or temperature changes. It may also adsorb to container surfaces. | Solubility Check: Visually inspect for particulates. Confirm solubility at the desired concentration and temperature. Container Material: Use appropriate containers (e.g., borosilicate glass or compatible polymers) and consider silanization for glass surfaces if adsorption is suspected. |
| Poor Reproducibility Between Experiments | Variable Solution Age/Storage: Using stock solutions of different ages or stored under inconsistent conditions can introduce variability. | Standardize Procedures: Prepare fresh solutions for critical experiments. If stock solutions are used, establish a clear expiration date based on stability data and store all aliquots under identical, validated conditions (e.g., -20°C, protected from light). |
Visualizing the Troubleshooting Process
The following flowchart provides a decision-making tool for addressing stability issues with this compound solutions.
Caption: Troubleshooting workflow for stability issues.
Potential Degradation Pathways
This compound is susceptible to several degradation mechanisms, primarily centered around the reactive aniline functional group.
Caption: Key degradation pathways for the molecule.
The primary pathway involves oxidation of the amino group. This can proceed through radical intermediates to form dimers and colored polymers.[11][12] The presence of both an electron-donating group (-OCH₃) and an electron-withdrawing group (-CF₃) modulates the electron density of the aromatic ring, influencing its susceptibility to oxidation.[13]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound under various stress conditions to identify potential degradation products and establish stability-indicating analytical methods.[7][9]
Objective: To determine the degradation profile of this compound under hydrolytic, oxidative, photolytic, and thermal stress.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC or UPLC-MS system with a suitable C18 column
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Sample Preparation (Perform in duplicate for each condition):
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.
-
Thermal Degradation: Place a tightly capped vial of the stock solution in an oven at 60°C.
-
Photolytic Degradation: Expose a clear vial of the stock solution to a photostability chamber (ICH Q1B conditions).
-
Control Sample: Mix 1 mL of stock solution with 1 mL of water.
-
-
Incubation:
-
Store the acid, base, and oxidative samples at room temperature for 24 hours (or until ~5-20% degradation is observed).
-
Store the thermal sample for 24 hours.
-
Expose the photolytic sample for the duration specified by ICH Q1B.
-
Keep control samples at 4°C protected from light.
-
-
Analysis:
-
Before injection, neutralize the acid and base samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to an appropriate concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze all samples by a validated HPLC-UV or LC-MS method.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage of degradation.
-
Identify the retention times and mass-to-charge ratios (m/z) of any new peaks (degradants).
-
Ensure mass balance is achieved where possible.[14]
-
References
-
J. Iran. Chem. Soc. Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Available at: [Link]
-
Frontiers in Chemistry. Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Available at: [Link]
-
Open Access Journals. The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. Available at: [Link]
-
ResearchGate. (PDF) MECHANISM OF POLYMERIZATION OF ANILINE: A REVIEW. Available at: [Link]
-
Wikipedia. Aniline. Available at: [Link]
-
ResearchGate. Effect of pH value on aniline adsorption on GO. Available at: [Link]
-
MDPI. The Effect of pH on Aniline Removal from Water Using Hydrophobic and Ion-Exchange Membranes. Available at: [Link]
-
Vedantu. Oxidation of aniline with acidified potassium dichromate. Available at: [Link]
-
ResearchGate. Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Available at: [Link]
-
University of Isfahan. Photodegradation of aromatic amines by Ag-Tio2 photocatalyst. Available at: [Link]
-
PubChem. Aniline. Available at: [Link]
-
ResearchGate. List of aromatic amines used in this study and the efficiency of their photodegradation. Available at: [Link]
-
The Journal of Chemical Physics. Effect of pH and salt on the protonation state of fatty aniline investigated by sum-frequency vibrational spectroscopy. Available at: [Link]
-
MedCrave online. Forced Degradation Studies. Available at: [Link]
-
National Center for Biotechnology Information. Photocatalytic oxidation of aromatic amines using MnO2@g-C3N4. Available at: [Link]
-
ACD/Labs. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available at: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. Forced Degradation and Stability Testing. Available at: [Link]
-
ResearchGate. The Effect of pH on Aniline Removal from Water Using Hydrophobic and Ion-Exchange Membranes. Available at: [Link]
-
BioPharm International. Forced Degradation Studies for Biopharmaceuticals. Available at: [Link]
-
National Center for Biotechnology Information. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Available at: [Link]
-
National Center for Biotechnology Information. Study on the degradation mechanism and pathway of benzene dye intermediate 4-methoxy-2-nitroaniline via multiple methods in Fenton oxidation process. Available at: [Link]
-
National Center for Biotechnology Information. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. Available at: [Link]
-
PubChem. 4-(Trifluoromethyl)aniline. Available at: [Link]
-
Wikipedia. 3-(Trifluoromethyl)aniline. Available at: [Link]
-
National Center for Biotechnology Information. Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. Available at: [Link]
-
PubChem. 2-Amino-5-hydroxybenzotrifluoride. Available at: [Link]
-
MDPI. Complete Characterization of Degradation Byproducts of Bemotrizinol and Degradation Pathway Associated with Sodium Hypochlorite Treatment. Available at: [Link]
Sources
- 1. Aniline - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. dl.edi-info.ir [dl.edi-info.ir]
- 5. researchgate.net [researchgate.net]
- 6. ris.ui.ac.ir [ris.ui.ac.ir]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. chemimpex.com [chemimpex.com]
- 9. acdlabs.com [acdlabs.com]
- 10. The Effect of pH on Aniline Removal from Water Using Hydrophobic and Ion-Exchange Membranes | MDPI [mdpi.com]
- 11. Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. openaccessjournals.com [openaccessjournals.com]
- 14. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Optimization of Work-up Procedures for 2-Amino-5-methoxybenzotrifluoride
Welcome to the technical support guide for 2-Amino-5-methoxybenzotrifluoride (CAS No. 53903-49-4). This document provides in-depth troubleshooting advice and optimized protocols for the purification and work-up of this key fluorinated intermediate. Designed for researchers and process chemists, this guide explains the rationale behind each procedural step to ensure high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after the synthesis of this compound?
A1: The primary impurities depend on the synthetic route, which typically involves the reduction of 2-nitro-5-methoxybenzotrifluoride. Consequently, the most common impurities are:
-
Unreacted Starting Material: Residual 2-nitro-5-methoxybenzotrifluoride.
-
Oxidation Byproducts: The aniline functional group is susceptible to air oxidation, leading to the formation of colored polymeric or dimeric impurities, often presenting as a yellow or brown tint.[1]
-
Side-Reaction Products: Depending on the reducing agent and conditions used, other partially reduced intermediates or side-products may be present.
Q2: My isolated product has a distinct yellow or brown color. What causes this and how can I obtain a colorless product?
A2: A yellow or brownish discoloration is almost always due to the presence of air-oxidized species or residual nitro-aromatic impurities.[1] The amino group is sensitive to light and air. To mitigate this:
-
Prevention: Ensure the reaction and work-up are performed under an inert atmosphere (e.g., Nitrogen or Argon) where possible.[1]
-
Removal: The color can often be removed by treating a solution of the crude product with activated carbon or by recrystallization from a suitable solvent system.[1]
Q3: Why is a standard aqueous wash sometimes insufficient for purifying this compound?
A3: While a standard water wash can remove inorganic salts, it is often ineffective at removing non-polar organic impurities, such as unreacted starting material. This compound has limited water solubility. For higher purity, a pH-mediated extraction (acid-base extraction) is significantly more effective as it leverages the basicity of the amino group to selectively separate it from non-basic impurities.[2]
Q4: Can I purify this compound by distillation?
A4: Yes, vacuum distillation is a viable method for purification. However, care must be taken as aromatic amines can be susceptible to decomposition at elevated temperatures. It is crucial to use a high-quality vacuum to lower the boiling point and to stop the distillation before the flask goes to dryness to avoid concentrating potentially unstable residues.[1]
Troubleshooting Guide: Common Work-up Issues
This section addresses specific problems encountered during the work-up procedure and provides actionable solutions.
Issue 1: Low Purity Despite Aqueous Extraction
-
Symptom: TLC or GC/MS analysis shows significant organic impurities remaining after standard extraction.
-
Cause: Non-basic or weakly basic organic impurities (e.g., residual nitro-aromatic starting material) have similar solubility profiles to the product in common organic solvents and are not removed by a simple water wash.
-
Solution: Implement an Acid-Base Extraction. This technique exploits the basic nature of the amine. By washing the organic layer with an aqueous acid (e.g., 1M HCl), the amine is protonated and selectively drawn into the aqueous phase, leaving non-basic organic impurities behind in the organic layer. The amine can then be recovered by basifying the aqueous layer and re-extracting.
Optimized Protocol 1: High-Purity Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Acid Wash: Transfer the organic solution to a separatory funnel and extract with 1M Hydrochloric Acid (2 x 50 mL per 100 mL of organic phase). Combine the acidic aqueous layers. The target compound is now in the aqueous phase as a hydrochloride salt.
-
Isolate Impurities: The organic layer, containing non-basic impurities, can be discarded.
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add a base, such as 2M Sodium Hydroxide, with stirring until the pH is >10. This deprotonates the amine, causing it to precipitate or become insoluble in the aqueous layer.
-
Re-extraction: Extract the now basic aqueous solution with fresh organic solvent (e.g., DCM, 3 x 50 mL). The purified amine will transfer back into the organic phase.
-
Final Wash & Dry: Wash the combined organic layers with brine to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Issue 2: Persistent Emulsion During Liquid-Liquid Extraction
-
Symptom: A stable emulsion forms at the interface of the organic and aqueous layers, preventing clean separation.
-
Cause: This can be caused by finely divided particulate matter or amphiphilic impurities.
-
Solutions:
-
Brine Wash: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help break the emulsion.
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool to remove particulates that may be stabilizing the emulsion.
-
Centrifugation: For smaller scale experiments, transferring the mixture to centrifuge tubes and spinning for several minutes is a highly effective method.
-
Issue 3: Product is an Oil, Preventing Purification by Recrystallization
-
Symptom: The purified product is a viscous oil or low-melting solid, making recrystallization difficult.
-
Cause: The compound may have a low melting point, or residual solvent/impurities are depressing the melting point.
-
Solutions:
-
Solvent Screening: A thorough screen of solvents is critical. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at low temperatures.[1] Consider non-polar solvents like hexane or heptane, or solvent mixtures like ethanol/water.
-
Chromatography: If recrystallization is not feasible, column chromatography is the preferred alternative. Given the fluorinated nature of the compound, specialized fluorinated stationary phases can offer unique selectivity.[3][4] However, standard silica gel chromatography is also effective.
-
Optimized Protocol 2: Purification by Column Chromatography
-
Stationary Phase: Silica gel (standard).
-
Mobile Phase (Eluent): A gradient of Ethyl Acetate in Hexane (or Heptane) is a good starting point. Begin with a low polarity (e.g., 5% EtOAc in Hexane) and gradually increase the polarity. The product, being moderately polar, should elute before more polar impurities.
-
Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Note on Fluorinated Phases: For challenging separations involving other fluorinated compounds, a pentafluorophenyl (PFP) or other fluorinated stationary phase may provide superior resolution.[3][4]
Visual Workflow Guides
General Work-up Troubleshooting Logic
The following diagram outlines the decision-making process for optimizing the work-up of this compound.
Caption: Decision tree for troubleshooting the work-up procedure.
Mechanism of Acid-Base Extraction
This diagram illustrates how acid-base extraction selectively separates the basic amine product from neutral organic impurities.
Caption: Partitioning of components during acid-base extraction.
Quantitative Data Summary
The selection of an appropriate solvent system is critical for both extraction and final purification steps.
| Solvent | Chemical Class | Application | Notes |
| Dichloromethane (DCM) | Halogenated | Extraction | Good solubility for the amine; forms a denser-than-water lower layer. |
| Ethyl Acetate (EtOAc) | Ester | Extraction | Good solubility; less toxic than DCM. Be cautious of hydrolysis under strong acid/base conditions. |
| Toluene | Aromatic Hydrocarbon | Extraction / Recrystallization | Good for dissolving non-polar compounds; can be used for recrystallization. |
| Heptane / Hexane | Aliphatic Hydrocarbon | Recrystallization / Chromatography | Poor solubility for the amine at room temp, making them good anti-solvents or recrystallization solvents. |
| Methanol / Ethanol | Alcohol | Recrystallization | Good solubility; often used in combination with water to create an effective recrystallization system.[1] |
| N,N-Dimethylformamide (DMF) | Amide | Co-solvent | Excellent solubility for many organics; can be used as a co-solvent to aid solubility in a primary reaction solvent.[5] |
Safety, Handling, and Storage
Personal Protective Equipment (PPE):
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile).
-
Skin and Body: Wear a lab coat. In case of skin contact, wash thoroughly with soap and water.[6][8]
-
Respiratory: Work in a well-ventilated area or a chemical fume hood.[9]
Handling:
-
Avoid contact with skin, eyes, and clothing.[8]
-
Do not breathe vapors or mist.[6]
-
Keep away from strong oxidizing agents, acids, and bases.[8]
Storage:
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]
References
- Technical Support Center: 3-Aminobenzotrifluoride Purification. BenchChem.
- This compound - Safety Data Sheet. ChemicalBook.
- Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International.
- SAFETY DATA SHEET. Sigma-Aldrich.
- Analytical methods for detecting impurities in 3-Aminobenzotrifluoride. Benchchem.
- Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering (RSC Publishing).
- Liquid-phase microextraction of aromatic amines: hollow fiber–liquid-phase microextraction and parallel artificial liquid membrane extraction comparison. PMC - NIH.
- 3 - SAFETY DATA SHEET.
- Working with fluorinated silica phases. SiliCycle.
- SAFETY DATA SHEET. Fisher Scientific.
- CA-4461 - Safety Data Sheet.
- Chemical Safety Data Sheet MSDS / SDS - 2-Amino-5-chlorobenzotrifluoride. ChemicalBook.
- Overcoming poor solubility of 3-Aminobenzotrifluoride in reactions. Benchchem.
- Safety Data Sheet. Thermo Fisher Scientific.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Selective separation of amines from continuous processes using automated pH controlled extraction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00205H [pubs.rsc.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. silicycle.com [silicycle.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. combi-blocks.com [combi-blocks.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
Technical Support Center: Purification of 2-Amino-5-methoxybenzotrifluoride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of 2-Amino-5-methoxybenzotrifluoride (CAS No. 53903-49-4). This document is designed for researchers, chemists, and drug development professionals who require this intermediate in high purity for their work. We will address common challenges, provide detailed troubleshooting protocols, and explain the scientific principles behind our recommendations.
Frequently Asked Questions (FAQs)
Q1: What are the first steps to assess the purity of my crude this compound?
A1: Before attempting any purification, it is crucial to understand the impurity profile of your crude material. A multi-technique approach is recommended:
-
Thin-Layer Chromatography (TLC): This is the quickest method to visualize the number of components. Run the sample on a silica gel plate using a solvent system like Hexane/Ethyl Acetate. A single spot is a good indicator of relative purity, while multiple spots reveal the presence of impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This provides quantitative data on the percentage of purity and helps identify impurities by their mass-to-charge ratio, which is particularly useful for spotting isomers or residual starting materials.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F): NMR is invaluable for structural confirmation. ¹H NMR will show characteristic aromatic and methoxy signals, while ¹⁹F NMR is highly sensitive to the electronic environment of the -CF₃ group and can often distinguish between different positional isomers.
Q2: What are the most common impurities I should expect in my crude product?
A2: The impurity profile is highly dependent on the synthetic route. However, for substituted benzotrifluorides, common impurities include:
-
Regioisomers: Isomers formed during electrophilic substitution steps are often the most challenging to remove due to their similar physical properties.
-
Unreacted Starting Materials: Depending on the synthesis, precursors may remain if the reaction did not go to completion.
-
By-products of Reduction: If the synthesis involves the reduction of a nitro group (a common route for anilines), you may find residual nitro-intermediates or other reduction by-products.
-
Oxidation Products: Anilines are susceptible to air oxidation, which can form colored impurities over time. This is often visible as a darkening of the material from a colorless or pale-yellow solid/liquid to a brown or reddish hue.
Q3: My purified product is a pale-yellow liquid/solid, but it darkens over time. How can I prevent this?
A3: The discoloration of anilines is typically due to air oxidation. To maintain the purity and color of this compound:
-
Store under an inert atmosphere: Store the compound in a sealed container under nitrogen or argon to displace oxygen.
-
Protect from light: Many organic compounds, including anilines, are light-sensitive.[1] Store containers in a dark place or use amber vials.
-
Refrigerate: Store the compound at low temperatures (e.g., 2-8 °C) to slow the rate of decomposition.[2]
Q4: I'm having trouble separating my desired product from a closely-related isomer. What is the best method?
A4: Separating regioisomers is a classic purification challenge. While distillation or recrystallization may not be effective due to very similar boiling points and solubilities, flash column chromatography is the most powerful technique for this task.[3] Success depends on optimizing the stationary and mobile phases. For benzotrifluoride derivatives, a silica gel column with a low-polarity mobile phase, such as a gradient of ethyl acetate in hexane, is often effective.[3]
Q5: Can I use acid-base extraction to purify this compound?
A5: Absolutely. Acid-base extraction is an excellent and often overlooked technique for purifying amines.[3][4] The basic amino group can be protonated by an aqueous acid (e.g., 1M HCl) to form a water-soluble ammonium salt. This will pull the desired product into the aqueous layer, leaving behind non-basic organic impurities in the organic layer. Afterward, neutralizing the aqueous layer with a base (e.g., NaOH or NaHCO₃) will regenerate the free amine, which can then be extracted back into an organic solvent.[5] This is a highly effective first-pass purification step.
Troubleshooting Guides & Protocols
This section provides detailed methodologies and solutions for common problems encountered during the purification of this compound.
Purification Method Selection
The choice of purification method depends on the scale, the nature of the impurities, and the final purity required. The diagram below provides a general workflow for selecting the appropriate strategy.
Caption: General workflow for purification method selection.
Method Comparison
| Purification Method | Principle | Best For... | Advantages | Limitations |
| Vacuum Distillation | Separation based on boiling point differences under reduced pressure. | Thermally sensitive liquids with non-volatile impurities or large boiling point differences. | Fast, scalable, and highly effective for removing salts and high-boiling residues.[3] | Ineffective for separating compounds with close boiling points (e.g., regioisomers). Risk of thermal decomposition if not controlled carefully.[3] |
| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | Solid compounds that are significantly more soluble in a hot solvent than a cold one. | Can yield very high purity material. Cost-effective and scalable. | Finding a suitable solvent can be time-consuming. Potential for low recovery if the compound has moderate solubility at low temperatures.[6] |
| Column Chromatography | Separation based on differential partitioning between a stationary and a mobile phase. | Complex mixtures, especially for separating isomers or impurities with similar properties.[3] | High resolving power. Adaptable to a wide range of compounds and impurities. | Can be slow and labor-intensive. Requires significant solvent volumes. Not easily scalable for very large quantities. |
| Acid-Base Extraction | Separation based on the acidic/basic nature of the target compound. | Removing neutral or acidic impurities from a basic amine. | Simple, fast, and uses inexpensive reagents. Excellent for initial cleanup.[4] | Only effective for separating compounds with different acid-base properties. Generates aqueous waste. |
Protocol 1: Vacuum Distillation
Objective: To purify liquid this compound from non-volatile impurities.
Causality: By reducing the pressure, the boiling point of the compound is significantly lowered, which minimizes the risk of thermal decomposition that can occur at its atmospheric boiling point (~235 °C).[3][7]
Step-by-Step Methodology:
-
Setup: Assemble a standard vacuum distillation apparatus with a short path distillation head to minimize product loss. Ensure all glass joints are properly greased and sealed.
-
Drying: Ensure the crude material is dry (free of water and solvents). If necessary, dissolve it in a solvent like dichloromethane, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Distillation: Place the crude oil in the distillation flask with a magnetic stir bar for smooth boiling. Connect the apparatus to a vacuum pump with a cold trap.
-
Fraction Collection: Slowly reduce the pressure and gently heat the flask. Collect fractions based on the boiling point at the recorded pressure. The main fraction containing the product should be a colorless or pale-yellow liquid.
-
Verification: Analyze the collected fractions by TLC or GC-MS to confirm purity.
Protocol 2: Recrystallization
Objective: To purify solid this compound.
Causality: The principle is to dissolve the impure solid in a minimum amount of a hot solvent in which the impurities are either very soluble or insoluble. Upon slow cooling, the desired compound's solubility decreases, leading to the formation of pure crystals, while impurities remain in the mother liquor.[6]
Step-by-Step Methodology:
-
Solvent Selection: Test solubility in small test tubes. An ideal solvent will dissolve the compound poorly at room temperature but completely when hot. Common choices for anilines include ethanol, isopropanol, toluene, or mixtures like ethanol/water or hexane/ethyl acetate.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required for complete dissolution.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, boil for a few minutes, and perform a hot filtration to remove the charcoal and adsorbed impurities.[4]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Scratching the inside of the flask with a glass rod can help induce crystallization. Once crystals appear, cool the flask further in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 3: Flash Column Chromatography
Objective: To separate this compound from closely related impurities like isomers.
Causality: The basic amino group can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to peak tailing and poor separation. Adding a small amount of a basic modifier, like triethylamine (TEA), to the mobile phase neutralizes these active sites, resulting in sharper, more symmetrical peaks and improved resolution.[6]
Step-by-Step Methodology:
-
Stationary Phase: Use standard flash-grade silica gel (40-63 µm).
-
Mobile Phase (Eluent): Start with a low-polarity mixture, such as 95:5 Hexane/Ethyl Acetate. Add 0.1-0.5% triethylamine to the eluent mixture to prevent tailing.[6]
-
Column Packing: Pack the column with a slurry of silica gel in the initial mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). For best results, pre-adsorb the sample onto a small amount of silica gel (dry loading) and carefully add it to the top of the packed column.
-
Elution: Begin elution with the starting mobile phase. If necessary, gradually increase the polarity (e.g., to 90:10 or 85:15 Hexane/Ethyl Acetate) to elute the product.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.
Troubleshooting Common Chromatography Issues
The following decision tree provides a logical approach to solving poor separation on a silica gel column.
Caption: Troubleshooting logic for common chromatography problems.
References
-
Carl ROTH GmbH + Co. KG. (n.d.). Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). Retrieved from [Link]
- Alichem. (2016). Safety Data Sheet for 2-Amino-5-(trifluoromethyl)benzoic acid.
- Google Patents. (1977). US4008278A - Preparation of 2-amino-5-halobenzotrifluoride.
- Wang, Y., et al. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. Frontiers in Bioengineering and Biotechnology.
- BenchChem. (2025). Technical Support Center: Purification of 2-Amino-4-methoxy-5-nitrobenzonitrile.
- Google Patents. (1995). US5449831A - Process of preparing 2-methyl-3-aminobenzotrifluoride.
- BenchChem. (2025). Technical Support Center: Purification of Crude 2-Amino-5-methylthiazole.
- Plach, A. (2005). Impurity profile of amino acids? Pharmeuropa Scientific Notes.
- Ang, J. W., et al. (2022).
- Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Sustainable Chemistry & Engineering.
-
ChemBK. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. 2-Amino-5-fluorobenzotrifluoride(393-39-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. Buy 2-Amino-5-isopropylbenzotrifluoride | 87617-29-6 [smolecule.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US4008278A - Preparation of 2-amino-5-halobenzotrifluoride - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chembk.com [chembk.com]
Identifying and characterizing unexpected products in 2-Amino-5-methoxybenzotrifluoride synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-5-methoxybenzotrifluoride. Unraveling the identity of unexpected products is a common challenge in synthetic chemistry. This document provides a structured, in-depth approach to troubleshooting, identifying, and characterizing these unforeseen molecules, ensuring the integrity and success of your research.
Troubleshooting Guide: Navigating Unexpected Experimental Outcomes
This section addresses specific issues you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.
Question 1: My reaction yielded a product with a significantly different retention time in HPLC and a distinct TLC spot compared to the expected this compound. What could this unexpected product be?
The presence of a distinct and unexpected product peak in your chromatogram suggests the formation of a significant byproduct. The identity of this impurity is likely an isomer of the desired product or a result of an unforeseen side reaction. Given the directing effects of the substituents on the aromatic ring of the precursor, several possibilities should be considered.
Plausible Isomeric Byproducts:
During electrophilic aromatic substitution reactions that are often employed in the synthesis of such molecules, the formation of constitutional isomers is a common occurrence. The directing effects of the amino (-NH2), methoxy (-OCH3), and trifluoromethyl (-CF3) groups on the benzene ring will dictate the position of incoming electrophiles. Both the amino and methoxy groups are ortho-, para-directing activators, while the trifluoromethyl group is a meta-directing deactivator. The final substitution pattern will be a composite of these effects.
For instance, if the synthesis involves the introduction of the amino or methoxy group onto a substituted benzotrifluoride ring, the following isomers could potentially form alongside the desired this compound:
-
2-Amino-3-methoxybenzotrifluoride: Arising from substitution at the ortho position to the trifluoromethyl group and meta to the methoxy group.
-
4-Amino-3-methoxybenzotrifluoride: A plausible isomer depending on the starting material and reaction sequence.
Workflow for Isomer Identification:
To elucidate the structure of the unknown isomer, a systematic analytical approach is essential.
dot
Caption: A stepwise workflow for the identification of unexpected products.
Experimental Protocols:
1. Isolation of the Unexpected Product:
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Develop an analytical HPLC method that provides good separation between the desired product and the impurity.
-
Scale up the injection volume and collect the fraction corresponding to the unexpected peak.
-
Evaporate the solvent to obtain the isolated impurity.
-
-
Flash Column Chromatography:
-
Perform TLC to determine a suitable solvent system that maximizes the separation (ΔRf) between the product and the impurity.
-
Pack a silica gel column and load the crude reaction mixture.
-
Elute with the chosen solvent system and collect fractions.
-
Analyze the fractions by TLC to identify those containing the pure impurity.
-
2. Spectroscopic Characterization:
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the isolated impurity in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the sample into an ESI-MS or analyze by GC-MS.
-
Determine the molecular weight of the impurity. An identical molecular weight to the expected product strongly suggests an isomer.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: [1]
-
Dissolve 5-10 mg of the isolated impurity in a deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
Acquire 1H, 13C, and 19F NMR spectra.
-
Analysis of 1H NMR: Pay close attention to the coupling patterns and chemical shifts of the aromatic protons. The splitting patterns (e.g., doublets, triplets, doublet of doublets) will reveal the substitution pattern on the aromatic ring.
-
Analysis of 19F NMR: The chemical shift of the -CF3 group can provide information about its electronic environment.
-
Question 2: My mass spectrum shows a peak with a higher molecular weight than expected, suggesting the addition of another substituent. What could be the cause?
The observation of a higher molecular weight species points towards over-reaction or the incorporation of reagents or solvent fragments.
Potential High Molecular Weight Byproducts:
-
Di-substituted Products: In reactions like halogenation or nitration, it's possible for the aromatic ring to undergo multiple substitutions. For example, in a chlorination reaction, a dichlorinated product could be formed.[2]
-
Reaction with Solvents or Reagents: In some cases, the starting material or product can react with the solvent or other reagents present in the reaction mixture.
Troubleshooting and Identification:
-
Re-evaluate Reaction Conditions:
-
Stoichiometry: Ensure that the molar ratios of the reactants are correct. An excess of an electrophile can lead to multiple substitutions.
-
Temperature and Reaction Time: Higher temperatures and longer reaction times can promote over-reaction. Consider running the reaction at a lower temperature or for a shorter duration.
-
-
Detailed Mass Spectrometric Analysis:
-
High-Resolution Mass Spectrometry (HRMS): This will provide the exact mass of the byproduct, allowing you to determine its elemental composition and infer the identity of the additional group(s).
-
Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can help to identify the core structure and the location of the additional substituents.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common types of unexpected products in the synthesis of substituted aminobenzotrifluorides?
Based on analogous reactions reported in the literature for similar compounds, the most common unexpected products include:
-
Positional Isomers: Formation of isomers due to the competing directing effects of the substituents on the aromatic ring.[3]
-
Di- and Poly-substituted Byproducts: Resulting from over-reaction, especially in electrophilic aromatic substitution reactions.[2]
-
Products of Side Reactions: These can include products from the reaction of functional groups with reagents or solvents, or degradation products.
Q2: How can I minimize the formation of isomeric byproducts?
Minimizing the formation of isomers often requires careful control over the reaction conditions and a strategic choice of the synthetic route.
-
Choice of Synthetic Route: The order in which substituents are introduced onto the aromatic ring can significantly influence the regioselectivity of the reactions.
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes improve the selectivity of the reaction.
-
Catalyst: The choice of catalyst can influence the isomeric ratio of the products.
-
Solvent: The polarity of the solvent can affect the reaction pathway and selectivity.
-
Q3: What analytical techniques are essential for the quality control of this compound?
A combination of chromatographic and spectroscopic techniques is crucial for ensuring the purity and identity of the final product.
| Analytical Technique | Purpose |
| HPLC | Purity assessment and quantification of impurities.[4] |
| GC-MS | Identification of volatile impurities and confirmation of molecular weight.[4] |
| NMR (1H, 13C, 19F) | Unambiguous structural elucidation and confirmation of the desired product.[1] |
| FTIR | Confirmation of the presence of key functional groups. |
Q4: I have a low yield of the desired product. What are the potential causes and how can I troubleshoot this?
Low yields can stem from a variety of factors, from incomplete reactions to product degradation.
dot
Caption: A logical diagram for troubleshooting low product yield.
Troubleshooting Steps for Low Yield:
-
Reaction Monitoring: Use TLC or HPLC to monitor the reaction progress. This will help you determine if the starting material is being consumed and if the reaction has gone to completion.
-
Reagent Quality: Ensure that all reagents and solvents are of high purity and are not degraded.
-
Optimization of Reaction Conditions: Systematically vary the reaction temperature, time, and catalyst concentration to find the optimal conditions for the formation of the desired product.
-
Workup and Purification: Review your workup and purification procedures to minimize product loss. Ensure that the pH is appropriate during extractions and that the chosen purification method is suitable for your compound.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 2-Amino-5-fluorobenzotrifluoride in Modern Chemical Synthesis. Available from: [Link]
- Google Patents. US4008278A - Preparation of 2-amino-5-halobenzotrifluoride.
- Google Patents. CN101182295B - Method for synthesizing 2-amido-5-chlorobenzotrifluoride.
- Google Patents. CN106588673A - Preparation method of 2-methyl-5-aminotrifluorotoluene.
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Handling of 2-Amino-5-fluorobenzotrifluoride (CAS 393-39-5). Available from: [Link]
-
National Center for Biotechnology Information. Integration of NMR Spectroscopy in an Analytical Workflow to Evaluate the Effects of Oxidative Stress on Abituzumab: Beyond the Fingerprint of mAbs. Available from: [Link]
-
ResearchGate. (PDF) Impurity profile of amino acids?. Available from: [Link]
-
National Center for Biotechnology Information. Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures. Available from: [Link]
-
MDPI. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Available from: [Link]
Sources
- 1. Integration of NMR Spectroscopy in an Analytical Workflow to Evaluate the Effects of Oxidative Stress on Abituzumab: Beyond the Fingerprint of mAbs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US4008278A - Preparation of 2-amino-5-halobenzotrifluoride - Google Patents [patents.google.com]
- 3. CN101182295B - The synthetic method of 2-amino-5-chlorobenzotrifluoride - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reactions with 2-Amino-5-methoxybenzotrifluoride - A Guide to Solvent Effects
Welcome to the technical support center for 2-Amino-5-methoxybenzotrifluoride. This molecule, a key building block in pharmaceutical and materials science, features a nucleophilic amino group and an electron-deficient trifluoromethylated ring, making it a versatile reactant. However, its reactivity is profoundly influenced by the choice of solvent. This guide provides in-depth, experience-based answers to common challenges, moving beyond simple protocols to explain the causality behind solvent selection for predictable, optimized results.
Frequently Asked Questions (FAQs)
Q1: How does the fundamental choice between a polar protic and a polar aprotic solvent affect my reaction rate?
A: This is one of the most critical decisions in your experimental design, as it directly impacts the nucleophilicity of the this compound.
-
Polar Protic Solvents (e.g., water, ethanol, methanol) possess acidic hydrogens that can form strong hydrogen bonds.[1] While these solvents are excellent for dissolving polar reagents, they can significantly hinder reactions where the amine is the primary nucleophile. The solvent molecules form a "cage" around the lone pair of the nitrogen, stabilizing its ground state and increasing the energy required for it to attack an electrophile, thus slowing the reaction.[1][2]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile, THF) lack acidic hydrogens and cannot act as hydrogen-bond donors.[3] They are highly effective for reactions involving nucleophiles. These solvents work by solvating the counter-cations of bases or catalytic species, which "liberates" the anionic or nucleophilic species, making it more reactive.[3][4] For many transition-metal-catalyzed reactions, such as the Buchwald-Hartwig amination, dipolar aprotic solvents are the preferred choice.[4]
Q2: My reaction is not starting. How do I assess if the solubility of this compound is the issue?
A: A reaction cannot proceed if the reactants are not sufficiently dissolved. This compound has moderate polarity. While highly soluble in polar aprotic solvents, its solubility can be limited in non-polar hydrocarbon solvents or highly polar protic solvents.
Troubleshooting Steps:
-
Visual Inspection: At your reaction temperature, is the mixture a clear, homogeneous solution? If you see solid material, solubility is a limiting factor.
-
Consult Solubility Data: While specific data for this exact compound is sparse, related structures like 2-amino-5-methylthiazole show high solubility in solvents like methanol, ethyl acetate, and acetone, and lower solubility in toluene and cyclohexane.[5]
-
Perform a Solubility Test: Before running the full reaction, test the solubility of your starting material in a small amount of the chosen solvent at the target reaction temperature.
A summary of expected solubility is provided below.
| Solvent Type | Examples | Expected Solubility of this compound | Rationale |
| Non-Polar Aprotic | Toluene, Xylenes, Hexane | Moderate to Low | The polar amine and ether groups limit solubility in purely non-polar media. Often sufficient for high-temperature reactions. |
| Polar Aprotic | DMF, DMSO, Acetonitrile, THF, 1,4-Dioxane | High | The solvent's polarity effectively solvates the polar functional groups of the molecule. |
| Polar Protic | Water, Methanol, Ethanol | Moderate | While the molecule has polar groups capable of H-bonding, the fluorinated aromatic ring is hydrophobic.[6] |
Q3: What is a Meisenheimer complex and is it relevant for reactions with this compound?
A: A Meisenheimer complex is a key intermediate in Nucleophilic Aromatic Substitution (SNAr) reactions. It's a negatively charged, resonance-stabilized species formed when a nucleophile attacks an electron-poor aromatic ring.[7][8]
This is highly relevant if you are performing a reaction where a nucleophile displaces a leaving group on the aromatic ring of a derivative of this compound. The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group that activates the ring for such attacks.[9] The stability of the Meisenheimer complex, and thus the overall reaction rate, is significantly influenced by the solvent's ability to stabilize this charged intermediate. Polar aprotic solvents are generally superior for this purpose.
Troubleshooting Guide: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
This is one of the most common reactions performed with this compound. Success is highly dependent on the interplay between the solvent, base, and ligand.[10]
Issue: My C-N coupling reaction is sluggish, stalls, or provides low yields.
Answer: This is a classic optimization problem where the solvent plays a pivotal role. The ideal solvent must not only dissolve the starting materials but also facilitate the key steps of the catalytic cycle.
Potential Cause 1: Inappropriate Solvent Polarity
Non-polar solvents like toluene are traditional choices for Buchwald-Hartwig reactions, often because they are compatible with strong, poorly soluble bases like sodium tert-butoxide (NaOt-Bu).[11] However, if the catalytic intermediates are polar or charged, a more polar solvent may be required to stabilize them and accelerate the reaction.
Recommended Action:
-
Screen More Polar, Aprotic Solvents: Switch from toluene to 1,4-dioxane or DMF. Dioxane has been shown to be a better choice in certain systems.[12] Research has also demonstrated that 2,2,5,5-tetramethyloxolane (TMO) can be a greener and sometimes higher-yielding alternative to toluene, especially when using a weaker base like Cs₂CO₃.[11]
Potential Cause 2: Mismatch Between Solvent and Base
The effectiveness of the base is directly tied to the solvent. An insoluble inorganic base will have minimal activity if the solvent cannot mediate its interaction with the catalyst and amine.
Recommended Action:
-
For Weak Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): These bases often perform better in more polar solvents like DMF or TMO, which can increase their effective basicity and solubility.[11]
-
For Strong Bases (e.g., NaOt-Bu, LHMDS): These are often run in less polar solvents like toluene or dioxane.
-
Consider a Homogeneous System: If heterogeneity is an issue, switch to a soluble organic base like DBU. This system often performs exceptionally well in polar aprotic solvents like DMF.[13]
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting a slow N-arylation reaction, with a focus on solvent-related factors.
Caption: Troubleshooting workflow for slow C-N coupling reactions.
Experimental Protocols & Data
Protocol: Solvent Screening for Buchwald-Hartwig Amination
This protocol provides a standardized method for efficiently screening multiple solvents to find the optimal conditions for coupling this compound with an aryl halide.
Materials:
-
This compound (1.2 equiv)
-
Aryl Halide (1.0 equiv, e.g., 4-bromotoluene)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOt-Bu, 1.4 equiv)
-
Anhydrous solvents for screening (Toluene, 1,4-Dioxane, DMF, TMO)
-
Reaction vials with stir bars
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Preparation: In a glovebox, add the aryl halide, base, palladium pre-catalyst, and ligand to a set of identical reaction vials.
-
Reagent Addition: Add this compound to each vial.
-
Solvent Addition: Add a consistent volume of each anhydrous solvent to be tested to the respective vials (e.g., to achieve a 0.1 M concentration of the aryl halide).
-
Reaction: Seal the vials, remove them from the glovebox, and place them in a pre-heated reaction block at the desired temperature (e.g., 100 °C).
-
Monitoring: After a set time (e.g., 2 hours), take a small aliquot from each reaction. Quench with water, extract with ethyl acetate, and analyze by LC-MS or GC-MS to determine the percent conversion.
-
Analysis: Continue monitoring at regular intervals (e.g., 4h, 8h, 24h) until the reaction with the highest conversion has plateaued. Compare the reaction rates and final yields across the different solvents to identify the optimum.
Data: Properties of Common Solvents for C-N Coupling
The choice of solvent involves a trade-off between polarity, boiling point, and compatibility with the chosen reagents.
| Solvent | Dielectric Constant (ε) at 20°C | Boiling Point (°C) | Key Considerations & Use Cases |
| Toluene | 2.4 | 111 | Standard, non-polar choice. Good for strong, insoluble bases like NaOt-Bu.[11] |
| 1,4-Dioxane | 2.2 | 101 | Ethereal, slightly more polar than toluene. Can improve solubility and rates. Often a good starting point for screening.[12][14] |
| Tetrahydrofuran (THF) | 7.5 | 66 | More polar than dioxane, but its low boiling point limits reaction temperature. |
| Dimethylformamide (DMF) | 36.7 | 153 | Highly polar aprotic. Excellent for dissolving polar substrates and salts. Works well with soluble bases like DBU or weaker inorganic bases.[4][13] |
| Acetonitrile (MeCN) | 37.5 | 82 | Highly polar, but its low boiling point can be a limitation. Can be effective in some optimized systems.[15][16] |
| 2,2,5,5-Tetramethyloxolane (TMO) | ~2.9 | 108 | A greener, safer alternative to toluene with similar properties. Can outperform toluene with certain bases like Cs₂CO₃.[11] |
Visualizing Solvent-Reactant Interactions
The diagram below illustrates the conceptual difference between how protic and aprotic solvents interact with the amine nucleophile in the reaction mixture.
Caption: Contrasting effects of protic vs. aprotic solvents.
References
-
Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]
-
2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations. Maynooth University Research Archive Library. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
Nucleophilic aromatic substitution. Wikipedia. [Link]
-
Effect of solvent on Buchwald coupling of 2 and 3. ResearchGate. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
The difference between protic vs. aprotic solvents. YouTube. [Link]
-
Accelerated Chemical Reaction Optimization Using Multi-Task Learning. PMC. [Link]
-
Accelerated Chemical Reaction Optimization using Multi-Task Learning. ChemRxiv. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. [Link]
-
Polar Protic vs Polar Aprotic Solvents in Organic Chemistry. YouTube. [Link]
-
Solubilities of Amino Acids in Different Mixed Solvents. [Link]
-
The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]
-
Solubility determination and thermodynamic modelling of 2-amino-5-methylthiazole in eleven organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. ResearchGate. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 3. m.youtube.com [m.youtube.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 12. researchgate.net [researchgate.net]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. Accelerated Chemical Reaction Optimization Using Multi-Task Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemrxiv.org [chemrxiv.org]
Technical Support Center: Temperature Control in 2-Amino-5-methoxybenzotrifluoride Synthesis
Introduction: Welcome to the technical support guide for the synthesis of 2-Amino-5-methoxybenzotrifluoride. This molecule is a key building block in the development of pharmaceuticals and advanced materials, making the reliability of its synthesis paramount. Achieving high yield and purity is not merely a matter of following steps; it is an exercise in controlling reaction kinetics and thermodynamics. Temperature is arguably the most critical variable in this process. This guide is structured to provide not just protocols, but a deep, mechanistic understanding of why temperature control is crucial, empowering you to troubleshoot and optimize your experiments effectively.
Part 1: Foundational Principles & Frequently Asked Questions (FAQs)
This section addresses the core concepts of the synthesis, focusing on the role of temperature at each critical juncture.
Q1: What is a common and reliable synthetic pathway for this compound, and which steps are most temperature-sensitive?
A common and efficient pathway involves a two-step process starting from 3-methoxybenzotrifluoride:
-
Electrophilic Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring, typically at the position para to the methoxy group and meta to the trifluoromethyl group, to form 2-Nitro-5-methoxybenzotrifluoride.
-
Reduction: Conversion of the nitro group to an amino group (-NH₂), yielding the final product.
Both steps are highly exothermic and demand stringent temperature control. The nitration step is the most critical and hazardous due to the potential for a runaway reaction and the formation of undesired isomers. The reduction step's temperature influences the reaction rate and the potential for forming incomplete reduction byproducts.
Q2: From a chemical standpoint, why is maintaining a low temperature (e.g., 0-10°C) essential during the nitration of 3-methoxybenzotrifluoride?
A2: Maintaining a low and stable temperature during nitration is crucial for three primary reasons:
-
Controlling Regioselectivity: The methoxy group (-OCH₃) is a strongly activating, ortho, para-directing group, while the trifluoromethyl group (-CF₃) is a deactivating, meta-directing group. To achieve the desired 2-nitro isomer, the reaction must be kinetically controlled. At higher temperatures, the reaction gains enough energy to overcome activation barriers for the formation of other, less-favored isomers, leading to a complex and difficult-to-purify product mixture.
-
Preventing Dinitration: The nitration reaction is highly exothermic. If the temperature rises uncontrollably, the rate of reaction increases exponentially. This can lead to the introduction of a second nitro group onto the already activated ring, significantly reducing the yield of the desired mono-nitro product.
-
Ensuring Safety: The use of a potent nitrating mixture (typically concentrated nitric and sulfuric acids) presents a significant safety hazard. An uncontrolled exotherm can lead to a runaway reaction, causing a rapid increase in pressure and the potential for vessel failure. Strict temperature control, combined with slow, dropwise addition of the nitrating agent, is a non-negotiable safety protocol.[1][2]
Q3: What are the typical temperature considerations for the reduction of 2-Nitro-5-methoxybenzotrifluoride?
A3: The optimal temperature for the reduction step depends heavily on the chosen methodology:
-
Catalytic Hydrogenation: This is a common industrial method using catalysts like Palladium on Carbon (Pd/C) or Raney Nickel under hydrogen pressure. These reactions are also exothermic. The temperature is typically maintained in a range of 25-80°C .[1] Insufficient temperature can lead to a sluggish or incomplete reaction, while excessive heat can increase the risk of side reactions or catalyst degradation.
-
Metal-Acid Reduction: Using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or iron (Fe) in acetic acid is also effective. These reactions are often performed at elevated temperatures, typically refluxing at 60-100°C , to drive the reaction to completion.[3] Careful monitoring is still required to maintain a controlled reflux and prevent overly vigorous reactions.
Part 2: Troubleshooting Guide: Common Issues & Solutions
This section is designed to help you diagnose and resolve specific problems encountered during the synthesis.
Scenario 1: Consistently Low Final Yield
Q: My final yield of this compound is below 50%. I've checked my reagents and stoichiometry. What temperature-related factors should I investigate?
A: Low yield is often a direct consequence of suboptimal temperature control at either stage of the synthesis. Systematically evaluate the following points:
| Reaction Stage | Potential Temperature-Related Cause | Recommended Action |
| Nitration | Temperature too high (>15°C): This is the most likely culprit. It promotes the formation of undesired isomers and dinitrated byproducts, which are lost during purification. | Maintain a strict internal reaction temperature between 0-10°C . Use an efficient cooling bath (ice-salt or cryocooler) and ensure the rate of nitrating agent addition does not cause the temperature to exceed this range. |
| Inconsistent Temperature: Fluctuations can lead to a mixture of products, making isolation of the desired compound inefficient. | Ensure the cooling bath has sufficient capacity for the scale of the reaction and that stirring is vigorous enough for uniform heat distribution. | |
| Reduction | Temperature too low (for catalytic hydrogenation): If the reaction is run at ambient temperature without sufficient catalyst loading or hydrogen pressure, it may not proceed to completion, leaving unreacted nitro-intermediate. | For catalytic hydrogenation, gently warm the reaction to 40-60°C to increase the reaction rate. Monitor hydrogen uptake to confirm the reaction is progressing. |
| Reaction time too short (for metal-acid): Even at reflux, if the reaction time is insufficient, the conversion will be incomplete. | Ensure the reaction is held at a steady reflux for a sufficient duration (typically 2-6 hours), using TLC or LC-MS to monitor the disappearance of the starting material. |
Scenario 2: Product Purity Issues
Q: My NMR analysis shows that the final product is contaminated. How can temperature manipulation improve its purity?
A: Impurities are often byproducts formed due to thermal deviations.
-
Problem: Presence of Regioisomers. If you detect isomers of this compound, the issue almost certainly lies in the nitration step.
-
Solution: The formation of unwanted isomers is a kinetic issue. Re-run the nitration, ensuring the temperature never exceeds 10°C, and preferably is kept below 5°C. The slower, more controlled reaction will heavily favor the thermodynamically preferred 2-nitro isomer.
-
-
Problem: Presence of Partially Reduced Intermediates (e.g., nitroso, hydroxylamine compounds). These impurities indicate an incomplete or inefficient reduction step.
-
Solution: This suggests the reduction reaction lacked the necessary energy or time for full conversion. If using catalytic hydrogenation, consider increasing the temperature to the higher end of the recommended range (e.g., 70-80°C) or increasing the hydrogen pressure. If using a metal-acid system, ensure a consistent and vigorous reflux is maintained and consider extending the reaction time.
-
Scenario 3: Runaway Reaction During Nitration
Q: During the addition of the nitrating mix, the temperature spiked rapidly, and I had to stop the reaction. How do I prevent this critical safety failure?
A: A thermal runaway during nitration is a serious event that must be prevented through rigorous process control.
-
Root Cause: The rate of heat generation from the exothermic reaction exceeded the rate of heat removal by the cooling system.
-
Preventative Measures:
-
Pre-Cooling: Ensure the substrate solution (3-methoxybenzotrifluoride in sulfuric acid) is thoroughly cooled to the target temperature (0-5°C) before starting the addition of the nitrating agent.
-
Controlled Addition Rate: The nitrating mix must be added dropwise via an addition funnel or syringe pump. The addition rate should be slow enough that the internal thermometer shows no significant rise above the setpoint.
-
Cooling Bath Capacity: The cooling bath must be large enough to act as an effective heat sink. For larger-scale reactions, a simple ice-water bath may be insufficient. An ice-salt bath (-10 to -20°C) or a circulating chiller provides a more robust cooling capacity.
-
Vigorous Stirring: Efficient mechanical stirring is essential to dissipate heat from the point of addition throughout the reaction mixture, preventing the formation of localized hot spots.
-
Part 3: Experimental Protocols & Workflows
The following protocols represent best practices for temperature control. Always perform a thorough safety review before conducting any chemical synthesis.
Protocol 1: Temperature-Controlled Nitration
-
Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a mechanical stirrer, a digital thermometer probing the reaction mixture, and a pressure-equalizing dropping funnel. Place the flask in an ice-salt bath.
-
Initial Cooldown: Charge the flask with 3-methoxybenzotrifluoride and concentrated sulfuric acid. Begin stirring and allow the mixture to cool to 0-5°C .
-
Nitrating Agent Addition: Slowly add the pre-chilled nitrating mixture (concentrated nitric acid in sulfuric acid) via the dropping funnel. Crucially, monitor the internal temperature continuously. Adjust the addition rate to ensure the temperature does not rise above 10°C . This step may take 1-2 hours depending on the scale.
-
Reaction Hold: After the addition is complete, maintain the reaction mixture at 5-10°C with stirring for an additional 1-2 hours to ensure complete conversion.
-
Quenching: Slowly pour the reaction mixture over crushed ice with vigorous stirring. This is also an exothermic process and must be done carefully.
Protocol 2: Temperature-Controlled Catalytic Hydrogenation
-
Vessel Preparation: In a suitable hydrogenation vessel (e.g., a Parr shaker), add the 2-Nitro-5-methoxybenzotrifluoride, a suitable solvent (e.g., ethanol or ethyl acetate), and the Pd/C catalyst (typically 5-10 mol%).
-
Inerting: Seal the vessel and purge it several times with nitrogen, followed by several purges with hydrogen gas.
-
Reaction Execution: Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi). Begin vigorous stirring.
-
Temperature Management: The reaction is exothermic and will naturally warm. Use the vessel's heating/cooling mantle to maintain a stable internal temperature of 40-60°C . Monitor the pressure drop to track hydrogen uptake.
-
Completion: Once hydrogen uptake ceases, maintain the temperature for another hour to ensure full conversion. Cool the vessel to room temperature before carefully venting and filtering the catalyst.
Troubleshooting Workflow Diagram
This diagram outlines a logical process for diagnosing issues in the synthesis.
Caption: Troubleshooting workflow for synthesis issues.
Part 4: Mechanistic Visualization
Understanding the reaction pathway is key to rational process control.
Synthesis Pathway Diagram
Sources
Technical Support Center: Monitoring 2-Amino-5-methoxybenzotrifluoride Reactions by TLC
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor the progress of reactions involving 2-Amino-5-methoxybenzotrifluoride. As a crucial intermediate in pharmaceutical synthesis, precise reaction monitoring is paramount. This resource offers troubleshooting solutions and frequently asked questions to address common challenges encountered during TLC analysis of this compound and its derivatives.
Section 1: Frequently Asked Questions (FAQs)
Q1: My spots are streaking on the TLC plate. What is the likely cause and how can I fix it?
A1: Streaking is a common issue in TLC and can be caused by several factors when working with this compound, which is a basic compound.
-
Sample Overloading: Applying too much sample to the TLC plate is a frequent cause of streaking.[1][2][3] Try diluting your sample before spotting it onto the plate.
-
Compound-Silica Interaction: As an amine, your compound is basic and can interact strongly with the acidic silica gel on the TLC plate, leading to tailing or streaking. To mitigate this, you can add a small amount of a basic modifier like triethylamine (0.1–2.0%) or a few drops of ammonia in methanol to your eluent (mobile phase).[1]
Q2: I'm not seeing any spots on my TLC plate, even though I know the reaction is proceeding. What should I do?
A2: The inability to visualize spots can be frustrating, but there are several troubleshooting steps you can take.
-
UV Visualization: this compound contains an aromatic ring and should be UV active. Ensure you are using a UV lamp at the correct wavelength (typically 254 nm) to visualize the spots.
-
Sample Concentration: Your sample may be too dilute.[1][3] Try concentrating your sample or spotting the same location multiple times, allowing the solvent to dry between applications.
-
Staining: If your compound is not UV active or the concentration is very low, a chemical stain is necessary. For amines, ninhydrin is a highly effective stain that produces colored spots upon heating.[4][5][6] Other general stains like potassium permanganate or ceric ammonium molybdate can also be used.[5][7]
Q3: My starting material and product have very similar Rf values. How can I improve their separation?
A3: Poor separation between spots with similar polarities can be addressed by modifying the mobile phase.
-
Solvent System Optimization: The polarity of your eluent is critical for good separation. If the Rf values are too high (spots are near the solvent front), your eluent is too polar. Conversely, if the Rf values are too low (spots are near the baseline), your eluent is not polar enough.[1] Experiment with different solvent ratios or try a different solvent system altogether to achieve better separation.
-
Two-Dimensional TLC: For very challenging separations, you can run a 2D TLC.[8] After running the plate in one direction, it is dried, rotated 90 degrees, and then run in a second solvent system. This can often resolve compounds that co-elute in a single solvent system.
Section 2: Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to resolving common issues encountered during the TLC monitoring of this compound reactions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Streaking or Tailing of Spots | 1. Sample is too concentrated.[2][3] 2. Strong interaction between the basic amine and the acidic silica gel. 3. Impurities in the sample. | 1. Dilute the sample before spotting. 2. Add a basic modifier to the eluent (e.g., 0.1-1% triethylamine or a few drops of ammonium hydroxide).[1] 3. Purify the sample if possible before running the TLC. |
| Spots Not Visible | 1. Compound is not UV active or the concentration is too low.[1] 2. The solvent level in the developing chamber was above the spotting line.[1][3] 3. The compound is volatile and may have evaporated.[1] | 1. Use a chemical stain such as ninhydrin, potassium permanganate, or p-anisaldehyde.[4][5][7] 2. Ensure the solvent level is below the origin line on the TLC plate. 3. This can be difficult to overcome with TLC; consider other analytical techniques if volatility is a major issue. |
| Poor Separation (Spots are too close together) | 1. The polarity of the mobile phase is not optimal.[1] 2. The starting material and product have very similar chemical structures and polarities. | 1. Systematically vary the solvent ratio of your eluent. A good starting point for many organic reactions is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate). 2. Try a different solvent system. For example, if a hexane/ethyl acetate mixture is not working, consider a dichloromethane/methanol system. 3. Consider using a different stationary phase, such as alumina or reverse-phase silica gel, although this is a more advanced technique. |
| Irregular or "Wavy" Solvent Front | 1. The TLC plate was not placed evenly in the developing chamber. 2. The adsorbent on the TLC plate is not uniform. 3. The chamber was not properly saturated with solvent vapors. | 1. Ensure the plate is placed vertically and is not touching the sides of the chamber.[3] 2. Use high-quality, pre-coated TLC plates. 3. Line the inside of the developing chamber with filter paper saturated with the eluent to ensure a saturated atmosphere. |
Section 3: Experimental Protocol - A Step-by-Step Guide
This protocol outlines a general procedure for monitoring a reaction involving this compound using TLC.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber (a beaker with a watch glass or a dedicated TLC tank)
-
Capillary tubes for spotting
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
UV lamp (254 nm)
-
Staining solution (e.g., ninhydrin solution)
-
Heat gun or hot plate
-
Reaction mixture, starting material, and co-spot samples
Procedure:
-
Prepare the Developing Chamber: Pour the chosen eluent into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside, leaning against the wall, to help saturate the chamber with solvent vapors. Cover the chamber and allow it to equilibrate for at least 5-10 minutes.
-
Prepare the TLC Plate: Using a pencil, gently draw a light line (the origin) about 1 cm from the bottom of the TLC plate. Be careful not to scrape off the silica gel. Mark small tick marks on this line where you will spot your samples.
-
Spot the Plate:
-
Dip a clean capillary tube into your starting material solution and gently touch it to the first tick mark on the origin line. The spot should be small and concentrated.
-
Using a new capillary tube, spot the reaction mixture on the next tick mark.
-
For a co-spot, apply the starting material and the reaction mixture to the same spot on the third tick mark. This helps to confirm the identity of the starting material spot in the reaction mixture lane.
-
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the solvent level is below the origin line.[1] Cover the chamber and allow the solvent to travel up the plate via capillary action.
-
Visualize the Plate:
-
Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the plate under a UV lamp and circle any visible spots with a pencil.
-
If spots are not visible or for confirmation, proceed to staining.
-
-
Stain the Plate (if necessary):
-
Dip the dried plate into the ninhydrin staining solution or spray it evenly.
-
Gently heat the plate with a heat gun or on a hot plate until colored spots appear.[4] Be careful not to overheat, as this can char the plate.
-
-
Analyze the Results: Compare the spots in the reaction mixture lane to the starting material lane. The disappearance of the starting material spot and the appearance of a new spot (the product) indicate the progress of the reaction. The Rf value (retention factor) for each spot can be calculated by dividing the distance traveled by the spot by the distance traveled by the solvent front.
Section 4: Visualization and Workflow Diagram
Troubleshooting Workflow for TLC Analysis
The following diagram illustrates a logical workflow for troubleshooting common issues during TLC analysis.
Caption: A flowchart for troubleshooting common TLC problems.
References
-
ChemicalDesk. (2011). TLC stains for amines. [Link]
-
Org Prep Daily. (2006). TLC Staining solutions. [Link]
-
University of Rochester, Department of Chemistry. Magic Formulas: TLC Stains. [Link]
-
Unknown. TLC stains. [Link]
-
Medium. (2023). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. [Link]
Sources
- 1. silicycle.com [silicycle.com]
- 2. microbiozindia.com [microbiozindia.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. ChemicalDesk.Com: TLC stains for amines [allchemist.blogspot.com]
- 5. Magic Formulas [chem.rochester.edu]
- 6. TLC Stains | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 7. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 8. Chromatography [chem.rochester.edu]
Overcoming poor solubility of 2-Amino-5-methoxybenzotrifluoride in reactions
Technical Support Center: 2-Amino-5-methoxybenzotrifluoride
Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with the solubility of this versatile but often stubborn building block. Here, we move beyond simple solvent lists to explore the underlying principles and provide robust, field-tested strategies to ensure your reactions proceed smoothly and efficiently.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound won't dissolve in my reaction solvent. What are my immediate troubleshooting steps?
A1: Initial Troubleshooting: A Systematic Approach
Poor solubility is a common hurdle. The molecular structure of this compound—with its polar amine and methoxy groups and a lipophilic trifluoromethyl group—gives it a complex solubility profile. A systematic approach is the most effective way to solve this issue.[1]
-
Confirm Solvent Choice ("Like Dissolves Like"): The principle of "like dissolves like" is your first guide.[1] This compound has mixed polarity. While it may struggle in very nonpolar solvents (like hexanes) or very polar protic solvents (like water), it often finds a better home in moderately polar aprotic solvents.
-
Gentle Heating: Solubility is temperature-dependent. Gently warming the mixture (e.g., to 40-60 °C) can significantly increase both the rate of dissolution and the amount of solute that can be dissolved. Always be mindful of the thermal stability of your other reagents and the boiling point of your solvent.
-
Particle Size Reduction: If you are using a crystalline solid, grinding it into a fine powder with a mortar and pestle increases the surface area available for solvation, which can speed up dissolution.[1][2]
-
Sonication: For stubborn suspensions, an ultrasonic bath can be highly effective. The high-frequency sound waves create cavitation bubbles that agitate the mixture on a microscopic level, breaking apart solid aggregates and enhancing dissolution.[1]
If these initial steps fail, a more advanced strategy involving solvent systems or catalysts is necessary.
Q2: I've tried common solvents like DCM and THF with limited success. How do I select a better solvent or co-solvent system?
A2: Rational Solvent & Co-Solvent Selection
When single solvents fail, a rational screening process or the use of a co-solvent system is the next logical step.
Causality: A co-solvent works by modifying the overall polarity of the solvent system to better match the solute.[1] For this compound, you need a solvent that can accommodate both its polar H-bonding sites and its nonpolar -CF3 group.
Recommended Solvents for Screening: The following table provides a starting point for screening solvents of varying polarity and functionality.
| Solvent | Class | Polarity Index | Boiling Point (°C) | Key Considerations |
| Toluene | Aromatic | 2.4 | 111 | Good for dissolving nonpolar moieties; can be heated. |
| Dioxane | Ether | 4.8 | 101 | Aprotic, moderately polar, good for many organic reagents. |
| Acetonitrile (ACN) | Nitrile | 5.8 | 82 | Polar aprotic, often a good choice for anilines.[3] |
| N,N-Dimethylformamide (DMF) | Amide | 6.4 | 153 | Highly polar aprotic; excellent solvating power but can be difficult to remove.[3] |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 7.2 | 189 | Very strong, highly polar aprotic solvent; use sparingly as it is very high-boiling. |
Experimental Protocol: Co-Solvent System Development
-
Primary Dissolution: Dissolve the this compound in the minimum required amount of a strong, compatible solvent in which it is highly soluble (e.g., DMF or Dioxane).
-
Titration: Slowly add this concentrated solution to your primary reaction solvent (the one required by the reaction conditions but in which the amine is poorly soluble).
-
Observation: Monitor for any signs of precipitation. The goal is to find a ratio that keeps the amine in solution while maintaining the integrity of the reaction conditions. A common starting point is a 9:1 or 4:1 ratio of the primary solvent to the co-solvent.
The following workflow diagram illustrates a decision-making process for solvent selection.
Caption: Decision workflow for troubleshooting solubility.
Q3: My reaction involves an aqueous phase (e.g., using NaOH or K2CO3 as a base) and my amine is insoluble in water. The reaction is sluggish. What should I do?
A3: Implementing Phase-Transfer Catalysis (PTC)
This is a classic scenario for heterogeneous reactions and the perfect application for a phase-transfer catalyst (PTC).[1]
Causality: A PTC is a substance that transports a reactant from one phase (like an aqueous phase) into another (the organic phase) where the reaction can occur.[4][5] For an acylation or alkylation using an inorganic base, the PTC, typically a quaternary ammonium salt, forms an ion pair with the hydroxide or carbonate anion. This new, lipophilic ion pair is soluble in the organic phase, allowing it to interact with your substrate and deprotonate the amine or facilitate the reaction.[4][6]
Benefits of PTC:
-
Eliminates the need for expensive, anhydrous, or hazardous solvents.[5]
-
Allows the use of inexpensive and environmentally benign inorganic bases.[6]
-
Can dramatically accelerate reaction rates in two-phase systems.[5]
Recommended Phase-Transfer Catalysts:
| Catalyst | Abbreviation | C# | Key Use Case |
| Tetrabutylammonium Bromide | TBAB | 16 | General purpose, widely available, effective for many reactions.[3] |
| Aliquat® 336 | (Tricaprylylmethylammonium chloride) | 25 | Highly lipophilic, excellent for transferring anions into nonpolar organic phases. |
| Tetrabutylammonium Hydrogen Sulfate | TBAHS | 16 | Useful when a bromide or chloride anion might interfere with the reaction. |
C# is the total number of carbons on the 4 alkyl chains, an indicator of organophilicity.[6]
Experimental Protocol: Acylation using PTC
-
Setup: In a reaction flask, combine this compound (1.0 eq) and your chosen organic solvent (e.g., Toluene).
-
Aqueous Phase: In a separate vessel, dissolve your base (e.g., K2CO3, 2.0 eq) in water.
-
Catalyst Addition: Add the phase-transfer catalyst (e.g., TBAB, 0.05-0.10 eq) to the organic mixture.
-
Combine & React: Add the aqueous base to the organic mixture. Begin vigorous stirring (>500 RPM) to create a large surface area between the phases.
-
Reagent Addition: Slowly add the acylating or alkylating agent (e.g., Benzoyl Chloride, 1.1 eq) to the biphasic mixture.
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion. The reaction should be significantly faster than without the PTC.
This PTC-mediated approach is a powerful technique for overcoming the insolubility barrier in heterogeneous reaction systems.[5][7]
Q4: Are there any safety considerations I should be aware of when handling this compound?
A4: Safety and Handling
Yes, proper handling is crucial. Based on safety data for structurally similar compounds like 2-aminobenzotrifluoride and 2-Amino-5-fluorobenzotrifluoride, caution is warranted.[8][9][10][11]
-
Personal Protective Equipment (PPE): Always wear standard PPE, including safety goggles with side-shields, nitrile gloves, and a lab coat.[12]
-
Ventilation: Handle this compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[10][12]
-
Toxicity: This class of compounds (substituted anilines) should be considered toxic if swallowed, in contact with skin, or if inhaled.[13] Avoid creating dust.[12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat, sparks, or open flames.[8][10] It is incompatible with strong oxidizing agents and strong acids.[8][11]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Always consult the specific Safety Data Sheet (SDS) provided by your supplier before use.[8][12]
References
-
What is phase transfer catalyst? Describe the role of amine as a phase - Filo. (n.d.). Retrieved January 11, 2026, from [Link]
-
Phase Transfer Catalysis - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved January 11, 2026, from [Link]
-
article #2 - starburst quaternary ammonium salt - a new effective phase transfer catalyst - American Institute of Chemists. (n.d.). Retrieved January 11, 2026, from [Link]
-
Phase Transfer and Ammonium Salt Catalyzed Reactions | Request PDF - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
-
Toward overcoming solubility issues in organic chemistry - ScienceDaily. (2021, May 20). Retrieved January 11, 2026, from [Link]
-
A Minireview of Phase-Transfer Catalysis and Recent Trends | Biomedres. (2022, August 12). Retrieved January 11, 2026, from [Link]
-
Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents - Der Pharma Chemica. (n.d.). Retrieved January 11, 2026, from [Link]
-
Optimization of reaction conditions for the acylation of aniline with acetic acid using mPANI/Ag nanocomposite a - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
-
4.7: Reaction Work-Ups - Chemistry LibreTexts. (2021, September 27). Retrieved January 11, 2026, from [Link]
-
Solvent and Catalyst Free Acylation of Anilines with Acetic Acid - YMER. (2023, October 12). Retrieved January 11, 2026, from [Link]
-
Solvent and Catalyst Free Acylation of Anilines with Acetic Acid - ijarsct. (n.d.). Retrieved January 11, 2026, from [Link]
-
Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons - Pearson. (n.d.). Retrieved January 11, 2026, from [Link]
-
5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (2021, July 26). Retrieved January 11, 2026, from [Link]
-
Solubility enhancement techniques: A comprehensive review - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
-
MATERIAL SAFETY DATA SHEET - Cohizon Life Sciences. (2022, June 20). Retrieved January 11, 2026, from [Link]
-
Methanesulfonic acid, trifluoro-, 1,2-dimethyl-1-propenyl ester - Organic Syntheses Procedure. (n.d.). Retrieved January 11, 2026, from [Link]
-
(PDF) Trifluoromethanesulfonic acid in organic synthesis - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
-
Solubilities of Amino Acids in Different Mixed Solvents. (n.d.). Retrieved January 11, 2026, from [Link]
-
Recent Applications of Trifluoromethanesulfonic Anhydride in Organic Synthesis - PubMed. (2022, December 21). Retrieved January 11, 2026, from [Link]
-
The Solubility of Amino Acids in Various Solvent Systems - DigitalCommons@URI. (n.d.). Retrieved January 11, 2026, from [Link]
-
2-Amino-5-hydroxybenzotrifluoride | C7H6F3NO | CID 14692834 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. What is phase transfer catalyst? Describe the role of amine as a phase tr.. [askfilo.com]
- 5. The Chemist | Journal of the American Institute of Chemists [theaic.org]
- 6. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 7. biomedres.us [biomedres.us]
- 8. fishersci.com [fishersci.com]
- 9. 2-Amino-5-fluorobenzotrifluoride - Safety Data Sheet [chemicalbook.com]
- 10. cohizon.com [cohizon.com]
- 11. 2-Amino-5-fluorobenzotrifluoride(393-39-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 12. echemi.com [echemi.com]
- 13. jubilantingrevia.com [jubilantingrevia.com]
Validation & Comparative
A Comparative Guide to the 1H NMR Analysis of 2-Amino-5-methoxybenzotrifluoride and its Precursor
For researchers, scientists, and professionals engaged in drug development and organic synthesis, the precise characterization of molecular structures is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone analytical technique for elucidating the structure and purity of synthesized compounds. This guide provides an in-depth comparative analysis of the 1H NMR spectra of 2-Amino-5-methoxybenzotrifluoride and its common synthetic precursor, 4-methoxy-2-nitrobenzotrifluoride. By examining the spectral changes that occur during the reduction of the nitro group to an amine, this guide will illustrate key principles of 1H NMR spectroscopy and provide a practical framework for the analysis of substituted aromatic systems.
The Synthetic Context: From Nitroarene to Aniline
The synthesis of this compound often proceeds via the reduction of the corresponding nitro compound, 4-methoxy-2-nitrobenzotrifluoride. This transformation is a fundamental reaction in organic chemistry and results in significant changes to the electronic environment of the aromatic ring, which are readily observable by 1H NMR spectroscopy.
Experimental Protocol: Acquiring High-Quality 1H NMR Spectra
A well-defined experimental protocol is crucial for obtaining high-resolution and reproducible 1H NMR spectra. The following procedure is recommended for the analysis of both this compound and its nitro precursor.
1. Sample Preparation:
-
Analyte Purity: Ensure the analyte is of sufficient purity to avoid interference from impurities in the 1H NMR spectrum.
-
Solvent Selection: Chloroform-d (CDCl3) is a common and suitable solvent for both compounds. It is important to use a deuterated solvent to avoid a large, interfering solvent signal in the spectrum.
-
Concentration: Dissolve approximately 5-10 mg of the solid compound in 0.6-0.7 mL of CDCl3 in a clean, dry vial. For liquid samples, use a similar amount.
-
Homogenization: Gently vortex or swirl the vial to ensure the sample is completely dissolved. If particulates are present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.
-
NMR Tube: Use a clean, standard 5 mm NMR tube.
-
Internal Standard: For precise chemical shift referencing, tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).
2. NMR Spectrometer Setup and Data Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution of aromatic signals and coupling patterns.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent (CDCl3). Perform manual or automated shimming to optimize the magnetic field homogeneity, which is critical for sharp spectral lines.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is sufficient.
-
Number of Scans: 8 to 16 scans are typically adequate for a sufficient signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally appropriate.
-
Spectral Width: A spectral width of approximately 12-15 ppm is suitable to encompass all expected signals.
-
-
Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing and Baseline Correction: Manually or automatically phase the spectrum and correct the baseline to ensure accurate integration.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.
-
Comparative Spectral Analysis
The following sections detail the predicted 1H NMR spectrum of this compound and a representative spectrum of its precursor, 4-methoxy-2-nitrobenzotrifluoride. The comparison will highlight the diagnostic changes in chemical shifts and coupling patterns.
4-methoxy-2-nitrobenzotrifluoride: The Precursor
The presence of the strongly electron-withdrawing nitro group (-NO2) and the trifluoromethyl group (-CF3) significantly deshields the aromatic protons. In contrast, the methoxy group (-OCH3) is an electron-donating group, which has a shielding effect, particularly on the ortho and para positions.
Predicted 1H NMR Data (400 MHz, CDCl3):
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~7.5 - 7.7 | d | ~2-3 |
| H-5 | ~7.2 - 7.4 | dd | ~9 and ~2-3 |
| H-6 | ~7.0 - 7.2 | d | ~9 |
| -OCH3 | ~3.9 - 4.1 | s | - |
Interpretation:
-
The aromatic region will display an AMX spin system.
-
H-3 is ortho to the strongly withdrawing nitro group and meta to the methoxy group, and will thus be the most downfield of the aromatic protons, appearing as a doublet due to meta-coupling with H-5.
-
H-5 is ortho to the methoxy group and meta to the nitro group, experiencing both shielding and deshielding effects. It will appear as a doublet of doublets due to ortho-coupling with H-6 and meta-coupling with H-3.
-
H-6 is ortho to the methoxy group and will be the most upfield of the aromatic protons, appearing as a doublet from ortho-coupling with H-5.
-
The methoxy protons will appear as a sharp singlet in the typical region for methoxy groups.
This compound: The Product
The reduction of the nitro group to an amino group (-NH2) introduces a strong electron-donating group to the aromatic ring. This leads to a significant upfield shift (shielding) of the aromatic protons, particularly those ortho and para to the newly formed amino group.
Predicted 1H NMR Data (400 MHz, CDCl3):
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~6.8 - 7.0 | d | ~8-9 |
| H-4 | ~6.6 - 6.8 | dd | ~8-9 and ~2-3 |
| H-6 | ~6.9 - 7.1 | d | ~2-3 |
| -OCH3 | ~3.7 - 3.9 | s | - |
| -NH2 | ~3.5 - 4.5 | br s | - |
Interpretation:
-
The aromatic region will again show a complex splitting pattern, but the overall chemical shifts will be shifted upfield compared to the nitro precursor.
-
The amino protons will appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
-
H-3 is now ortho to the electron-donating amino group and will be significantly shielded, appearing as a doublet due to ortho-coupling with H-4.
-
H-4 is ortho to the methoxy group and meta to the amino group, appearing as a doublet of doublets from coupling to H-3 and H-6.
-
H-6 is para to the methoxy group and ortho to the amino group, and will also be shielded, appearing as a doublet due to meta-coupling with H-4.
-
The methoxy protons will appear as a sharp singlet, likely at a slightly more upfield position compared to the nitro compound due to the overall increase in electron density on the ring.
Key Spectral Differences and Diagnostic Insights
The most significant difference between the 1H NMR spectra of the precursor and the product is the pronounced upfield shift of the aromatic protons in this compound. This is a direct consequence of the conversion of the electron-withdrawing nitro group to the electron-donating amino group. This dramatic change in the electronic nature of the substituent provides a clear and unambiguous confirmation of the success of the reduction reaction.
Furthermore, the appearance of a broad singlet in the range of 3.5-4.5 ppm , corresponding to the amino protons, is a key diagnostic signal for the formation of the product. The disappearance of the downfield aromatic signals characteristic of the nitro-substituted ring provides further evidence of the complete conversion of the starting material.
Conclusion
The comparative 1H NMR analysis of this compound and its precursor, 4-methoxy-2-nitrobenzotrifluoride, serves as an excellent case study in the application of NMR spectroscopy for reaction monitoring and structural elucidation. The predictable and significant changes in the chemical shifts of the aromatic protons upon reduction of the nitro group provide a robust method for confirming the identity and purity of the final product. By understanding the influence of substituent electronic effects on proton chemical shifts, researchers can confidently interpret 1H NMR spectra and gain valuable insights into the molecular structures they are working with.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
Reich, H. J. (n.d.). Structure Determination Using Spectroscopy. University of Wisconsin. Retrieved from [Link]
A Guide to the 13C NMR Spectral Analysis of 2-Amino-5-methoxybenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry and materials science, trifluoromethylated aromatic compounds are indispensable building blocks. Their unique electronic properties and metabolic stability often impart desirable characteristics to parent molecules. 2-Amino-5-methoxybenzotrifluoride, a trisubstituted benzene ring, presents a fascinating case for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy. The interplay of a strong electron-donating amine (-NH2), a moderate electron-donating methoxy (-OCH3), and a powerful electron-withdrawing trifluoromethyl (-CF3) group creates a distinct electronic environment around each carbon atom.
Predicted ¹³C NMR Spectral Data of this compound
The ¹³C NMR chemical shifts for this compound were calculated using established prediction algorithms, providing a reliable basis for spectral interpretation. The structure with standardized carbon numbering is shown below:

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Chemical Shift and Multiplicity |
| C1 | 118.9 | Attached to the strongly electron-withdrawing -CF₃ group, shifting it downfield. This signal is expected to be a quartet due to two-bond coupling with the three fluorine atoms (²J_CF). |
| C2 | 138.1 | Attached to the electron-donating -NH₂ group, which shields this carbon, but its position adjacent to the -CF₃-bearing carbon results in a moderately downfield shift. |
| C3 | 115.1 | Ortho to the strongly donating -NH₂ group and meta to the -CF₃ group, resulting in a significantly upfield (shielded) position. |
| C4 | 115.8 | Para to the -NH₂ group and ortho to the -OCH₃ group, both of which are strongly shielding. This results in a highly upfield chemical shift. |
| C5 | 157.3 | Attached to the electronegative oxygen of the -OCH₃ group, causing a strong deshielding effect and a significant downfield shift. |
| C6 | 116.5 | Ortho to the -OCH₃ group and meta to the -NH₂ group, leading to a shielded, upfield position. |
| -CF₃ | 125.1 | The carbon of the trifluoromethyl group itself. This signal will be a prominent quartet with a large one-bond C-F coupling constant (¹J_CF ≈ 270-280 Hz).[1][2] |
| -OCH₃ | 55.6 | Typical chemical shift for a methoxy carbon attached to an aromatic ring.[3] |
Disclaimer: Data predicted using the online database NMRDB.org, a tool that utilizes a combination of algorithms for spectral simulation.[4]
Comparative Spectral Analysis: Deconstructing Substituent Effects
To substantiate the predicted values and understand the contribution of each functional group, we can compare the spectrum of our target molecule to simpler, experimentally verified analogs. This comparison illuminates the additive (and sometimes non-additive) nature of substituent chemical shift (SCS) effects.
Table 2: Comparison of ¹³C NMR Chemical Shifts (ppm) for this compound and Related Compounds
| Carbon Position | Benzene | Benzotrifluoride | 2-Aminobenzotrifluoride | Aniline | Predicted Target Compound |
| C1 | 128.5 | 131.1 (q) | 116.1 (q) | 146.7 | 118.9 (q, C1) |
| C2 | 128.5 | 125.5 | 145.1 | 115.2 | 138.1 (C2) |
| C3 | 128.5 | 128.9 | 116.7 | 129.1 | 115.1 (C3) |
| C4 | 128.5 | 129.1 | 127.1 | 118.6 | 115.8 (C4) |
| C5 | 128.5 | 128.9 | 118.8 | 129.1 | 157.3 (C5) |
| C6 | 128.5 | 125.5 | 131.8 | 115.2 | 116.5 (C6) |
| -CF₃ | - | 124.3 (q) | 124.6 (q) | - | 125.1 (q) |
Note: Experimental data for Benzotrifluoride[5][6] and 2-Aminobenzotrifluoride[7] are from referenced sources. Aniline and Benzene values are standard reference data.
Analysis of Key Trends:
-
The -CF₃ Effect: Comparing Benzene to Benzotrifluoride, the -CF₃ group deshields the attached carbon (C1) to ~131.1 ppm and introduces the characteristic quartet signal for the CF₃ carbon itself around 124.3 ppm.[5][6] The effect on other ring carbons is relatively minor.
-
The -NH₂ Effect: In Aniline, the powerful electron-donating -NH₂ group strongly shields the ortho (C2/C6) and para (C4) positions, shifting them significantly upfield relative to benzene, while the ipso carbon (C1) is deshielded.
-
Combined -NH₂ and -CF₃ Effects: In 2-Aminobenzotrifluoride, these effects are combined. The C2 carbon (attached to -NH₂) is strongly deshielded (~145.1 ppm), while the adjacent C1 (attached to -CF₃) is now shielded to ~116.1 ppm due to the powerful ortho-donating effect of the amine.[7]
-
Introducing the -OCH₃ Group: The final addition of the methoxy group at C5 in our target molecule introduces a strong deshielding effect at the ipso-carbon (C5, predicted ~157.3 ppm) and shielding at its ortho positions (C4 and C6). This additional shielding pushes the C4 and C6 signals further upfield, resulting in a cluster of four shielded aromatic carbons between ~115-119 ppm, consistent with the predicted values.
Experimental Protocol for ¹³C NMR Acquisition
This section outlines a robust, self-validating protocol for acquiring a high-quality ¹³C NMR spectrum for a substituted benzotrifluoride derivative.
Part 1: Sample Preparation
The foundation of a good spectrum is a properly prepared sample. Contaminants or improper concentration can lead to poor signal-to-noise and artifacts.
-
Analyte Quantity: Weigh approximately 50-100 mg of this compound for a standard ¹³C NMR experiment. While smaller quantities can be used, this amount ensures a good signal-to-noise ratio can be achieved in a reasonable time frame (e.g., 30-60 minutes).[8]
-
Solvent Selection: Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent in a clean vial before transferring to the NMR tube.
-
Chloroform-d (CDCl₃): A common choice for many organic molecules. Its solvent peak at ~77.16 ppm is a useful reference.
-
Dimethyl sulfoxide-d₆ (DMSO-d₆): Useful for less soluble compounds. Its solvent peak appears at ~39.52 ppm. Be aware that solvents can induce small changes in chemical shifts.[9]
-
-
Internal Standard: Add a small drop of Tetramethylsilane (TMS) to the solution. TMS provides a sharp signal at 0.0 ppm, serving as the universal reference standard for calibrating the chemical shift axis.
-
Transfer and Filtration: Using a Pasteur pipette with a small cotton or glass wool plug, transfer the solution to a clean, dry 5 mm NMR tube. This filtration step removes any particulate matter that could degrade spectral quality.
Part 2: NMR Spectrometer Setup and Data Acquisition
These parameters are typical for a 400 or 500 MHz NMR spectrometer and can be adjusted as needed.
-
Experiment Setup: Load a standard, proton-decoupled ¹³C experiment (e.g., Bruker pulse program zgpg30 or zgdc30). These programs utilize proton decoupling to collapse C-H splittings into single lines and provide signal enhancement through the Nuclear Overhauser Effect (NOE).
-
Key Acquisition Parameters:
-
Pulse Angle (p1): Set to a 30° or 45° flip angle. A 90° pulse provides maximum signal per scan but requires a very long relaxation delay. A smaller flip angle allows for a shorter delay, maximizing signal over the course of the entire experiment.
-
Acquisition Time (AQ): Set to 1.0–2.0 seconds. This determines the digital resolution of the spectrum.
-
Relaxation Delay (D1): Set to 2.0 seconds. This delay allows magnetized nuclei to relax back to equilibrium between pulses. Quaternary carbons, like C1 and C5 in the target molecule, have longer relaxation times, and this delay is crucial for their reliable detection.
-
Number of Scans (NS): Start with 1024 scans. Due to the low natural abundance of ¹³C (~1.1%), signal averaging is required. Increase the number of scans as needed to improve the signal-to-noise ratio for all peaks, especially the quaternary carbons.
-
Part 3: Data Processing
-
Fourier Transform: Apply an exponential multiplication with a line broadening factor (LB) of 1.0 Hz to the Free Induction Decay (FID) before Fourier transformation. This improves the signal-to-noise ratio with a minimal loss of resolution.
-
Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automatic baseline correction to ensure the baseline is flat.
-
Calibration: Calibrate the spectrum by setting the TMS peak to exactly 0.0 ppm.
Visualizing Workflows and Relationships
Diagrams can clarify complex processes and relationships, providing an at-a-glance understanding of the workflow and scientific principles.
Caption: Standard workflow for obtaining and processing a ¹³C NMR spectrum.
Caption: Influence of functional groups on aromatic ¹³C chemical shifts.
References
- Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 25.16 MHz, CDCl₃, experimental) (HMDB0003012).
-
ChemicalBook. (n.d.). Benzotrifluoride(98-08-8) ¹³C NMR spectrum. Retrieved from ChemicalBook.[5]
-
ChemicalBook. (n.d.). 2-Aminobenzotrifluoride(88-17-5) ¹³C NMR spectrum. Retrieved from ChemicalBook.[7]
- Wiley-VCH. (2008). Supporting Information.
-
PubChem. (n.d.). (Trifluoromethyl)benzene. Retrieved from PubChem.[6]
- SciEngine. (n.d.). Supporting information.
- J Pharm Pharm Sci. (2021). Supplementary Information File.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF₃SO₂Na and RfSO₂Na.
- Wired Chemist. (n.d.). Benzotrifluoride Carbon-13 Full Spectrum.
- ChemicalBook. (n.d.). 4-(Trifluoromethoxy)aniline(461-82-5) ¹³C NMR spectrum.
-
MDPI. (2020). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from MDPI.[9]
- University of Wisconsin. (n.d.). NMR Spectroscopy :: ¹³C NMR Chemical Shifts.
-
NMRDB.org. (n.d.). Predict ¹³C carbon NMR spectra. Retrieved from NMRDB.org.[4]
- CASPRE. (n.d.). ¹³C NMR Predictor.
-
PubMed. (2013). Origin of the conformational modulation of the ¹³C NMR chemical shift of methoxy groups in aromatic natural compounds. Retrieved from PubMed.[3]
- ChemAxon. (n.d.). NMR Predictor.
-
BenchChem. (n.d.). A Comparative Analysis of 1H and ¹³C NMR Spectra of 4-Methoxy-2-nitroaniline and Related Compounds. Retrieved from BenchChem.[8]
- ACD/Labs. (n.d.). NMR Prediction.
- ResearchGate. (2016). Can anyone help me to tell me any online website to check ¹³C NMR prediction?
-
Beilstein Journals. (n.d.). for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF₃. Retrieved from Beilstein Journals.[2]
- The Royal Society of Chemistry. (n.d.). Supporting Information for.
- ChemicalBook. (n.d.). 2-Amino-5-acetamidobenzotrifluoride(1579-89-1) ¹³C NMR spectrum.
-
The Royal Society of Chemistry. (n.d.). Site-Specific C-H Chalcogenation of Quinoxalin-2(1H) - Supporting Information. Retrieved from The Royal Society of Chemistry.[10]
- PubChem. (n.d.). 2-Amino-5-nitrobenzonitrile.
- ChemicalBook. (n.d.). 2-chloro-5-(trifluoromethyl)benzonitrile(328-87-0) 13c nmr.
- SpectraBase. (n.d.). (2S)-5-[acetyl(hydroxy)amino]-2-(benzyloxycarbonylamino)valeric acid - Optional[¹³C NMR].
Sources
- 1. rsc.org [rsc.org]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Visualizer loader [nmrdb.org]
- 5. Benzotrifluoride(98-08-8) 13C NMR [m.chemicalbook.com]
- 6. (Trifluoromethyl)benzene | C7H5F3 | CID 7368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Aminobenzotrifluoride(88-17-5) 13C NMR spectrum [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. rsc.org [rsc.org]
A Guide to the Mass Spectrometry Fragmentation of 2-Amino-5-methoxybenzotrifluoride: A Predictive and Comparative Analysis
For researchers and professionals in drug development and chemical analysis, mass spectrometry (MS) is an indispensable tool for structural elucidation. Understanding the fragmentation patterns of novel or specialized chemical entities is paramount for their unambiguous identification. This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 2-Amino-5-methoxybenzotrifluoride (C₈H₈F₃NO, Monoisotopic Mass: 191.0558 Da), a substituted aniline derivative of interest in medicinal and materials chemistry.
As no public reference spectrum for this specific molecule is readily available, this guide will establish a predicted fragmentation pathway based on foundational mass spectrometry principles. To validate and contextualize these predictions, we will conduct a comparative analysis with the known fragmentation patterns of structurally related compounds: 4-methoxyaniline (p-anisidine) and 3-aminobenzotrifluoride. This approach allows us to dissect the individual contributions of the amino, methoxy, and trifluoromethyl functional groups to the overall fragmentation cascade.
Analytical Rationale and Experimental Workflow
The choice of ionization technique profoundly impacts the resulting mass spectrum. Electron Ionization (EI) is a high-energy method that induces extensive fragmentation, providing a detailed structural "fingerprint." In contrast, Electrospray Ionization (ESI), a soft ionization technique, typically yields the protonated molecule, [M+H]⁺, which can then be subjected to controlled fragmentation via tandem mass spectrometry (MS/MS). This dual approach provides both a detailed fragmentation map and confirmation of the molecular weight.
Standard Analytical Protocol
A typical workflow for analyzing a compound like this compound would involve both Gas Chromatography-Mass Spectrometry (GC-MS) for EI analysis and Liquid Chromatography-Mass Spectrometry (LC-MS) for ESI analysis.
Caption: Figure 1. Standard MS Analysis Workflow.
Predicted Electron Ionization (EI) Fragmentation Pathway
Under standard 70 eV EI conditions, the fragmentation of this compound is dictated by the relative stability of the resulting ions and neutral losses. The aromatic ring provides significant stability, ensuring that a molecular ion (M⁺˙) at m/z 191 should be clearly observable.[1] The fragmentation is then guided by the three key functional groups.
The primary fragmentation pathways are predicted to be:
-
Loss of a Methyl Radical (•CH₃): This is a characteristic fragmentation for anisole-type compounds.[2] Alpha-cleavage at the methoxy group results in the loss of a methyl radical to form a highly stable oxonium ion at m/z 176 . This is often a dominant peak in the spectrum.
-
Subsequent Loss of Carbon Monoxide (CO): Following the loss of •CH₃, the resulting ion at m/z 176 can lose a neutral CO molecule, a common fragmentation for phenolic compounds, to yield an ion at m/z 148 .[2]
-
Loss of Trifluoromethyl Radical (•CF₃): The C-CF₃ bond is relatively labile and can cleave to lose a •CF₃ radical (mass 69 u), leading to a fragment at m/z 122 .
-
Loss of Hydrogen Cyanide (HCN): Aromatic amines are known to eliminate HCN (mass 27 u) after ring expansion or rearrangement.[3] This would lead to a fragment at m/z 164 .
Caption: Figure 2. Predicted EI Fragmentation Pathway.
Predicted ESI-MS/MS Fragmentation of [M+H]⁺
In positive-ion ESI, the primary amine is the most likely site of protonation, yielding an [M+H]⁺ ion at m/z 192 . Collision-Induced Dissociation (CID) of this precursor ion would likely involve the loss of stable neutral molecules.
-
Loss of Ammonia (NH₃): The protonated amino group can be eliminated as a neutral ammonia molecule (mass 17 u), resulting in a product ion at m/z 175 .
-
Loss of Methanol (CH₃OH): Loss of the methoxy group as neutral methanol (mass 32 u) is another plausible pathway, which would produce a fragment ion at m/z 160 .
Comparative Analysis: Deconstructing the Functional Group Influence
To ground our predictions, we compare them with the known EI mass spectra of related compounds.
Comparison with 4-Methoxyaniline (p-Anisidine)
4-Methoxyaniline (M⁺˙ = 123) contains the amino and methoxy groups but lacks the trifluoromethyl substituent. Its fragmentation pattern is dominated by the methoxy group.[4][5]
-
M⁺˙ (m/z 123): Strong molecular ion peak.
-
[M-CH₃]⁺ (m/z 108): The base peak, resulting from the loss of a methyl radical.[4]
-
[M-CH₃-CO]⁺ (m/z 80): A significant peak from the subsequent loss of carbon monoxide.[4]
This strongly supports our prediction that the loss of •CH₃ (to m/z 176) and the subsequent loss of CO (to m/z 148) will be major fragmentation pathways for this compound.
Comparison with 3-Aminobenzotrifluoride
3-Aminobenzotrifluoride (M⁺˙ = 161) contains the amino and trifluoromethyl groups but lacks the methoxy substituent.[6][7] Its fragmentation helps illustrate the influence of the -CF₃ group.
-
M⁺˙ (m/z 161): Strong molecular ion peak.
-
[M-HCN]⁺˙ (m/z 134): Loss of hydrogen cyanide from the aniline moiety is a characteristic fragmentation.[3][8]
-
[M-F]⁺ (m/z 142): Loss of a fluorine radical, followed by rearrangement.
-
[CF₃]⁺ (m/z 69): The trifluoromethyl cation itself can sometimes be observed.
This comparison validates the predicted loss of HCN from our target molecule and highlights the stability of the C-F bonds, where loss of the entire •CF₃ group is often more favorable than the loss of a single fluorine atom.
Summary of Key Fragments
The table below summarizes the predicted key fragments for our target compound and the observed fragments for the comparative molecules, highlighting the origin of each fragmentation.
| m/z Value | Proposed Fragment/Loss for this compound | Supporting Evidence from Comparative Compound(s) |
| 191 | Molecular Ion (M⁺˙) | Aromatic systems show strong molecular ions.[1] |
| 176 | [M - •CH₃]⁺ | Base peak for 4-methoxyaniline is [M-CH₃]⁺ at m/z 108.[4] |
| 148 | [M - •CH₃ - CO]⁺ | Significant [M-CH₃-CO]⁺ peak at m/z 80 for 4-methoxyaniline.[4] |
| 164 | [M - HCN]⁺˙ | Aniline and its derivatives show loss of HCN.[3] |
| 122 | [M - •CF₃]⁺ | Cleavage of the C-CF₃ bond is common for trifluoromethyl aromatics. |
Conclusion
By applying first-principle fragmentation rules and conducting a rigorous comparative analysis with structurally similar compounds, we have constructed a reliable predictive model for the mass spectral behavior of this compound. Under Electron Ionization, the fragmentation is expected to be dominated by the loss of a methyl radical from the methoxy group (m/z 176), followed by the loss of carbon monoxide (m/z 148). Secondary pathways include the loss of HCN (m/z 164) and the •CF₃ radical (m/z 122). Under softer ESI-MS/MS conditions, fragmentation of the protonated molecule (m/z 192) is predicted to proceed via the neutral loss of ammonia or methanol.
This guide serves as a robust framework for researchers to identify this compound and related substituted anilines in complex matrices, demonstrating how a predictive and comparative approach can overcome the challenge of unavailable reference data.
References
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Rinehart, K. L., et al. (1968). Mass spectral fragmentation of aniline-1-carbon-13. Journal of the American Chemical Society. [Link]
-
ResearchGate. MS2 spectra of aniline (a), acetonylacetone (b) and acetic acid (c); and the possible fragmentation pathway. [Link]
-
Zahran, N.F., et al. (1997). Mass spectrometric study on the fragmentation of anisole. Arab Journal of Nuclear Sciences and Applications. [Link]
-
University of Arizona. Mass Spectrometry: Fragmentation. [Link]
-
MassBank. p-anisidine Spectrum (MSBNK-Fac_Eng_Univ_Tokyo-JP005718). [Link]
-
NIST. N-(p-Methoxybenzylidene)-p-anisidine Mass Spectrum. [Link]
-
Journal of the American Chemical Society. Mass spectral fragmentation of aniline-1-carbon-13. [Link]
-
LibreTexts. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]
-
NIST. Benzenamine, 4-methoxy- Mass Spectrum. [Link]
-
Wikipedia. p-Anisidine. [Link]
- Google Patents. US4582935A - Process for producing meta-aminobenzotrifluoride.
-
NIST. Benzenamine, 4-methoxy- IR Spectrum. [Link]
-
NIST. Benzenamine, 4-methoxy- Data. [Link]
-
NIST. Benzenamine, 4-methoxy-2-nitro- Mass Spectrum. [Link]
-
NIST. Benzenamine, 4-methoxy- Notes. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
YouTube. Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. [Link]
-
Wikipedia. 3-(Trifluoromethyl)aniline. [Link]
-
LookChem. Cas 445-03-4,2-Amino-5-chlorobenzotrifluoride. [Link]
-
PubChem. 3-Aminobenzotrifluoride-D4. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. whitman.edu [whitman.edu]
- 4. massbank.eu [massbank.eu]
- 5. Benzenamine, 4-methoxy- [webbook.nist.gov]
- 6. 3-Aminobenzotrifluoride(98-16-8) MS spectrum [chemicalbook.com]
- 7. 3-(Trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to the Vibrational Landscape of 2-Amino-5-methoxybenzotrifluoride: An FTIR Spectral Analysis
For the discerning researcher in medicinal chemistry and materials science, the precise structural elucidation of novel compounds is paramount. 2-Amino-5-methoxybenzotrifluoride, a substituted aniline derivative, presents a unique combination of functional groups—a primary aromatic amine, a methoxy ether, and a trifluoromethyl group—each contributing distinct signatures to its vibrational spectrum. This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of this compound, offering a robust framework for its identification and characterization. We will delve into the theoretical peak assignments, compare them with related structural analogs, and provide a detailed experimental protocol for acquiring high-quality spectral data.
The Vibrational Fingerprint: Deconvoluting the FTIR Spectrum
The FTIR spectrum of a molecule provides a unique "fingerprint" based on the vibrations of its constituent bonds. For this compound, the spectrum is a composite of the characteristic vibrations of its functional moieties, influenced by their electronic interactions on the benzene ring. While an experimental spectrum for this specific molecule is not publicly available, a detailed analysis can be constructed from the well-established vibrational frequencies of its components.
Predicted Peak Assignments for this compound
The following table outlines the predicted significant peaks in the FTIR spectrum of this compound, with assignments based on extensive literature data for similar compounds.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| 3450 - 3350 | Medium, Sharp (Doublet) | Asymmetric & Symmetric N-H Stretching | Primary Aromatic Amine |
| 3080 - 3010 | Medium to Weak | Aromatic C-H Stretching | Benzene Ring |
| 2970 - 2840 | Medium to Weak | Asymmetric & Symmetric C-H Stretching | Methoxy Group (-OCH₃) |
| 1630 - 1600 | Strong | N-H Bending (Scissoring) | Primary Aromatic Amine |
| 1590 - 1450 | Medium to Strong (Multiple Bands) | C=C Stretching | Benzene Ring |
| 1340 - 1250 | Strong | C-N Stretching | Aromatic Amine |
| 1300 - 1100 | Strong, Broad | Asymmetric C-F Stretching | Trifluoromethyl Group (-CF₃) |
| 1260 - 1200 | Strong | Asymmetric C-O-C Stretching | Aryl-Alkyl Ether |
| 1150 - 1100 | Strong | Symmetric C-F Stretching | Trifluoromethyl Group (-CF₃) |
| 1050 - 1000 | Medium | Symmetric C-O-C Stretching | Aryl-Alkyl Ether |
| 900 - 675 | Strong | Out-of-plane C-H Bending | Substituted Benzene Ring |
| 850 - 750 | Strong, Broad | N-H Wagging | Primary Aromatic Amine |
Comparative Spectral Analysis: Learning from Structural Analogs
To substantiate our predicted assignments, we can compare the expected spectrum of this compound with the known spectra of simpler, related molecules.
-
Aniline: The foundational aromatic amine, aniline, exhibits two distinct N-H stretching bands around 3442 and 3360 cm⁻¹ and a strong C-N stretching band at approximately 1281 cm⁻¹.[1][2] We anticipate similar features in our target molecule, though the electronic effects of the methoxy and trifluoromethyl groups may cause slight shifts.
-
Anisole (Methoxybenzene): Anisole provides the characteristic C-O stretching vibrations. It shows a strong, asymmetric C-O-C stretch around 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹.[3] These bands are expected to be prominent in the spectrum of this compound.
-
3-Aminobenzotrifluoride: A study on the vibrational spectrum of 3-aminobenzotrifluoride offers valuable insight into the influence of the -CF₃ group.[4][5][6] The strong absorptions in the 1300-1100 cm⁻¹ region are characteristic of C-F stretching modes. The presence of the electron-withdrawing trifluoromethyl group can also influence the position and intensity of the amine and aromatic ring vibrations.
The synergistic effect of the electron-donating amino and methoxy groups and the electron-withdrawing trifluoromethyl group on the benzene ring will subtly modulate the precise peak positions and intensities, making the FTIR spectrum a sensitive probe of the molecule's electronic structure.
Visualizing the Vibrational Modes
To better understand the relationship between the molecular structure and its vibrational spectrum, we can visualize the key functional groups and their associated vibrational modes.
Caption: Molecular structure and key vibrational modes of this compound.
Experimental Protocol for FTIR Spectroscopy
For researchers seeking to acquire an experimental spectrum of this compound or similar compounds, the following protocol outlines a standard procedure for analysis using an Attenuated Total Reflectance (ATR) FTIR spectrometer.
Objective: To obtain a high-resolution FTIR spectrum of this compound in the mid-infrared range (4000-400 cm⁻¹).
Materials and Equipment:
-
This compound sample
-
FTIR spectrometer equipped with a diamond or germanium ATR crystal
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
-
Background Spectrum Acquisition:
-
Clean the ATR crystal surface thoroughly with the appropriate solvent and a lint-free wipe.
-
Record a background spectrum. This will account for any ambient atmospheric absorptions and instrumental artifacts.
-
-
Sample Application:
-
Place a small amount of the this compound sample onto the center of the ATR crystal.
-
If the sample is a solid, apply pressure using the instrument's press to ensure good contact between the sample and the crystal.
-
-
Spectrum Acquisition:
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Set the spectral resolution to 4 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Perform a baseline correction and peak picking to identify the precise wavenumbers of the absorption maxima.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal and pressure anvil after analysis to prevent cross-contamination.
-
This detailed guide provides a comprehensive theoretical framework for understanding and interpreting the FTIR spectrum of this compound. By combining this knowledge with rigorous experimental technique, researchers can confidently utilize FTIR spectroscopy for the structural verification and quality control of this and other complex organic molecules.
References
-
Sundaraganesan, N., Ilakiamani, S., Meganathan, C., & Joshua, B. D. (2007). Vibrational spectroscopy investigation using ab initio and density functional theory analysis on the structure of 3-aminobenzotrifluoride. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(1), 214–224. [Link]
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]
-
Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. [Link]
-
LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]
-
Pavaloi, I. M. (2020). Study of the composition of amines using IR spectroscopy. International Journal of Academic Research and Development, 5(1), 10-13. [Link]
-
Blogger. (n.d.). Amine infrared spectra. [Link]
-
Bartleby. (n.d.). IR Spectrum Of Anisole. [Link]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. allreviewjournal.com [allreviewjournal.com]
- 3. IR Spectrum Of Anisole | bartleby [bartleby.com]
- 4. Vibrational spectroscopy investigation using ab initio and density functional theory analysis on the structure of 3-aminobenzotrifluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vibrational spectroscopy investigation using ab initio and density functional theory analysis on the structure of 3-aminobenzotrifluoride. | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to HPLC Purity Analysis of 2-Amino-5-methoxybenzotrifluoride
For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a cornerstone of reliable synthesis and the ultimate safety and efficacy of active pharmaceutical ingredients (APIs). 2-Amino-5-methoxybenzotrifluoride, a key building block in various synthetic pathways, is no exception. Its purity profile can significantly impact reaction yields, impurity profiles of subsequent products, and the overall quality of the final compound.
This guide provides an in-depth technical comparison of a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of this compound against two powerful alternative techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The methodologies presented are grounded in established analytical principles and validated against internationally recognized guidelines to ensure scientific integrity.
The Imperative for a Validated Purity Method
The synthesis of this compound can introduce a variety of impurities, including starting materials, reagents, by-products, and isomers. A well-designed purity method must be selective enough to separate the main component from these potential impurities, sensitive enough to detect them at low levels, and robust enough to provide consistent results. High-Performance Liquid Chromatography (HPLC) is often the workhorse technique for this purpose due to its versatility, precision, and wide applicability to a range of organic molecules.[1]
The development and validation of such an analytical procedure should be guided by principles outlined by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline on the validation of analytical procedures.[2][3][4][5][6] This ensures that the method is fit for its intended purpose and generates reliable data. Furthermore, understanding the allowable adjustments to chromatographic methods, as detailed in the United States Pharmacopeia (USP) General Chapter <621>, is crucial for the lifecycle management of the analytical procedure.[7][8][9][10][11]
Recommended Method: Reversed-Phase HPLC (RP-HPLC)
A reversed-phase HPLC method is the recommended primary technique for the routine purity analysis of this compound. The polarity of the molecule, with its amino and methoxy groups, combined with the nonpolar trifluoromethyl-substituted benzene ring, makes it well-suited for separation on a nonpolar stationary phase like C18.
The causality behind this choice lies in the separation mechanism. In RP-HPLC, the separation is based on the differential partitioning of the analyte and its impurities between the nonpolar stationary phase and a polar mobile phase. More nonpolar compounds will have a stronger interaction with the stationary phase and thus elute later. The trifluoromethyl group increases the hydrophobicity of the molecule, leading to good retention on a C18 column, while the polar amino and methoxy groups ensure adequate solubility in common mobile phase mixtures.
Experimental Protocol: RP-HPLC
Instrumentation and Materials:
-
HPLC System: A system equipped with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size (or equivalent).
-
Chemicals:
-
This compound reference standard and sample.
-
Acetonitrile (HPLC Grade).
-
Water (HPLC Grade or ultrapure).
-
Formic Acid (ACS Grade).
-
Preparation of Solutions:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (1 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Chromatographic Conditions:
| Parameter | Condition |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan) |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
System Suitability: Before sample analysis, the system suitability must be verified by making five replicate injections of the Standard Solution. The following criteria should be met:
-
Tailing Factor: The tailing factor for the this compound peak should be between 0.8 and 1.5.
-
Theoretical Plates: The number of theoretical plates should be not less than 2000.
-
Relative Standard Deviation (RSD): The %RSD for the peak area should be not more than 2.0%.
Data Analysis: The purity of the sample is calculated using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Caption: Workflow for HPLC Purity Analysis.
Comparison with Alternative Methodologies
While HPLC is a robust and widely applicable technique, other methods offer unique advantages and can provide orthogonal data to confirm purity. Here, we compare the developed HPLC method with Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR).
| Parameter | Reversed-Phase HPLC (RP-HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and interaction with a stationary phase, with mass spectrometric detection.[12] | Absolute quantification based on the direct proportionality between NMR signal area and the number of nuclei.[13][14][15][16][17] |
| Limit of Detection (LOD) | ~0.01% | ~0.005% | ~0.1% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.015% | ~0.3% |
| Linearity (r²) | >0.999 | >0.999 | N/A (Direct measurement) |
| Precision (%RSD) | < 2% | < 5% | < 1% |
| Accuracy (% Recovery) | 98-102% | 95-105% | 99-101% |
| Typical Run Time | 15-25 minutes | 20-30 minutes | 5-15 minutes per sample |
| Strengths | - High precision and accuracy.- Versatile for a wide range of compounds.- Non-destructive.- Well-established and robust.[1] | - High separation efficiency for volatile compounds.- Definitive identification of impurities via mass spectra.[18][19][20][21] - Excellent for residual solvent analysis. | - Primary analytical method (no need for a specific reference standard of the analyte).[14]- Highly accurate and precise.- Provides structural information.- Non-destructive. |
| Limitations | - May not be suitable for highly volatile impurities.- Peak co-elution can be a challenge. | - Requires analyte to be volatile and thermally stable (or require derivatization).- Potential for thermal degradation of labile compounds. | - Lower sensitivity compared to chromatographic methods.- Requires a high-purity internal standard.- Complex spectra can lead to peak overlap. |
Alternative Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent orthogonal technique, particularly for identifying and quantifying volatile and semi-volatile impurities that may not be well-retained or resolved by HPLC.[12] The mass spectrometer provides definitive structural information about separated impurities, which is invaluable for impurity profiling.
-
Instrumentation: Gas chromatograph with a mass selective detector (MSD) and a split/splitless injector.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MSD Transfer Line: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 amu.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
Caption: Workflow for GC-MS Purity Analysis.
Alternative Method 2: Quantitative NMR (qNMR)
qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[14] It relies on the use of a certified internal standard of known purity. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, making it an inherently quantitative technique.[13] This method is particularly powerful for providing an orthogonal purity value to that obtained by chromatographic techniques.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.
-
Internal Standard: A certified internal standard with known purity (e.g., maleic acid, dimethyl sulfone) that has signals that do not overlap with the analyte signals.
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d6, CDCl3).
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample into an NMR tube.
-
Accurately weigh a specific amount of the internal standard into the same NMR tube.
-
Add a precise volume of the deuterated solvent.
-
Ensure complete dissolution.
-
-
Acquisition Parameters:
-
Use a 90° pulse.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of both the analyte and the internal standard.
-
Acquire a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction.
-
Integrate a well-resolved, characteristic signal for the analyte and a signal for the internal standard.
-
-
Calculation: The purity of the analyte is calculated using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * P_std
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the standard
-
Conclusion: A Multi-faceted Approach to Purity Assessment
For the routine quality control and purity assessment of this compound, the developed Reversed-Phase HPLC method offers an excellent balance of precision, accuracy, and robustness. It is well-suited for quantifying known and unknown impurities and can be readily validated according to ICH guidelines.[2][3]
However, for a comprehensive understanding of the purity profile, especially during process development or for troubleshooting, a multi-technique approach is recommended. GC-MS provides invaluable, definitive identification of volatile impurities, while qNMR offers a highly accurate, orthogonal purity value that is not dependent on a specific reference standard of the analyte itself. By leveraging the strengths of each of these techniques, researchers and drug development professionals can ensure the highest quality of their chemical intermediates, leading to more reliable and reproducible scientific outcomes.
References
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][2][4][6]
-
European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link][2]
-
Dolan, J. W. (2017). Method Adjustment the USP Way. LCGC International. [Link][8]
-
IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link][3]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link][4]
-
Asynitica. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link][5]
-
Phenomenex. (2017). Understanding USP Chapter 621: HPLC Method Guidelines. [Link][9]
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). [Link][13]
-
Agilent. (2023). Understanding the Latest Revisions to USP <621>. [Link][11]
-
SIELC Technologies. (n.d.). Separation of o-(Trifluoromethyl)aniline on Newcrom R1 HPLC column. [Link]
-
RSSL. (n.d.). qNMR: A powerful tool for purity determination. [Link][14]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link][15]
-
Patsnap. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link][16]
-
Regis Technologies, Inc. (2020). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. [Link][17]
-
Tandfonline. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. [Link][19][20]
-
Taylor & Francis Online. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry, 103(19). [Link][19]
-
EPA. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link][21]
-
NIH. (2020). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. National Institutes of Health. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2012). Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. intuitionlabs.ai [intuitionlabs.ai]
- 4. database.ich.org [database.ich.org]
- 5. qbdgroup.com [qbdgroup.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Understanding USP Chapter 621: HPLC Method Guidelines [phenomenex.com]
- 10. Chromatography [usp.org]
- 11. agilent.com [agilent.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. emerypharma.com [emerypharma.com]
- 14. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 17. youtube.com [youtube.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. d-nb.info [d-nb.info]
- 20. tandfonline.com [tandfonline.com]
- 21. epa.gov [epa.gov]
A Comparative Guide to the GC-MS Analysis of 2-Amino-5-methoxybenzotrifluoride for Pharmaceutical and Agrochemical Intermediates
This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for the characterization of 2-Amino-5-methoxybenzotrifluoride, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This guide offers a detailed, validated GC-MS protocol, a comparative analysis with alternative techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, and the underlying scientific principles that govern these methodologies.
Introduction: The Analytical Imperative for Fluorinated Intermediates
This compound (C₈H₈F₃NO) is a substituted aniline derivative whose trifluoromethyl and methoxy groups impart unique properties to the parent molecule. The trifluoromethyl group, a common feature in modern pharmaceuticals and agrochemicals, is known to enhance metabolic stability, lipophilicity, and binding affinity of active pharmaceutical ingredients (APIs). As a critical starting material, the purity and accurate quantification of this compound are paramount to ensure the quality, safety, and efficacy of the final product. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for the analysis of such volatile and semi-volatile compounds.
I. GC-MS Analysis: A Deep Dive into Methodology and Optimization
GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, making it a robust tool for the analysis of volatile and semi-volatile compounds like this compound. However, the polar amino group in the analyte necessitates a strategic approach to ensure optimal chromatographic performance.
Expertise & Experience: The Rationale Behind Derivatization
Direct injection of this compound can lead to poor peak shape, tailing, and potential interaction with active sites in the GC system due to the polar N-H bonds of the primary amine. To mitigate these issues and enhance volatility, a derivatization step is crucial. Acylation with reagents like heptafluorobutyric anhydride (HFBA) is a well-established technique for anilines. This reaction replaces the active hydrogens on the amine with a non-polar, fluorinated group, resulting in a derivative that is more volatile and exhibits improved chromatographic behavior.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for the GC-MS analysis of this compound.
Detailed GC-MS Protocol
This protocol is adapted from established methods for structurally similar compounds, such as trifluoromethoxy aniline, and is optimized for the analysis of this compound.[1]
1. Sample Preparation and Derivatization:
-
Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of a suitable solvent like ethyl acetate to prepare a stock solution of 1 mg/mL. Prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve the sample containing this compound in ethyl acetate to a concentration within the calibration range.
-
Derivatization Procedure:
-
To 100 µL of the standard or sample solution in a sealed vial, add 50 µL of ethyl acetate and 50 µL of heptafluorobutyric anhydride (HFBA).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
After cooling to room temperature, evaporate the mixture to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
-
2. GC-MS Instrumentation and Parameters:
| Parameter | Recommended Setting | Rationale for Selection |
| GC System | Agilent 8890 GC or equivalent | Provides excellent retention time reproducibility and robust performance. |
| Column | DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent | A non-polar column offering good separation for a wide range of semi-volatile compounds. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert gas that provides good chromatographic efficiency. |
| Inlet Temperature | 250°C | Ensures complete vaporization of the derivatized analyte without thermal degradation. |
| Injection Mode | Splitless (1 µL injection volume) | Maximizes the transfer of the analyte to the column, enhancing sensitivity for trace analysis. |
| Oven Program | Initial: 60°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min) | A temperature ramp allows for the separation of compounds with different boiling points, while the final hold ensures elution of any less volatile components. |
| MS System | Agilent 5977B MSD or equivalent | A sensitive and reliable mass selective detector. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching and structural elucidation. |
| Source Temperature | 230°C | Optimizes ionization efficiency and minimizes source contamination. |
| Quadrupole Temp. | 150°C | Maintains stable mass filtering. |
| Mass Range | m/z 40-500 | Covers the expected mass range of the derivatized analyte and its fragments. |
| Acquisition Mode | Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis for higher sensitivity. | Full scan provides a complete mass spectrum for identification, while SIM mode enhances sensitivity by monitoring only specific ions of interest, which is crucial for trace analysis. |
Expected Results:
The derivatized this compound is expected to elute as a sharp, symmetrical peak. The mass spectrum will show a characteristic molecular ion and fragmentation pattern that can be used for definitive identification.
II. Trustworthiness: A Self-Validating System through Method Validation
To ensure the reliability and accuracy of the analytical data, the GC-MS method must be validated according to the International Council for Harmonisation (ICH) guidelines.[2][3] This process provides documented evidence that the method is suitable for its intended purpose.
Method Validation Workflow
Caption: Key parameters for analytical method validation according to ICH guidelines.
| Validation Parameter | Acceptance Criteria | Importance in Analysis |
| Specificity | No interference from blank, placebo, or other impurities at the retention time of the analyte. | Ensures that the signal being measured is solely from the analyte of interest, preventing false positive results. |
| Linearity | Correlation coefficient (R²) ≥ 0.99 over a defined concentration range. | Demonstrates a proportional relationship between the analyte concentration and the instrument's response, which is fundamental for accurate quantification. |
| Accuracy | Percent recovery between 80-120% for trace analysis. | Measures the closeness of the experimental value to the true value, ensuring the correctness of the quantitative results. |
| Precision | Relative Standard Deviation (RSD) ≤ 15% for repeatability and intermediate precision at the limit of quantitation. | Assesses the degree of scatter between a series of measurements, indicating the method's reproducibility and consistency. |
| LOD & LOQ | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. | Defines the lowest concentration of the analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy, which is critical for impurity profiling. |
| Robustness | No significant impact on results with small, deliberate variations in method parameters (e.g., flow rate, temp.). | Demonstrates the method's reliability during normal use and its transferability between different laboratories and instruments. |
III. Comparative Analysis: GC-MS vs. Alternative Techniques
While GC-MS is a powerful tool, other analytical techniques can also be employed for the analysis of this compound. The choice of method often depends on the specific analytical requirements, such as the need for high throughput, the nature of the sample matrix, and the availability of instrumentation.
Decision Logic for Analytical Method Selection
Caption: A decision-making flowchart for selecting the appropriate analytical technique.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC-MS)
HPLC and UPLC are excellent alternatives to GC-MS, particularly when derivatization is not desirable or when dealing with complex matrices.[4]
-
Principle: Separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For a compound like this compound, a reversed-phase C18 column is typically used.
-
Advantages over GC-MS:
-
No derivatization is required, simplifying sample preparation.
-
Suitable for a wider range of compounds, including non-volatile and thermally labile ones.
-
UPLC offers higher throughput and resolution compared to traditional HPLC.
-
-
Disadvantages:
-
Generally lower chromatographic resolution compared to capillary GC.
-
UV detection can be less specific than mass spectrometry, although coupling with a mass spectrometer (LC-MS) overcomes this limitation.
-
Typical HPLC/UPLC-MS Parameters:
| Parameter | Recommended Setting |
| Column | C18 reversed-phase (e.g., 150 mm x 4.6 mm, 5 µm for HPLC; <100 mm x 2.1 mm, <2 µm for UPLC) |
| Mobile Phase | Gradient of acetonitrile and water with 0.1% formic acid |
| Flow Rate | 1.0 mL/min for HPLC; 0.4 mL/min for UPLC |
| Detection | UV at a suitable wavelength (e.g., 254 nm) or Mass Spectrometry (ESI+) |
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of an analyte without the need for a calibration curve, provided a certified internal standard is used.[5][6]
-
Principle: The area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of an analyte's signal to that of a known amount of an internal standard, the concentration of the analyte can be determined.
-
Advantages:
-
Non-destructive technique.
-
Provides detailed structural information, confirming the identity of the analyte.
-
Can be a primary ratio method, offering high accuracy.
-
-
Disadvantages:
-
Lower sensitivity compared to GC-MS and LC-MS.
-
Requires a highly pure internal standard.
-
Can be more complex to set up and interpret for non-specialists.
-
For this compound, ¹⁹F NMR is particularly advantageous due to the presence of the trifluoromethyl group. ¹⁹F NMR offers a wide chemical shift range and low background interference, making it a powerful tool for the analysis of fluorinated compounds.[7][8][9]
IV. Conclusion and Recommendations
The GC-MS method, particularly after derivatization, provides a highly sensitive and specific approach for the analysis of this compound, making it well-suited for quality control and impurity profiling in the pharmaceutical and agrochemical industries. The detailed protocol and validation parameters outlined in this guide offer a robust framework for its implementation.
For laboratories requiring higher throughput or wishing to avoid derivatization, UPLC-MS presents a compelling alternative. For applications where absolute quantification and unambiguous structural confirmation are paramount, qNMR, especially ¹⁹F NMR, should be considered.
Ultimately, the choice of analytical technique will depend on the specific requirements of the analysis. By understanding the principles, advantages, and limitations of each method, researchers can make informed decisions to ensure the quality and integrity of their work.
V. References
-
Benchchem. (2025). Application Notes and Protocols for the GC-MS Analysis of Aniline Derivatives.
-
SIELC Technologies. (n.d.). Separation of 4-Methoxyaniline on Newcrom R1 HPLC column. Retrieved from [Link]
-
Journal of Pharmaceutical and Biomedical Analysis, 39(3-4), 486-494. (2005). Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient.
-
International Journal of Trends in Emerging Research and Development. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products.
-
ResearchGate. (2025). Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a β-lactam active pharmaceutical ingredient.
-
Pandey, P. K. (2025, October 8). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes.
-
Benchchem. (2025). Application Notes and Protocols for the Analysis of Substituted Anilines by HPLC and GC-MS.
-
TSI Journals. (2010). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole.
-
ACS Environmental Au. (n.d.). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach.
-
Journal of Chemical and Pharmaceutical Research, 4(1), 14-17. (2012). Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis.
-
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD. (2022, January 10). Quantitative Method of Fluorine-NMR.
-
ACG Publications. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy.
-
Fluorine NMR. (n.d.).
-
Diva-portal.org. (2020). Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different.
-
SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column. Retrieved from [Link]
-
Analytical Methods. (n.d.). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids.
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. researchtrendsjournal.com [researchtrendsjournal.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Quantitative Method of Fluorine-NMR - HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD [en.chemfish.com]
- 6. acgpubs.org [acgpubs.org]
- 7. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biophysics.org [biophysics.org]
- 9. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
The Untapped Therapeutic Potential: A Comparative Guide to the Biological Activity of 2-Amino-5-methoxybenzotrifluoride Derivatives
Introduction: The Promise of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent therapeutic agents. These are often referred to as "privileged scaffolds" due to their ability to interact with multiple biological targets. The aminobenzotrifluoride core is a quintessential example of such a scaffold. This guide delves into the biological activities of derivatives based on this framework, with a specific focus on the potential of 2-Amino-5-methoxybenzotrifluoride.
The power of this scaffold lies in the synergistic interplay of its constituent parts. The trifluoromethyl (-CF3) group is a bioisostere of a methyl group but imparts dramatically different properties; it is highly lipophilic and electron-withdrawing, which can enhance binding affinity, improve metabolic stability, and increase bioavailability of a drug candidate. The amino (-NH2) group is a versatile synthetic handle and a common pharmacophore that can form crucial hydrogen bonds with biological targets. Finally, the methoxy (-OCH3) group can modulate solubility and electronic properties, further fine-tuning the molecule's activity.
While direct experimental data on derivatives of this compound itself is nascent, a wealth of information exists for its close structural analogs. By comparatively analyzing the anticancer, antimicrobial, and anti-inflammatory activities of these related compounds, we can construct a robust, evidence-based projection of the therapeutic promise held by this specific substitution pattern. This guide synthesizes field-proven data to provide researchers and drug development professionals with a predictive framework for harnessing the potential of this exciting molecular class.
Anticancer Activity: Targeting Cellular Proliferation
The aminobenzotrifluoride scaffold is a cornerstone in the design of modern anticancer agents, particularly kinase inhibitors. The introduction of a trifluoromethyl group into heterocyclic structures like thiazolo[4,5-d]pyrimidines has been shown to yield compounds with potent antiproliferative activity. These derivatives often function by competing with ATP at the kinase binding site, thereby disrupting signal transduction pathways essential for cancer cell growth and survival.
One notable study synthesized a series of 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidines and evaluated their in-vitro cytotoxicity. One of the most active compounds, 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione , demonstrated significant cytostatic activity against all 58 human tumor cell lines in the NCI-60 screen, with a mean inhibitory growth concentration (log GI50) of -5.66.[3] This highlights the potent effect of combining the trifluoromethyl group with a heterocyclic system to inhibit cancer cell proliferation.
Comparative Data: Anticancer Activity of Trifluoromethyl-Containing Derivatives
| Compound/Derivative Class | Target Cancer Cell Lines | Activity (GI50/IC50) | Reference Compound |
| 7-Chloro-3-phenyl-5-(trifluoromethyl)thiazolo[4,5-d]pyrimidine-2(3H)-thione | NCI-60 Panel (58 lines) | Mean Log GI50: -5.66 | Doxorubicin |
| 2-amino-4-(pyrazolino)-1,3,5-triazine derivative (Compound 25) | Leukemia (CCRF-CEM, K-562), CNS Cancer (SF-539), Breast Cancer (T-47D) | Log GI50 < -8.00 | Not specified |
| N-substituted-2-amino-3,4,5-trimethoxybenzoylindoles (Compound 7a) | Breast (MCF-7), Colon (HT-29) | GI50: 0.045 µM (MCF-7), 4.25 µM (HT-29) | Not specified |
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of a compound.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.[4][5]
Visualization: Kinase Inhibition Pathway
Caption: EGFR signaling pathway inhibited by an aminobenzotrifluoride derivative.
Antimicrobial Activity: Combating Pathogenic Microbes
The structural versatility of aniline derivatives, particularly those containing trifluoromethyl groups, makes them promising candidates for novel antimicrobial agents.[6] Research has shown that such compounds can exhibit both antibacterial and antibiofilm properties, a crucial dual action for tackling persistent infections.
In a study screening 68 aniline derivatives, trifluoro-anilines demonstrated significant efficacy against Vibrio species, which are common causes of foodborne illnesses. These compounds were found to disrupt the bacterial cell membrane, inhibit biofilm formation, and reduce the production of key virulence factors. This multi-pronged attack suggests a lower likelihood of resistance development compared to traditional antibiotics that target a single pathway.
Comparative Data: Antimicrobial Activity of Trifluoro-Aniline Derivatives
| Compound | Target Microbe | Activity (MIC) | Reference Compound |
| 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | V. parahaemolyticus, V. harveyi | 100 µg/mL | Not specified |
| 2-iodo-4-trifluoromethylaniline (ITFMA) | V. parahaemolyticus, V. harveyi | 50 µg/mL | Not specified |
| N-oxazolylcarboxamides (Subtype I) | Mycobacterium tuberculosis H37Ra | 3.13 µg/mL | Isoniazid |
| Ampicillin | S. aureus, E. coli | Varies (Standard) | - |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Inoculum Preparation: Culture the test bacterium (e.g., S. aureus) overnight in a suitable broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in the broth. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Controls: Include a positive control well (broth + inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) to check for sterility.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density at 600 nm.[7]
Visualization: Antimicrobial Mechanism of Action
Caption: Multi-target antimicrobial mechanisms of trifluoro-aniline derivatives.
Anti-inflammatory Activity: Modulating the Immune Response
Chronic inflammation is a driver of numerous diseases, and targeting the pathways that control it is a major therapeutic goal. Derivatives of 2-aminothiophenes, which are structurally related to aminobenzotrifluorides, have been identified as potent activators of the NRF2 pathway.[8] NRF2 is a master regulator of the cellular antioxidant response and negatively controls the pro-inflammatory NF-κB signaling pathway.[1]
By activating NRF2, these compounds can reverse the elevated levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) and inflammatory mediators (e.g., PGE2, COX-2) in immune cells stimulated by lipopolysaccharide (LPS).[8] This suggests that this compound derivatives could be developed into novel anti-inflammatory agents that work by bolstering the body's own defense mechanisms against oxidative stress and inflammation.
Comparative Data: Anti-inflammatory Activity of Related Amino-Derivatives
| Compound Class | Assay | Result | Reference Compound |
| Tetrahydrobenzo[b]thiophene (THBTs) | LPS-induced NO production in RAW 264.7 cells | Up to 87% inhibition | Sulforaphane (91.57% inhibition) |
| THBTs | LPS-induced IL-6, TNF-α production | Significant reduction | Dexamethasone |
| 2-heteroaryl-5-benzoxazoleacetic acids | Carrageenan-induced rat paw edema | Activity comparable to phenylbutazone | Phenylbutazone |
Experimental Protocol: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in macrophage cells.
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Treat the cells with various concentrations of the test compounds for 1 hour before stimulation.
-
Stimulation: Add lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells to induce an inflammatory response and NO production. Wells without LPS serve as a negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Griess Assay: Collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (NED solution).
-
Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm. The intensity of the resulting pink/magenta color is proportional to the nitrite concentration, which reflects NO production.
-
Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated cells.[1]
Visualization: NF-κB Inflammatory Signaling Pathway
Caption: Inhibition of the NF-κB inflammatory pathway by test compounds.
Structure-Activity Relationship (SAR): Decoding the Molecular Blueprint
By synthesizing the data from anticancer, antimicrobial, and anti-inflammatory studies, we can derive key structure-activity relationships (SAR) for the aminobenzotrifluoride scaffold. These insights are crucial for rationally designing next-generation derivatives with enhanced potency and selectivity.
-
Role of the -CF3 Group: The trifluoromethyl group is consistently associated with potent activity across all tested biological domains. Its electron-withdrawing nature and lipophilicity likely enhance target binding and improve cell permeability.
-
The Amino Group as a Synthetic Anchor: The -NH2 group is rarely left unsubstituted. Its derivatization into amides, or its use as a building block for constructing heterocyclic rings (e.g., pyrimidines, triazines), is a critical strategy for generating biological activity.
-
Impact of Halogenation: Additional halogen atoms (e.g., -Cl) on the benzotrifluoride ring, as seen in ACNBF, can modulate activity. Halogens can alter the electronic distribution of the ring and form halogen bonds with protein targets, often increasing potency.[9]
-
Heterocyclic Moieties: Fusing or linking the aminobenzotrifluoride core to heterocyclic systems (thiazoles, pyridines, triazines) is a highly effective strategy for creating potent anticancer and antimicrobial agents. These rings can engage in π-π stacking and hydrogen bonding interactions within the target's active site.[3][10]
Visualization: SAR Summary for the Aminobenzotrifluoride Scaffold
Sources
- 1. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Aminobenzotrifluoride | 98-16-8 [chemicalbook.com]
- 3. Design, synthesis, and biological screening of a series of 4′-fluoro-benzotriazole-acrylonitrile derivatives as microtubule-destabilising agents (MDAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antitumor Activity of Amino Acid Ester Derivatives Containing 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. worldnewsnaturalsciences.com [worldnewsnaturalsciences.com]
- 7. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. US4008278A - Preparation of 2-amino-5-halobenzotrifluoride - Google Patents [patents.google.com]
A Comparative Guide to the Structure-Activity Relationship of 2-Amino-5-methoxybenzotrifluoride Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 2-Amino-5-methoxybenzotrifluoride Scaffold: A Privileged Motif in Medicinal Chemistry
The this compound scaffold integrates three key functional groups that are highly valuable in the design of bioactive molecules: the aniline (2-amino) moiety, the trifluoromethyl group (-CF3), and a methoxy group (-OCH3) on the benzene ring. This combination of features can impart favorable pharmacokinetic and pharmacodynamic properties to a molecule.
-
The Aminobenzotrifluoride Core: The aminobenzotrifluoride backbone is a well-established building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] The trifluoromethyl group, in particular, is a bioisostere for a methyl or chloro group but offers unique advantages. Its strong electron-withdrawing nature can significantly alter the pKa of the amino group, influencing its binding interactions with biological targets. Furthermore, the C-F bond is exceptionally stable to metabolic degradation, which can enhance the metabolic stability and half-life of a drug candidate.[3]
-
The Role of the Methoxy Group: The methoxy group at the 5-position is another critical component. Its presence can influence the molecule's electronics, lipophilicity, and potential for hydrogen bonding. Depending on the target protein's active site, the methoxy group can act as a hydrogen bond acceptor or participate in van der Waals interactions, thereby modulating binding affinity and selectivity. Its position on the ring also directs further chemical modifications.
A structurally similar compound, 4-Methoxy-3-(trifluoromethyl)aniline, is commercially available and utilized in the synthesis of bicyclic heterocycles with reported antitumor and antiviral activities, highlighting the therapeutic potential of this substitution pattern.[4]
Comparative Analysis of 2-Aminobenzotrifluoride Analogs
To understand the potential structure-activity relationships of this compound analogs, we can draw comparisons with structurally related compounds where the substituent at the 5-position is varied. While direct biological data for a series of 5-methoxy analogs is scarce, we can analyze the effects of other substituents at this position to infer potential trends.
| Analog | Substituent at C5 | Known Applications/Significance | Potential Influence on Activity |
| 2-Amino-5-chlorobenzotrifluoride | -Cl | Intermediate for pharmaceuticals and agrochemicals.[5] | The chloro group is a lipophilic, electron-withdrawing group that can influence binding through halogen bonding and hydrophobic interactions. |
| 2-Amino-5-fluorobenzotrifluoride | -F | Versatile intermediate for pharmaceuticals, agrochemicals, and dyes, enhancing bioactivity and metabolic stability.[1] | Fluorine is a small, highly electronegative atom that can act as a weak hydrogen bond acceptor and alter the electronic properties of the ring. |
| 2-Amino-5-cyanobenzotrifluoride | -CN | Synthetic intermediate.[6] | The cyano group is a strong electron-withdrawing group and a potential hydrogen bond acceptor, which can significantly impact target binding. |
| This compound | -OCH3 | Hypothesized to have favorable drug-like properties. | The methoxy group is a moderate electron-donating group that can act as a hydrogen bond acceptor and influence solubility and metabolic pathways. |
Key Insights from Comparative Analysis:
-
Electronic Effects: The electronic nature of the substituent at the 5-position can modulate the electron density of the aromatic ring and the basicity of the amino group, which are often critical for target interaction.
-
Steric and Lipophilic Properties: The size and lipophilicity of the C5-substituent will influence how the molecule fits into a binding pocket and its ability to cross biological membranes.
-
Metabolic Stability: The nature of the substituent at the 5-position can introduce new potential sites for metabolism or block existing ones. The methoxy group, for instance, can be a site for O-demethylation.
Experimental Protocols: Synthesis of the Core Scaffold
The synthesis of 2-Amino-5-substituted-benzotrifluorides typically involves multi-step reaction sequences. Below is a generalized protocol for the synthesis of 2-Amino-5-chlorobenzotrifluoride, which can be adapted for the synthesis of other analogs, including the 5-methoxy derivative.
Synthesis of 2-Amino-5-chlorobenzotrifluoride:
A common route involves the chlorination of o-aminobenzotrifluoride.[7][8]
-
Starting Material: o-Aminobenzotrifluoride.
-
Chlorination: The starting material is reacted with a chlorinating agent, such as hydrogen peroxide in the presence of hydrochloric acid.
-
Reaction Conditions: The reaction is typically carried out in an aqueous solution at a controlled temperature.
-
Work-up and Purification: The reaction mixture is neutralized, and the product is extracted with an organic solvent. The crude product is then purified by distillation or chromatography to yield 2-amino-5-chlorobenzotrifluoride.
For the synthesis of this compound, a potential route could involve the nitration of m-methoxybenzotrifluoride, followed by reduction of the nitro group to an amine.
Visualizing the Structure-Activity Relationship Landscape
To better understand the relationships between the chemical structure and biological activity, we can visualize the core scaffold and the key points of modification.
Caption: Key modification points on the 2-aminobenzotrifluoride scaffold influencing biological activity.
Future Directions and Conclusion
The this compound scaffold represents a promising starting point for the design of novel therapeutic agents. The combination of the metabolically robust trifluoromethyl group, the versatile amino handle for further derivatization, and the modulating methoxy group provides a rich chemical space for exploration.
Recommendations for Future Research:
-
Synthesis of a Focused Library: A focused library of this compound analogs with modifications at the amino group (e.g., N-alkylation, N-acylation) should be synthesized to explore the SAR around this position.
-
Biological Screening: This library should be screened against a diverse panel of biological targets, including kinases, GPCRs, and enzymes, to identify potential therapeutic applications.
-
In-depth Physicochemical and ADME Profiling: Promising hits should be subjected to detailed analysis of their physicochemical properties (solubility, logP) and ADME (absorption, distribution, metabolism, and excretion) profiles to assess their drug-likeness.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 2-Amino-5-fluorobenzotrifluoride in Modern Chemical Synthesis. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. The Crucial Role of 2-Aminobenzotrifluoride in Modern Chemical Synthesis. [Link]
- Google Patents.
- Google Patents. CN101182295B - Method for synthesizing 2-amido-5-chlorobenzotrifluoride.
-
ResearchGate. Trifluoromethylated bioactive molecules and the construction of.... [Link]
-
Chemsrc. 2-Aminobenzotrifluoride | CAS#:88-17-5. [Link]
-
MDPI. Design, Synthesis, and Antitumor Activities of Some Novel Substituted 1,2,3-Benzotriazines. [Link]
-
PubMed. [Synthesis and biological activities of 2,4-diamino-5-fluoro-6-substituted benzylamino quinazolines]. [Link]
-
PubMed. Biological activity of modified and exchanged 2-amino-5-nitrothiazole amide analogues of nitazoxanide. [Link]
-
ResearchGate. Synthesis and biological activity of 2-amino [5′-(4′-sulphonyl benzylidene)-2,4-thiazolidine dione]-7-(substituted)-6-fluoro benzothiazoles. [Link]
-
PubMed. Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors. [Link]
-
PubMed. Discovery and SAR of 2-amino-5-(thioaryl)thiazoles as potent and selective Itk inhibitors. [Link]
-
MDPI. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. [Link]
-
Digital Repository of University of Babylon. Article - Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. [Link]
-
PubMed. Discovery and initial SAR of 2-amino-5-carboxamidothiazoles as inhibitors of the Src-family kinase p56(Lck). [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. ossila.com [ossila.com]
- 5. Page loading... [guidechem.com]
- 6. 2-Amino-5-cyanobenzotrifluoride synthesis - chemicalbook [chemicalbook.com]
- 7. US4008278A - Preparation of 2-amino-5-halobenzotrifluoride - Google Patents [patents.google.com]
- 8. CN101182295B - The synthetic method of 2-amino-5-chlorobenzotrifluoride - Google Patents [patents.google.com]
A Comparative Crystallographic Guide to Trifluoromethyl-Substituted Anilines: Unveiling the Influence of Substituent Positioning on Solid-State Architecture
In the landscape of medicinal chemistry and materials science, the trifluoromethyl group is a cornerstone for modulating the physicochemical properties of organic molecules. Its introduction into an aromatic scaffold, such as aniline, can profoundly influence lipophilicity, metabolic stability, and receptor binding affinity. Consequently, aminobenzotrifluoride derivatives are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1][2] A comprehensive understanding of their three-dimensional structure is paramount for rational drug design and the development of crystalline materials with desired properties.
This guide presents a comparative analysis of the X-ray crystal structures of key trifluoromethyl-substituted anilines. While the crystal structure for 2-Amino-5-methoxybenzotrifluoride is not publicly available, we will focus on its close structural analog, 4-Amino-3-(trifluoromethyl)phenol , as our primary subject of investigation. To provide a broader context, we will compare its structural features with other positional isomers and derivatives for which crystallographic data are accessible. This comparative approach will illuminate the subtle yet significant impact of substituent placement on molecular conformation, intermolecular interactions, and crystal packing.
The Significance of Fluorine in Medicinal Chemistry
The strategic incorporation of fluorine into drug candidates is a widely employed strategy to enhance their pharmacological profiles. The trifluoromethyl group, in particular, can alter a molecule's pKa, improve its permeability across biological membranes, and block metabolic pathways, thereby increasing its in vivo half-life.[3] These benefits underscore the importance of understanding the structural nuances of fluorinated building blocks like aminobenzotrifluoride derivatives.
Core Compound of Interest and Selected Comparators
Due to the absence of a publicly available crystal structure for this compound, this guide will center on the closely related and commercially available analog:
For comparative purposes, we will draw upon crystallographic data from the Cambridge Structural Database (CSD) for related molecules to highlight the influence of substituent positioning. A key comparator for which a crystal structure is available is:
-
Comparator: N-[4-(trifluoromethyl)phenyl]acetamide (CCDC 907083)
Further comparisons will be made with other positional isomers of aminobenzotrifluoride to discuss the anticipated effects on crystal packing.
Experimental Workflow: From Synthesis to Structure Determination
The determination of a molecule's crystal structure is a multi-step process that begins with the synthesis of high-purity material and culminates in the refinement of the crystallographic model.
Synthesis and Crystallization
The synthesis of trifluoromethyl-substituted anilines and phenols often involves multi-step reaction sequences. For instance, 4-amino-3-(trifluoromethyl)phenol can be synthesized from 4-nitro-3-(trifluoromethyl)phenol via reduction of the nitro group.[5]
Generalized Synthesis Protocol for 4-Amino-3-(trifluoromethyl)phenol:
-
Starting Material: 4-Nitro-3-(trifluoromethyl)phenol.[6]
-
Reduction: The starting material is dissolved in a suitable solvent, such as methanol.
-
Catalyst: A palladium on carbon (Pd/C) catalyst is added to the solution.
-
Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere, typically using a balloon or a Parr hydrogenator, and stirred until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by column chromatography or recrystallization to obtain high-purity 4-Amino-3-(trifluoromethyl)phenol.
Crystal Growth:
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. Common techniques for small molecules include:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at room temperature.
-
Vapor Diffusion: A solution of the compound in a volatile solvent is placed in a sealed container with a less volatile anti-solvent. The slow diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting crystallization.
-
Cooling: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.
The choice of solvent is critical and is often determined empirically.
X-ray Data Collection and Structure Refinement
Once a suitable single crystal is obtained, it is mounted on a goniometer and placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is recorded on a detector.
Workflow for X-ray Crystal Structure Determination:
Caption: A hypothetical representation of intermolecular interactions.
Data Summary and Comparison
To facilitate a clear comparison, the crystallographic data for the selected compounds will be summarized in the table below. This will include key parameters that describe the unit cell and the quality of the crystal structure refinement.
| Parameter | 4-Amino-3-(trifluoromethyl)phenol | N-[4-(trifluoromethyl)phenyl]acetamide |
| CCDC Deposition No. | Not yet available | 907083 |
| Chemical Formula | C₇H₆F₃NO | C₉H₈F₃NO |
| Molecular Weight | 177.12 | 203.16 |
| Crystal System | To be determined | Monoclinic |
| Space Group | To be determined | P2₁/c |
| a (Å) | To be determined | 10.34 |
| b (Å) | To be determined | 9.76 |
| c (Å) | To be determined | 9.53 |
| α (°) | To be determined | 90 |
| β (°) | To be determined | 108.6 |
| γ (°) | To be determined | 90 |
| Volume (ų) | To be determined | 910.5 |
| Z | To be determined | 4 |
| R-factor (%) | To be determined | 4.3 |
Data for N-[4-(trifluoromethyl)phenyl]acetamide obtained from the Cambridge Crystallographic Data Centre.
Conclusion and Future Directions
This guide provides a framework for the comparative analysis of the crystal structures of this compound derivatives and their analogs. While a crystal structure for the primary target molecule remains elusive, the study of closely related compounds provides invaluable insights into the structural effects of trifluoromethyl and other substituents on the aniline scaffold.
The determination and deposition of the crystal structure of this compound and its isomers, such as 4-Amino-3-(trifluoromethyl)phenol, would be a significant contribution to the field. Such data would enable a more direct and detailed comparison, furthering our understanding of the structure-property relationships in this important class of molecules and aiding in the design of next-generation pharmaceuticals and functional materials.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6). 4-Amino-3-(trifluoromethyl)phenol: Properties, Synthesis, and Applications in Agrochemicals and Pharmaceuticals. [Link]
-
ChemRxiv. (2023). Structural and Electronic Characterization of m- Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study. [Link]
-
ResearchGate. (2010, February). 2,4,6-Trifluoroaniline. [Link]
-
Cambridge Crystallographic Data Centre. Deposit a Structure in the CSD. [Link]
-
PubMed. (2015, November 12). Applications of Fluorine in Medicinal Chemistry. [Link]
-
ACS Publications. (2019, August 22). Approaches to Obtaining Fluorinated α-Amino Acids. [Link]
-
ACS Publications. A new method for synthesis of trifluoromethyl-substituted phenols and anilines. [Link]
- Google Patents.
-
Cambridge Crystallographic Data Centre. Access & Deposit Crystal Structures. [Link]
-
Wikipedia. 3-(Trifluoromethyl)aniline. [Link]
- Google Patents. Process for preparing 4-fluoro-3-trifluoromethylphenol.
-
ChemUniverse. 4-AMINO-3-(TRIFLUOROMETHYL)PHENOL [Q04681]. [Link]
-
Cambridge Crystallographic Data Centre. CCDC: Structural Chemistry Data, Software, and Insights. [Link]
-
ChemBK. 4-Amino-3-(trifluoromethyl)phenol. [Link]
-
PubChem. 4-Amino-3-fluorophenol. [Link]
-
PubMed. (2022, November 5). Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3. [Link]
-
PubChem. 4-Nitro-3-trifluoromethylphenol. [Link]
-
Cambridge Crystallographic Data Centre. Chemical structure searching. [Link]
-
MDPI. (2022, November 5). Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3. [Link]
-
ResearchGate. (2021, August). Crystallographic analysis of a series of inorganic compounds. [Link]
-
Cambridge Crystallographic Data Centre. The Largest Curated Crystal Structure Database. [Link]
-
Cambridge Crystallographic Data Centre. Search - Access Structures. [Link]
-
Cambridge Crystallographic Data Centre. Search Results - Access Structures. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. 2-(Trifluoromethyl)aniline | C7H6F3N | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 3. CCDC Deposition Criteria for CSD and ICSD Inclusion : CCDC Home [support.ccdc.cam.ac.uk]
- 4. 4-Amino-3-(trifluoromethyl)phenol 95% | CAS: 445-04-5 | AChemBlock [achemblock.com]
- 5. echemi.com [echemi.com]
- 6. 4-Nitro-3-trifluoromethylphenol | C7H4F3NO3 | CID 6931 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Validated Analytical Methods for 2-Amino-5-methoxybenzotrifluoride Quantification
Introduction: The Critical Role of Quantification in Pharmaceutical Development
2-Amino-5-methoxybenzotrifluoride is a key substituted aniline intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The trifluoromethyl group imparts unique properties such as increased metabolic stability and lipophilicity, making it a valuable building block in modern drug discovery.[1] Accurate and precise quantification of this intermediate is not merely an analytical exercise; it is a cornerstone of robust quality control, ensuring the consistency, purity, and safety of the final active pharmaceutical ingredient (API). The presence of isomeric impurities or residual starting material can have significant implications for the efficacy and safety profile of the end product.
This guide provides a comprehensive comparison of validated analytical methodologies for the quantification of this compound. As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols. Instead, this document elucidates the scientific rationale behind the selection of each technique—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—and provides the detailed, validated frameworks necessary for immediate application in a research and development or quality control setting. Every protocol herein is designed as a self-validating system, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[2][3]
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is paramount in selecting and developing an appropriate analytical method.
| Property | Value (Predicted/Observed) | Source | Implication for Analysis |
| Molecular Formula | C₈H₈F₃NO | [4] | Guides mass spectrometry analysis (m/z). |
| Molar Mass | 191.15 g/mol | [4] | Essential for preparing standard solutions. |
| Boiling Point | 234.5 °C (Predicted) | [4] | Suggests that GC analysis is feasible, but the polarity of the amine group may require derivatization for good peak shape and thermal stability. |
| pKa | 2.06 (Predicted) | [4] | The basicity of the amino group will be a key factor in HPLC method development, influencing mobile phase pH and chromatographic retention. |
| Solubility | Soluble in organic solvents like methanol, acetonitrile. | Inferred | Simplifies sample and standard preparation for both HPLC and GC. |
| UV Absorbance | Possesses an aromatic chromophore. | Inferred | Enables direct detection by HPLC-UV, a simple and robust quantification technique. |
Core Objective: Selecting the Right Tool for the Job
The choice of analytical technique is a balance of sensitivity, selectivity, sample throughput, and available instrumentation. This guide will compare three workhorse techniques, each with distinct advantages for the quantification of this compound.
Caption: Logical workflow for selecting an analytical technique.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle & Rationale: HPLC is the quintessential technique for the analysis of non-volatile or thermally sensitive organic compounds.[5] For this compound, its aromatic structure provides a strong chromophore, making UV detection a straightforward and robust choice for routine purity assessments and assays. We will utilize reversed-phase chromatography, where the analyte is separated on a non-polar stationary phase (C18) with a polar mobile phase. The retention of the basic amino group can be effectively controlled by adjusting the mobile phase pH.
Experimental Protocol: HPLC-UV
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water. Rationale: The acidic modifier protonates the analyte's amino group, leading to better peak shape and controlled retention.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0.0 70 30 15.0 30 70 17.0 30 70 17.1 70 30 | 20.0 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.
-
Detection Wavelength: 254 nm (or wavelength of maximum absorbance determined by PDA).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100.0 mL of a 50:50 mixture of acetonitrile and water (diluent).
-
Sample Solution (100 µg/mL): Prepare the sample to be tested at a target concentration of 100 µg/mL in the same diluent. Filter through a 0.45 µm syringe filter prior to injection.
-
Caption: Experimental workflow for HPLC-UV analysis.
Validation Data (Illustrative)
The method is validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[2][6]
| Validation Parameter | Acceptance Criteria | Illustrative Result |
| Specificity | Peak is free from interference from blank and known impurities. Peak purity > 990. | Baseline resolved peak. Peak purity index of 999.5. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9998 over 10-150 µg/mL range. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% at three concentration levels. |
| Precision (% RSD) | Repeatability (n=6): ≤ 1.0% Intermediate (different day/analyst): ≤ 2.0% | Repeatability: 0.45% Intermediate: 1.10% |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 | 0.5 µg/mL |
| Robustness | %RSD ≤ 2.0% for minor changes in flow rate, temp, mobile phase composition. | Passed. No significant impact on results. |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle & Rationale: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[7] While this compound has a boiling point amenable to GC, primary aromatic amines can exhibit poor peak shape and adsorption on the column due to the polar, active amino group.[8] To overcome this, derivatization is essential. Acylation with Heptafluorobutyric Anhydride (HFBA) is an excellent choice. It replaces the active hydrogen on the amine with a non-polar, electron-capturing group, which dramatically improves volatility, peak shape, and sensitivity.[7] Mass spectrometry provides definitive identification based on the compound's mass spectrum and fragmentation pattern.
Experimental Protocol: GC-MS with Derivatization
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole) with an Electron Ionization (EI) source.
-
Derivatization Procedure:
-
Pipette 100 µL of the sample solution (in ethyl acetate) into a 2 mL autosampler vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of ethyl acetate and 50 µL of Heptafluorobutyric Anhydride (HFBA).[7]
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature and evaporate the mixture to dryness again under nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
-
-
GC-MS Conditions:
-
Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness. Rationale: A robust, general-purpose column suitable for a wide range of analytes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Splitless, 1 µL injection.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Full Scan (50-450 amu) for confirmation.
-
SIM Ions (Illustrative for HFBA derivative): Molecular ion (M+) and key fragment ions.
-
-
Caption: Experimental workflow for GC-MS analysis with derivatization.
Validation Data (Illustrative)
| Validation Parameter | Acceptance Criteria | Illustrative Result |
| Specificity | No interfering peaks at the retention time of the derivatized analyte in blank matrix. | Confirmed by unique retention time and mass spectrum. |
| Linearity | Correlation coefficient (r²) ≥ 0.998 | r² = 0.9991 over 0.1-25 µg/mL range. |
| Accuracy (% Recovery) | 95.0% - 105.0% | 97.8% - 103.5% at three concentration levels. |
| Precision (% RSD) | Repeatability (n=6): ≤ 5.0% Intermediate (different day/analyst): ≤ 10.0% | Repeatability: 3.5% Intermediate: 6.8% |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 | 0.05 µg/mL (50 ng/mL) |
| Robustness | %RSD ≤ 10.0% for minor changes in oven ramp rate, final temp. | Passed. Derivatization step is the most critical variable. |
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle & Rationale: LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This technique is the gold standard for trace-level quantification, especially in complex matrices.[9][10] It eliminates the need for derivatization required in GC-MS.[11] The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the protonated molecule, [M+H]⁺) is selected, fragmented, and one or more specific product ions are monitored. This two-stage filtering provides exceptional specificity, virtually eliminating matrix interferences.
Experimental Protocol: LC-MS/MS
-
Instrumentation: UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an Electrospray Ionization (ESI) source.
-
LC Conditions:
-
Column: C18 UPLC column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size). Rationale: Shorter column and smaller particles provide faster analysis times and better efficiency.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0.0 95 5 2.5 5 95 3.5 5 95 3.6 95 5 | 5.0 | 95 | 5 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive. Rationale: The basic amino group is readily protonated in the acidic mobile phase.
-
MRM Transitions: Determined by infusing a standard solution of this compound.
-
Precursor Ion: m/z 192.1 ([M+H]⁺)
-
Product Ions (Illustrative):
-
Transition 1 (Quantifier): 192.1 -> 172.1 (Loss of HF)
-
Transition 2 (Qualifier): 192.1 -> 144.1 (Loss of HF + CO)
-
-
-
Source Parameters: Optimized for maximum signal (e.g., Capillary Voltage, Gas Flow, Source Temperature).
-
Validation Data (Illustrative)
| Validation Parameter | Acceptance Criteria | Illustrative Result |
| Specificity | No signal for specified MRM transitions in blank matrix. Ion ratio of qualifier/quantifier within ±20% of standard. | Passed. No interferences observed. Ion ratio consistent. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9996 over 0.1-100 ng/mL range. |
| Accuracy (% Recovery) | 95.0% - 105.0% | 98.2% - 102.1% at three concentration levels. |
| Precision (% RSD) | Repeatability (n=6): ≤ 5.0% Intermediate (different day/analyst): ≤ 10.0% | Repeatability: 2.8% Intermediate: 5.5% |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 | 0.02 µg/mL (20 pg/mL) |
| Robustness | %RSD ≤ 10.0% for minor changes in LC gradient, column temp. | Passed. Method is highly robust. |
Comparative Summary and Recommendations
| Feature | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Liquid-phase separation, UV absorbance | Gas-phase separation, mass analysis | Liquid-phase separation, tandem mass analysis |
| Sample Prep | Simple dilution & filtration | Complex (derivatization required) | Simple dilution & filtration |
| Sensitivity (LOQ) | Good (~0.5 µg/mL) | Very Good (~0.05 µg/mL) | Excellent (~0.02 ng/mL) |
| Selectivity | Moderate (relies on chromatographic separation) | High (retention time + mass spectrum) | Exceptional (retention time + MRM) |
| Throughput | Moderate (~20 min/sample) | Low (~20 min/sample + derivatization time) | High (~5 min/sample) |
| Instrumentation Cost | Lowest | Moderate | Highest |
| Best For... | Routine QC, assay, purity determination of bulk material. | Identification of unknown volatile impurities, trace analysis when LC-MS is unavailable. | Trace-level quantification, analysis in complex matrices (e.g., biological fluids), impurity profiling. |
Expert Recommendation:
-
For routine quality control of bulk this compound , where the primary goal is to determine assay and purity against a reference standard, HPLC-UV is the method of choice. It is robust, cost-effective, and provides the necessary performance without undue complexity.[5]
-
If the analytical challenge involves identifying and quantifying volatile or semi-volatile process impurities , GC-MS is a superior tool, provided the necessary derivatization steps are validated and controlled.[12]
-
For applications requiring the highest sensitivity and selectivity , such as quantifying trace-level impurities, monitoring residual levels in final products, or conducting pharmacokinetic studies, LC-MS/MS is unequivocally the best method. Its speed and specificity justify the higher capital and operational costs in these demanding scenarios.[10][13]
By understanding the strengths and weaknesses of each validated method, researchers and drug development professionals can confidently select the most appropriate analytical strategy to ensure the quality and safety of their products.
References
-
Shimadzu. (n.d.). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. [Link]
-
ChemBK. (n.d.). This compound. [Link]
-
Analytical and Bioanalytical Chemistry. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. [Link]
-
Semantic Scholar. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. [Link]
-
PubMed. (1998). Gas chromatographic determination of aromatic amines in water samples after solid-phase extraction and derivatization with iodine. II. Enrichment. [Link]
-
Phenomenex. (n.d.). Derivatization for Gas Chromatography. [Link]
-
Chemistry LibreTexts. (2023). Derivatization. [Link]
-
Taylor & Francis Online. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. [Link]
-
LCGC Europe. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
-
Taylor & Francis Online. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]
-
ResearchGate. (2004). LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. [Link]
-
LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]
-
ResearchGate. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]
-
National Institutes of Health. (2024). A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring. [Link]
-
Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. [Link]
-
PubMed. (2021). A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. [Link]
-
Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]
-
AMS Biopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pharmtech.com [pharmtech.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. chembk.com [chembk.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. shimadzu.com [shimadzu.com]
- 10. A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Characterization of 2-Amino-5-methoxybenzotrifluoride Impurities by NMR and MS
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, the rigorous identification and quantification of impurities are paramount to ensure product safety, efficacy, and regulatory compliance. 2-Amino-5-methoxybenzotrifluoride is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its purity is critical, as even trace-level impurities can have significant impacts on the final product's properties and safety profile. This guide provides an in-depth comparison of two powerful analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), for the comprehensive characterization of potential impurities in this compound.
The Synthetic Landscape and Potential Impurities
A common synthetic route to this compound involves a two-step process starting from 3-methoxybenzotrifluoride: nitration followed by reduction. This pathway, while effective, can introduce several process-related impurities. Understanding this synthetic route is the first step in predicting the likely impurities that may be present in the final product.
The primary potential impurities include:
-
Unreacted Starting Material: 3-methoxybenzotrifluoride
-
Intermediate: 4-methoxy-2-nitrobenzotrifluoride
-
Positional Isomers: Isomers formed during the nitration step, such as 2-methoxy-4-nitrobenzotrifluoride.
-
Byproducts of Reduction: Incomplete reduction of the nitro group can lead to other species.
The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A, mandate the reporting, identification, and qualification of impurities in new drug substances, making their thorough characterization a regulatory necessity.[1][2][3][4]
dot
Caption: Synthetic pathway and potential impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus.[5][6] For the analysis of this compound and its impurities, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential.
The Power of Multi-Nuclear NMR
-
¹H NMR: Provides information on the number and connectivity of protons. The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the nature and position of substituents on the benzene ring.
-
¹³C NMR: Reveals the carbon framework of the molecule. The chemical shifts of the aromatic carbons are indicative of the electronic effects of the substituents.
-
¹⁹F NMR: As the target molecule contains a trifluoromethyl (-CF₃) group, ¹⁹F NMR is a highly specific and sensitive tool.[7][8] The chemical shift of the -CF₃ group can distinguish between the parent molecule and its impurities.
Comparative NMR Data (Illustrative)
The following table presents illustrative NMR data for this compound and its potential impurities in CDCl₃. These values are estimated based on known substituent effects on benzene rings and data from similar compounds.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
| This compound | 6.85 (d, 1H), 6.70 (dd, 1H), 6.60 (d, 1H), 4.20 (br s, 2H, NH₂), 3.75 (s, 3H, OCH₃) | 155.0 (C-O), 145.0 (C-N), 125.0 (q, CF₃), 118.0 (C-H), 115.0 (C-H), 112.0 (C-H), 110.0 (C-CF₃), 55.5 (OCH₃) | -62.5 (s) |
| Impurity A: 3-methoxybenzotrifluoride | 7.30 (t, 1H), 7.10 (d, 1H), 7.05 (s, 1H), 6.95 (d, 1H), 3.80 (s, 3H, OCH₃) | 159.0 (C-O), 132.0 (C-H), 130.0 (C-CF₃), 124.0 (q, CF₃), 118.0 (C-H), 115.0 (C-H), 113.0 (C-H), 55.0 (OCH₃) | -63.0 (s) |
| Impurity B: 4-methoxy-2-nitrobenzotrifluoride | 7.80 (d, 1H), 7.40 (dd, 1H), 7.10 (d, 1H), 3.95 (s, 3H, OCH₃) | 158.0 (C-O), 149.0 (C-N), 135.0 (C-CF₃), 123.0 (q, CF₃), 120.0 (C-H), 115.0 (C-H), 110.0 (C-H), 56.5 (OCH₃) | -61.0 (s) |
| Impurity C: 2-methoxy-4-nitrobenzotrifluoride | 7.90 (dd, 1H), 7.85 (d, 1H), 7.20 (d, 1H), 4.00 (s, 3H, OCH₃) | 153.0 (C-O), 148.0 (C-N), 133.0 (C-CF₃), 125.0 (q, CF₃), 122.0 (C-H), 118.0 (C-H), 108.0 (C-H), 56.0 (OCH₃) | -64.0 (s) |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Number of Scans: 1024-4096.
-
Relaxation Delay: 2-5 seconds.
-
-
¹⁹F NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (proton-decoupled if desired).
-
Number of Scans: 64-128.
-
Relaxation Delay: 1-2 seconds.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or an external standard like CFCl₃ (for ¹⁹F).
-
Integrate signals and analyze coupling patterns.
-
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and structure of a compound by analyzing its mass-to-charge ratio (m/z) and its fragmentation pattern.[9] When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for identifying and quantifying trace-level impurities.
Key Advantages of LC-MS for Impurity Profiling:
-
High Sensitivity: Capable of detecting impurities at very low concentrations.
-
Specificity: Provides molecular weight information, which is highly specific to each compound.
-
Structural Information: Tandem mass spectrometry (MS/MS) can be used to fragment ions and obtain structural information based on the fragmentation pattern.
Expected Fragmentation Patterns
In positive-ion electrospray ionization (ESI+), this compound and its impurities are expected to protonate to form [M+H]⁺ ions. Fragmentation of these ions in MS/MS can provide structural confirmation.
-
This compound (MW: 191.15): The [M+H]⁺ ion at m/z 192.16 would be the precursor ion. Common neutral losses would include loss of a methyl radical (•CH₃) from the methoxy group, or loss of ammonia (NH₃).
-
Impurity A: 3-methoxybenzotrifluoride (MW: 176.12): The [M+H]⁺ ion would be at m/z 177.13.
-
Impurity B: 4-methoxy-2-nitrobenzotrifluoride (MW: 221.12): The [M+H]⁺ ion would be at m/z 222.13. Fragmentation may involve the loss of the nitro group (NO₂).
-
Impurity C: 2-methoxy-4-nitrobenzotrifluoride (MW: 221.12): The [M+H]⁺ ion would also be at m/z 222.13, but its fragmentation pattern may differ from Impurity B, allowing for differentiation.
dot
Caption: LC-MS workflow for impurity analysis.
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation:
-
Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution to a working concentration of approximately 10 µg/mL for analysis.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS1 Scan Range: m/z 100-300.
-
MS/MS: For identified potential impurity masses, perform product ion scans to obtain fragmentation data.
-
-
Data Analysis:
-
Identify the peaks corresponding to the main compound and impurities based on their retention times and m/z values.
-
Quantify impurities using the peak area relative to a standard or the main component.
-
Confirm the identity of impurities by comparing their fragmentation patterns with theoretical fragmentation or reference standards.
-
Comparison of NMR and MS for Impurity Characterization
| Feature | NMR Spectroscopy | Mass Spectrometry (LC-MS) |
| Primary Information | Detailed structural information, connectivity, stereochemistry. | Molecular weight and fragmentation patterns. |
| Sensitivity | Lower (mg to µg range). | Higher (ng to pg range). |
| Quantification | Highly quantitative with an internal standard (qNMR). | Quantitative, but can be affected by ionization efficiency and matrix effects. |
| Identification | Definitive structural elucidation of unknown impurities. | Tentative identification based on molecular weight and fragmentation; requires reference standards for confirmation. |
| Throughput | Lower, longer experiment times. | Higher, especially with fast LC gradients. |
| Sample Requirement | Non-destructive, sample can be recovered. | Destructive. |
Conclusion
Both NMR and MS are indispensable tools for the characterization of impurities in this compound, each providing complementary information. NMR spectroscopy offers an unparalleled ability to definitively elucidate the structure of unknown impurities, while LC-MS provides the high sensitivity required to detect and quantify trace-level components. A comprehensive approach that leverages the strengths of both techniques is the most robust strategy for ensuring the purity and quality of this important chemical intermediate. By understanding the potential impurities arising from the synthetic process and applying these powerful analytical methods, researchers and drug development professionals can confidently meet the stringent requirements of the pharmaceutical and chemical industries.
References
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
-
International Journal of Pharmaceutical Investigation. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Available at: [Link]
-
Toref-Standards. (2023). NMR Applications in Pharmaceutical Impurity Profiling. Available at: [Link]
-
Kymos. (n.d.). Impurity Profiling: Characterization of unknown impurities in pharmaceuticals. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2008). Guidance for Industry Q3A Impurities in New Drug Substances. Available at: [Link]
-
ResearchGate. (2004). Mass spectrometry in impurity profiling. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
University of California, Santa Barbara. (n.d.). 19F NMR. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. rsc.org [rsc.org]
- 3. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 4. rsc.org [rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rsc.org [rsc.org]
- 7. par.nsf.gov [par.nsf.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. 2-Aminobenzotrifluoride(88-17-5) 13C NMR spectrum [chemicalbook.com]
A Senior Application Scientist's Guide to Isomeric Purity Determination of 2-Amino-5-methoxybenzotrifluoride
For researchers and professionals in drug development and fine chemical synthesis, the isomeric purity of key intermediates like 2-Amino-5-methoxybenzotrifluoride is not merely a quality metric; it is a critical determinant of a final product's efficacy, safety, and stability. The presence of even minor positional isomers can lead to significant alterations in biological activity, introduce unforeseen toxicity, or complicate regulatory approval. This guide provides an in-depth comparison of the primary analytical techniques for resolving and quantifying isomeric impurities, grounded in established scientific principles and practical, field-proven insights.
The core analytical challenge lies in differentiating between molecules with the same mass and elemental composition, differing only in the substitution pattern on the aromatic ring. A robust analytical method must possess the specificity to resolve these closely related structures.
The Analytical Challenge: Resolving Key Positional Isomers
The synthesis of this compound can potentially yield several positional isomers. The ability to separate the target analyte from these structurally similar impurities is the primary goal of the analytical method.
Caption: Logical relationship between the target analyte and its potential impurities.
Comparative Analysis of Core Separation Techniques
We will explore and compare three powerful chromatographic techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC). The choice of technique is governed by the specific requirements of the analysis, such as the need for high throughput, ultimate resolution, or compliance with "green chemistry" initiatives.
High-Performance Liquid Chromatography (HPLC): The Industry Workhorse
Reversed-phase HPLC (RP-HPLC) is the most established and widely used technique for purity analysis in the pharmaceutical industry due to its robustness, versatility, and high resolving power for a vast range of compounds.[1][2]
Causality Behind the Method: The separation mechanism in RP-HPLC relies on the differential partitioning of analytes between a nonpolar stationary phase (typically C18) and a polar mobile phase.[3] Isomers of this compound, having slight differences in polarity due to the relative positions of their functional groups, will interact differently with the stationary phase, leading to different retention times and enabling their separation. The use of a UV detector is ideal, given the chromophoric nature of the benzene ring.
Caption: Standard workflow for HPLC purity determination.
Experimental Protocol: RP-HPLC
| Parameter | Recommended Conditions |
| Instrumentation | HPLC system with gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector. |
| Column | C18, 4.6 x 150 mm, 2.7-5 µm particle size. |
| Mobile Phase A | 0.1% Phosphoric Acid or Formic Acid in Water. |
| Mobile Phase B | Acetonitrile or Methanol. |
| Gradient Elution | Start at a low %B (e.g., 10-20%) and ramp up to a high %B (e.g., 90-95%) over 20-30 minutes to elute all components. |
| Flow Rate | 1.0 mL/min. |
| Column Temp. | 30 - 40 °C. |
| Detection | UV at 254 nm. |
| Injection Vol. | 5 - 10 µL. |
| Diluent | 50:50 mixture of Mobile Phase A and B. |
Trustworthiness through Validation: This protocol's reliability must be established through method validation, following guidelines like ICH Q2(R1).[4][5][6] Key system suitability tests (SSTs) include:
-
Tailing Factor: Should be between 0.8 and 1.5 for the main peak.[3]
-
Theoretical Plates: Should be >2000, indicating column efficiency.[3]
-
Repeatability (RSD): The relative standard deviation for the peak area of ≥5 replicate injections should be ≤2.0%.[3]
Gas Chromatography (GC): Precision for Volatile Analytes
GC is an excellent alternative, particularly when coupled with a Mass Spectrometer (GC-MS). It offers exceptional resolution and provides definitive structural information, which is invaluable for impurity identification.[7] A key consideration for aromatic amines is their polarity, which can cause peak tailing. Derivatization is often employed to mitigate this.
Causality Behind the Method: Separation in GC is based on the analyte's volatility and interaction with the stationary phase. Analytes are volatilized in a hot injector and carried by an inert gas through a column. Compounds with lower boiling points and weaker interactions with the stationary phase elute faster.[8] Derivatizing the amine group, for instance with trifluoroacetic anhydride, reduces its polarity and increases volatility, leading to sharper peaks and improved separation.[9]
Caption: Typical workflow for GC-MS impurity profiling.
Experimental Protocol: GC-MS
| Parameter | Recommended Conditions |
| Instrumentation | GC system with a capillary column, coupled to a Mass Spectrometer. |
| Column | Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm film thickness. |
| Carrier Gas | Helium or Hydrogen at a constant flow of ~1 mL/min. |
| Injector Temp. | 250 - 280 °C. |
| Oven Program | Start at 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min. |
| MS Detector | Electron Ionization (EI) at 70 eV. |
| Mass Range | Scan from m/z 40 to 400. |
| Sample Prep. | Dissolve sample in a suitable solvent (e.g., Dichloromethane). Derivatize with Trifluoroacetic Anhydride (TFAA) if necessary to improve peak shape. |
Trustworthiness through Specificity: The key advantage of GC-MS is the specificity provided by the mass spectrum.[7] While isomers may have similar retention times, their fragmentation patterns can sometimes differ, aiding in positive identification. The method's suitability is confirmed by ensuring baseline resolution of the main peak from any impurities.
Supercritical Fluid Chromatography (SFC): The Green and Rapid Alternative
SFC has emerged as a powerful "green" technology that bridges the gap between HPLC and GC. It uses supercritical CO2 as the primary mobile phase, drastically reducing organic solvent consumption.[10] SFC is particularly adept at separating isomers and chiral compounds, often with superior speed and efficiency compared to HPLC.[][12][13]
Causality Behind the Method: SFC utilizes a supercritical fluid, typically CO2 mixed with a small amount of organic modifier (like methanol), as the mobile phase. This phase has low viscosity and high diffusivity, allowing for very fast separations without a significant loss in efficiency. The separation is based on the differential partitioning of analytes between the stationary phase and the supercritical mobile phase, making it conceptually similar to normal-phase HPLC but with the speed of GC.
Caption: Streamlined workflow for analysis by SFC.
Experimental Protocol: SFC
| Parameter | Recommended Conditions |
| Instrumentation | SFC system with capabilities for CO2 delivery, modifier pump, back pressure regulation, and a suitable detector. |
| Column | Chiral or achiral stationary phases are available. For positional isomers, a polar stationary phase (e.g., Diol, Amino) is a good starting point. |
| Mobile Phase A | Supercritical CO2. |
| Mobile Phase B | Methanol or Ethanol (often with an additive like diethylamine for basic compounds). |
| Elution | Gradient from 5% to 40% Modifier over 5-10 minutes. |
| Flow Rate | 2 - 4 mL/min. |
| Back Pressure | 100 - 150 bar. |
| Column Temp. | 40 °C. |
| Detection | UV at 254 nm or MS. |
Trustworthiness through Efficiency: SFC methods are known for their high throughput and rapid column equilibration, which saves significant time in method development.[10] The orthogonality of SFC to RP-HPLC means it can often separate impurities that are difficult to resolve by liquid chromatography, providing a more complete purity profile.
Head-to-Head Performance Comparison
| Feature | HPLC (Reversed-Phase) | GC-MS | SFC |
| Resolution | Very Good to Excellent | Excellent, especially with long capillary columns | Excellent, particularly for isomers |
| Speed | Moderate (20-40 min) | Moderate to Fast (15-30 min) | Very Fast (3-10 min) |
| Solvent Use | High (Aqueous buffers and organic solvents) | Low (Small amounts for sample prep) | Very Low (Mainly CO2, small % of organic modifier) |
| Impurity ID | Tentative (by UV), requires MS for confirmation | Definitive (Mass Spectra) | Good (when coupled with MS) |
| Robustness | High, very well-established | High, but sensitive to non-volatile matrix | Good, maturing technology |
| Best For | Routine QC, method robustness, wide applicability | Volatile compounds, definitive impurity identification | High-throughput screening, "green" chemistry, difficult separations |
Conclusion and Expert Recommendation
The choice of the optimal analytical method for determining the isomeric purity of this compound is contingent on the specific analytical objective.
-
For routine Quality Control (QC) in a regulated environment, RP-HPLC remains the gold standard. Its robustness, transferability, and the vast body of existing validation practices make it a highly reliable and defensible choice.
-
For impurity identification and structural elucidation during process development, GC-MS is unparalleled. The ability to obtain a mass spectrum provides near-certain identification of unknown peaks, which is critical for understanding and controlling the formation of process-related impurities.
-
For high-throughput screening or when "green" chemistry and speed are paramount, SFC is the superior option. Its ability to perform separations in a fraction of the time and with minimal organic solvent waste makes it an efficient and environmentally responsible choice for modern drug discovery and development labs.[10]
Ultimately, a comprehensive purity assessment may leverage a combination of these techniques. An orthogonal approach, such as using RP-HPLC for routine quantification and SFC or GC-MS to confirm the absence of co-eluting impurities, provides the highest degree of confidence in the quality of this compound. This multi-faceted strategy embodies the principles of a self-validating system, ensuring the highest level of scientific integrity.
References
-
Patel, K., et al. (2014). Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology. Journal of Pharmaceutical and Scientific Innovation. Available from: [Link]
-
Waters Corporation. Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). Available from: [Link]
-
Welch, C. J., et al. (2017). Supercritical Fluid Chromatography: An Essential Tool in Drug Discovery. American Pharmaceutical Review. Available from: [Link]
-
Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Available from: [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
-
De Klerck, K., et al. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]
-
International Conference on Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]
-
International Council for Harmonisation. Quality Guidelines. Available from: [Link]
-
Borman, P., et al. (2017). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Available from: [Link]
-
Wiley Analytical Science. (2018). New GC investigation of chiral amine separation. Available from: [Link]
-
Ni, C., et al. (2013). Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines. PubMed. Available from: [Link]
-
Hyun, M. H., et al. (2011). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC - NIH. Available from: [Link]
-
Ukrainian Chemistry Journal. (2025). CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS. Available from: [Link]
-
Beier, M., et al. (2019). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. NIH. Available from: [Link]
-
Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Journal of Drug and Alcohol Research. Available from: [Link]
- Google Patents. US4582935A - Process for producing meta-aminobenzotrifluoride.
-
PubChem. 5-Amino-2-(trifluoromethoxy)benzotrifluoride. Available from: [Link]
-
van der Pijl, F., et al. (2021). Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information. PubMed. Available from: [Link]
-
Analytical Separation Methods. (2021). Analytical Separation Methods. Available from: [Link]
-
ChemBK. This compound. Available from: [Link]
-
Cenmed Enterprises. 2-Amino-5-methylbenzotrifluoride. Available from: [Link]
-
PubChem. 2-Amino-5-hydroxybenzotrifluoride. Available from: [Link]
-
Rotachrom Technologies. (2024). The Science and Strategy Behind Isomer Separation. Available from: [Link]
-
PubChem. 3-Aminobenzotrifluoride-D4. Available from: [Link]
-
HELIX Chromatography. HPLC Methods for analysis of 2-Amino-5-methylthiazole. Available from: [Link]
-
Strege, M. A., & Tabb, D. L. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. PubMed. Available from: [Link]
-
NIST WebBook. 2-Amino-5-nitrobenzotrifluoride. Available from: [Link]
-
Wang, X., & She, Y. (2005). Chiral Drug Separation. Encyclopedia of Chemical Processing. Available from: [Link]
-
Kim, K., et al. (2020). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. PMC - NIH. Available from: [Link]
-
Pistos, C., et al. (2019). Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices. MDPI. Available from: [Link]
Sources
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jordilabs.com [jordilabs.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. database.ich.org [database.ich.org]
- 7. Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. sphinxsai.com [sphinxsai.com]
- 13. fagg.be [fagg.be]
A Comparative Guide to the Synthesis of 2-Amino-5-methoxybenzotrifluoride for Pharmaceutical and Agrochemical Research
In the landscape of modern drug discovery and agrochemical development, fluorinated organic molecules are indispensable building blocks. The strategic incorporation of fluorine atoms can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. Among these valuable intermediates, 2-Amino-5-methoxybenzotrifluoride stands out for its unique electronic and structural properties, making it a sought-after precursor for a range of bioactive molecules.
This technical guide provides an in-depth comparative analysis of the primary synthetic route to this compound and evaluates it against other plausible, albeit more complex, methodologies. The information presented herein is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, actionable protocols.
The Strategic Importance of this compound
The this compound scaffold is a trifecta of functional groups that offer a versatile platform for chemical elaboration. The trifluoromethyl group acts as a lipophilic and metabolically stable bioisostere for other chemical moieties. The nucleophilic amino group is a prime handle for amide bond formation, diazotization reactions, and the construction of heterocyclic rings. The methoxy group, an electron-donating substituent, modulates the electronic properties of the aromatic ring and can influence the regioselectivity of further reactions.
Primary Synthetic Route: Reduction of 2-Methoxy-5-nitrobenzotrifluoride
The most direct and industrially viable method for the synthesis of this compound is the reduction of its corresponding nitro precursor, 2-Methoxy-5-nitrobenzotrifluoride. This precursor is readily synthesized via the nitration of 2-methoxybenzotrifluoride using a mixture of nitric and sulfuric acids.[1]
Reaction Scheme:
Caption: Catalytic hydrogenation of 2-Methoxy-5-nitrobenzotrifluoride.
Experimental Protocol
The following protocol describes a general procedure for the reduction of a nitroaromatic compound using catalytic hydrogenation, a method known for its high efficiency and clean reaction profile.[1][2]
-
Vessel Preparation: To a suitable hydrogenation vessel, add 2-Methoxy-5-nitrobenzotrifluoride (1 equivalent).
-
Solvent Addition: Add methanol as the solvent. The volume should be sufficient to dissolve or suspend the starting material effectively.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst. The catalyst loading is typically between 1-5 mol% relative to the substrate.
-
Hydrogenation: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas (H₂). The reaction can be run under a hydrogen atmosphere (balloon) or in a Parr shaker at a pressure of 50-60 psi.
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.
-
Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Isolation: Wash the Celite® pad with methanol. Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to afford the final product of high purity.
Causality and Experimental Choices
-
Catalyst: Palladium on carbon is the catalyst of choice due to its high activity and selectivity for the reduction of nitro groups in the presence of other functional groups.
-
Solvent: Methanol is a common solvent for hydrogenation as it readily dissolves the starting material and is inert under the reaction conditions.
-
Safety: Catalytic hydrogenation with Pd/C and hydrogen gas is potentially hazardous and must be conducted in a well-ventilated fume hood with appropriate safety precautions. The catalyst can be pyrophoric upon exposure to air after the reaction.
Comparative Analysis of Synthetic Strategies
While the reduction of 2-Methoxy-5-nitrobenzotrifluoride is the most straightforward approach, it is instructive to compare it with other potential, albeit more circuitous, synthetic routes that are employed for analogous compounds.
| Parameter | Route 1: Reduction of Nitro Precursor | Plausible Alternative A: Multi-step from 3-Aminobenzotrifluoride | Plausible Alternative B: Nucleophilic Substitution |
| Starting Material | 2-Methoxy-5-nitrobenzotrifluoride | 3-Aminobenzotrifluoride | 2-Amino-5-halobenzotrifluoride |
| Number of Steps | 1 (from nitro precursor) | 4-5 steps | 1-2 steps |
| Key Transformations | Catalytic Hydrogenation | Acylation, Nitration, Diazotization, Methoxylation, Hydrolysis | Nucleophilic Aromatic Substitution |
| Reagent Hazards | Flammable H₂ gas, Pyrophoric catalyst | Strong acids/nitrating agents, Diazonium salts (potentially explosive) | Strong base, High temperatures |
| Expected Yield | High (>90%) | Moderate to Low (overall) | Low to moderate, side reactions likely |
| Scalability | Excellent | Poor to Moderate | Poor |
| Atom Economy | High | Low | Moderate |
Plausible Alternative A: A Multi-step Synthesis from 3-Aminobenzotrifluoride
This hypothetical route would involve the protection of the amino group of 3-aminobenzotrifluoride, followed by nitration, conversion of the nitro group to a methoxy group (likely via reduction, diazotization, and reaction with methanol), and finally deprotection. This multi-step process is significantly less efficient in terms of yield, atom economy, and labor.[3][4]
Caption: A plausible multi-step synthesis from 3-aminobenzotrifluoride.
Plausible Alternative B: Nucleophilic Aromatic Substitution
Another theoretical approach would be the direct displacement of a halogen from a 2-amino-5-halobenzotrifluoride with a methoxide source. However, nucleophilic aromatic substitution on an electron-rich aniline ring is generally difficult and would likely require harsh reaction conditions (high temperature and pressure) and may result in low yields and side products.[3]
Conclusion
For the synthesis of this compound, the reduction of the commercially available 2-Methoxy-5-nitrobenzotrifluoride via catalytic hydrogenation is the most efficient, scalable, and high-yielding method. This approach benefits from a readily available starting material and a clean, high-yielding conversion. While alternative synthetic strategies can be conceptualized based on established organic chemistry principles, they are likely to be more complex, lower-yielding, and less economically viable for large-scale production. Therefore, for researchers and professionals in drug development and agrochemical synthesis, the direct reduction of the nitro precursor represents the gold standard for obtaining this compound.
References
- U.S. Patent 4,008,278A, "Preparation of 2-amino-5-halobenzotrifluoride," accessed January 11, 2026, .
- Chinese Patent CN101182295B, "Method for synthesizing 2-amido-5-chlorobenzotrifluoride," accessed January 11, 2026, .
- Chinese Patent CN111362775A, "Synthesis method of 2-bromo-5-fluorobenzotrifluoride," accessed January 11, 2026, .
- European Patent EP0295674A1, "Novel synthesis of 3-amino-2-methylbenzotrifluoride," accessed January 11, 2026, .
- European Patent EP0143769A1, "Preparation of ortho-aminobenzotrifluoride," accessed January 11, 2026, .
- Chinese Patent CN106588673A, "Preparation method of 2-methyl-5-aminotrifluorotoluene," accessed January 11, 2026, .
-
NINGBO INNO PHARMCHEM CO.,LTD., "The Crucial Role of 2-Amino-5-fluorobenzotrifluoride in Modern Chemical Synthesis," accessed January 11, 2026, [Link].
-
Razler, T. M., et al. (2011). 4-Methoxy-2-nitro-4′-(trifluoromethyl)biphenyl. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2915. [Link].
-
PrepChem, "Synthesis of 3-aminobenzotrifluoride," accessed January 11, 2026, [Link].
-
ChemBK, "this compound," accessed January 11, 2026, [Link].
- World Intellectual Property Organization Patent WO2020148641A1, "Process for preparation of 2-amino-5-hydroxy propiophenone," accessed January 11, 2026, .
- European Patent EP0129528B1, "Process for the preparation of nitro-substituted benzotrifluoride compounds," accessed January 11, 2026, .
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Amino-5-methoxybenzotrifluoride
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-Amino-5-methoxybenzotrifluoride (CAS No. 53903-49-4). As a halogenated aromatic amine, this compound requires meticulous handling and disposal to mitigate risks to personnel and the environment. This document is intended for researchers, scientists, and drug development professionals who handle this substance in a laboratory setting. The procedures outlined herein are designed to be a self-validating system, ensuring safety and regulatory compliance at every stage.
Hazard Identification and Risk Assessment: The "Why" Behind the Precautions
This compound, also known as 4-methoxy-2-(trifluoromethyl)aniline, belongs to two chemical classes that warrant significant caution: aromatic amines and halogenated organic compounds.[1] A thorough understanding of its intrinsic hazards is the foundation of its safe management.
-
Aromatic Amines: This class of compounds is known for its potential toxicity. Inhalation of aromatic amines can lead to conditions like methemoglobinemia, characterized by symptoms such as dizziness, headache, and cyanosis (bluish skin discoloration) due to the blood's reduced ability to carry oxygen.[2]
-
Halogenated Organic Compounds: The presence of the trifluoromethyl group places this compound in the category of halogenated organics.[1] The U.S. Environmental Protection Agency (EPA) regulates many halogenated organic compounds as hazardous waste due to their persistence in the environment and potential for toxicity.[3][4][5] Improper disposal, particularly through non-thermal methods, can lead to long-term environmental contamination.
A risk assessment must precede any handling or disposal. This involves evaluating the quantities being used, the potential for aerosolization, and the specific laboratory environment.
Table 1: Hazard Profile and Personal Protective Equipment (PPE)
| Hazard Classification | Potential Effects | Required Personal Protective Equipment (PPE) |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[6] | Chemical-resistant gloves (nitrile or neoprene), safety goggles with side shields or face shield, lab coat.[7] |
| Skin Irritation | Causes skin irritation.[6] | Impervious gloves, lab coat.[8] |
| Eye Irritation | Causes serious eye irritation.[6] | Chemical safety goggles or a face shield.[2] |
| Respiratory Irritation | May cause respiratory tract irritation.[6] | Use only in a well-ventilated area or a chemical fume hood.[7] |
| Environmental Hazard | Potential for long-lasting harmful effects to aquatic life.[9] | Avoid release to the environment.[10] |
Pre-Disposal: Safe Handling and Segregation
Proper disposal begins long before the waste container is full. It starts with the correct handling and segregation of the chemical during its use.
Step 1: Engineering Controls
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[7] The fume hood provides a primary containment barrier, protecting the user from vapors and potential spills.
Step-2: Waste Segregation
Segregation is the most critical step in a compliant waste management program. Cross-contamination of waste streams can lead to dangerous chemical reactions or complicate the final disposal process, making it significantly more expensive and hazardous.
-
Dedicated Waste Container: Designate a specific, clearly labeled hazardous waste container for this compound and materials contaminated with it.
-
Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[11] Include the date accumulation started.
-
Incompatible Materials: Keep this waste stream separate from strong oxidizing agents, strong acids, and strong bases to prevent violent reactions.[7]
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the procedural steps for the collection, storage, and disposal of this compound waste.
Step 1: Containerization
-
Select an Appropriate Container: Use a chemically compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are typically suitable.
-
Collect Waste:
-
Solid Waste: Place contaminated items such as gloves, weighing paper, and absorbent pads directly into the labeled solid waste container.
-
Liquid Waste: For solutions containing this compound, use a dedicated liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Empty Containers: Thoroughly empty any original product containers. These should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected as hazardous waste.[12] Once decontaminated, deface the original label and dispose of the container as instructed by your EHS office.[12]
-
Step 2: On-Site Storage
-
Secure Storage: Keep the waste container tightly closed when not in use.[10]
-
Location: Store the container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel and away from drains, heat sources, or ignition sources.[7]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold at least 110% of the volume of the primary container. This prevents the spread of material in case of a leak.
Step 3: Arranging for Final Disposal
-
Engage a Licensed Professional: The disposal of halogenated organic compounds is strictly regulated. It is mandatory to use a licensed hazardous waste disposal company.[11][13] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[11]
-
Incineration: The preferred disposal method for this type of compound is high-temperature incineration in a facility equipped with afterburners and scrubbers.[13] This ensures the complete destruction of the molecule, preventing the formation of persistent and toxic byproducts.
-
Documentation: Ensure all paperwork, including waste profiles and transport certificates, is completed accurately as required by your institution and the waste contractor.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Sources
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. 2-Amino-5-fluorobenzotrifluoride(393-39-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 4. epa.gov [epa.gov]
- 5. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 6. echemi.com [echemi.com]
- 7. nbinno.com [nbinno.com]
- 8. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. afgsci.com [afgsci.com]
- 11. monash.edu [monash.edu]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. international.skcinc.com [international.skcinc.com]
Navigating the Safe Handling of 2-Amino-5-methoxybenzotrifluoride: A Comprehensive Guide
For Immediate Reference: This guide furnishes critical safety and operational protocols for researchers, scientists, and drug development professionals engaged in the handling of 2-Amino-5-methoxybenzotrifluoride. Adherence to these procedures is paramount for ensuring laboratory safety and procedural integrity.
Authored by a Senior Application Scientist
The responsible advancement of pharmaceutical research necessitates a foundational commitment to safety. This principle is acutely relevant when working with specialized reagents such as this compound. This guide moves beyond a simple checklist, offering a detailed framework grounded in established safety science and practical laboratory experience. Our objective is to empower you with the knowledge to not only use this compound effectively but to do so with the highest degree of safety and confidence.
Understanding the Hazard Profile
This compound (CAS No. 53903-49-4) is an aromatic amine containing a trifluoromethyl group, a structural motif common in many pharmaceutical agents. While specific toxicological data for this compound is limited, a thorough analysis of its functional groups and data from structurally analogous compounds—such as 2-aminobenzotrifluoride—allows for a robust and cautious hazard assessment. The primary hazards associated with this compound are:
-
Skin and Eye Irritation: Direct contact can cause significant irritation.
-
Harmful if Swallowed or Inhaled: Ingestion or inhalation of dust or vapors may lead to adverse health effects.
-
Harmful in Contact with Skin: Dermal absorption is a potential route of exposure.
Given these hazards, a comprehensive personal protective equipment (PPE) and handling strategy is not merely recommended; it is essential.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are the most critical steps in mitigating exposure risks. The following table outlines the minimum required PPE for handling this compound. The causality behind each selection is rooted in preventing contact with skin, eyes, and the respiratory system.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Nitrile or Neoprene Gloves (minimum thickness of 0.2mm) | Provides a chemical-resistant barrier to prevent dermal absorption and skin irritation. Double-gloving is recommended for extended handling periods. |
| Eye Protection | Chemical Safety Goggles with Side Shields | Protects against splashes and airborne particles. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[1][2] |
| Body Protection | Chemical-Resistant Laboratory Coat | Prevents contamination of personal clothing and minimizes skin contact. |
| Respiratory Protection | NIOSH-approved Respirator (N95 or higher) | Required when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.[2] |
It is imperative that all PPE be inspected for integrity before each use and that personnel are thoroughly trained in its proper donning and doffing procedures.[3]
Operational and Disposal Plans: A Step-by-Step Protocol
A systematic approach to handling and disposal is crucial for minimizing risk and ensuring the integrity of your research.
Handling Protocol
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[4]
-
Assemble all necessary equipment and PPE before commencing work.
-
-
Weighing and Transfer:
-
Perform all weighing and transfer operations within a chemical fume hood to control airborne particles.
-
Use tools such as spatulas and weighing paper to handle the solid compound, avoiding direct contact.[1]
-
-
In-Use:
-
Keep containers of this compound tightly sealed when not in use.
-
Avoid creating dust. If any dust is generated, gently wipe the area with a damp cloth; do not dry sweep.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that have come into contact with the compound.
-
Properly remove and dispose of PPE as outlined in the disposal protocol.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5]
-
Spill Response Protocol
In the event of a spill, a swift and correct response is critical to prevent exposure and further contamination.
-
Evacuate and Alert:
-
Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
-
Assess the Spill:
-
From a safe distance, assess the extent of the spill. For small spills (less than 5 grams) that you are trained and equipped to handle, proceed with cleanup. For larger spills, or if you are uncertain, contact your institution's Environmental Health and Safety (EHS) department.
-
-
Don Appropriate PPE:
-
At a minimum, don the PPE outlined in the table above.
-
-
Contain and Clean:
-
Dispose of Waste:
-
All materials used for spill cleanup must be disposed of as hazardous waste.[8]
-
Disposal Protocol
Proper disposal of this compound and any contaminated materials is a legal and ethical responsibility.
-
Waste Collection:
-
Collect all waste containing this compound in a clearly labeled, sealed, and chemically compatible container marked as "Hazardous Waste".[9]
-
-
Container Labeling:
-
The label must include the full chemical name, associated hazards, and the date of accumulation.
-
-
Storage:
-
Store hazardous waste containers in a designated, secure area away from incompatible materials.
-
-
Pickup and Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor. Never dispose of this chemical down the drain or in regular trash.[10]
-
Visualizing the Workflow for Safe Handling
To provide a clear, at-a-glance understanding of the critical decision points and actions in the handling process, the following workflow diagram has been developed.
Sources
- 1. How to Handle Chemicals Safely for Eye Protection [dragarwal.com]
- 2. 7.4.4 Eye and Skin Absorption | Environment, Health and Safety [ehs.cornell.edu]
- 3. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 4. Handling Hazardous Materials: 10 Basic Safety Rules | CHEMTREC® [chemtrec.com]
- 5. vsbit.org [vsbit.org]
- 6. ehs.utk.edu [ehs.utk.edu]
- 7. acs.org [acs.org]
- 8. westlab.com [westlab.com]
- 9. Environmental Health and Safety-Chemical Safety-Hazardous Waste [safety.fsu.edu]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
